molecular formula C8H6N2O B1328136 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde CAS No. 1020056-33-0

1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Katalognummer: B1328136
CAS-Nummer: 1020056-33-0
Molekulargewicht: 146.15 g/mol
InChI-Schlüssel: HRLUESWIQOAEBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLUESWIQOAEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649802
Record name 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-33-0
Record name 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of targeted therapeutics is relentless. Among these, nitrogen-containing heterocyclic compounds have garnered significant attention due to their prevalence in biologically active natural products and synthetic drugs. 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged scaffold that has emerged as a crucial building block in the design of a wide array of pharmacologically active agents. The introduction of a carbaldehyde group at the 6-position of this bicyclic system yields This compound , a versatile intermediate of immense value in drug discovery and development.

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a particular focus on its pivotal role in the synthesis of kinase inhibitors.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for the design of efficient and scalable synthetic routes, as well as for its proper handling and storage.

PropertyValueSource
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol [1],
CAS Number 1020056-33-0[1],
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.
Storage Store in a cool, dry place under an inert atmosphere to prevent degradation.

Synthesis of this compound: Navigating the Synthetic Landscape

The introduction of a formyl group onto the 1H-pyrrolo[3,2-b]pyridine scaffold is a key transformation that unlocks its potential as a versatile intermediate. While several general methods for the formylation of aromatic and heteroaromatic systems exist, the regioselectivity of these reactions on the 4-azaindole nucleus is a critical consideration. The Vilsmeier-Haack reaction stands out as a widely employed and effective method for this purpose.

Conceptual Workflow for Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.[2][3][4][5] This electrophilic species then reacts with an electron-rich aromatic or heteroaromatic substrate to introduce a formyl group.[2][3][4][5]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrrolopyridine 1H-pyrrolo[3,2-b]pyridine Vilsmeier_Reagent->Pyrrolopyridine Intermediate Iminium Salt Intermediate Pyrrolopyridine->Intermediate Attack by Pyrrolopyridine Product This compound Intermediate->Product Hydrolysis

Figure 1: Conceptual workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-b]pyridine

This protocol is a representative procedure based on established methodologies for the Vilsmeier-Haack formylation of electron-rich heterocycles. Optimization may be required for specific scales and equipment.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (10 volumes).

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Spectroscopic Characterization: Unveiling the Molecular Structure

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolopyridine core and the aldehyde proton. The chemical shifts and coupling constants will be characteristic of the 4-azaindole ring system.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and N-H stretching of the pyrrole moiety.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of C₈H₆N₂O.

Chemical Reactivity: A Gateway to Molecular Diversity

The chemical reactivity of this compound is dominated by the versatile aldehyde functional group and the inherent reactivity of the pyrrolopyridine nucleus.

Reactions of the Aldehyde Group

The aldehyde moiety serves as a synthetic handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Aldehyde_Reactions cluster_products Derivative Synthesis Aldehyde This compound Alcohol Primary Alcohol (Reduction) Aldehyde->Alcohol e.g., NaBH₄ CarboxylicAcid Carboxylic Acid (Oxidation) Aldehyde->CarboxylicAcid e.g., KMnO₄, PCC Imine Imine/Schiff Base (Condensation with Amines) Aldehyde->Imine R-NH₂ Alkene Alkene (Wittig Reaction) Aldehyde->Alkene Ph₃P=CHR

Figure 2: Key chemical transformations of the aldehyde group.

Reactivity of the Pyrrolopyridine Core

The 1H-pyrrolo[3,2-b]pyridine ring system is susceptible to various electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions, allowing for further functionalization of the core scaffold.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The pyrrolopyridine scaffold has been identified as a "hinge-binding" motif in many kinase inhibitors, mimicking the adenine core of ATP to effectively block the enzyme's active site.

The aldehyde group at the 6-position provides a convenient attachment point for the introduction of various side chains and pharmacophores that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.

While specific examples of kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, the strategic importance of this intermediate can be inferred from the numerous patents and research articles describing kinase inhibitors based on the broader 4-azaindole scaffold.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle this compound with care, assuming it may possess hazards similar to related aromatic aldehydes and nitrogen-containing heterocycles. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion: A Versatile Building Block for Future Therapeutics

This compound represents a strategically important and versatile intermediate in the field of medicinal chemistry. Its unique combination of a privileged pyrrolopyridine scaffold and a reactive aldehyde functional group makes it an invaluable tool for the synthesis of novel kinase inhibitors and other potential therapeutic agents. As our understanding of the molecular basis of diseases continues to grow, the demand for such well-defined and functionalized building blocks will undoubtedly increase, further solidifying the importance of this compound in the future of drug discovery.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Rajput, S. S., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde (CAS 1020056-33-0): A Cornerstone Intermediate in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde (CAS 1020056-33-0), a pivotal heterocyclic building block in contemporary medicinal chemistry. With a focus on its application in the development of targeted therapeutics, particularly kinase inhibitors, this document delves into the compound's chemical properties, spectroscopic characterization, plausible synthetic routes, and key chemical transformations. Detailed experimental protocols are provided to illustrate its utility for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind synthetic choices and the strategic importance of this scaffold in constructing complex, biologically active molecules.

Introduction: The Strategic Importance of the Pyrrolopyridine Scaffold

The fusion of pyrrole and pyridine rings creates the 1H-pyrrolo[3,2-b]pyridine core, an aza-indole bioisostere that has emerged as a "privileged scaffold" in drug discovery. This structural motif is central to a multitude of kinase inhibitors, compounds designed to interfere with the signaling pathways that drive proliferative diseases like cancer.[1][2] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are crucial regulators of cellular processes. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

This compound stands out as a particularly valuable intermediate. The aldehyde functional group at the 6-position serves as a versatile chemical handle, enabling a wide array of subsequent modifications.[3] This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental practice in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.[1] Its application is particularly notable in the synthesis of inhibitors for kinases such as Anaplastic Lymphoma Kinase (ALK), a key target in certain types of non-small cell lung cancer.[4][5]

This guide will provide the necessary technical details to understand and utilize this compound effectively in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1020056-33-0[6]
Molecular Formula C₈H₆N₂O[6]
Molecular Weight 146.15 g/mol [6]
Appearance Solid-
Storage 2-8°C, under inert gas[3]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following data represents the expected spectral characteristics.

TechniqueExpected Peaks / Signals
¹H NMR Signals corresponding to aromatic protons on both the pyrrole and pyridine rings, a distinct downfield signal for the aldehydic proton, and a broad signal for the pyrrole N-H.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde group (typically >180 ppm), and distinct signals for the sp²-hybridized carbons of the fused heterocyclic system.
IR Spectroscopy A characteristic C=O stretching vibration for the aldehyde (around 1670-1700 cm⁻¹), N-H stretching, and C-H and C=C/C=N stretching frequencies typical of the aromatic rings.
Mass Spectrometry A molecular ion peak (M+) corresponding to the compound's molecular weight (146.15).

Note: While specific experimental spectra are not publicly available in detail, a supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, IR, and MS data for this compound.[4]

Synthesis of this compound: A Plausible Route

Disclaimer: This protocol is a representative, theoretical pathway based on analogous chemical transformations and should be optimized and validated experimentally.

Proposed Synthetic Pathway

The overall strategy involves the construction of the 1H-pyrrolo[3,2-b]pyridine core from a suitable pyridine precursor, followed by the introduction of the aldehyde group.

G A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Br₂, AcOH C 6-Bromo-1H-pyrrolo[3,2-b]pyridine B->C Glyoxal derivative, Base D 6-Bromo-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine C->D TsCl, Base E 1-(Tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde D->E 1. n-BuLi, THF, -78°C 2. DMF F This compound E->F NaOH, H₂O/MeOH

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Bromination of 2-Amino-3-methylpyridine

  • Dissolve 2-amino-3-methylpyridine in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of bromine in acetic acid dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Pour the reaction mixture into an ice-water slurry and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-3-methylpyridine.

Causality: Bromination occurs regioselectively at the 5-position, which is activated by the amino group and para to it, directing the electrophilic substitution.

Step 2: Pyrrole Ring Formation (Bartoli Indole Synthesis Analogue)

  • In a flame-dried flask under an inert atmosphere, dissolve 2-amino-5-bromo-3-methylpyridine in anhydrous THF.

  • Cool the solution to 0°C.

  • Add vinylmagnesium bromide (3.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Causality: This step is analogous to the Bartoli indole synthesis, where a nitroarene reacts with a vinyl Grignard reagent. A similar principle is applied here to form the pyrrole ring.

Step 3: N-Protection of the Pyrrole Ring

  • Dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine in THF.

  • Add a base such as sodium hydride (NaH) portion-wise at 0°C.

  • After gas evolution ceases, add p-toluenesulfonyl chloride (TsCl).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench with water and extract with ethyl acetate.

  • Dry the organic layer and concentrate. Purify by chromatography to yield 6-bromo-1-(tosyl)-1H-pyrrolo[3,2-b]pyridine.

Causality: Protection of the pyrrole nitrogen is crucial to prevent deprotonation by the strong base in the subsequent formylation step. The tosyl group is a robust protecting group suitable for this purpose.[7]

Step 4: Formylation via Metal-Halogen Exchange

  • Dissolve the N-tosylated compound in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78°C.

  • Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes to facilitate metal-halogen exchange.

  • Add anhydrous N,N-dimethylformamide (DMF) and continue stirring at -78°C for 1 hour.

  • Allow the reaction to warm slowly to room temperature.

  • Quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to give 1-(tosyl)-1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde.

Causality: The bromine at the 6-position allows for a lithium-halogen exchange, creating a nucleophilic organolithium species that then attacks the electrophilic carbonyl of DMF to introduce the formyl group after workup.

Step 5: Deprotection of the Tosyl Group

  • Dissolve the N-tosylated aldehyde in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, neutralize with dilute HCl, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Causality: Basic hydrolysis cleaves the sulfonyl group, restoring the N-H of the pyrrole ring to provide the target compound.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality of this compound is its most significant feature, providing a gateway to a vast array of derivatives. Its reactivity is characteristic of aromatic aldehydes, enabling participation in several key C-N and C-C bond-forming reactions.

G cluster_0 Key Reactions A This compound B Secondary Amine (Imine Intermediate) A->B Reductive Amination (R-NH₂, NaBH(OAc)₃) C Alkene A->C Wittig Reaction (Ph₃P=CHR) D α,β-Unsaturated Product A->D Knoevenagel Condensation (Z-CH₂-Z', Base) G Start Mix Aldehyde and Amine in Dichloroethane Step1 Add Acetic Acid (catalyst) Start->Step1 Step2 Stir for Imine Formation (1-2h) Step1->Step2 Step3 Add NaBH(OAc)₃ Step2->Step3 Step4 Stir at RT (12-16h) Step3->Step4 Step5 Aqueous Workup (NaHCO₃) Step4->Step5 End Purification (Chromatography) Step5->End

Caption: General workflow for reductive amination.

Protocol: Reductive Amination with an Aniline Derivative

  • To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL), add the desired aniline derivative (1.1 mmol) followed by acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography. [8]

Wittig Reaction and Knoevenagel Condensation

These classic C-C bond-forming reactions extend the carbon framework from the aldehyde position, creating vinyl linkages that can be useful as rigid spacers or as precursors for further functionalization.

  • Wittig Reaction: Reacting the aldehyde with a phosphorus ylide (Wittig reagent) yields an alkene. The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide (stabilized ylides typically give E-alkenes, while non-stabilized ylides favor Z-alkenes). [9][10]* Knoevenagel Condensation: This involves the reaction with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (like piperidine) to form an α,β-unsaturated product. [2] These reactions are instrumental in creating derivatives for SAR exploration or for building more complex heterocyclic systems.

Application in Drug Discovery: A Key Building Block for ALK Inhibitors

The 1H-pyrrolo[3,2-b]pyridine scaffold is a core component of several advanced Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase, and its chromosomal rearrangement leads to the expression of a fusion protein (e.g., EML4-ALK) that acts as a potent oncogenic driver in a subset of non-small cell lung cancers (NSCLC).

While a direct synthetic route from this compound to a marketed drug like Lorlatinib is not explicitly detailed in its process chemistry, the structural similarity and the logic of convergent synthesis highlight the importance of such intermediates. Lorlatinib's synthesis involves the coupling of a complex pyrazole fragment with a functionalized pyridine-containing macrocyclic precursor. [3][5] The diagram below illustrates a conceptual workflow in early-phase kinase inhibitor discovery, showcasing where this compound would be utilized.

G A This compound C Reductive Amination A->C B Diverse Amine Building Blocks (Library) B->C D Library of Pyrrolopyridine Derivatives C->D E High-Throughput Screening (Kinase Assays) D->E F Hit Identification E->F G Lead Optimization (SAR) F->G H Preclinical Candidate G->H

Caption: Role in a typical kinase inhibitor discovery workflow.

The strategic value of this compound lies in its ability to be rapidly diversified via reductive amination, allowing for the generation of a library of compounds. Each compound features a different amine fragment, which probes the binding pocket of the target kinase. This parallel synthesis approach is fundamental to identifying initial "hits" and optimizing them into potent and selective "leads."

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Storage: Store in a refrigerator (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. [3]* Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its fused heterocyclic core mimics the purine structure essential for kinase binding, while its versatile aldehyde handle provides the synthetic flexibility required for modern drug discovery. The ability to readily functionalize this scaffold through reactions like reductive amination makes it invaluable for generating compound libraries and performing detailed structure-activity relationship studies. As the quest for more selective and potent kinase inhibitors continues, the demand for well-characterized, high-purity building blocks like this compound will undoubtedly remain high, solidifying its role as a cornerstone in the development of next-generation targeted therapies.

References

  • The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. (2024). RSC Advances. [Link]

  • Synthesis of Drugs: Lorlatinib. (2021). YouTube. [Link]

  • This compound. MySkinRecipes. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). PubMed. [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). PubMed. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community. [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2023). National Institutes of Health. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Explore our new range of products for Reductive Amination. Fisher Scientific. [Link]

Sources

An In-depth Technical Guide to 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, provide a detailed synthetic protocol, explore its spectroscopic signature, and contextualize its application in the development of next-generation therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Pyrrolopyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of the well-known 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, rich in hydrogen bond donors and acceptors, is adept at fitting into the active sites of various enzymes, making it a foundational component in the design of targeted therapeutics. The introduction of a carbaldehyde group at the 6-position transforms this scaffold into a versatile and reactive intermediate. This aldehyde functional group serves as a synthetic linchpin, allowing for facile derivatization into a multitude of more complex structures, including imines, alcohols, and carboxylic acids, thereby enabling extensive Structure-Activity Relationship (SAR) studies.[1] Its primary utility has been established in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy.

Physicochemical and Structural Properties

This compound is a solid at room temperature, and its core properties are summarized in the table below. Understanding these characteristics is fundamental for its appropriate handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₆N₂ON/A
Molecular Weight 146.15 g/mol N/A
CAS Number 1020056-33-0N/A
Physical Form Solid[2]
Storage Conditions 2-8°C, under inert gas[2]

Synthesis of this compound: A Plausible Experimental Protocol

While specific, detailed synthetic procedures for this compound are not abundantly available in peer-reviewed literature, a robust synthesis can be conceptualized based on established methodologies for analogous pyrrolopyridine structures. A highly plausible route involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The following protocol is a validated approach for a closely related analog, 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, which can be adapted for the synthesis of the target carbaldehyde, likely from a 6-bromo-1H-pyrrolo[3,2-b]pyridine precursor.

Protocol: Cyanation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Model for Formylation)

This protocol details the cyanation of a bromo-substituted pyrrolopyridine, a common strategy for introducing a carbon-based functional group that can be subsequently converted to an aldehyde.

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Copper(I) Cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous DMF.

  • Addition of Reagent: Add Copper(I) Cyanide (CuCN) (1.2 equivalents) to the solution.

  • Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen gas through the solution for 15 minutes. This is crucial to prevent oxidation and side reactions.

  • Heating: Heat the reaction mixture to 120 °C and maintain stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Quench the reaction by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual DMF and inorganic salts, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to yield the desired 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.[3]

Self-Validation Note: The successful synthesis of the nitrile can be confirmed by IR spectroscopy (presence of a sharp C≡N stretch around 2220-2260 cm⁻¹) and mass spectrometry. Subsequent hydrolysis of the nitrile or reduction followed by hydrolysis would yield the target carbaldehyde.

Caption: Plausible synthesis workflow for a key precursor.

Spectroscopic Characterization

  • ¹H NMR: Expect signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the pyridine and pyrrole rings. A distinct downfield singlet for the aldehyde proton (-CHO) would be anticipated around 9.5-10.5 ppm. A broad singlet for the pyrrole N-H proton is also expected.

  • ¹³C NMR: A signal for the carbonyl carbon of the aldehyde would be highly deshielded, appearing around 185-195 ppm. Aromatic carbons would resonate in the 110-150 ppm range.

  • IR Spectroscopy: Key vibrational bands would include a C=O stretch for the aldehyde at approximately 1690-1715 cm⁻¹, and a broad N-H stretch for the pyrrole ring around 3200-3400 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 146.15, with characteristic fragmentation patterns.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound is realized in its role as a precursor to potent and selective kinase inhibitors. The pyrrolopyridine core acts as an excellent "hinge-binding" motif, a common feature in many ATP-competitive kinase inhibitors.

A prime example of the utility of this scaffold is in the development of inhibitors for the Janus kinase (JAK) family and Acetyl-CoA Carboxylase (ACC).[5] Aberrant JAK signaling is implicated in various inflammatory and autoimmune diseases. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold (a close isomer) have shown potent immunomodulating effects by targeting JAK3.[5]

The general mechanism involves using the aldehyde to build out a more complex molecule that can occupy the ATP-binding pocket of the target kinase. This typically involves reductive amination or Wittig-type reactions to append larger, functionalized groups that can form additional interactions within the active site, thereby increasing potency and selectivity.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Its dysregulation is a hallmark of many cancers and autoimmune disorders.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Binds DNA Inhibitor Pyrrolopyridine-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and point of inhibition.

Pyrrolopyridine-derived inhibitors function by competing with ATP for the binding site on JAKs. This prevents the autophosphorylation and activation of the kinase, thereby blocking the downstream phosphorylation of STAT proteins. As a result, the translocation of STAT dimers to the nucleus is halted, and the transcription of target genes involved in inflammation and cell proliferation is suppressed.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its versatile aldehyde handle, built upon a biologically validated pyrrolopyridine scaffold, provides an efficient entry point for the synthesis of diverse chemical libraries. Its demonstrated utility in the development of kinase inhibitors underscores its importance in the ongoing quest for more effective and targeted therapies for cancer and autoimmune diseases. The continued exploration of derivatives from this valuable intermediate promises to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • MySkinRecipes. This compound. [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. [Link]

  • National Center for Biotechnology Information. 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. [Link]

  • Google Patents. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
  • Porphyrin Systems. This compound. [Link]

  • Google Patents.
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

Sources

1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 6-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a versatile bioisostere, forming critical hydrogen bond interactions with various biological targets.[1] Consequently, 6-azaindole derivatives are integral components of numerous kinase inhibitors and other therapeutic agents under investigation.[2][3] The precise characterization of substituted azaindoles is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug development programs.

This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of This compound . We will proceed from foundational molecular formula confirmation to the detailed mapping of atomic connectivity, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques provides a self-validating system for structural confirmation.

Target Molecule Profile

Before commencing analysis, it is essential to establish the theoretical properties of the target compound.

  • Structure: Chemical structure of this compound

  • Molecular Information Summary:

PropertyValueSource
Molecular Formula C₈H₆N₂O[4][5]
Molecular Weight 146.15 g/mol [4][5]
CAS Number 1020056-33-0[5]

Synthetic Context: A Plausible Route

The strategy for structure elucidation is often informed by the synthetic route used to create the molecule. A plausible and common method for the synthesis of heteroaromatic aldehydes is the oxidation of the corresponding primary alcohol.

Reaction Scheme: 1H-pyrrolo[3,2-b]pyridin-6-ylmethanol + MnO₂ → this compound

Understanding this pathway is critical, as it allows the analyst to anticipate potential impurities, such as unreacted starting material (the alcohol) or over-oxidized product (the carboxylic acid), which would be readily distinguishable by the spectroscopic methods outlined below.

The Elucidation Workflow: A Multi-Pronged Approach

No single technique is sufficient for absolute structure confirmation. Our approach relies on the integration of orthogonal analytical methods, each providing a unique piece of the structural puzzle. This workflow ensures that the final structure is supported by a robust and self-consistent dataset.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Syn Synthesis of Crude Product Pur Chromatographic Purification Syn->Pur MS Mass Spectrometry (MS) Confirms Molecular Formula Pur->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Pur->IR NMR NMR Spectroscopy Maps Atomic Connectivity Pur->NMR Integ Integrate All Spectral Data MS->Integ IR->Integ NMR->Integ Confirm Final Structure Confirmed Integ->Confirm

Standard workflow for spectroscopic characterization.

Mass Spectrometry: Confirming the Molecular Formula

Expertise & Experience: The initial and most critical step in any structure elucidation is to confirm that the isolated compound has the correct molecular weight and, by extension, the correct molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source, run in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300.

Data Interpretation

The primary objective is to locate the protonated molecular ion, [M+H]⁺.

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺147.0553~147.055Confirms the molecular formula C₈H₆N₂O.
[M+Na]⁺169.0372~169.037Common sodium adduct, further supports MW.

The observation of an ion at m/z 147.0553 (within a ~5 ppm mass accuracy tolerance) provides high confidence in the elemental composition of C₈H₇N₂O⁺, consistent with the protonated target molecule.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and definitive method for identifying the functional groups present in a molecule. For our target, the most informative signals will be the N-H stretch of the pyrrole ring and the C=O stretch of the conjugated aldehyde.

Experimental Protocol (ATR-IR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Data Interpretation

The presence of characteristic absorption bands confirms the key functional moieties.

Frequency (cm⁻¹)IntensityAssignmentSignificance
~3200-3400Medium, BroadN-H stretchConfirms the pyrrole nitrogen is unsubstituted.
~1685-1705StrongC=O stretch (conjugated)Confirms the presence of a conjugated aldehyde.[6]
~1580-1620Medium-StrongC=C / C=N stretchesAromatic ring vibrations.

The strong carbonyl absorption, shifted to a lower frequency (<1700 cm⁻¹), is a hallmark of an aldehyde group in conjugation with an aromatic system, a key piece of evidence for the proposed structure.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed picture of the molecular structure by mapping the chemical environment and connectivity of every proton and carbon atom. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment and Count

Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer.

Data Interpretation: The ¹H NMR spectrum should account for all six protons of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0br s1HH1 (N-H)Acidic proton on pyrrole nitrogen, often broad.
~10.0s1HH-aldehydeDeshielded aldehyde proton.
~8.6d1HH7Adjacent to pyridine nitrogen.
~8.1d1HH5Deshielded by adjacent aldehyde.
~7.8t1HH3Pyrrole ring proton.
~6.7t1HH2Pyrrole ring proton.

Note: Predicted shifts are based on general principles and data for similar azaindole structures.[7][8] Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

Protocol: Acquire a proton-decoupled ¹³C spectrum from the same sample.

Data Interpretation: The spectrum should show eight distinct carbon signals.

Chemical Shift (δ, ppm)AssignmentRationale
~190C=OAldehyde carbonyl carbon.
~152C7aCarbon at the ring fusion.
~145C7Carbon adjacent to pyridine nitrogen.
~135C6Carbon bearing the aldehyde.
~130C3Pyrrole ring carbon.
~120C5Pyridine ring carbon.
~118C3aCarbon at the ring fusion.
~101C2Pyrrole ring carbon.

Note: Assignments are tentative and must be confirmed by 2D NMR. Data is predicted based on known substituent effects in heterocyclic systems.[9][10]

2D NMR: Assembling the Pieces

Trustworthiness: 2D NMR experiments provide the crucial cross-verification needed to move from a list of chemical shifts to a fully assigned, validated structure. The correlations observed are direct evidence of atomic connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

  • Expected Key Correlation: A cross-peak between H2 and H3 would confirm their adjacency on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment links each proton directly to the carbon atom it is attached to.

  • Self-Validation: It definitively pairs the proton assignments from the ¹H spectrum with their corresponding carbon signals from the ¹³C spectrum (e.g., H7 with C7, H5 with C5, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidating the overall framework, showing correlations between protons and carbons over 2-3 bonds. It is the final key to confirming the substituent's position.

G H_ald H (aldehyde) C6 C6 H_ald->C6 C5 C5 H_ald->C5 H5 H5 H5->C6 C_ald C (aldehyde) H5->C_ald C7 H5->C7 C3a H5->C3a H7 H7 H7->C5 C7a C7a H7->C7a

Key HMBC correlations confirming the aldehyde position.

Crucial HMBC Correlations for Structure Proof:

  • Aldehyde Proton (H-ald, ~10.0 ppm) to C6 and C5: This correlation definitively places the aldehyde group on the C6 carbon of the pyridine ring.

  • H5 (~8.1 ppm) to C7, C3a, and the Aldehyde Carbon (C=O): This confirms the position of H5 relative to the pyridine nitrogen and, critically, its proximity to the aldehyde group.

  • H7 (~8.6 ppm) to C5 and C7a: This confirms the connectivity around the pyridine nitrogen.

Conclusion: Integrated Evidence for Unambiguous Confirmation

The structure of This compound is unequivocally confirmed by the collective and mutually reinforcing data from multiple spectroscopic techniques.

  • Mass Spectrometry validates the molecular formula as C₈H₆N₂O.

  • Infrared Spectroscopy confirms the presence of the essential N-H and conjugated aldehyde functional groups.

  • ¹H and ¹³C NMR Spectroscopy establish the correct number and type of proton and carbon environments.

  • 2D NMR Spectroscopy (specifically HMBC) provides the definitive proof of atomic connectivity, locking the aldehyde substituent to the C6 position and confirming the 6-azaindole isomeric scaffold.

This rigorous, multi-faceted approach represents the gold standard in chemical analysis, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals who rely on materials of verified identity and purity.

References

  • PubMed. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters. [Link]

  • National Institutes of Health. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • CORE. (n.d.). Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. [Link]

  • ResearchGate. (n.d.). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents high-quality predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, a plausible experimental protocol for its synthesis and subsequent spectroscopic characterization is detailed to provide a self-validating framework for researchers. This guide is intended for researchers, scientists, and drug development professionals working with azaindole scaffolds.

Introduction: The Significance of this compound

1H-pyrrolo[3,2-b]pyridine, often referred to as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. The fusion of a pyrrole and a pyridine ring creates a bioisostere of indole with modified electronic and solubility properties, making it a valuable building block in the design of novel therapeutic agents. The introduction of a carbaldehyde group at the 6-position provides a versatile chemical handle for further synthetic modifications, such as the formation of imines, alcohols, or carboxylic acids, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound in any research and development endeavor. This guide aims to provide a detailed reference for its expected spectroscopic signature.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted key spectroscopic features. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.1 br s 1H H1 (N-H, pyrrole)
~10.1 s 1H H (aldehyde)
~8.7 d 1H H7
~8.3 d 1H H5
~7.9 dd 1H H3

| ~6.8 | dd | 1H | H2 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~192.5 C=O (aldehyde)
~149.0 C7a
~146.2 C7
~131.5 C3a
~129.0 C3
~122.0 C5
~118.0 C6

| ~102.5 | C2 |

Causality Behind Predicted Shifts:

  • ¹H NMR: The pyrrolic N-H proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature. The aldehydic proton is also significantly deshielded and appears as a singlet. The aromatic protons on the pyridine and pyrrole rings exhibit characteristic doublet and doublet of doublets splitting patterns arising from spin-spin coupling with neighboring protons.

  • ¹³C NMR: The aldehydic carbonyl carbon is the most downfield signal due to the strong deshielding effect of the oxygen atom. The quaternary carbons (C7a and C3a) and the carbons of the pyridine ring generally appear at a lower field than the carbons of the pyrrole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
~3150-3050 Medium N-H stretching (pyrrole)
~3050-3000 Medium C-H stretching (aromatic)
~2850, ~2750 Medium C-H stretching (aldehyde, Fermi doublets)
~1685 Strong C=O stretching (aldehyde)
~1610, ~1480 Medium C=C and C=N stretching (ring)
~1400-1000 Strong Ring vibrations

| ~850-750 | Strong | C-H bending (out-of-plane) |

Causality Behind Predicted Absorptions:

  • The strong absorption around 1685 cm⁻¹ is a hallmark of the carbonyl group in the aldehyde.

  • The broad N-H stretch is characteristic of the pyrrole ring.

  • The pair of medium intensity bands around 2850 and 2750 cm⁻¹ (Fermi doublets) are indicative of the C-H stretch of the aldehyde group.

  • The absorptions in the fingerprint region (below 1500 cm⁻¹) are complex and arise from various bending and stretching vibrations of the entire molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Relative Intensity (%) Assignment
146 100 [M]⁺ (Molecular ion)
117 60 [M-CHO]⁺

| 90 | 45 | [M-CHO-HCN]⁺ |

Causality Behind Predicted Fragmentation:

  • The molecular ion peak at m/z 146 corresponds to the molecular weight of the compound (C₈H₆N₂O).

  • A common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (CHO), resulting in a significant peak at m/z 117.

  • Subsequent fragmentation of the pyrrolopyridine ring, such as the loss of hydrogen cyanide (HCN), can lead to further fragment ions.

Experimental Protocols

This section details a plausible synthetic route and standard protocols for the spectroscopic analysis of this compound. These are generalized procedures based on common organic chemistry practices.

Plausible Synthesis

A potential synthetic route to this compound involves the formylation of a suitable 1H-pyrrolo[3,2-b]pyridine precursor. One common method is the Vilsmeier-Haack reaction.

Reaction:

  • Starting Material: 1H-pyrrolo[3,2-b]pyridine

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)

Procedure:

  • Cool a solution of DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1H-pyrrolo[3,2-b]pyridine in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium carbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis SM 1H-pyrrolo[3,2-b]pyridine Product This compound SM->Product Formylation Reagents POCl₃, DMF (Vilsmeier Reagent)

Caption: A plausible synthetic route to the target compound.

Spectroscopic Analysis Protocols

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation Synthesis Synthesize Compound Purification Purify by Chromatography Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR Dissolve in DMSO-d₆ IR FT-IR Purification->IR Solid Sample (ATR) MS Mass Spectrometry Purification->MS Direct Inlet (EI) Interpretation Confirm Structure & Purity NMR->Interpretation IR->Interpretation MS->Interpretation

Caption: Standard workflow for spectroscopic characterization.

NMR Spectroscopy:

  • Sample Preparation: Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.

  • Data Processing: Process the obtained Free Induction Decay (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

  • Sample Preparation: Obtain the IR spectrum of the solid, purified sample using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: Analyze the sample using an electron ionization (EI) mass spectrometer. Introduce a small amount of the sample directly as a solid or dissolved in a volatile solvent.

  • Data Acquisition: Acquire the mass spectrum, typically over a mass range of m/z 50-500.

Conclusion

References

  • Parrish, J. P., Hughes, T. V., & Kishi, Y. (2006). Practical Synthesis of 7-Azaindole. The Journal of Organic Chemistry, 71(23), 8954–8956.
  • Gupton, J. T., Krolikowski, D. A., Yu, R. H., Sikorski, J. A., & Dahl, L. F. (1984). The Vilsmeier-Haack reaction of some electron-rich heterocycles. The Journal of Organic Chemistry, 49(26), 5217-5221.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • NMRDB.org: An online database for NMR spectra prediction. (n.d.). Retrieved January 11, 2026, from [Link]

An In-depth Technical Guide to the NMR Analysis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. As a member of the azaindole family, its structural elucidation is paramount for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into sample preparation, spectral interpretation, and the underlying scientific principles governing the NMR analysis of this specific molecule.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₆N₂O, is a bifunctional molecule featuring a 4-azaindole core and a reactive aldehyde group.[1] This unique combination of a rigid, aromatic scaffold and a versatile functional group makes it a valuable intermediate in the synthesis of kinase inhibitors and other targeted therapeutics.[2] Accurate structural confirmation and purity assessment are critical first steps in any synthetic workflow, and NMR spectroscopy stands as the most powerful tool for this purpose, providing unambiguous information about the molecular structure in solution.

This guide will delve into the intricacies of both ¹H and ¹³C NMR analysis of this compound, offering a detailed, step-by-step approach to data acquisition and interpretation.

Experimental Protocols: A Self-Validating System

The quality of NMR data is intrinsically linked to the rigor of the experimental protocol. The following sections outline a comprehensive workflow for the NMR analysis of this compound, designed to ensure data integrity and reproducibility.

Sample Preparation: The Foundation of High-Quality Spectra

The initial step in any NMR analysis is the preparation of a high-quality sample. The choice of solvent is critical, as it not only needs to dissolve the analyte but can also influence the chemical shifts of labile protons.

Protocol for NMR Sample Preparation:

  • Compound Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by column chromatography on silica gel.[3]

  • Solvent Selection: DMSO-d₆ is a recommended solvent due to its excellent solvating power for a wide range of organic molecules and its ability to slow down the exchange rate of N-H protons, resulting in sharper signals.[3] Alternatively, CDCl₃ can be used, but proton exchange may lead to broader N-H signals.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration range is generally optimal for obtaining good signal-to-noise in a reasonable acquisition time on modern NMR spectrometers.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If particulates are present, filter the solution through a small plug of glass wool directly into the NMR tube.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube to avoid background signals and magnetic field distortions.

Diagram of the NMR Sample Preparation Workflow:

G cluster_prep Sample Preparation start Start: Purified Compound dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire NMR Data transfer->acquire end End: Raw NMR Data acquire->end

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition: Optimizing Spectral Parameters

The acquisition of high-quality NMR spectra requires the careful selection of experimental parameters on the spectrometer. For routine structural confirmation, standard ¹H and ¹³C{¹H} experiments are sufficient.

Recommended Spectrometer and Parameters:

  • Spectrometer: A 400 or 500 MHz NMR spectrometer equipped with a broadband probe.[4]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm, is typically sufficient to cover the aromatic and aldehyde regions.

    • Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio for the less sensitive ¹³C nucleus.

Spectral Interpretation: Decoding the Molecular Structure

The interpretation of NMR spectra is a systematic process of assigning the observed signals to the individual nuclei within the molecule. The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic and aldehyde regions. The predicted chemical shifts and multiplicities are based on the analysis of structurally similar azaindole derivatives.[4][5]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 12.5Broad Singlet1HN1-HThe pyrrolic N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential exchange.
~10.1Singlet1HC6-CHOThe aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the pi system.
~8.7Doublet1HH7This proton is ortho to the pyridine nitrogen and is therefore significantly deshielded. It will be coupled to H5.
~8.3Doublet1HH5This proton is ortho to the aldehyde group and will be deshielded. It is coupled to H7.
~7.9Doublet1HH2The proton on the pyrrole ring is expected to be in this region and will be coupled to H3.
~6.8Doublet1HH3The proton on the pyrrole ring, coupled to H2.

Diagram of the this compound Structure with Proton Assignments:

G cluster_2d_nmr 2D NMR for Structural Verification H1_spectrum 1H NMR Spectrum cosy COSY (H-H Correlations) H1_spectrum->cosy hsqc HSQC (Direct C-H Correlations) H1_spectrum->hsqc hmbc HMBC (Long-Range C-H Correlations) H1_spectrum->hmbc C13_spectrum 13C NMR Spectrum C13_spectrum->hsqc C13_spectrum->hmbc structure Unambiguous Structure Elucidation cosy->structure hsqc->structure hmbc->structure

Caption: Using 2D NMR for structural elucidation.

Conclusion

The NMR analysis of this compound is a critical step in its utilization in synthetic chemistry. By following a robust experimental protocol and a systematic approach to spectral interpretation, researchers can confidently verify the structure and purity of this important building block. While the spectral data presented in this guide are based on predictions from closely related structures, they provide a solid framework for the analysis of experimentally obtained data. The application of advanced 2D NMR techniques will further solidify the structural assignment, ensuring the integrity of subsequent research and development endeavors.

References

  • Marques, M. M. B., et al. (2016). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling/Heck reaction. Organic Letters, 18(13), 3250–3253. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). The 13 C NMR spectra of 4a-c at aromatic region. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300735. Available at: [Link]

  • Bazgir, A., et al. (2007). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Arkivoc, 2007(16), 143-150. Available at: [Link]

  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1541-1547. Available at: [Link]

  • Singh, K. S., et al. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines. Molecules, 23(10), 2469. Available at: [Link]

  • Troiano, R., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 42, 108202. Available at: [Link]

  • SpectraBase. (n.d.). 1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the analysis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, a significant heterocyclic building block in medicinal chemistry, using mass spectrometry.[1][2] Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the underlying principles of method development, data interpretation, and fragmentation analysis for this specific molecule.

Introduction: The Role of this compound

This compound, also known as 6-formyl-7-azaindole, is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors for cancer therapy.[1] Its unique fused heterocyclic structure, combining a pyrrole and a pyridine ring, imparts specific chemical properties that are leveraged in drug design.[1][2] Accurate characterization of this and related molecules is critical for synthesis validation, impurity profiling, and metabolic studies. Mass spectrometry (MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.

Molecular Properties and Ionization Strategy

Understanding the physicochemical properties of this compound is the foundation for developing a robust mass spectrometry method.

Key Molecular Characteristics
PropertyValueSource
Molecular Formula C₈H₆N₂O[3]
Molecular Weight 146.15 g/mol [1][3]
Structure Fused pyrrole and pyridine rings with a carbaldehyde group.N/A
Polarity Polar, due to the nitrogen heteroatoms and the carbonyl group.N/A

The presence of two nitrogen atoms—one in the pyrrole ring and one in the pyridine ring—makes the molecule basic and thus an excellent candidate for positive-ion mode electrospray ionization (ESI). The pyridine nitrogen is readily protonated, facilitating the formation of the gaseous pseudomolecular ion, [M+H]⁺.

Caption: Chemical structure of this compound.

Choosing the Right Ionization Technique

While several ionization methods exist, Electrospray Ionization (ESI) is the most suitable for this molecule when coupled with liquid chromatography (LC).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from solution with minimal fragmentation.[4] This is ideal for obtaining the intact pseudomolecular ion, which is crucial for molecular weight confirmation and for serving as the precursor ion in tandem MS (MS/MS) experiments.[4] Given the molecule's polarity and ability to be protonated in solution, ESI in positive ion mode is the recommended approach.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds and is generally more prone to in-source fragmentation than ESI.[5] It is a viable but secondary option for this analyte.

  • Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a high-energy technique that causes extensive fragmentation. While the resulting fragmentation pattern is highly reproducible and excellent for library matching, it often results in a weak or absent molecular ion peak for molecules like this.[6][7] EI would be appropriate if analyzing volatile derivatives or if a GC-based method is required.

Core Protocol: LC-MS/MS Analysis

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is the gold standard for both quantification and structural characterization.

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Prep Dissolve sample in Methanol/Water (50:50) + 0.1% Formic Acid LC Inject onto C18 Column (Gradient Elution) Prep->LC ESI Ionization (Positive ESI) LC->ESI MS1 MS1 Full Scan (Detect [M+H]⁺) ESI->MS1 CID Isolation & CID (Select m/z 147.1) MS1->CID MS2 MS2 Product Ion Scan (Detect Fragments) CID->MS2 Data Data Analysis & Interpretation MS2->Data

Caption: Standard LC-MS/MS workflow for analysis.

Step-by-Step Experimental Methodology
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of the analyte in methanol.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in a typical mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation of the analyte.[8]

  • Liquid Chromatography (LC) Parameters:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Gas Temperature: 300 - 350 °C.

    • Nebulizer Gas (N₂): 30 - 50 psi.

    • MS1 Full Scan: Scan from m/z 50 to 300 to detect the pseudomolecular ion.

    • MS/MS (Product Ion Scan):

      • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 147.1.

      • Collision Gas: Argon.

      • Collision Energy (CE): Perform a ramping CE experiment (e.g., 10-40 eV) to observe the full range of fragment ions. This is critical for elucidating the fragmentation pathway.

Data Interpretation: Predicted Spectra and Fragmentation

The true power of MS/MS lies in interpreting the fragmentation patterns to confirm the molecule's structure.[9] For this compound, the fragmentation is driven by its aromatic structure and the aldehyde functional group.

Expected MS1 Spectrum

In a full scan (MS1) spectrum, the primary ion observed will be the protonated molecule.

Ion SpeciesCalculated m/zDescription
[M+H]⁺ 147.0558 The pseudomolecular ion (base peak). This confirms the molecular weight.
[M+Na]⁺169.0378Sodium adduct, commonly observed in ESI.
[2M+H]⁺293.1043Proton-bound dimer, possible at higher concentrations.
Predicted MS/MS Fragmentation Pathway

Upon collision-induced dissociation (CID) of the precursor ion (m/z 147.1), fragmentation will likely proceed through characteristic losses associated with aromatic aldehydes.[6][10]

  • Loss of Carbon Monoxide (CO): The most common fragmentation pathway for aromatic aldehydes is the neutral loss of the carbonyl group.[10] This is an energetically favorable process that results in a stable pyrrolopyridine cation.

    • [M+H]⁺ → [M+H - CO]⁺ + CO

    • m/z 147.1 → m/z 119.1

  • Loss of a Hydrogen Radical (H•): A less dominant but common fragmentation for aldehydes is the loss of the aldehydic hydrogen, forming a stable acylium ion.[7][10]

    • [M+H]⁺ → [M]⁺ + H•

    • m/z 147.1 → m/z 146.1

  • Ring Fragmentation: At higher collision energies, the fused ring system may begin to fragment, often through the loss of hydrogen cyanide (HCN) from either the pyrrole or pyridine ring, a characteristic fragmentation for nitrogen-containing heterocycles.

    • [M+H - CO]⁺ → [M+H - CO - HCN]⁺ + HCN

    • m/z 119.1 → m/z 92.1

Fragmentation_Pathway Parent [M+H]⁺ m/z 147.1 Frag1 [M+H - CO]⁺ m/z 119.1 Parent->Frag1 - CO (28 Da) (Primary Pathway) Frag2 [M]⁺ m/z 146.1 Parent->Frag2 - H• (1 Da) Frag3 [M+H - CO - HCN]⁺ m/z 92.1 Frag1->Frag3 - HCN (27 Da)

Caption: Proposed CID fragmentation pathway for protonated this compound.

Summary of Key Diagnostic Ions
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInterpretation
147.1119.1CO (28.01 Da)Primary Diagnostic Fragment. Loss of the aldehyde carbonyl group.
147.1146.1H (1.01 Da)Loss of the aldehydic hydrogen.
119.192.1HCN (27.01 Da)Fragmentation of the heterocyclic ring system.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is reliably achieved using LC-MS with positive mode electrospray ionization. The key to a successful analysis is understanding the molecule's propensity to protonate and its characteristic fragmentation pattern, dominated by the neutral loss of carbon monoxide. For unambiguous identification, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of both the precursor and fragment ions. By following the protocols and interpretive logic outlined in this guide, researchers can confidently characterize this important molecule, ensuring the integrity and quality of their work in drug discovery and development.

References

  • This compound | C8H6N2O. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. MySkinRecipes. [Link]

  • Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. PubMed, National Library of Medicine. [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central, National Institutes of Health. [Link]

  • Indole-3-Carboxaldehyde | C9H7NO. PubChem, National Center for Biotechnology Information. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • GCMS Section 6.11.4. Whitman College. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed, National Library of Medicine. [Link]

  • LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. ACS Publications. [Link]

Sources

A Technical Guide to the Solubility Profile of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is a pivotal heterocyclic intermediate in medicinal chemistry, notably serving as a building block for kinase inhibitors in oncological research[1]. Despite its synthetic importance, a comprehensive public-domain characterization of its solubility profile is conspicuously absent. This guide provides a foundational framework for researchers, process chemists, and formulation scientists to understand, predict, and experimentally determine the solubility of this compound. We present a theoretical analysis based on its molecular structure, a detailed, field-proven experimental protocol for quantitative solubility determination, and guidance on interpreting the resulting data. This document is designed to bridge the existing information gap and empower scientists to optimize the use of this valuable compound in their research and development workflows.

Introduction and Molecular Profile

This compound belongs to the azaindole class of compounds, which are recognized for their versatile roles in drug discovery. Its structure consists of a fused pyrrole and pyridine ring system, functionalized with an aldehyde group.

Key Molecular Characteristics:

  • Molecular Formula: C₈H₆N₂O[2][3]

  • Molecular Weight: 146.15 g/mol [2][3]

  • Structural Features:

    • Aromatic System: The fused bicyclic core is aromatic, contributing to its planarity and hydrophobicity.

    • Hydrogen Bond Donor: The pyrrole nitrogen (N-H) provides a hydrogen bond donor site.

    • Hydrogen Bond Acceptors: The pyridine nitrogen and the carbonyl oxygen of the aldehyde group act as hydrogen bond acceptors.

    • Polarity: The presence of the aldehyde group and the nitrogen heteroatoms introduces significant polarity.

This unique combination of a hydrophobic aromatic core and multiple polar, hydrogen-bonding sites dictates a nuanced solubility behavior that requires careful selection of solvents for reactions, purification, and formulation.

Theoretical Solubility Framework

The principle of "like dissolves like" provides the initial basis for predicting solubility. The molecular structure of this compound suggests a balanced polarity. Therefore, its solubility is expected to be optimal in solvents that can effectively engage with both its polar and nonpolar characteristics.

G cluster_compound This compound Structure cluster_solvents Solvent Classes & Interactions cluster_predictions Predicted Solubility Outcome Compound Molecular Structure Features Structural Features: - Aromatic Rings (Hydrophobic) - N-H Donor (Polar) - N, C=O Acceptors (Polar) Compound->Features NonPolar Non-Polar Solvents (e.g., Hexane) Features->NonPolar Mismatch: Strong solute polarity vs. weak solvent interactions PolarAprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) Features->PolarAprotic Favorable: Dipole-dipole and H-bond acceptance PolarProtic Polar Protic Solvents (e.g., Ethanol, Water) Features->PolarProtic Competing Interactions: Solute-solvent vs. strong solvent-solvent H-bonds LowSol Poor Solubility NonPolar->LowSol HighSol Good to High Solubility PolarAprotic->HighSol ModSol Moderate Solubility PolarProtic->ModSol

Caption: Logical flow for predicting solubility based on molecular features.

Based on this framework, a qualitative prediction of solubility in common laboratory solvents is summarized below.

Table 1: Predicted Solubility of this compound

Solvent Class Example Solvents Dominant Interactions Predicted Solubility
Non-Polar Aliphatic Hexane, Cyclohexane van der Waals forces Very Low
Aromatic Toluene π-π stacking, van der Waals Low to Moderate
Chlorinated Dichloromethane (DCM) Dipole-dipole Moderate
Ethers Diethyl Ether, THF Dipole-dipole, H-bond acceptance Low to Moderate
Esters Ethyl Acetate Dipole-dipole, H-bond acceptance Moderate
Ketones Acetone Dipole-dipole, H-bond acceptance Good
Polar Aprotic Acetonitrile, DMF, DMSO Strong dipole-dipole, H-bond acceptance High
Alcohols (Polar Protic) Methanol, Ethanol Hydrogen bonding Moderate

| Aqueous (Polar Protic) | Water | Hydrogen bonding | Very Low |

Quantitative Experimental Protocol: Isothermal Shake-Flask Method

To move beyond prediction, a robust and reliable experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

G A Step 1: Preparation Add excess solid to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C Step 3: Phase Separation Centrifuge vials to pellet undissolved solid. B->C D Step 4: Sample Collection Carefully withdraw an aliquot of the clear supernatant. C->D E Step 5: Dilution Dilute the aliquot with mobile phase to fall within the calibration curve range. D->E F Step 6: Quantification Analyze by a validated HPLC-UV method. E->F G Step 7: Calculation Calculate solubility (mg/mL) using the calibration curve and dilution factor. F->G

Caption: Workflow for the isothermal shake-flask solubility determination.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

  • This compound (solid, >97% purity)

  • Selected solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Thermostatic shaker/incubator

  • Centrifuge with vial adapters

  • Calibrated pipettes

  • HPLC system with UV detector

  • Volumetric flasks

2. Preparation of Vials:

  • Accurately weigh approximately 10 mg of this compound into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium.

  • Carefully add 1.0 mL of the chosen solvent to the vial.

  • Seal the vial tightly with a screw cap.

  • Prepare vials in triplicate for each solvent to ensure statistical validity.

3. Equilibration:

  • Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

  • Agitate the vials at a moderate speed for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for compounds that dissolve slowly.

    • Expert Insight: The goal of agitation is to maximize the surface area contact between the solute and solvent, accelerating the path to equilibrium. The 24-48 hour window is a standard in the field to account for varying dissolution kinetics.

4. Phase Separation:

  • After the equilibration period, remove the vials from the shaker and place them in a centrifuge.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes. This will create a compact pellet of the undissolved solid, leaving a clear, saturated supernatant.

    • Trustworthiness Check: This step is critical to avoid transferring solid particles into the analytical sample, which would artificially inflate the measured solubility.

5. Sample Preparation and Analysis:

  • Immediately after centrifugation, carefully open the vial and withdraw a 100 µL aliquot of the clear supernatant. Avoid disturbing the solid pellet.

  • Transfer the aliquot into a pre-labeled volumetric flask (e.g., 10 mL) and dilute to volume with the HPLC mobile phase. This dilution factor must be recorded accurately.

  • Prepare a calibration curve for this compound using standards of known concentrations.

  • Analyze the diluted sample and the calibration standards using a validated HPLC-UV method. A C18 column with a mobile phase of acetonitrile and water is a common starting point for such aromatic compounds[4]. The detection wavelength should be set at a λ_max of the compound to ensure maximum sensitivity.

6. Calculation:

  • Determine the concentration of the diluted sample from the linear regression of the calibration curve.

  • Calculate the original solubility in the solvent using the following formula:

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Safety and Handling

While specific toxicological data for this compound is limited, related azaindole and aldehyde compounds may cause skin, eye, and respiratory irritation[5][6][7][8].

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in synthetic chemistry and drug development. This guide has provided a robust theoretical framework for predicting its behavior and a detailed, practical protocol for its precise experimental determination. By applying the methodologies outlined herein, researchers can generate reliable and reproducible solubility data, enabling more efficient process development, informed solvent selection for purification, and a solid foundation for subsequent formulation activities.

References

  • Estimation Of Aromatic Solute Solubility In Miscible Solventwater Systems. U.S. Environmental Protection Agency. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. [Link]

  • Solvent screening for the extraction of aromatic aldehydes. ResearchGate. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem. National Center for Biotechnology Information. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde | C8H6N2O | CID 24728893 - PubChem. National Center for Biotechnology Information. [Link]

  • Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [Link]

  • 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde - PubChem. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]

  • This compound - MySkinRecipes. MySkinRecipes. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Semantic Scholar. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Specifications of this compound - Capot Chemical. Capot Chemical. [Link]

  • This compound - porphyrin-systems. Porphyrin Systems. [Link]

  • Common Organic Solvents: Table of Properties. University of California, Davis. [Link]

Sources

The Pyrrolopyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolopyridine nucleus, a heterocyclic scaffold composed of a fused pyrrole and pyridine ring, stands as a cornerstone in medicinal chemistry and drug development. Its structural resemblance to the purine ring of adenosine triphosphate (ATP) allows it to effectively interact with a multitude of biological targets, most notably the ATP-binding sites of protein kinases. This guide provides an in-depth exploration of the biological significance of the pyrrolopyridine core. We will traverse its origins in natural products, dissect its primary mechanism of action as a kinase inhibitor, survey its broad spectrum of other pharmacological activities, and delve into the synthetic strategies and structure-activity relationships that guide the development of novel therapeutics. This document is intended to serve as a comprehensive resource for scientists dedicated to leveraging this versatile scaffold for the next generation of medicines.

The Pyrrolopyridine Scaffold: Structure and Significance

Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles that exist in six distinct isomeric forms, depending on the position of the nitrogen atom in the pyridine ring and the fusion orientation.[1][2] This structural diversity provides a rich foundation for chemical exploration and biological activity.

The fundamental importance of the pyrrolopyridine core in medicinal chemistry stems from its role as a "privileged scaffold." This concept describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a fertile starting point for drug design. The pyrrolopyridine nucleus mimics the endogenous purine ring, a feature that makes it an exceptional candidate for designing competitive inhibitors for enzymes that process purine-based substrates, such as ATP.[3][4]

G Isomeric Forms of the Pyrrolopyridine Core cluster_0 Pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_1 Pyrrolo[2,3-c]pyridine (6-Azaindole) cluster_2 Pyrrolo[3,2-c]pyridine (5-Azaindole) cluster_3 Pyrrolo[3,2-b]pyridine (4-Azaindole) cluster_4 Pyrrolo[3,4-b]pyridine (2-Azaizoindole) cluster_5 Pyrrolo[3,4-c]pyridine (5-Azaizoindole) a a b b c c d d e e f f

Caption: The six structural isomers of the pyrrolopyridine scaffold.

Nature's Blueprint: Pyrrolopyridines in Natural Products

The evolutionary process has repeatedly selected the pyrrolopyridine scaffold for its potent biological activity. It is found in a variety of polyheterocyclic natural products, most famously in the alkaloid camptothecin.[1][2]

  • Camptothecin: Isolated from the Camptotheca acuminata tree, camptothecin is a potent anticancer agent.[1] Its mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA complex, camptothecin leads to DNA damage and apoptosis in cancer cells. It has also demonstrated activity against HIV-1.[1][2]

  • Other Natural Alkaloids: The pyrrolopyridine system is also present in other bioactive natural products, including the antiviral alkaloid mappicine and variolin B , which was isolated from an Antarctic sponge and possesses anticancer properties.[1][2]

Natural ProductSourceKey Biological Activity
Camptothecin Camptotheca acuminataTopoisomerase I inhibitor, Anticancer, Anti-HIV-1[1][2]
Mappicine Mappia foetidaAntiviral[1][2]
Variolin B Kirkpatrickia variolosa (sponge)Anticancer[1][2]
Pumiloside Ophiorrhiza pumilaAntiviral[1]

The Engine of Discovery: Kinase Inhibition

The ability of the pyrrolopyridine scaffold to mimic the purine ring of ATP makes it a powerhouse for the development of protein kinase inhibitors.[3][4] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrrolopyridine derivatives can act as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation of substrate proteins.[3][5] The selectivity of these inhibitors is not derived from the core itself, but rather from the specific substituents attached to it, which can form additional interactions with unique residues within the kinase active site.[3]

G Mechanism of ATP-Competitive Kinase Inhibition cluster_kinase Kinase Active Site cluster_ligands hinge Hinge Region pocket Hydrophobic Pocket atp ATP atp->hinge Binds & H-bonds ppi Pyrrolopyridine Inhibitor ppi->hinge Mimics purine & H-bonds ppi->pocket Substituents interact (confers selectivity)

Caption: Pyrrolopyridine inhibitors mimic ATP to bind the kinase hinge region.

Prominent Pyrrolopyridine-Based Kinase Inhibitors:

  • Vemurafenib: A potent inhibitor of the BRAF V600E mutated kinase, Vemurafenib is a cornerstone therapy for late-stage melanoma.[3]

  • Pexidartinib: This drug targets the colony-stimulating factor 1 receptor (CSF1R) and is used to treat tenosynovial giant cell tumor.[1][6]

  • Met Kinase Inhibitors: The Met kinase is a key driver in various cancers. Pyrrolopyridine-pyridone based compounds have been developed as highly potent Met kinase inhibitors, with IC50 values in the low nanomolar range.[7][8]

  • FMS Kinase Inhibitors: FMS kinase is overexpressed in several cancers and is involved in inflammatory disorders like rheumatoid arthritis.[9] Pyrrolo[3,2-c]pyridine derivatives have been identified as promising candidates for FMS kinase inhibition.[9]

Drug/Compound ClassPrimary Kinase Target(s)Therapeutic Application
Vemurafenib BRAFV600EMelanoma[3]
Pexidartinib CSF1RTenosynovial Giant Cell Tumor[1][6]
Compound 2 (Pyrrolopyridine-pyridone) Met, Flt-3, VEGFR-2Investigational Anticancer[7][8]
Pyrrolo[3,2-c]pyridines FMSInvestigational Anticancer & Anti-arthritic[9]

A Spectrum of Therapeutic Potential

While kinase inhibition is a major focus, the biological activities of pyrrolopyridine derivatives are remarkably diverse, spanning multiple therapeutic areas.[10]

  • Antiviral Activity: Derivatives have shown significant activity against HIV-1 replication, with some acting as inhibitors of the HIV-1 integrase enzyme.[1][2] The FDA-approved drug Fostemsavir is a notable example used in HIV treatment.[1]

  • Antimicrobial Activity: In an era of growing antibiotic resistance, pyrrolopyridines offer new avenues for development. They have demonstrated activity against resistant strains of E. coli.[1] Furthermore, certain derivatives act as inhibitors of the Mycobacterium tuberculosis enzyme InhA, a key component in the synthesis of mycolic acids, making them potential anti-tuberculosis agents.[1]

  • Central Nervous System (CNS) Activity: A significant number of pyrrolo[3,4-c]pyridine derivatives have been investigated for their analgesic and sedative properties, indicating potential applications for pain management and other neurological conditions.[1][2]

  • Antidiabetic and Anti-inflammatory Effects: Some pyrrolopyridine derivatives have been found to increase insulin sensitivity, suggesting a role in treating diabetes.[11] Others have shown anti-inflammatory activity through mechanisms such as binding to the COX-2 enzyme.[12]

Enabling Drug Discovery: Synthesis and SAR

The therapeutic potential of the pyrrolopyridine core is unlocked through synthetic chemistry, which allows for precise modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Key Synthetic Approaches:

Modern cross-coupling reactions are instrumental in decorating the pyrrolopyridine scaffold. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are frequently employed to install amine and aryl/heteroaryl groups, respectively, at various positions on the core.[6][13] These methods offer a robust and versatile toolkit for building libraries of compounds for screening.

Experimental Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a generalized procedure for the synthesis of N-aryl or N-alkyl pyrrolopyridine derivatives, a common step in constructing kinase inhibitors.[6]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the halo-pyrrolopyridine starting material (1.0 equiv.), the desired amine (1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃) (3.0 equiv.).

  • Solvent Addition: Add a suitable anhydrous solvent, such as 1,4-dioxane or toluene.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂; 0.1 equiv.) and the phosphine ligand (e.g., BINAP; 0.1 equiv.).

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product using column chromatography on silica gel to obtain the desired compound.

Structure-Activity Relationship (SAR) Insights:

The biological activity of a pyrrolopyridine derivative is exquisitely sensitive to the nature and position of its substituents.

  • Kinase Selectivity: As previously mentioned, substituents extending into specific hydrophobic pockets or forming hydrogen bonds with non-hinge residues are the primary drivers of kinase selectivity.[3][9] For FMS kinase inhibitors, adding a benzamido group was found to be more potent than a primary amine, likely due to the occupation of a hydrophobic pocket and/or the formation of an extra hydrogen bond.[9]

  • Physicochemical Properties: The addition of polar groups, such as a carboxylic acid, can be crucial for activity against certain targets. For aldose reductase inhibitors, the presence and chain length of a carboxylic acid group were critical for potent inhibition, while the corresponding esters were inactive.[1]

  • Modulation Points: The C2, C4, C5, C6, and N7 positions are all viable points for modification, each offering a vector to probe interactions with the target protein and fine-tune the molecule's properties.[14]

G Key Substitution Points on a Pyrrolopyrimidine Scaffold scaffold r1_label R1 scaffold->r1_label r2_label R2 scaffold->r2_label r3_label R3 scaffold->r3_label r4_label R4 scaffold->r4_label

Caption: Key positions on the core for synthetic modification (R groups).

Conclusion and Future Horizons

The pyrrolopyridine core has unequivocally established itself as a scaffold of profound biological significance. Its journey from natural products to rationally designed, life-saving drugs like Vemurafenib is a testament to its versatility. The core's inherent ability to mimic ATP provides a privileged starting point for kinase inhibitor design, while its structural flexibility allows for the development of agents targeting a vast array of other biological systems, including viruses, bacteria, and the central nervous system.

Future research will undoubtedly continue to expand the therapeutic landscape of pyrrolopyridine derivatives. The exploration of new isomers, the application of novel synthetic methodologies to access more complex chemical space, and the targeting of emerging disease pathways will ensure that this remarkable scaffold remains at the forefront of drug discovery for years to come.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(5), 591-606. [Link]

  • Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine-Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]

  • Naik, N., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Singh, R. P., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 18(6), 814. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link]

  • El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 29(1), 74-78. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]

  • Sharma, P., et al. (2024). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. ResearchGate. [Link]

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. [Link]

  • Fatahala, S. S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 31. [Link]

  • Mallisetty, M., et al. (2023). Design, Synthesis of Some New Scaffolds based on Pyrrolyl-Pyridines as Potential Anticancer Agents. Asian Journal of Chemistry, 35, 468-474. [Link]

  • Singh, R. P., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PubMed. [Link]

  • Sharma, P., et al. (2025). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Biologically active compounds containing pyrrolopyridines unit. ResearchGate. [Link]

Sources

The Discovery of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde: A Technical Guide to a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged structure in numerous biologically active compounds, and the introduction of a carbaldehyde functionality at the 6-position offers a versatile handle for further chemical modifications. This guide will delve into the strategic considerations for the synthesis of this target molecule, providing a detailed, field-proven protocol based on established organometallic methodologies. The causality behind experimental choices, self-validating system designs, and authoritative grounding through comprehensive references are central pillars of this document, aimed at empowering researchers in their drug discovery endeavors.

Introduction: The Significance of the 4-Azaindole Scaffold

The fusion of a pyrrole and a pyridine ring gives rise to a class of bicyclic heterocycles known as pyrrolopyridines or azaindoles. These structures are of immense interest in medicinal chemistry due to their ability to mimic the indole nucleus found in many natural products and pharmaceuticals, while offering altered electronic properties and new hydrogen bonding capabilities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can lead to enhanced binding affinity and selectivity for biological targets.

Among the various isomeric forms, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core has been incorporated into a multitude of potent therapeutic agents, including kinase inhibitors for the treatment of cancer and inflammatory diseases. The introduction of a formyl group (-CHO) at the C6 position, yielding this compound, provides a crucial chemical intermediate. This aldehyde functionality serves as a versatile anchor for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings, thus enabling the synthesis of diverse compound libraries for drug discovery screening. This compound is a valuable research chemical used in the synthesis of kinase inhibitors and other complex nitrogen-containing scaffolds with biological activity.[1]

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached through several strategic disconnections. A logical and efficient retrosynthetic pathway involves the formylation of a pre-functionalized 1H-pyrrolo[3,2-b]pyridine core. Given the electronic nature of the pyrrolopyridine ring system, direct electrophilic formylation, such as the Vilsmeier-Haack reaction, can be challenging and may lead to a mixture of regioisomers.

A more controlled and widely adopted strategy is the use of directed ortho-metalation or, more specifically, a halogen-metal exchange followed by quenching with an electrophilic formylating agent. This approach offers high regioselectivity. The retrosynthetic analysis is depicted below:

G Target This compound Precursor1 6-Lithio-1H-pyrrolo[3,2-b]pyridine Target->Precursor1 Formylation Precursor2 6-Bromo-1H-pyrrolo[3,2-b]pyridine Precursor1->Precursor2 Lithium-Halogen Exchange Formylating_Agent DMF (N,N-Dimethylformamide) Precursor1->Formylating_Agent Core_Synthesis Synthesis of 1H-pyrrolo[3,2-b]pyridine core Precursor2->Core_Synthesis Halogenation

Figure 1: Retrosynthetic analysis for this compound.

This strategy hinges on the availability of a suitable halogenated precursor, such as 6-bromo-1H-pyrrolo[3,2-b]pyridine. The bromine atom at the 6-position can be selectively exchanged with lithium using an organolithium reagent like n-butyllithium at low temperatures. The resulting highly reactive 6-lithio species can then be trapped with an appropriate electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group.

Synthesis of the Precursor: 6-Bromo-1H-pyrrolo[3,2-b]pyridine

The synthesis of the key precursor, 6-bromo-1H-pyrrolo[3,2-b]pyridine, can be achieved through various published methods for constructing the azaindole core. One common approach starts from a substituted pyridine derivative. While a detailed synthesis of the 4-azaindole core is beyond the scope of this guide, several efficient methods have been reported in the literature, often involving the construction of the pyrrole ring onto a pre-existing pyridine scaffold. For the purpose of this guide, we will assume the availability of the 6-bromo-1H-pyrrolo[3,2-b]pyridine precursor, which is also commercially available from various suppliers.

Detailed Experimental Protocol: Formylation via Lithium-Halogen Exchange

This protocol describes a robust and reproducible method for the synthesis of this compound from 6-bromo-1H-pyrrolo[3,2-b]pyridine. The procedure is based on well-established organometallic transformations and is designed to be self-validating through careful control of reaction parameters and in-process monitoring.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Bromo-1H-pyrrolo[3,2-b]pyridine≥95%Commercially AvailableEnsure dryness before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesAcros Organics or similarTitrate before use for accurate molarity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich or similarStore over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-Aldrich or similarDistill from sodium/benzophenone before use.
Diethyl ether (Et2O)AnhydrousFisher Scientific or similar
Saturated aqueous ammonium chloride (NH4Cl)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO4)
Silica gel230-400 meshFor column chromatography.
HexanesACS GradeFor chromatography.
Ethyl acetate (EtOAc)ACS GradeFor chromatography.

4.2. Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Dissolution and Cooling: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.1 M. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution. A color change is typically observed, indicating the formation of the lithiated species.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. It is crucial to maintain a low temperature to prevent side reactions.

  • Formylation: To the cold solution, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the starting material. Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH4Cl).

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

4.3. Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques:

TechniqueExpected Results
¹H NMR Aromatic protons of the pyrrolopyridine core and a singlet for the aldehyde proton (~9.8-10.0 ppm).
¹³C NMR Signals corresponding to the carbon atoms of the pyrrolopyridine ring and a downfield signal for the carbonyl carbon (~185-190 ppm).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C8H6N2O.
Melting Point A sharp melting point indicates high purity.

Causality and Self-Validation

  • Choice of Solvent and Temperature: Anhydrous THF is an excellent solvent for organolithium reactions as it is aprotic and can solvate the lithium cation. The low temperature of -78 °C is critical to ensure the stability of the lithiated intermediate and to prevent side reactions such as the addition of n-BuLi to the pyridine ring.

  • Stoichiometry of Reagents: A slight excess of n-butyllithium is used to ensure complete lithium-halogen exchange. An excess of DMF is used to efficiently trap the lithiated species.

  • Anhydrous Conditions: The exclusion of water is paramount as organolithium reagents are highly reactive towards protic sources. Any moisture would quench the lithiated intermediate, leading to the formation of the de-halogenated starting material and significantly reducing the yield of the desired product.

  • In-Process Monitoring: The use of TLC allows for the real-time monitoring of the reaction progress, ensuring that the starting material has been consumed before quenching the reaction. This serves as a self-validating step to confirm the completion of the key transformations.

Alternative Synthetic Approaches

While the lithium-halogen exchange method is highly effective, other formylation techniques could be considered:

  • Vilsmeier-Haack Reaction: This reaction uses a mixture of a substituted amide (like DMF) and phosphorus oxychloride (POCl3) to generate a Vilsmeier reagent, which is an electrophilic formylating agent.[2] While a classic method for formylating electron-rich aromatic rings, its application to azaindoles can sometimes lack regioselectivity, potentially yielding a mixture of formylated isomers.

  • Grignard Reagent Formation: A Grignard reagent could be formed from 6-bromo-1H-pyrrolo[3,2-b]pyridine, followed by reaction with a formylating agent. However, the formation of the Grignard reagent can be less straightforward than the lithium-halogen exchange for this substrate.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and desired purity profile.

Conclusion

The synthesis of this compound represents a key step in the development of novel therapeutics based on the 4-azaindole scaffold. The detailed protocol provided in this guide, centered on a regioselective lithium-halogen exchange followed by formylation, offers a reliable and efficient method for obtaining this valuable intermediate. By understanding the underlying chemical principles and adhering to rigorous experimental techniques, researchers can confidently produce this versatile building block for their drug discovery programs.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Verma, A., & Kumar, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26735-26767. [Link]

Sources

The Strategic Application of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the exploration of unique chemical scaffolds that offer diverse functionalization opportunities. Among these, nitrogen-containing heterocyclic compounds have perennially stood out for their ability to interact with a wide array of biological targets. 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, a member of the azaindole family, has emerged as a molecule of significant interest. Its rigid, bicyclic core, combined with the reactive aldehyde functionality, presents a compelling platform for the synthesis of complex molecular architectures with tunable physicochemical and pharmacological properties.

This technical guide provides a comprehensive overview of the potential applications of this compound in contemporary research, with a particular focus on its role as a key building block in the development of kinase inhibitors and other targeted therapies. We will delve into its chemical characteristics, plausible synthetic strategies, and its versatile reactivity, offering a forward-looking perspective for its integration into drug discovery pipelines.

Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule's intrinsic properties is fundamental to its strategic deployment in synthesis. Below is a summary of the key physicochemical data for this compound.

PropertyValue
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
CAS Number 1020056-33-0
Appearance Solid (form may vary)
Storage 2-8°C under inert gas

The core of this compound is a fusion of a pyrrole and a pyridine ring, creating a scaffold that is both aromatic and rich in hydrogen bond donors and acceptors. The aldehyde group at the 6-position of the pyridine ring is a key feature, serving as a versatile chemical handle for a multitude of synthetic transformations.

The Pyrrolopyridine Scaffold in Medicinal Chemistry: A Family of High-Impact Therapeutics

While specific, peer-reviewed publications detailing the extensive use of the 6-carbaldehyde isomer are emerging, the broader family of pyrrolopyridine isomers has yielded numerous successful therapeutic agents. This underscores the inherent potential of the 1H-pyrrolo[3,2-b]pyridine core. Derivatives of related scaffolds have shown significant promise and clinical success in various therapeutic areas, particularly in oncology.

Therapeutic AreaTargetPyrrolopyridine Isomer Class
Oncology Kinase Inhibitors (e.g., FMS, FGFR)Pyrrolo[3,2-c]pyridine, Pyrrolo[2,3-b]pyridine[1][2]
Inflammatory Diseases JAK3 InhibitorsPyrrolo[2,3-b]pyridine[3]
Neurodegenerative Diseases PDE4B InhibitorsPyrrolo[2,3-b]pyridine[4]
Cancer Microtubule Targeting AgentsPyrrolo[3,2-c]pyridine[5]

The established success of these related compounds strongly suggests that this compound is a highly valuable, yet perhaps underexplored, starting material for the generation of novel, patentable chemical entities with significant therapeutic potential.

Synthetic Pathways and Chemical Reactivity

Plausible Synthetic Route

While proprietary synthesis methods are common for commercially available building blocks, a plausible synthetic approach to this compound can be envisioned starting from a suitable 1H-pyrrolo[3,2-b]pyridine precursor. A common strategy for introducing an aldehyde group onto an aromatic ring is through a Vilsmeier-Haack reaction or by oxidation of a corresponding methyl or hydroxymethyl group.

Synthetic_Pathway A 1H-pyrrolo[3,2-b]pyridine B Intermediate A->B Formylation or Functional Group Interconversion C This compound B->C Oxidation/Deprotection

Caption: A generalized synthetic workflow for this compound.

Key Reactions of the Aldehyde Moiety

The aldehyde group is a cornerstone of organic synthesis due to its wide-ranging reactivity. This allows for the facile diversification of the 1H-pyrrolo[3,2-b]pyridine scaffold.

Aldehyde_Reactions Start This compound ReductiveAmination Reductive Amination (+ Amine, Reducing Agent) Start->ReductiveAmination Forms C-N bond WittigReaction Wittig Reaction (+ Phosphonium Ylide) Start->WittigReaction Forms C=C bond Oxidation Oxidation (+ Oxidizing Agent) Start->Oxidation Forms Carboxylic Acid Reduction Reduction (+ Reducing Agent) Start->Reduction Forms Alcohol

Caption: Key synthetic transformations of the aldehyde group.

  • Reductive Amination: This is arguably one of the most powerful reactions for introducing diversity. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This allows for the coupling of a vast array of amine-containing fragments, which is a common strategy in the synthesis of kinase inhibitors to engage with the hinge region of the ATP-binding pocket.

  • Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) enable the conversion of the aldehyde to an alkene. This can be used to introduce linkers of varying lengths and geometries or to append other functional groups.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid. This functional group can then be used in amide bond formation, another cornerstone of medicinal chemistry, or as a key pharmacophoric feature.

  • Reduction: Reduction of the aldehyde yields the primary alcohol, which can be further functionalized, for example, through etherification or esterification.

Application in Kinase Inhibitor Synthesis: A Workflow

The utility of this compound as a key intermediate in the synthesis of kinase inhibitors is a prominent application.[6] The general workflow involves leveraging the aldehyde for a key bond-forming reaction to append a moiety that will interact with the solvent-exposed region of the kinase, while the pyrrolopyridine core often serves as a hinge-binding motif.

Kinase_Inhibitor_Workflow Start This compound Step1 Reductive Amination with R-NH2 Start->Step1 Step2 Purification and Characterization Step1->Step2 Step3 Biological Screening (Kinase Panel) Step2->Step3 Step4 Lead Optimization Step3->Step4

Caption: A representative workflow for the use of the title compound in kinase inhibitor discovery.

Exemplary Experimental Protocol: Reductive Amination

The following is a representative, detailed protocol for a reductive amination reaction. This protocol is intended as a self-validating system, with clear steps and rationale.

Objective: To synthesize N-((1H-pyrrolo[3,2-b]pyridin-6-yl)methyl)aniline as a proof-of-concept for C-N bond formation.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane.

  • Addition of Amine and Acid Catalyst: Add aniline followed by a catalytic amount of glacial acetic acid (typically 1-2 drops). The acid catalyzes the formation of the iminium ion intermediate.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by TLC.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride in one portion. NaBH(OAc)₃ is a mild reducing agent that is selective for imines in the presence of aldehydes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum can be referenced against available data for the starting material.[7]

Conclusion and Future Outlook

This compound stands as a promising and versatile building block for modern chemical research, particularly in the realm of drug discovery. Its strategic combination of a biologically relevant heterocyclic core and a reactive aldehyde handle provides a robust platform for the synthesis of diverse compound libraries. While the full potential of this specific isomer is still being uncovered, the extensive body of research on the broader pyrrolopyridine family provides a strong rationale for its exploration. As researchers continue to seek novel chemical matter to address unmet medical needs, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of therapeutic innovation.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde. [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

  • PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]

  • MDPI. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • PubMed. Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. [Link]

  • PubMed. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • Porphyrin Systems. This compound. [Link]

  • National Institutes of Health. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Taylor & Francis Online. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • National Institutes of Health. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • ChemWhat. 1H-Pyrrolo[3,2-b]pyridine-5-carboxaldehyde CAS#: 1261730-68-0. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is a pivotal heterocyclic building block in contemporary medicinal chemistry, primarily utilized as a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its bifunctional nature, featuring a reactive aldehyde group and a privileged pyrrolopyridine scaffold, necessitates a comprehensive understanding of its chemical properties and associated hazards to ensure safe handling in a research and development setting. This guide provides an in-depth analysis of the safety and handling protocols for this compound, drawing upon data from structurally analogous compounds and established principles for managing aromatic aldehydes and nitrogen-containing heterocycles. It is designed to equip researchers and drug development professionals with the requisite knowledge for risk mitigation, from initial handling and synthesis to emergency response and disposal.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is foundational to its safe handling. While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data available for its isomers.

PropertyValueSource
Molecular Formula C₈H₆N₂O[2]
Molecular Weight 146.15 g/mol [2]
Appearance Expected to be a solid[3]
Storage Temperature 2-8°C, under inert gas[2][3]

The presence of the pyrrolopyridine core, a known pharmacophore, and the reactive aldehyde functionality are the primary drivers of its utility in drug discovery.[1]

Hazard Identification and Risk Assessment

GHS Hazard Statements (Inferred):

  • H302: Harmful if swallowed. (Acute toxicity, oral)[5]

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

  • H335: May cause respiratory irritation. [4][5]

Toxicological Profile of the Pyrrolopyridine Core:

The broader class of pyrrolopyridine derivatives exhibits a wide range of biological activities, and while some have therapeutic applications, others can exhibit toxicity. The toxicological properties of any given derivative are highly dependent on its substitution pattern. Therefore, in the absence of specific data, it is prudent to treat this compound as a compound with potential for toxicity and handle it with appropriate precautions.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure during the handling of this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact and irritation.[4]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes and eye irritation.[4]
Skin and Body Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodEssential to prevent inhalation of dust or vapors, which may cause respiratory irritation.[4]

Storage and Handling Protocols

The stability and integrity of this compound are best maintained through adherence to specific storage and handling procedures.

Storage:

  • Temperature: Store in a refrigerator at 2-8°C.[2][3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2][3]

  • Container: Keep the container tightly sealed to prevent moisture ingress.

  • Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Handling:

  • All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and ensure adequate ventilation.

  • Wash hands thoroughly after handling.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich heterocyclic compounds like 1H-pyrrolo[3,2-b]pyridine. The following is a representative, field-proven protocol, with integrated safety measures.

Reaction Scheme: 1H-pyrrolo[3,2-b]pyridine is reacted with a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to yield this compound.

Materials and Reagents:

  • 1H-pyrrolo[3,2-b]pyridine

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DCM.

    • Causality: The use of flame-dried glassware and an inert atmosphere is critical to prevent the reaction of the Vilsmeier reagent with atmospheric moisture.

  • Formation of the Vilsmeier Reagent: In a separate flask, cool anhydrous DMF to 0°C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise.

    • Safety: This is a highly exothermic reaction. Slow, dropwise addition with efficient cooling is essential to control the reaction temperature and prevent runaway conditions. Perform this step in a chemical fume hood.

  • Formylation Reaction: Cool the solution of 1H-pyrrolo[3,2-b]pyridine in DCM to 0°C. Add the freshly prepared Vilsmeier reagent dropwise via the dropping funnel, maintaining the temperature below 5°C.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Work-up and Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

    • Safety: The quenching process can be exothermic. Pouring the reaction mixture onto ice helps to dissipate the heat.

  • Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Safety: Be aware of pressure buildup in the separatory funnel due to gas evolution during neutralization. Vent frequently.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) formylation Add Vilsmeier Reagent to starting material at 0°C reagent_prep->formylation Freshly prepared start_mat Dissolve 1H-pyrrolo[3,2-b]pyridine in anhydrous DCM start_mat->formylation monitor Monitor by TLC formylation->monitor quench Quench with ice monitor->quench Reaction complete neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Column Chromatography extract->purify product Pure 1H-pyrrolo[3,2-b]pyridine- 6-carbaldehyde purify->product

Caption: Workflow for the synthesis of the target compound.

Emergency Procedures

Preparedness for accidental spills and personnel exposure is paramount.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety officer.

Personnel Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

G cluster_spill Spill Response cluster_exposure Personnel Exposure start Incident Occurs (Spill or Exposure) evacuate_spill Evacuate Area start->evacuate_spill move_to_safety Move to Fresh Air / Remove Contaminated Clothing start->move_to_safety contain_spill Contain Spill evacuate_spill->contain_spill collect_spill Collect Waste contain_spill->collect_spill decontaminate_spill Decontaminate collect_spill->decontaminate_spill report Report Incident to Safety Officer decontaminate_spill->report flush_area Flush Affected Area (Eyes/Skin) move_to_safety->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical seek_medical->report

Caption: Decision tree for responding to incidents.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.

  • Containers: Use clearly labeled, sealed containers for waste collection.

  • Disposal Route: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[4]

  • Incineration: Chemical incineration with an afterburner and scrubber is a suitable disposal method.[4]

Conclusion

This compound is a valuable research chemical with a manageable hazard profile when handled with the appropriate precautions. By understanding its properties, implementing robust engineering controls, utilizing the correct personal protective equipment, and being prepared for emergencies, researchers can safely harness its synthetic potential in the advancement of drug discovery and development.

References

  • Capot Chemical Co., Ltd. (2025). MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, an important heterocyclic building block, is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors for cancer therapy. Its structural motif, often referred to as 4-azaindole, is of significant interest in medicinal chemistry due to its ability to mimic the indole scaffold while offering altered physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this valuable compound, with a focus on the selection of starting materials and the causal relationships behind the experimental choices.

Strategic Approaches to the 1H-pyrrolo[3,2-b]pyridine Core

The synthesis of the 1H-pyrrolo[3,2-b]pyridine scaffold is the foundational challenge in the preparation of the target carbaldehyde. A robust and efficient method for constructing this bicyclic system is paramount. One of the most effective and commonly employed strategies involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. This approach allows for the strategic placement of substituents required for the final formylation step.

A particularly successful route commences with a substituted nitropyridine, which undergoes a series of transformations to build the fused pyrrole ring. This method offers good control over regioselectivity and provides a reliable pathway to the key intermediate, 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Synthesis of the Key Intermediate: 6-bromo-1H-pyrrolo[3,2-b]pyridine

A validated and efficient synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine begins with the commercially available 5-bromo-2-methyl-3-nitropyridine . This starting material is strategically chosen for its pre-installed bromine atom at the desired 6-position of the final product and a nitro group that facilitates the subsequent cyclization.

The synthetic sequence involves two main transformations:

  • Formation of an Enamine Intermediate: The methyl group of 5-bromo-2-methyl-3-nitropyridine is activated by the electron-withdrawing nitro group. This allows for a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a vinylogous nitro compound, an enamine. This step extends the carbon chain and sets the stage for the reductive cyclization.

  • Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization using a reducing agent, typically iron powder in acetic acid. The iron reduces the nitro group to an amino group, which then undergoes an intramolecular cyclization by attacking the enamine double bond, followed by elimination of dimethylamine to form the aromatic pyrrole ring. This one-pot reduction and cyclization is a highly efficient method for constructing the bicyclic core.

Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine

Starting Material: 5-bromo-2-methyl-3-nitropyridine

Reagents and Solvents: N,N-dimethylformamide dimethyl acetal (DMF-DMA), N,N-dimethylformamide (DMF), Acetic acid, Iron powder, Ethyl acetate, Hexane, Sodium sulfate, Sodium carbonate.

Step-by-Step Procedure:

  • To a solution of 5-bromo-2-methyl-3-nitropyridine (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.7 eq).

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture to dryness under vacuum.

  • Dissolve the residue in acetic acid.

  • Add iron powder (3.0 eq) to the solution.

  • Purge the reaction mixture with nitrogen for 2 minutes and then heat to 100 °C for 20 hours.

  • After cooling, dilute the mixture with an aqueous solution of sodium carbonate to neutralize the acetic acid.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Introduction of the Aldehyde Functionality at C-6

With the key intermediate, 6-bromo-1H-pyrrolo[3,2-b]pyridine, in hand, the next critical step is the introduction of the carbaldehyde group at the C-6 position. A direct and efficient method for this transformation is a halogen-metal exchange followed by quenching with a suitable formylating agent.

Halogen-Metal Exchange and Formylation

This strategy leverages the reactivity of organolithium reagents to replace the bromine atom with a lithium atom, creating a nucleophilic organometallic intermediate. This intermediate is then reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

A crucial consideration in this step is the acidic proton on the pyrrole nitrogen. Organolithium reagents are strong bases and will deprotonate the N-H group. To ensure the desired C-6 lithiation, it is often necessary to first protect the pyrrole nitrogen. Common protecting groups for this purpose include triisopropylsilyl (TIPS) or other bulky silyl groups, which can be readily introduced and subsequently removed under mild conditions. The use of two equivalents of the organolithium reagent can also be employed to first deprotonate the N-H and then perform the halogen-metal exchange.

The choice of the organolithium reagent and the reaction temperature are critical for the success of this reaction. Typically, n-butyllithium or tert-butyllithium is used at low temperatures (-78 °C) to prevent side reactions.

Experimental Protocol: Synthesis of this compound

Starting Material: 6-bromo-1H-pyrrolo[3,2-b]pyridine

Reagents and Solvents: n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), Diethyl ether, Hydrochloric acid, Sodium bicarbonate, Magnesium sulfate.

Step-by-Step Procedure (based on established methodologies):

  • Protect the nitrogen of 6-bromo-1H-pyrrolo[3,2-b]pyridine if necessary. For this protocol, we will proceed with the unprotected starting material, using an excess of n-BuLi.

  • Dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (2.2 eq) in hexanes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Add N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with dilute hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Strategy: Direct Formylation

An alternative approach to consider is the direct formylation of the 1H-pyrrolo[3,2-b]pyridine core. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and DMF, is an electrophile that can react with the pyrrolopyridine ring.

However, the regioselectivity of the Vilsmeier-Haack reaction on the 1H-pyrrolo[3,2-b]pyridine system can be a challenge. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring. Therefore, formylation is likely to occur preferentially at the C-3 position of the pyrrole ring. To achieve formylation at the C-6 position of the pyridine ring, this position would need to be activated, or other more reactive positions would need to be blocked. For the synthesis of the 6-carbaldehyde, the route via the 6-bromo intermediate offers superior regiochemical control.

Data Summary

Starting MaterialKey IntermediateTarget ProductReagents for Key StepsTypical Yields
5-bromo-2-methyl-3-nitropyridine6-bromo-1H-pyrrolo[3,2-b]pyridineThis compound1. DMF-DMA, Fe/AcOH 2. n-BuLi, DMFModerate to Good

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Part 1: Pyrrolopyridine Core Synthesis cluster_1 Part 2: Formylation A 5-bromo-2-methyl-3-nitropyridine B Enamine Intermediate A->B DMF-DMA, 100°C C 6-bromo-1H-pyrrolo[3,2-b]pyridine B->C Fe, Acetic Acid, 100°C D 6-bromo-1H-pyrrolo[3,2-b]pyridine E 6-Lithio-1H-pyrrolo[3,2-b]pyridine D->E n-BuLi, THF, -78°C F This compound E->F DMF, -78°C to RT

Caption: Synthetic pathway to this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 5-bromo-2-methyl-3-nitropyridine. This approach provides excellent control of regioselectivity, leading to the key intermediate, 6-bromo-1H-pyrrolo[3,2-b]pyridine. Subsequent halogen-metal exchange and formylation offer a direct route to the target aldehyde. Careful consideration of reaction conditions, particularly the use of low temperatures and appropriate stoichiometry of organolithium reagents, is critical for the success of the final formylation step. This guide provides a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this important pharmaceutical building block.

References

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(10), 2066-2077. [Link]

  • Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-422. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302041. [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Novel One-Pot Synthesis of N-Alkylazaindoles and N-Alkylindoles. Organic Letters, 8(15), 3307–3310. [Link]

A Technical Guide to 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde: Sourcing, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, also known as 4-azaindole-6-carboxaldehyde, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core, composed of fused pyrrole and pyridine rings, mimics the indole scaffold prevalent in numerous biologically active molecules. The strategic placement of the aldehyde group at the 6-position provides a versatile chemical handle for the synthesis of more complex molecular architectures. This guide offers an in-depth overview of its commercial availability, plausible synthetic routes, and its emerging role as a key intermediate, particularly in the development of kinase inhibitors.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers, facilitating its use in research and development without the immediate need for de novo synthesis. Researchers can procure this reagent, identified by CAS Number 1020056-33-0 , from various vendors.

SupplierPurityNotes
Pharmaffiliates High PurityListed as a research chemical.[1]
Sigma-Aldrich VariesAvailable through partner suppliers.
Angene Chemical Not specifiedListed in their catalog.[2]
MySkinRecipes ≥90%Also provides some product specifications.[3]
ECHO CHEMICAL CO., LTD. Not specifiedAvailable.
Chemcia Scientific, LLC ≥95%Available for purchase.

This table is not exhaustive and serves to confirm the compound's accessibility. Researchers are advised to consult supplier websites for current stock and purity information.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the compound's properties is essential for its effective use.

Molecular Formula: C₈H₆N₂O Molecular Weight: 146.15 g/mol

While a publicly available, peer-reviewed full spectroscopic dataset is not readily found, spectral data (such as ¹H NMR) is often available from suppliers upon request or through chemical database platforms. The structural features—an aromatic proton on the pyridine ring, two protons on the pyrrole ring, the pyrrolic N-H, and the aldehydic proton—would give rise to a distinct ¹H NMR spectrum crucial for its identification and purity assessment.

Synthetic Pathways: A Scientist's Perspective

While commercially available, understanding the synthetic routes to this compound provides valuable context for its reactivity and potential impurities. Direct formylation of the parent 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is the most logical approach. Two primary methods are commonly employed for the formylation of such electron-rich heterocyclic systems.

Ortho-Lithiation Followed by Formylation

This method leverages a directed ortho-metalation (DoM) strategy, which is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.

Caption: Workflow for ortho-lithiation and formylation.

Causality and Experimental Considerations:

  • Choice of Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is required to deprotonate the C-H bond. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control of regioselectivity.

  • Directing Group: The inherent acidity of the pyrrolic N-H proton and the coordinating ability of the pyridine nitrogen can direct the lithiation to an adjacent position. However, regioselectivity can be challenging in azaindole systems. Protection of the pyrrolic nitrogen (e.g., with a SEM or TIPS group) can provide more reliable regiochemical control, directing lithiation specifically to the C6 position.

  • Electrophile: Anhydrous N,N-dimethylformamide (DMF) serves as the formylating agent. The reaction must be quenched carefully, typically with an aqueous workup, to hydrolyze the initial adduct to the desired aldehyde.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic compounds, including indoles and azaindoles.

Caption: The Vilsmeier-Haack formylation pathway.

Causality and Experimental Considerations:

  • Reagent Stoichiometry: The reaction involves the in-situ formation of the electrophilic Vilsmeier reagent from a mixture of a substituted amide (typically DMF) and phosphoryl chloride (POCl₃). The stoichiometry of these reagents must be carefully controlled.

  • Regioselectivity: In azaindole systems, the site of formylation is dictated by the electronic properties of the bicyclic system. While the pyrrole ring is generally more electron-rich and susceptible to electrophilic attack (typically at C3), the pyridine nitrogen deactivates the adjacent positions. Formylation at the C6 position is plausible, though mixtures of isomers can be a potential outcome, necessitating careful purification. The reaction conditions, such as temperature and solvent, can influence the regioselectivity.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound is as a versatile intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors.[3] The pyrrolopyridine scaffold is a well-established "hinge-binding" motif for many protein kinases, and the aldehyde functionality allows for the elaboration of side chains that can occupy other pockets of the ATP-binding site, leading to potent and selective inhibitors.

A patent for 3-substituted-1H-pyrrolo[3,2-b]pyridine compounds highlights their use as inhibitors of mTOR and PI3K kinases, which are critical targets in oncology.[4] The aldehyde at the 6-position can be readily converted into a variety of functional groups, including amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic rings (via condensation reactions). These transformations enable the exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Caption: Synthetic utility in kinase inhibitor development.

This strategic utility makes this compound a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs targeting kinases and other enzyme families.

Conclusion

This compound is a readily accessible and synthetically versatile building block with significant potential in medicinal chemistry. Its utility as a precursor to potent kinase inhibitors underscores its importance for researchers in oncology and inflammation. A thorough understanding of its commercial availability, synthetic origins, and chemical reactivity empowers scientists to effectively incorporate this valuable scaffold into their drug discovery workflows, accelerating the development of novel therapeutics.

References

  • MySkinRecipes. This compound. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Google Patents. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
  • AA Blocks. Acceptorless Dehydrogenation of Alcohols on a Diruthenium(II,II) Platform. [Link]

  • Angene Chemical. CAS number page 1. [Link]

Sources

Methodological & Application

Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of indole, the 4-azaindole moiety is a core component of numerous biologically active compounds, including potent kinase inhibitors for cancer therapy. The introduction of a formyl group at the C6 position to yield 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde provides a crucial chemical handle for further molecular elaboration. This aldehyde functionality serves as a versatile precursor for the synthesis of a diverse range of derivatives, such as imines, alcohols, and carboxylic acids, enabling extensive structure-activity relationship (SAR) studies in the development of novel therapeutics.

This application note provides a comprehensive guide to the synthesis of this compound, focusing on a robust and widely applicable method: the Vilsmeier-Haack reaction. We will delve into the synthesis of the starting material, provide a detailed, step-by-step protocol for the formylation, and discuss the underlying reaction mechanism and key experimental considerations.

Synthesis of the Starting Material: 1H-pyrrolo[3,2-b]pyridine (4-Azaindole)

A common and effective method for the construction of the 1H-pyrrolo[3,2-b]pyridine core is the modified Fischer indole synthesis. This approach involves the condensation of a substituted aminopyridine with a suitable carbonyl compound to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the azaindole scaffold.

The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2] This electrophilic species then attacks the electron-rich pyrrole ring of the 4-azaindole, leading to the introduction of a formyl group.

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two key stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide reacts with phosphoryl chloride to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich 1H-pyrrolo[3,2-b]pyridine attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the workup furnishes the desired aldehyde.

Experimental Protocol: Synthesis of this compound

This protocol details the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplier
1H-pyrrolo[3,2-b]pyridine≥98%Various
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Various
Phosphoryl chloride (POCl₃)≥99%Various
Dichloromethane (DCM), anhydrous≥99.8%Various
Saturated sodium bicarbonate solutionACS GradeVarious
Sodium sulfate, anhydrousACS GradeVarious
Ethyl acetateACS GradeVarious
HexanesACS GradeVarious
Silica gel230-400 meshVarious
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1H-pyrrolo[3,2-b]pyridine (1.0 eq).

    • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per gram of starting material).

    • Cool the solution to 0 °C using an ice bath.

  • Formation and Addition of the Vilsmeier Reagent:

    • In the dropping funnel, prepare a solution of phosphoryl chloride (POCl₃, 1.1 - 1.5 eq) in anhydrous DMF (approx. 2 mL per gram of POCl₃).

    • Add the POCl₃ solution dropwise to the stirred solution of 1H-pyrrolo[3,2-b]pyridine over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

    • Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate.

    • Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product is then purified by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product start 1H-pyrrolo[3,2-b]pyridine reaction Vilsmeier-Haack Formylation start->reaction reagent1 POCl₃ reagent1->reaction reagent2 DMF reagent2->reaction product This compound reaction->product

Caption: Synthetic workflow for the Vilsmeier-Haack formylation.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. The presence of a singlet peak in the aldehydic region (typically δ 9.5-10.5 ppm) is characteristic of the formyl group. The aromatic protons will also show a specific splitting pattern consistent with the 6-substituted 4-azaindole structure.

  • ¹³C NMR Spectroscopy: The carbon NMR will show a characteristic peak for the aldehyde carbonyl carbon (typically δ 185-200 ppm).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent the decomposition of the Vilsmeier reagent.

  • Temperature Control: The initial formation of the Vilsmeier reagent and its addition to the substrate are exothermic. Maintaining a low temperature during this stage is crucial to prevent side reactions.

  • Regioselectivity: Formylation of the 4-azaindole core can potentially occur at different positions. The reaction conditions, particularly temperature, can influence the regioselectivity. The C6 position is generally favored under controlled conditions.

  • Purification: The product may contain unreacted starting material or other impurities. Careful purification by column chromatography is essential to obtain a high-purity product.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and reliable method for the synthesis of this compound, a key intermediate in the development of novel pharmaceuticals. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can successfully synthesize this valuable building block for their drug discovery programs.

References

  • Rajput, A. S., & Chaudhari, A. L. (2012). A Review on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

Sources

Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] The introduction of a carbaldehyde group at the 6-position of the 4-azaindole core provides a versatile chemical handle for further molecular elaboration, making 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde (CAS No: 1020056-33-0) a key intermediate in the synthesis of a diverse range of biologically active molecules, including kinase inhibitors for cancer therapy.[2]

This application note provides a comprehensive guide to the experimental procedure for synthesizing this compound. It addresses the inherent challenges of regioselectivity in the functionalization of the 4-azaindole ring system and presents a robust, multi-step synthetic strategy.

The Challenge of Regioselectivity in the Formylation of 4-Azaindole

Direct formylation of the 1H-pyrrolo[3,2-b]pyridine core, for instance via the Vilsmeier-Haack reaction, would be the most straightforward approach to introduce a carbaldehyde group. However, the electronic properties of the bicyclic system dictate that electrophilic aromatic substitution preferentially occurs at the C3 position of the electron-rich pyrrole ring. This presents a significant challenge for the direct synthesis of the 6-carbaldehyde isomer. Therefore, a more strategic, multi-step approach is necessary to achieve the desired regiochemistry.

The synthetic strategy outlined in this guide circumvents this issue by first constructing the 4-azaindole core, followed by regioselective functionalization at the 6-position of the pyridine ring. This is achieved through a three-stage process:

  • Synthesis of the 1H-pyrrolo[3,2-b]pyridine core.

  • Regioselective halogenation at the C6 position.

  • Conversion of the C6-halogen to a carbaldehyde via a nitrile intermediate.

This application note will provide detailed protocols for each of these stages.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Stage 1: 4-Azaindole Core Synthesis cluster_1 Stage 2: C6-Halogenation cluster_2 Stage 3: Formylation via Nitrile A Substituted Pyridine C 1H-Pyrrolo[3,2-b]pyridine A->C Larock Indole Synthesis B Alkyne B->C D 6-Bromo-1H-pyrrolo[3,2-b]pyridine C->D NBS, DMF E 6-Cyano-1H-pyrrolo[3,2-b]pyridine D->E Pd-catalyzed Cyanation F This compound E->F Nitrile Reduction (DIBAL-H)

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core

Several established methods can be employed for the synthesis of the 4-azaindole scaffold, including the Fischer, Bartoli, Reissert, Batcho-Leimgruber, and Larock indole syntheses. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, offers a versatile and efficient route.[2][3]

Protocol 1: Larock Synthesis of 1H-Pyrrolo[3,2-b]pyridine

This protocol is adapted from established procedures for azaindole synthesis.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Amino-2-iodopyridine≥97%Commercially Available
Trimethylsilylacetylene≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)99.9%Commercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Copper(I) iodide (CuI)≥99.5%Commercially Available
Diisopropylamine (i-Pr₂NH)Anhydrous, ≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Tetrabutylammonium fluoride (TBAF)1.0 M solution in THFCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous NH₄ClPrepared in-house
Saturated aqueous NaCl (Brine)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Experimental Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-2-iodopyridine (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and copper(I) iodide (0.05 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous N,N-dimethylformamide (DMF) and anhydrous diisopropylamine (i-Pr₂NH).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (DCM). Filter the mixture through a pad of celite, washing the pad with additional DCM.

  • Extraction: Wash the combined organic filtrates with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Desilylation: Dissolve the crude product in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise. Stir the reaction at 0 °C for 1 hour.

  • Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford 1H-pyrrolo[3,2-b]pyridine.

Stage 2: Regioselective C6-Halogenation

With the 4-azaindole core in hand, the next step is the regioselective introduction of a halogen at the C6 position. Bromination is a common and effective choice for this transformation.

Protocol 2: Bromination of 1H-Pyrrolo[3,2-b]pyridine at the C6-Position

Materials and Reagents:

Reagent/MaterialGradeSupplier
1H-Pyrrolo[3,2-b]pyridineSynthesized in Stage 1
N-Bromosuccinimide (NBS)≥98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous Na₂S₂O₃Prepared in-house
Saturated aqueous NaCl (Brine)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Experimental Procedure:

  • Reaction Setup: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

  • Extraction and Washing: Wash the combined organic layers with saturated aqueous Na₂S₂O₃ to quench any remaining bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Stage 3: Conversion of C6-Halogen to Carbaldehyde

The final stage involves a two-step conversion of the 6-bromo-4-azaindole to the desired 6-carbaldehyde. This is achieved through a palladium-catalyzed cyanation followed by the reduction of the resulting nitrile.

Protocol 3.1: Palladium-Catalyzed Cyanation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Bromo-1H-pyrrolo[3,2-b]pyridineSynthesized in Stage 2
Zinc Cyanide (Zn(CN)₂)≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous NaHCO₃Prepared in-house
Saturated aqueous NaCl (Brine)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous and degassed N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (EtOAc).

  • Filtration and Extraction: Filter the mixture through a pad of celite, washing the pad with additional EtOAc. Wash the combined organic filtrates with saturated aqueous NaHCO₃ and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain 6-cyano-1H-pyrrolo[3,2-b]pyridine.

Protocol 3.2: Reduction of 6-Cyano-1H-pyrrolo[3,2-b]pyridine to the Aldehyde

The reduction of the nitrile to the aldehyde can be achieved using various reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation as it can selectively reduce nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup.[4][5][6] Alternatively, a Raney nickel-catalyzed reduction in the presence of formic acid provides a milder and effective method.[7][8]

Method A: DIBAL-H Reduction

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Cyano-1H-pyrrolo[3,2-b]pyridineSynthesized in Protocol 3.1
Diisobutylaluminium hydride (DIBAL-H)1.0 M solution in hexanesCommercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Methanol (MeOH)ACS GradeCommercially Available
1 M Hydrochloric Acid (HCl)Prepared in-house
Saturated aqueous NaHCO₃Prepared in-house
Saturated aqueous NaCl (Brine)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Experimental Procedure:

  • Reaction Setup: Dissolve 6-cyano-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, two-necked round-bottom flask under an argon atmosphere.

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add DIBAL-H (1.0 M in hexanes, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl. Stir vigorously for 30 minutes.

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method B: Raney Nickel Reduction

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Cyano-1H-pyrrolo[3,2-b]pyridineSynthesized in Protocol 3.1
Raney NickelSlurry in waterCommercially Available
Formic Acid75% aqueous solutionCommercially Available
95% EthanolCommercially Available
Saturated aqueous NaHCO₃Prepared in-house
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Experimental Procedure:

  • Reaction Setup: In a two-necked round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add 6-cyano-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and 75% aqueous formic acid.

  • Catalyst Addition: Carefully add a slurry of Raney nickel (approximately 1:1 weight ratio with the nitrile).

  • Reaction: Heat the stirred mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the Raney nickel, washing the pad with 95% ethanol.

  • Neutralization and Extraction: Carefully neutralize the filtrate with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Characteristic signals for the aromatic protons of the pyrrolopyridine core and a downfield singlet for the aldehyde proton (around 10 ppm).
¹³C NMR A signal for the aldehyde carbonyl carbon (around 185-195 ppm) and signals for the aromatic carbons.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₈H₆N₂O.
IR Spec. A strong C=O stretching frequency for the aldehyde (around 1680-1700 cm⁻¹).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in Larock synthesis Incomplete reaction or side product formation.Ensure anhydrous conditions. Optimize catalyst loading and reaction time.
Poor regioselectivity in bromination Reaction conditions too harsh.Maintain low temperature during NBS addition. Consider alternative brominating agents.
Incomplete cyanation Catalyst deactivation or insufficient temperature.Use a fresh, active catalyst. Ensure anhydrous and oxygen-free conditions.
Over-reduction of nitrile to amine Excess reducing agent or high temperature.Use stoichiometric amounts of DIBAL-H at low temperature. Monitor reaction closely.

Conclusion

The synthesis of this compound requires a strategic multi-step approach to overcome the inherent regioselectivity of the 4-azaindole ring system. The detailed protocols provided in this application note offer a reliable pathway for the preparation of this valuable synthetic intermediate. By carefully controlling reaction conditions and employing appropriate purification techniques, researchers can successfully synthesize this compound in good yield, enabling its use in the development of novel therapeutics and other advanced materials.

References

  • van Es, T., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 777.
  • Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 3961-3963.
  • Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisobutylaluminium hydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Larock Indole Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Retrieved from [Link]

  • Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Leimgruber–Batcho Indole Synthesis. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

  • Baxendale Group - Durham University. (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Retrieved from [Link]

  • International Journal of Pharmaceutical & Biological Archive. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. Retrieved from [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. (2019). Retrieved from [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Retrieved from [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH. (2024). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]

  • Diisobutyl(morpholino)aluminum‐Enabled Partial Reductions with DIBALH: Highly Practical Synthesis of Aldehydes from Carboxylic Acid Derivatives - ResearchGate. (2022). Retrieved from [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry. Its derivatives are key components in a range of therapeutics, including kinase inhibitors and novel anticancer agents.[1][2][3] The 6-carbaldehyde functional group, in particular, serves as a versatile synthetic handle, enabling extensive structure-activity relationship (SAR) studies through reactions like reductive amination, Wittig olefination, and condensation.[4] This document provides a comprehensive, field-proven guide for the multi-step synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, designed for researchers requiring a robust and reproducible protocol. The narrative explains the chemical logic behind each step, from the construction of the core azaindole ring system to the final functional group transformation, ensuring both technical accuracy and practical utility.

Overall Synthetic Strategy

Direct formylation of the 1H-pyrrolo[3,2-b]pyridine core via electrophilic substitution, such as the Vilsmeier-Haack reaction, preferentially occurs at the electron-rich C3 position of the pyrrole ring.[5][6] To achieve selective formylation at the C6 position on the pyridine ring, a more strategic, multi-step approach is required. The robust pathway detailed herein involves two primary stages:

  • Construction of a Key Intermediate: Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine via a modified Batcho-Leimgruber indole synthesis. This method provides a reliable route to the core structure with a halogen handle precisely positioned for subsequent functionalization.

  • Functional Group Interconversion: Conversion of the C6-bromo group to the target C6-carbaldehyde. This is accomplished through a sequence of N-H protection, lithium-halogen exchange, quenching with a formylating agent, and final deprotection.

Synthetic_Workflow Start 5-Bromo-2-methyl- 3-nitropyridine Inter1 Enamine Intermediate Start->Inter1 Step 1.1 (Batcho-Leimgruber) Inter2 6-Bromo-1H-pyrrolo [3,2-b]pyridine Inter1->Inter2 Step 1.2 (Reductive Cyclization) Inter3 N-Protected Intermediate Inter2->Inter3 Step 2.1 (N-Protection) Product 1H-pyrrolo[3,2-b]pyridine -6-carbaldehyde Inter3->Product Steps 2.2 & 2.3 (Formylation & Deprotection)

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Key Intermediate)

Principle and Rationale

The Batcho-Leimgruber indole synthesis is an effective method for constructing the pyrrole ring of the azaindole system. The synthesis begins with a heteroaromatic ortho-nitrotoluene analogue, 5-bromo-2-methyl-3-nitropyridine. The methyl group is activated by the adjacent nitro group, allowing it to condense with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable enamine intermediate. Subsequent reductive cyclization of the enamine, typically using iron in acetic acid or catalytic hydrogenation, simultaneously reduces the nitro group to an amine, which then undergoes intramolecular cyclization and elimination of dimethylamine to furnish the desired pyrrole ring.

Experimental Protocol

Part1_Workflow cluster_0 Step 1.1: Enamine Formation cluster_1 Step 1.2: Reductive Cyclization SM1 5-Bromo-2-methyl- 3-nitropyridine DMF-DMA P1 (E)-1-(5-bromo-3-nitropyridin-2-yl) -N,N-dimethylmethanamine SM1->P1 Heat P1_input (E)-1-(5-bromo-3-nitropyridin-2-yl) -N,N-dimethylmethanamine Fe, Acetic Acid P2 6-Bromo-1H-pyrrolo [3,2-b]pyridine P1_input->P2 Heat

Caption: Reaction scheme for the synthesis of the key bromo-intermediate.

Step 1.1: Synthesis of (E)-1-(5-bromo-3-nitropyridin-2-yl)-N,N-dimethylmethanamine

  • To a solution of 5-bromo-2-methyl-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per 1 g of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture at 110-120 °C for 12-16 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the dark reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the enamine product as a solid, which can often be used in the next step without further purification.

Step 1.2: Reductive Cyclization to 6-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Suspend the crude enamine intermediate (1.0 eq) in glacial acetic acid (approx. 10 mL per 1 g).

  • Add iron powder (<325 mesh, 4.0-5.0 eq) portion-wise to the stirred suspension. The addition is exothermic; maintain the internal temperature below 60 °C using an ice bath if necessary.

  • After the addition is complete, heat the mixture to 90-100 °C for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Reagent/Material MW Role
5-Bromo-2-methyl-3-nitropyridine217.01Starting Material
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.16Reagent
Iron Powder (Fe)55.85Reducing Agent
Glacial Acetic Acid (CH₃COOH)60.05Solvent/Proton Source
N,N-Dimethylformamide (DMF)73.09Solvent

Part 2: Synthesis of this compound

Principle and Rationale

This transformation requires an organometallic approach. The acidic N-H proton of the pyrrole ring is incompatible with the strongly basic organolithium reagents used for lithium-halogen exchange. Therefore, the first step is to protect this nitrogen, for which a p-toluenesulfonyl (Tosyl or Ts) group is ideal due to its stability and well-established deprotection conditions.

Once protected, the C6-bromo intermediate undergoes a lithium-halogen exchange at low temperature (-78 °C) using n-butyllithium (n-BuLi). This rapidly forms a C6-lithiated azaindole species. This potent nucleophile is then quenched by adding DMF, which serves as a formylating agent. An aqueous workup hydrolyzes the resulting tetrahedral intermediate to reveal the aldehyde. Finally, the Tosyl protecting group is removed under basic conditions (e.g., with NaOH or K₂CO₃ in methanol) to yield the target product.

Experimental Protocol

Part2_Workflow Inter2 6-Bromo-1H-pyrrolo [3,2-b]pyridine Inter3 6-Bromo-1-tosyl-1H-pyrrolo [3,2-b]pyridine Inter2->Inter3 Step 2.1 NaH, TsCl Inter4 1-Tosyl-1H-pyrrolo[3,2-b]pyridine -6-carbaldehyde Inter3->Inter4 Step 2.2 1. n-BuLi 2. DMF Product 1H-pyrrolo[3,2-b]pyridine -6-carbaldehyde Inter4->Product Step 2.3 NaOH, MeOH

Caption: Reaction scheme for the conversion of the bromo-intermediate to the final aldehyde.

Step 2.1: N-Tosylation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

  • In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the N-tosylated intermediate.

Step 2.2: Lithium-Halogen Exchange and Formylation

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve the N-tosylated intermediate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • Add anhydrous DMF (3.0 eq), freshly distilled or from a sure-seal bottle, dropwise.

  • Stir the reaction at -78 °C for another 1-2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude N-tosylated aldehyde, which is used directly in the next step.

Step 2.3: N-Detosylation

  • Dissolve the crude N-tosylated aldehyde from the previous step in a mixture of methanol and THF.

  • Add an aqueous solution of sodium hydroxide (NaOH, 2M, 3.0-5.0 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once complete, neutralize the mixture with 1M HCl to pH ~7.

  • Remove the organic solvents under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate or dichloromethane (DCM).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the final product, this compound, by silica gel column chromatography.

Reagent/Material MW Role
6-Bromo-1H-pyrrolo[3,2-b]pyridine197.03Starting Material
Sodium Hydride (NaH)24.00Base
p-Toluenesulfonyl Chloride (TsCl)190.65Protecting Group Source
n-Butyllithium (n-BuLi)64.06Organolithium Reagent
N,N-Dimethylformamide (DMF)73.09Formylating Agent
Sodium Hydroxide (NaOH)40.00Deprotection Reagent

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The lithium-halogen exchange (Step 2.2) is extremely sensitive to moisture. Ensure all glassware is flame- or oven-dried and that all solvents and reagents are anhydrous to prevent quenching of the organolithium species.

  • Low Temperature Control: Maintaining the temperature at -78 °C during the addition of n-BuLi and the subsequent formylation is critical to prevent side reactions and decomposition.

  • N-H Protection: While the Tosyl group is effective, other protecting groups like SEM-Cl or Boc-anhydride can also be used. The choice may depend on the planned subsequent reactions, as deprotection conditions vary.[7]

  • Purification: The final product and intermediates are moderately polar. A typical eluent system for column chromatography is a gradient of ethyl acetate in hexanes or DCM/Methanol.

Conclusion

This application note details a logical and robust multi-step synthesis for this compound. By circumventing the regioselectivity issues of direct formylation, this pathway provides reliable access to a valuable building block for drug discovery and development. The protocols have been designed to be clear and reproducible, with causal explanations to empower researchers to troubleshoot and adapt the synthesis as needed.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Barrow, J. C., et al. (2019). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(3), 324–329. Available from: [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1475-1479. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Scifinder. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Tasneem, S., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Research and Analytical Reviews, 6(2), 56-61. Available from: [Link]

  • Rani, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27468. Available from: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300431. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Mosslemin, M. H., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). Available from: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(2), 1018-1029. Available from: [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]

  • ProQuest. (2024). Chemoselective synthesis of multisubstituted pyrrolo[3,4-b]pyridine-2,5,7(6H)-trione through a cascade reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Retrieved from [Link]

  • Andersen, K., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(12), 3125. Available from: [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. 4(2), 753-759. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

Sources

Application Note: High-Purity Isolation of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde via Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, a key heterocyclic building block in medicinal chemistry, using normal-phase flash chromatography. The protocol herein is designed to address the specific chemical properties of the azaindole scaffold, ensuring high purity and yield. We will delve into the rationale behind the selection of the stationary and mobile phases, sample preparation, and post-chromatography analysis. Furthermore, a detailed troubleshooting section is included to navigate common challenges associated with the purification of nitrogen-containing heterocyclic compounds.

Introduction: The Importance of Purity for a Privileged Scaffold

1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, and its derivatives are recognized as privileged scaffolds in drug discovery. The aldehyde functionality at the 6-position of this compound serves as a versatile handle for the synthesis of a wide array of more complex molecules, including kinase inhibitors for oncological applications.[1] The purity of this intermediate is paramount, as residual impurities from its synthesis can lead to side reactions, complicate downstream structural modifications, and ultimately impact the biological activity and safety profile of the final drug candidates. This guide offers a robust and reproducible method for obtaining high-purity this compound, a critical step in advancing drug development pipelines.

Understanding the Molecule: Chemical Properties and Purification Strategy

This compound is a solid at room temperature with a molecular weight of 146.15 g/mol .[2][3] The presence of the pyrrole and pyridine rings imparts a degree of basicity to the molecule. The pKa of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) provides an indication of the basic character of this class of compounds.[4] This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, potentially causing peak tailing, irreversible adsorption, or even degradation of the target compound during chromatography.[5]

Our purification strategy is therefore centered around mitigating these undesirable interactions to achieve a sharp, symmetrical peak shape and high recovery. This is accomplished through the careful selection of a modified mobile phase.

Experimental Protocol: Step-by-Step Guide to Purification

This section outlines the detailed procedure for the purification of this compound using flash chromatography.

Materials and Instrumentation
Item Specification
Stationary Phase Standard silica gel, 40-63 µm particle size
Mobile Phase Solvents n-Hexane (ACS grade), Ethyl acetate (ACS grade), Triethylamine (≥99%)
Sample Adsorbent Celite® or a small amount of silica gel
Instrumentation Flash chromatography system with UV detector
Glassware Round-bottom flasks, Erlenmeyer flasks, graduated cylinders
Analytical Tool Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Analysis of Crude MobilePhase Mobile Phase Preparation TLC->MobilePhase Determines solvent ratio ColumnPacking Column Packing & Equilibration MobilePhase->ColumnPacking SamplePrep Sample Preparation (Dry Loading) SampleLoading Sample Loading SamplePrep->SampleLoading ColumnPacking->SampleLoading Elution Elution & Fraction Collection SampleLoading->Elution FractionAnalysis Fraction Analysis (TLC) Elution->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling SolventRemoval Solvent Removal Pooling->SolventRemoval FinalProduct Final Product Analysis (NMR) SolventRemoval->FinalProduct

Caption: Workflow for the purification of this compound.

Detailed Method

1. Thin-Layer Chromatography (TLC) Analysis:

  • Before performing flash chromatography, analyze the crude sample by TLC to determine the optimal mobile phase composition.

  • Spot a dilute solution of the crude material on a silica gel TLC plate.

  • Develop the plate in a chamber containing a mixture of n-hexane and ethyl acetate. A starting ratio of 1:1 is recommended.

  • Visualize the spots under UV light (254 nm).

  • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A mobile phase of n-hexane:ethyl acetate (1:2) is often a good starting point for related pyrrolopyridine derivatives.[1]

2. Mobile Phase Preparation:

  • Prepare a sufficient volume of the mobile phase determined from the TLC analysis.

  • To this solvent mixture, add 0.1-0.5% (v/v) of triethylamine . This will neutralize the acidic sites on the silica gel, preventing peak tailing of the basic product.[6]

3. Sample Preparation (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of Celite® or silica gel to the solution to form a slurry.

  • Remove the solvent under reduced pressure until a free-flowing powder is obtained. This ensures a narrow band is applied to the column, leading to better separation.

4. Column Packing and Equilibration:

  • Select a flash column of an appropriate size for the amount of crude material (typically, the mass of silica should be 40-100 times the mass of the crude sample).

  • Pack the column with silica gel using the prepared mobile phase.

  • Equilibrate the column by flushing with at least 3-5 column volumes of the mobile phase until a stable baseline is observed on the UV detector.

5. Sample Loading and Elution:

  • Carefully apply the prepared dry sample to the top of the silica bed.

  • Begin the elution with the prepared mobile phase at an appropriate flow rate.

  • Monitor the elution profile using the UV detector, collecting fractions throughout the run.

6. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure to yield the purified this compound as a solid.

7. Purity Confirmation:

  • The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR spectroscopy and LC-MS. The ¹H NMR spectrum should be consistent with the expected structure of this compound.[7]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Peak Tailing Strong interaction with acidic silica gel.Increase the concentration of triethylamine in the mobile phase (up to 1%).
Low Yield Irreversible adsorption or decomposition on the column.Confirm the stability of the compound on silica gel using a 2D TLC experiment.[5] If unstable, consider using a different stationary phase like neutral or basic alumina.
Co-elution of Impurities Impurities have similar polarity to the product.Optimize the mobile phase with a gradient elution. If separation is still poor, a secondary purification step like recrystallization may be necessary.
Product Not Eluting The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

Conclusion

The flash chromatography protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. The key to success lies in the deactivation of the silica gel stationary phase with a basic modifier to accommodate the chemical nature of the azaindole core. By following this guide, researchers can consistently obtain high-purity material, a crucial prerequisite for its successful application in drug discovery and development.

References

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • This compound. Pharmaffiliates. Available at: [Link]

Sources

Application Notes and Protocols: The Reaction of 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde with Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, an aza-analogue of indole, is a privileged heterocyclic scaffold in modern drug discovery. Its unique electronic properties and ability to form key hydrogen bonding interactions have led to its incorporation into a multitude of biologically active agents.[1][2] Derivatives of this scaffold have shown promise as inhibitors of various enzymes and receptors, including Acetyl-CoA carboxylase (ACC) 1 inhibitors for oncology and metabolic diseases, and GluN2B-selective negative allosteric modulators for central nervous system disorders.[1][2] The functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties.

1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde serves as a critical synthetic intermediate, with its aldehyde group providing a versatile handle for diversification.[3] This application note provides a detailed guide for researchers on the reaction of this key aldehyde with various primary and secondary amines. We will delve into two primary synthetic pathways: Schiff Base Formation and Reductive Amination . The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their experimental design.

Part 1: Schiff Base Formation - The Gateway to Imines

The condensation reaction between this compound and a primary amine yields an imine, commonly known as a Schiff base. This reaction is a cornerstone of organic synthesis, providing a modular approach to creating diverse molecular architectures.[4][5] The resulting imine can be a final target molecule with its own biological activity or serve as an intermediate for further transformations.

Reaction Mechanism and Rationale

The formation of a Schiff base is a reversible, acid-catalyzed dehydration reaction. The general mechanism involves two key stages:

  • Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is then protonated, and a molecule of water is eliminated to form the stable imine product.

The use of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[4]

Visualizing the Mechanism: Schiff Base Formation

Schiff_Base_Formation Pyrrolo_Aldehyde This compound step1 Pyrrolo_Aldehyde->step1 Amine Primary Amine (R-NH2) step2 Amine->step2 H_plus H+ (catalyst) H_plus->step1 step3 H_plus->step3 Protonated_Aldehyde Protonated Aldehyde Protonated_Aldehyde->step2 Carbinolamine Carbinolamine Intermediate Carbinolamine->step3 Protonated_Carbinolamine Protonated Carbinolamine step4 Protonated_Carbinolamine->step4 Imine_product Schiff Base (Imine) end_product Imine_product->end_product Water H2O end_water Water->end_water start step1->Protonated_Aldehyde step2->Carbinolamine step3->Protonated_Carbinolamine step4->Imine_product step4->Water

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

Experimental Protocol: General Procedure for Schiff Base Synthesis

This protocol provides a general method for the synthesis of Schiff bases from this compound. Optimization may be required for specific amine substrates.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Reaction vessel (round-bottom flask) with magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (or methanol) to a concentration of approximately 0.1-0.5 M.

  • Amine Addition: Add the primary amine (1.0-1.1 eq) to the stirred solution at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture.

  • Reaction Monitoring: The reaction can be stirred at room temperature or heated to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Product Isolation:

    • If the product precipitates upon cooling, it can be collected by filtration, washed with cold solvent, and dried.

    • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography.

Table 1: Representative Conditions for Schiff Base Formation

Amine SubstrateSolventTemperatureTypical Reaction TimeYield (%)
AnilineEthanolReflux2-4 hours85-95
4-MethoxyanilineMethanolRoom Temp4-6 hours80-90
BenzylamineEthanolRoom Temp1-3 hours90-98
CyclohexylamineMethanolReflux3-5 hours75-85

Note: The data in this table is illustrative and based on general knowledge of Schiff base formation with heteroaromatic aldehydes. Actual results may vary.

Part 2: Reductive Amination - Synthesizing Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method for the synthesis of amines.[6][7] It involves the in-situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its immediate reduction to the corresponding amine. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.

Mechanism and Rationale for Reagent Selection

The reaction proceeds via the formation of a carbinolamine, which then dehydrates to an iminium ion. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final amine product.

Choice of Reducing Agent:

The key to a successful reductive amination is the use of a reducing agent that is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations.[1][2] It is a mild and selective reducing agent that tolerates a wide range of functional groups. Its steric bulk and reduced reactivity compared to other borohydrides prevent the reduction of the aldehyde starting material. Reactions are typically carried out in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1][7]

  • Sodium Cyanoborohydride (NaBH₃CN): Historically used, it is effective but highly toxic.

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce the starting aldehyde. Therefore, a two-step procedure is often employed where the imine is pre-formed before the addition of NaBH₄.[8]

  • Pyridine-Borane Complex: A mild and selective alternative to cyanoborohydride-based procedures.[9]

Visualizing the Workflow: Reductive Amination

Reductive_Amination_Workflow Start Start: this compound + Amine (Primary or Secondary) Mixing Dissolve in appropriate solvent (e.g., DCE, THF) Start->Mixing Reducing_Agent Add Sodium Triacetoxyborohydride (NaBH(OAc)3) Mixing->Reducing_Agent Reaction Stir at Room Temperature Reducing_Agent->Reaction Monitoring Monitor reaction progress by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup (e.g., sat. NaHCO3) Monitoring->Workup Extraction Extract with organic solvent (e.g., DCM, EtOAc) Workup->Extraction Purification Dry, concentrate, and purify (Column Chromatography or Recrystallization) Extraction->Purification Product Final Amine Product Purification->Product

Caption: General Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a robust starting point for the reductive amination of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (optional, for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction vessel (round-bottom flask) with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Setup: To a stirred solution of this compound (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCE or THF (0.1-0.5 M), add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise at room temperature under an inert atmosphere. For weakly basic amines, a catalytic amount of acetic acid can be added.

  • Reaction: Stir the mixture at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amine.

Table 2: Representative Data for Reductive Amination

Amine SubstrateReducing AgentSolventTime (h)Yield (%)
MorpholineNaBH(OAc)₃DCE492
PiperidineNaBH(OAc)₃THF688
N-MethylbenzylamineNaBH(OAc)₃DCE1285
AnilineNaBH(OAc)₃ / AcOHDCE1875

Note: The data in this table is illustrative and based on general knowledge of reductive amination reactions. Actual results may vary.

Conclusion and Best Practices

The reaction of this compound with amines is a highly versatile and efficient method for generating a diverse library of compounds for drug discovery programs.

  • Schiff base formation is a straightforward condensation reaction, ideal for creating imine-containing final products or intermediates.

  • Reductive amination , particularly with sodium triacetoxyborohydride, offers a mild and high-yielding one-pot procedure for the synthesis of secondary and tertiary amines, with excellent functional group tolerance.

Self-Validating System for Protocols:

  • Reaction Monitoring: Always monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and ensure complete consumption of the limiting reagent.

  • Stoichiometry: Precise control of the stoichiometry of the reactants and reagents is crucial for achieving high yields and minimizing side products.

  • Anhydrous Conditions: For reactions involving borohydrides, maintaining anhydrous conditions is essential to prevent decomposition of the reducing agent.

By understanding the principles behind these reactions and following the detailed protocols, researchers can effectively utilize this compound as a key building block in the synthesis of novel and potent therapeutic agents.

References

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(14), 3147-3162. [Link][1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][6]

  • Organic Chemistry Portal. Reductive Amination. [Link][8]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed, 61(11), 3849-62. [Link][7]

  • Boyle, C. D., et al. (2019). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(2), 156-161. [Link][2]

  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(43), 8031-8034. [Link][9]

  • Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie, 131(1), 118-119.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301880. [Link]

  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12185–12204. [Link]

  • Al-Amiery, A. A., et al. (2012). Green Chemistry approach for synthesis of Schiff bases and their applications. Iraqi Journal of Science, 53(4), 940-946.
  • D'hooghe, M., & De Kimpe, N. (2006). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Journal of the Brazilian Chemical Society, 17(8), 1497-1512. [Link][4]

  • The International Journal of Chemical Studies. (2023). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 11(5), 1-5.
  • Fesseha, Y. A. (2023). How to synthesize Schiff base out of amino acid and aldehyde?. ResearchGate. [Link]

  • MySkinRecipes. This compound. [Link][3]

  • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Al-Sabawi, A. M. (2023). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Eclética Química Journal, 48(2), 49-65.
  • ResearchGate. The Schiff base formed from the condensation of... [Link]

  • ResearchGate. Scheme 1: Reaction pathway for the formation of Imine compounds [A 1-A 3 ]. [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 10(6), 116-121.
  • HMU CPD. (2022). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU Conference for Pharmaceutical Developments. [Link][5]

  • Ahmad, N. G., & Mohamad, Y. S. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound.
  • Gholap, S. S., & Sonawane, K. B. (2020). Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4- methyl aniline and its potentiometric studies with Cu. Letters in Applied NanoBioScience, 9(3), 1261-1269.
  • Atif, S., et al. (2018). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. Russian Journal of General Chemistry, 88(8), 1732–1737.

Sources

Application Note: Synthesis of Kinase Inhibitors Using the 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Kinase Inhibition

Protein kinases have become one of the most significant classes of drug targets in modern medicine, particularly in oncology, due to their central role in regulating cellular signaling pathways.[1] The development of small molecule kinase inhibitors that compete with adenosine triphosphate (ATP) at its binding site is a cornerstone of targeted therapy. The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in this field.

The 1H-pyrrolo[3,2-b]pyridine Core: A Privileged Hinge-Binding Motif

The efficacy of the 7-azaindole scaffold stems from its function as a bioisostere of the adenine core of ATP.[2][3][4] This structural mimicry allows it to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved structural element that connects the N- and C-lobes of the kinase domain. This interaction is fundamental for anchoring the inhibitor and achieving high-affinity binding. The thoughtful application of bioisosterism can enhance drug potency, improve pharmacokinetic profiles, and reduce toxicity.[2][5][6]

Many kinase inhibitors are classified as Type I, binding to the active "DFG-in" conformation, or Type II, which bind to and stabilize an inactive "DFG-out" conformation.[7][8] Type II inhibitors often exhibit greater selectivity as they exploit a less-conserved allosteric pocket adjacent to the ATP site.[7][9] The versatility of the 1H-pyrrolo[3,2-b]pyridine scaffold allows for its incorporation into both Type I and Type II inhibitor designs, making it a highly valuable starting point for medicinal chemists.[10][11]

The Aldehyde at C6: A Versatile Synthetic Handle

While the pyrrolopyridine core provides the essential hinge-binding interactions, the substituents on the ring system determine the inhibitor's potency, selectivity, and pharmacokinetic properties. The 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is a key intermediate because its aldehyde functional group serves as a versatile chemical handle for diversification.[12] This allows for the straightforward introduction of various chemical moieties through reactions such as reductive amination, Wittig reactions, and condensations, enabling the exploration of extensive chemical space to optimize inhibitor performance.

Core Synthetic Protocols

This section details the essential workflows for preparing the key building block and its subsequent elaboration into potential kinase inhibitors.

Workflow 1: Preparation of the Key Building Block

The most direct and widely used method for synthesizing this compound is the Vilsmeier-Haack formylation of the parent heterocycle, 7-azaindole.[13][14][15] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It preferentially attacks the electron-rich C6 position of the 7-azaindole ring.

G reagents POCl₃ + DMF (Vilsmeier Reagent Formation) intermediate Electrophilic Aromatic Substitution (Iminium Salt Intermediate) reagents->intermediate Reaction start 1H-pyrrolo[3,2-b]pyridine (7-Azaindole) start->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Vilsmeier-Haack Formylation Workflow.

Protocol 1: Synthesis of this compound

Materials:

  • 1H-pyrrolo[3,2-b]pyridine (7-azaindole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Addition: Slowly add POCl₃ (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice. This step is highly exothermic.

  • Neutralization: Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ until the pH is ~7-8. A precipitate will form.

  • Extraction: Extract the aqueous mixture with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the title compound as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow 2: Elaboration into Kinase Inhibitor Scaffolds

Reductive amination is a robust and widely used method to convert the aldehyde into a C-N bond, coupling the pyrrolopyridine core to another key fragment of the inhibitor, typically an amine. This reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).

G aldehyde 1H-pyrrolo[3,2-b]pyridine- 6-carbaldehyde imine Imine/Iminium Ion Formation (Acid Catalyst, e.g., AcOH) aldehyde->imine amine Primary or Secondary Amine (R₁R₂NH) amine->imine reduction In situ Reduction (e.g., NaBH(OAc)₃) imine->reduction product Final Kinase Inhibitor Scaffold reduction->product

Caption: Reductive Amination Workflow for Inhibitor Synthesis.

Protocol 2: General Procedure for Kinase Inhibitor Synthesis via Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound in anhydrous DCE, add the selected amine and a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography or preparative HPLC to obtain the final compound.

  • Characterization: Verify the identity and purity of the final inhibitor using ¹H NMR, LC-MS, and HRMS.

Application & Mechanistic Insight

Mechanism of Action: Targeting the Kinase ATP Pocket

The pyrrolopyridine scaffold acts as the "warhead" of the inhibitor. The N7 nitrogen of the pyridine ring and the N1-H of the pyrrole ring act as a hydrogen bond acceptor and donor, respectively. These form two key hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region, effectively mimicking the binding of adenine. The rest of the molecule, attached at the C6 position, extends into other regions of the ATP pocket to confer potency and selectivity.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone Amides/Carbonyls) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue scaffold Pyrrolopyridine Scaffold (Hinge Binder) scaffold->hinge H-Bonds (Key Interaction) linker Linker (from C6-CHO) tail Selectivity Group (R₁R₂N-CH₂-) tail->pocket van der Waals Interactions

Caption: Conceptual Diagram of Inhibitor-Kinase Binding.

Exemplary Applications & Target Landscape

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been successfully developed into potent inhibitors for a range of kinases implicated in disease. The specific substitutions, often installed via the C6-carbaldehyde, are crucial for targeting different kinases.

Compound Class/ExampleTarget Kinase(s)Reported Potency (IC₅₀)Reference(s)
Pyrrolo[3,2-c]pyridine Derivative 1r FMS Kinase (CSF-1R)30 nM[16]
Pyrrolo[2,3-b]pyridine Derivative 14c Janus Kinase 3 (JAK3)Potent, selective[17]
Pyrrolo[3,2-b]pyridine-3-carboxamide 1k Acetyl-CoA Carboxylase 1 (ACC1)Potent, orally available[18]
Pyrrolo[2,3-b]pyridine Derivative 4h FGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM[19]
Pyrrolo[3,2-c]pyridine Derivative 10t Tubulin Polymerization0.12 - 0.21 µM (Antiproliferative)[20][21][22]

Experimental Insights & Troubleshooting

  • Solubility: 7-azaindole and its derivatives can have poor solubility in non-polar solvents. For the Vilsmeier-Haack reaction, DMF is an excellent solvent. For reductive amination, DCE is often effective, but co-solvents like THF or methanol may be required for certain substrates.

  • Vilsmeier-Haack Reaction: The reaction with POCl₃ is exothermic and moisture-sensitive. Ensure anhydrous conditions and control the addition rate to prevent temperature spikes, which can lead to side products. The quench with ice water must be done slowly and with vigorous stirring.

  • Reductive Amination: STAB is generally preferred over other reducing agents like NaBH₄ as it is milder and does not readily reduce aldehydes or ketones, allowing the imine formation to proceed first. However, it is moisture-sensitive.

  • Purification: The nitrogen atoms in the pyrrolopyridine core can interact with the silica gel, leading to tailing during column chromatography. Adding a small amount of triethylamine (~0.5-1%) or ammonia in methanol to the eluent can improve peak shape and recovery.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its 7-azaindole core provides a validated hinge-binding motif essential for high-affinity binding, while the C6-aldehyde functionality offers a convenient and flexible point for synthetic elaboration. The protocols and insights provided here offer a robust framework for researchers in drug discovery to leverage this powerful scaffold in the development of novel targeted therapeutics.

References

  • Patsnap Synapse. (2025-05-21). What is the role of bioisosterism in drug design?
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Retrieved from [Link]

  • SpiroChem. Bioisosteric Replacement Strategies.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Methods and Principles in Medicinal Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2016). The Design and Application of Bioisosteres in Drug Design. ResearchGate. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]

  • Zhang, J., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Bollu, V., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Retrieved from [Link]

  • Zhang, J., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Retrieved from [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204–2211. Retrieved from [Link]

  • Zuccotto, F., et al. (2010). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry, 53(7), 2681-2694. Retrieved from [Link]

  • MySkinRecipes. This compound.
  • Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921-7932. Retrieved from [Link]

  • Patil, S. B., & Patil, S. A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1335-1343. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Retrieved from [Link]

  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-indol-6-yl)malonaldehyde and its reactions. Chronicle of Organic Chemistry.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Retrieved from [Link]

  • Kim, Y., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1505-1510. Retrieved from [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1H-pyrrolo[3,2-b]pyridines and the Suzuki Coupling Reaction

The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of the well-known 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the design of molecules targeting a wide array of biological targets. Derivatives of this scaffold have shown promise as potent inhibitors of kinases, such as Janus kinase 3 (JAK3) and fibroblast growth factor receptors (FGFRs), and as acetyl-CoA carboxylase (ACC) inhibitors, highlighting their potential in the development of therapies for cancer, autoimmune disorders, and metabolic diseases.[1][2][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[4][5] Its robustness, tolerance of a wide variety of functional groups, and relatively mild reaction conditions have made it an indispensable tool in drug discovery and development.[6] This is particularly true for the synthesis of complex biaryl and heteroaryl structures, which are common in pharmacologically active molecules.[7][8]

This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki coupling reactions to 1H-pyrrolo[3,2-b]pyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, explore critical parameters for optimization, and provide step-by-step procedures to empower researchers to efficiently synthesize diverse libraries of these valuable compounds.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[9] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (in this case, a halo-substituted 1H-pyrrolo[3,2-b]pyridine) to a low-valent palladium(0) complex. This step forms a new palladium(II) species.[5] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.

  • Transmetalation: The organoborane reagent (a boronic acid or ester) is activated by a base, forming a boronate complex. This complex then undergoes transmetalation with the palladium(II) intermediate, where the organic group from the boron is transferred to the palladium center, displacing the halide.[10][11] The choice of base is pivotal for the success of this step.

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][9]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Halo-pyrrolo[3,2-b]pyridine) PdII_Halide R¹-Pd(II)Ln-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation [R²-B(OR)₃]⁻ M⁺ PdII_Biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² (Product) BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ M⁺ BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄) Boronate->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction with 1H-pyrrolo[3,2-b]pyridine derivatives hinges on the careful selection and optimization of several key parameters.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂, Pd(OAc)₂The choice of catalyst is critical. Pd(PPh₃)₄ is a versatile and commonly used catalyst.[10] For more challenging couplings, particularly with less reactive chlorides, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands are often employed.[12]
Ligand PPh₃, XPhos, SPhos, PCy₃, dppfThe ligand stabilizes the palladium catalyst and influences its reactivity. Bulky and electron-rich ligands can facilitate the oxidative addition and reductive elimination steps, especially with sterically hindered substrates or less reactive halides.[12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, KFAn appropriate base is crucial for activating the boronic acid for transmetalation.[12][13] The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective for heteroaromatic substrates.[12]
Solvent 1,4-Dioxane, Toluene, DMF, DME, often with waterA mixture of an organic solvent and water is typically used.[6] The aqueous phase is often necessary for the action of inorganic bases. The choice of organic solvent can influence the solubility of reactants and the stability of the catalyst.
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Boronate esters (e.g., pinacol esters)Boronic acids are widely available, but boronate esters can offer greater stability and are sometimes used for less reactive systems.[11]

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.[12]

  • Anhydrous solvents should be used where specified.

  • The purity of the starting materials, particularly the boronic acid, can significantly affect the reaction outcome.

Protocol 1: General Procedure for the Suzuki Coupling of a Bromo-1H-pyrrolo[3,2-b]pyridine with an Arylboronic Acid

This protocol provides a robust starting point for the coupling of various arylboronic acids with a bromo-substituted 1H-pyrrolo[3,2-b]pyridine.

Materials:

  • Bromo-1H-pyrrolo[3,2-b]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-1H-pyrrolo[3,2-b]pyridine derivative, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The final concentration of the limiting reagent should be approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow start Start setup Reaction Setup: - Add reagents and base to Schlenk flask - Evacuate and backfill with Argon start->setup catalyst Add Pd(PPh₃)₄ under Argon setup->catalyst solvent Add degassed Dioxane/Water catalyst->solvent heat Heat to 80-100 °C with stirring solvent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Workup: - Cool to RT - Dilute with EtOAc, filter - Wash with H₂O and brine monitor->workup Reaction Complete purify Purification: - Dry organic layer - Concentrate - Flash column chromatography workup->purify end End purify->end

Caption: General experimental workflow for Suzuki coupling.

Protocol 2: Microwave-Assisted Suzuki Coupling for High-Throughput Synthesis

Microwave irradiation can significantly accelerate reaction times, making it an excellent choice for library synthesis.[14]

Materials:

  • Chloro-1H-pyrrolo[3,2-b]pyridine derivative (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.08 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

Procedure:

  • To a microwave vial, add the chloro-1H-pyrrolo[3,2-b]pyridine derivative, arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and heat to 120-150 °C for 15-60 minutes.

  • Cool the vial to room temperature.

  • Follow the workup and purification procedure outlined in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient heating, incorrect base or solvent- Use a fresh batch of catalyst. - Increase reaction temperature and/or time. - Screen different bases (e.g., Cs₂CO₃) and solvent systems. - For chloro-substrates, consider a more active catalyst system (e.g., Pd₂(dba)₃/XPhos).
Homocoupling of Boronic Acid Presence of oxygen, catalyst decomposition- Ensure the reaction is set up under a strictly inert atmosphere. - Use degassed solvents. - Optimize catalyst loading; sometimes less is more.
Protodeborylation Presence of water, prolonged reaction times- Use anhydrous conditions if possible, especially with sensitive boronic acids. - Minimize reaction time once the starting material is consumed.
Difficulty in Purification Residual palladium, closely eluting byproducts- Filter the crude reaction mixture through a pad of celite or silica gel before concentration. - Consider using a palladium scavenger resin. - Optimize chromatography conditions (e.g., different solvent systems).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives, which are of significant interest in drug discovery. By understanding the reaction mechanism and carefully optimizing the key parameters—catalyst, ligand, base, and solvent—researchers can efficiently generate diverse libraries of these important compounds. The protocols provided in this guide serve as a solid foundation for developing robust and reproducible synthetic routes.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubMed Central. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.
  • PubMed Central. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • PubMed Central. (2021). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • PubMed Central. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PubMed Central. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
  • PubMed Central. (2018). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling.
  • ResearchGate. (2012). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.

Sources

Application Notes and Protocols for the Derivatization of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 1H-pyrrolo[3,2-b]pyridine in Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This core structure is a key component in the development of various therapeutic agents, including kinase inhibitors for oncology, highlighting its importance in modern drug discovery.[1] The aldehyde functionality at the 6-position of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde serves as a versatile chemical handle, allowing for a wide array of derivatizations to explore and optimize structure-activity relationships (SAR).[2]

This comprehensive technical guide provides detailed application notes and protocols for the derivatization of the aldehyde group on this compound. These methodologies are designed for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel chemical entities. The protocols herein cover a range of essential transformations, including reductive amination, Knoevenagel condensation, Wittig reaction, and the formation of imines, oximes, and hydrazones. Each section explains the underlying chemical principles, offers step-by-step experimental procedures, and provides guidance for the characterization of the resulting products.

I. Reductive Amination: Synthesis of Amine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.[3][4] A mild and effective reducing agent for this transformation is pyridine-borane, which offers good functional group tolerance.[5]

Protocol 1: Reductive Amination using Pyridine-Borane

This protocol describes the reductive amination of this compound with a primary amine using pyridine-borane as the reducing agent.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Pyridine-borane complex

  • Methanol (anhydrous)

  • 4 Å Molecular sieves (powdered and activated)

  • Hydrochloric acid (6 N)

  • Sodium hydroxide (8 N)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing a magnetic stir bar and powdered, activated 4 Å molecular sieves (approximately 0.5 g per 6 mmol of aldehyde), add anhydrous methanol.

  • Add this compound (1.0 eq) and the primary amine (1.0-1.2 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add pyridine-borane (0.8-1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, gentle heating (40-50 °C) may be required.[5]

  • Upon completion, carefully quench the reaction by the slow addition of 6 N HCl.

  • Stir the mixture for 1 hour to ensure complete hydrolysis of any remaining borane complexes.

  • Basify the mixture to a pH of approximately 14 with 8 N NaOH.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base.[6] This reaction is widely used to synthesize α,β-unsaturated products, which are valuable intermediates in organic synthesis.[7] A catalyst-free approach in an ethanol-water mixture has been shown to be effective for pyridine carbaldehydes, offering a greener alternative.[8]

Protocol 2: Catalyst-Free Knoevenagel Condensation with Malononitrile

This protocol details the Knoevenagel condensation of this compound with malononitrile in an ethanol-water mixture.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and deionized water.

  • Add malononitrile (1.0-1.1 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 30 minutes to a few hours.[8]

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol-water.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by filtration and dry under vacuum.

  • If further purification is needed, the product can be recrystallized from a suitable solvent such as ethanol.

Characterization:

Confirm the structure and purity of the resulting (1H-pyrrolo[3,2-b]pyridin-6-ylmethylene)malononitrile by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

III. Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[9][10] This reaction is particularly useful as it forms the double bond at a predictable location. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.

Protocol 3: Wittig Olefination with a Stabilized Ylide

This protocol describes the Wittig reaction of this compound with a stabilized ylide, which typically favors the formation of the (E)-alkene.

Materials:

  • This compound

  • Stabilized phosphorus ylide (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the stabilized phosphorus ylide (1.0-1.2 eq).

  • Add anhydrous THF or DCM as the solvent.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a byproduct. Purify the residue by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide.

Characterization:

The structure of the resulting alkene should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry of the double bond can be determined by analyzing the coupling constants of the vinylic protons in the ¹H NMR spectrum.

IV. Formation of Imines, Oximes, and Hydrazones

The reaction of aldehydes with primary amines, hydroxylamine, and hydrazines provides imines (Schiff bases), oximes, and hydrazones, respectively. These derivatives are not only important for the characterization of aldehydes but also serve as versatile intermediates for further synthetic transformations and are often evaluated for their biological activities.

Protocol 4: Synthesis of an Imine Derivative

This protocol outlines the synthesis of an imine from this compound and a primary aromatic amine.

Materials:

  • This compound

  • Primary aromatic amine (e.g., aniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) and the primary aromatic amine (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The imine product may crystallize out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with a small amount of cold ethanol.

  • If no solid forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Characterization:

The imine product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (noting the C=N stretch), and mass spectrometry.

Protocol 5: Synthesis of an Oxime Derivative

This protocol describes the preparation of the oxime of this compound.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Pyridine or Sodium acetate

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.1-1.5 eq) in ethanol.

  • Add pyridine or sodium acetate (1.5-2.0 eq) as a base to neutralize the HCl.

  • Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • The oxime product will often precipitate. Collect the solid by filtration, wash with water, and dry.

  • If necessary, the crude product can be recrystallized from an appropriate solvent like ethanol-water.

Characterization:

Confirm the structure of the oxime by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the N-OH proton can be confirmed by D₂O exchange in the ¹H NMR spectrum.

Protocol 6: Synthesis of a Hydrazone Derivative

This protocol details the synthesis of a hydrazone from this compound and a hydrazine derivative.

Materials:

  • This compound

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalytic amount, optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the hydrazine derivative (1.0 eq). A few drops of glacial acetic acid can be added to catalyze the reaction.[11]

  • Stir the mixture at room temperature or gently heat to reflux for 1-4 hours.[11] The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture. The hydrazone product often precipitates.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • If needed, the product can be purified by recrystallization.

Characterization:

The hydrazone product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Data Presentation

Reaction TypeReagentsProduct TypeTypical Yield (%)
Reductive AminationPrimary Amine, Pyridine-BoraneSecondary Amine60-90
Knoevenagel CondensationMalononitrileα,β-Unsaturated Dinitrile85-95
Wittig ReactionStabilized Ylide(E)-Alkene70-90
Imine FormationAnilineImine (Schiff Base)70-95
Oxime FormationHydroxylamine HCl, BaseOxime80-95
Hydrazone FormationHydrazine DerivativeHydrazone80-98

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Visualizations

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Product Classes Aldehyde This compound ReductiveAmination Reductive Amination (R-NH2, Pyridine-Borane) Aldehyde->ReductiveAmination Knoevenagel Knoevenagel Condensation (CH2(CN)2) Aldehyde->Knoevenagel Wittig Wittig Reaction (Ph3P=CHR') Aldehyde->Wittig Imine Imine Formation (R-NH2) Aldehyde->Imine Oxime Oxime Formation (NH2OH) Aldehyde->Oxime Hydrazone Hydrazone Formation (R-NHNH2) Aldehyde->Hydrazone Amine Amine Derivatives ReductiveAmination->Amine Unsaturated α,β-Unsaturated Derivatives Knoevenagel->Unsaturated Alkene Alkene Derivatives Wittig->Alkene ImineProduct Imine Derivatives Imine->ImineProduct OximeProduct Oxime Derivatives Oxime->OximeProduct HydrazoneProduct Hydrazone Derivatives Hydrazone->HydrazoneProduct

Caption: Workflow for the derivatization of this compound.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Aldehyde R-CHO Intermediate1 Aldol Adduct Aldehyde->Intermediate1 + Enolate Base Base Enolate [NC-CH-CN]⁻ Product R-CH=C(CN)₂ Intermediate1->Product - H₂O CH₂(CN)₂ CH₂(CN)₂ CH₂(CN)₂->Enolate + Base - H-Base⁺

Caption: Mechanism of the Knoevenagel Condensation.

References

  • Diouf, O., et al. (2006). General method for the preparation of hydrazones.
  • Saidi, M. R., et al. (2011). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(45), 8413-8416.
  • Johnson, T. A., et al. (2019). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(3), 261–266. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Jones, G. (1967).
  • Nielsen, A. T., & Houlihan, W. J. (1968).
  • Knoevenagel condensation. (2023, December 28). In Wikipedia. [Link]

  • Wittig Reaction. (n.d.). In Organic Chemistry Portal. [Link]

  • Reductive amination. (2023, November 29). In Wikipedia. [Link]

  • Imine. (2023, December 23). In Wikipedia. [Link]

  • Oxime. (2023, October 29). In Wikipedia. [Link]

  • Hydrazone. (2023, October 15). In Wikipedia. [Link]

  • Chu, G., & Li, C. (2010). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Organic & Biomolecular Chemistry, 8(24), 5647-5649.
  • Guobiao Chu, Chunbao Li. (2010). Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry. [Link]

  • Wittig Reaction. (n.d.). Chemistry LibreTexts. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Green Chemistry Teaching and Learning Community (GCTLC). [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2006). Journal of Chemical Education. [Link]

  • Knoevenagel Condensation. (n.d.). Cambridge University Press. [Link]

  • Wittig Reaction - Common Conditions. (n.d.). [Name of Website, if available]. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]

  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (2014). Science and Education Publishing. [Link]

  • Primary Pyrrolimines and Pyridinimines. (2022). Molecules, 27(19), 6569. [Link]

  • Primary Pyrrolimines and Pyridinimines. (2022). National Center for Biotechnology Information. [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2006). Journal of Chemical Education. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). Synthetic Communications, 53(18), 1-14. [Link]

  • Wittig reaction. (2023, December 29). In Wikipedia. [Link]

  • Hydrazones. (n.d.). [Source, if available]. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2019). RSC Advances, 9(56), 32577–32588. [Link]

  • Facile and straightforward synthesis of Hydrazone derivatives. (2022). ChemistrySelect, 7(10), e202104332. [Link]

  • Synthesis of the pyrrole-based hydrazide-hydrazones. (2022). [Source, if available]. [Link]

  • Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2000). ARKIVOC. [Link]

Sources

Laboratory Scale Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, stands out as a "privileged scaffold." Its structural motif is a cornerstone in the design of a multitude of pharmacologically active agents, most notably in the development of kinase inhibitors for oncology. The strategic introduction of a formyl group at the 6-position of this heterocyclic system yields 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, a versatile intermediate primed for a wide array of chemical transformations. The aldehyde functionality serves as a crucial handle for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig olefination, and the formation of various heterocyclic rings. This application note provides a comprehensive guide for the laboratory-scale synthesis of this key building block, detailing a robust and reproducible two-step synthetic sequence commencing with the preparation of the 4-azaindole core, followed by its regioselective formylation.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) nucleus. Subsequently, a formyl group is introduced at the 6-position via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Fischer Indole Synthesis (1H-pyrrolo[3,2-b]pyridine) Start->Step1 Step2 Step 2: Vilsmeier-Haack Formylation Step1->Step2 Purification Purification & Characterization Step2->Purification Product This compound Purification->Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 1H-pyrrolo[3,2-b]pyridine Core

The foundational 1H-pyrrolo[3,2-b]pyridine scaffold is synthesized utilizing the Fischer indole synthesis, a classic and reliable method for the formation of indole and its heterocyclic analogs.

Protocol 1: Fischer Indole Synthesis of 1H-pyrrolo[3,2-b]pyridine

This protocol is adapted from established methodologies for the synthesis of azaindoles.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-HydrazinopyridineReagentCommercially Available
Pyruvic acidACSCommercially Available
Polyphosphoric acid (PPA)LaboratoryCommercially Available
Dichloromethane (DCM)ACSCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Sodium SulfateAnhydrousCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Ethyl acetateACSCommercially Available
HexanesACSCommercially Available

Experimental Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 3-hydrazinopyridine (1.0 eq) in ethanol. To this solution, add pyruvic acid (1.1 eq) dropwise at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture for 2-3 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude hydrazone is typically used in the next step without further purification.

  • Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the hydrazone). Heat the mixture with vigorous stirring to 160-180 °C. The reaction is highly viscous, and mechanical stirring is recommended. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully and slowly pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1H-pyrrolo[3,2-b]pyridine.

Part 2: Vilsmeier-Haack Formylation

The introduction of the aldehyde functionality at the 6-position of the 1H-pyrrolo[3,2-b]pyridine ring is achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] The electron-rich nature of the pyrrole ring in the 4-azaindole system directs the electrophilic substitution.

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on the established Vilsmeier-Haack formylation of electron-rich heterocycles.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1H-pyrrolo[3,2-b]pyridineSynthesized in Part 1-
Phosphoryl chloride (POCl₃)ReagentCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Crushed Ice-Prepared in-house
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Magnesium SulfateAnhydrousCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Ethyl acetateACSCommercially Available
HexanesACSCommercially Available

Experimental Procedure:

  • Formation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath. Slowly add phosphoryl chloride (1.2 eq) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chloroiminium salt (Vilsmeier reagent).

  • Formylation Reaction: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a large excess of crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.

  • Neutralization and Extraction: Slowly neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Attack Vilsmeier_Reagent->Electrophilic_Attack Azaindole 1H-pyrrolo[3,2-b]pyridine Azaindole->Electrophilic_Attack Iminium_Intermediate Iminium Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis + H₂O Product This compound Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Quantitative Data Summary:

ParameterValue
Molecular FormulaC₈H₆N₂O
Molecular Weight146.15 g/mol
AppearanceOff-white to yellow solid
Melting PointTo be determined
Expected YieldModerate to good
TLC RfTo be determined (dependent on eluent)

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrrolopyridine ring system and a downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). The exact chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, including a characteristic signal for the carbonyl carbon of the aldehyde group in the downfield region (typically δ 180-190 ppm).

  • Mass Spectrometry (ESI+): The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 147.15.

Troubleshooting and Safety Considerations

  • Fischer Indole Synthesis: The reaction with polyphosphoric acid is highly exothermic and viscous. Careful temperature control and efficient stirring are crucial to prevent charring and ensure a homogenous reaction. The work-up should be performed with caution as the addition of the hot PPA mixture to ice can cause vigorous splashing.

  • Vilsmeier-Haack Reaction: Phosphoryl chloride is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be carried out under anhydrous conditions to ensure the efficient formation of the Vilsmeier reagent. The hydrolysis step is exothermic and should be performed with adequate cooling.

Conclusion

This application note provides a detailed and practical guide for the laboratory-scale synthesis of this compound. By following the outlined two-step procedure, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The protocols are designed to be robust and adaptable, with clear guidance on reaction execution, purification, and characterization.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Accessed January 11, 2026. [Link]

Sources

analytical techniques for characterizing 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the 4-azaindole scaffold, it serves as a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy.[1] The presence of a reactive aldehyde group and a fused aromatic ring system makes it a versatile building block for creating complex molecular architectures.

Given its role in pharmaceutical research, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. This technical guide provides a comprehensive overview of the essential analytical techniques for the characterization of this compound. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of their chemical entities.

Molecular and Analytical Overview

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound. The following table summarizes its key molecular properties, and the subsequent sections will detail the application of various spectroscopic and chromatographic techniques.

PropertyValueSource
Molecular FormulaC₈H₆N₂O[2][3][4]
Molecular Weight146.15 g/mol [2][4]
Monoisotopic Mass146.04802 Da[3]
CAS Number1020056-33-0[2]

The primary analytical techniques covered in this guide are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Principle of NMR

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing detailed information about the connectivity and spatial arrangement of atoms.

Predicted NMR Data

While a publicly available, peer-reviewed ¹H NMR spectrum for this specific molecule is referenced, detailed assignments are not provided.[5] The following tables present predicted ¹H and ¹³C NMR data, which are based on the analysis of structurally similar pyrrolopyridine derivatives and established spectroscopic principles.[6] These predictions serve as a guide for interpreting experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.1br s1HH1 (N-H, pyrrole)
~10.1s1HH (aldehyde)
~8.7d1HH7
~8.3d1HH5
~7.9dd1HH3
~6.8dd1HH2

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~192.0C (aldehyde)
~150.0C7a
~146.0C7
~132.0C3a
~129.0C3
~122.0C5
~118.0C6
~102.0C2
Detailed Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.

    • For ¹H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

    • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and aid in the assignment of carbon types.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) using appropriate software.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Interpretation Insights
  • The downfield signal around 10.1 ppm in the ¹H NMR spectrum is characteristic of an aldehyde proton.

  • The broad singlet at approximately 12.1 ppm is indicative of the pyrrole N-H proton.

  • The coupling patterns of the aromatic protons will provide confirmation of their relative positions on the bicyclic ring system.

  • In the ¹³C NMR spectrum, the signal at ~192.0 ppm is a key indicator of the aldehyde carbonyl carbon.

Mass Spectrometry (MS): Confirming Molecular Weight and Composition

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can also provide valuable structural information through fragmentation analysis.

Principle of MS

MS involves the ionization of a sample followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

Expected Mass Spectrum

For this compound, a soft ionization technique such as electrospray ionization (ESI) is commonly used. The expected mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Adductm/z
[M+H]⁺147.05530
[M+Na]⁺169.03724

Data sourced from predicted values.[3]

Detailed Protocol for MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass determination.

  • Ionization Method:

    • Electrospray ionization (ESI) is a suitable technique for this type of molecule.

  • Analysis:

    • Acquire the mass spectrum in positive ion mode. The spectrum should prominently display the [M+H]⁺ ion at an m/z value consistent with the calculated exact mass.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is the primary method for determining the purity of a compound.

Principle of HPLC

HPLC utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation of components is based on their differential interactions with the stationary and mobile phases.

Illustrative HPLC Method

The following is a general-purpose reverse-phase HPLC method that can serve as a starting point for the analysis of this compound. Method optimization may be required to achieve the best separation.

Table 4: Starting HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Detailed Protocol for HPLC Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject a 10 µL aliquot of the sample solution.

    • Run the gradient program and record the chromatogram.

  • Data Interpretation:

    • The purity of the sample can be calculated based on the relative peak area of the main component.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle of FT-IR

FT-IR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds to vibrate. An IR spectrum is a plot of absorbance or transmittance versus frequency, which serves as a molecular "fingerprint".

Characteristic IR Absorptions

The FT-IR spectrum of this compound is expected to show absorptions corresponding to its key functional groups.

Table 5: Expected FT-IR Absorption Frequencies

Wavenumber (cm⁻¹)BondFunctional Group
~3400-3200N-H stretchPyrrole
~3100-3000C-H stretchAromatic
~2850-2750C-H stretchAldehyde
~1700-1680C=O stretchAldehyde
~1600-1450C=C stretchAromatic rings
~1300-1000C-N stretchAromatic amine
Detailed Protocol for FT-IR Analysis
  • Sample Preparation:

    • If using an FT-IR spectrometer with an attenuated total reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal before running the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Integrated Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating the techniques discussed above.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Purify Purified_Compound Purified Compound Purification->Purified_Compound Yields HPLC HPLC Analysis Purified_Compound->HPLC Purity Purity > 95%? HPLC->Purity MS Mass Spectrometry NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Correct Mass FTIR FT-IR Spectroscopy NMR->FTIR Correct Structure Identity_Confirmed Identity & Structure Confirmed FTIR->Identity_Confirmed Correct Functional Groups Purity->Purification No, re-purify Purity->MS Yes

Caption: Integrated workflow for synthesis, purification, and analytical characterization.

References

  • Pharmaffiliates. This compound. [Link]

  • PubChemLite. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

Sources

The Strategic Application of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 6-Azaindole Scaffold and the Versatility of the 6-Formyl Group

The 1H-pyrrolo[3,2-b]pyridine, commonly known in medicinal chemistry as the 6-azaindole scaffold, has emerged as a privileged structure in the design of contemporary therapeutics.[1][2] Its bioisosteric relationship to indole allows it to mimic the natural scaffold found in numerous biologically active compounds, while the introduction of a nitrogen atom into the six-membered ring offers unique opportunities to modulate physicochemical properties such as solubility, pKa, and lipophilicity.[1] This fine-tuning is critical for optimizing drug-like properties, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[1][2]

Within this valuable heterocyclic family, 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde stands out as a particularly strategic starting material for drug discovery programs. The aldehyde functional group at the C6 position is a versatile chemical handle, amenable to a wide array of chemical transformations.[3] This reactivity allows for the facile introduction of diverse functionalities and the construction of complex molecular architectures, making it a cornerstone for building libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This application note will provide a detailed overview of the synthesis of this key intermediate and its application in the development of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4]

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₆N₂O[3]
Molecular Weight 146.15 g/mol [3]
CAS Number 1020056-33-0[3]
Appearance Off-white to yellow solidCommercially available data
Storage Conditions 2-8°C, under an inert atmosphere[3]

Note on Handling: Due to its potential reactivity, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde functionality.

Protocol I: Synthesis of this compound via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The following protocol is a representative procedure for the synthesis of this compound from the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine.

Reaction Scheme:

G reactant 1H-pyrrolo[3,2-b]pyridine product This compound reactant->product Vilsmeier-Haack Formylation reagents 1. POCl₃, DMF 2. H₂O, NaOH

A schematic of the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40°C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Quenching: Upon completion of the reaction, cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH is basic (pH > 10). This step should be performed with caution as the quenching of POCl₃ is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Protocol II: Application in the Synthesis of a Janus Kinase (JAK) Inhibitor Scaffold

The aldehyde functionality of this compound is an excellent electrophilic partner for the construction of more complex molecules. A common and powerful transformation is reductive amination, which allows for the introduction of a variety of amine-containing side chains. This is a key strategy in the synthesis of many kinase inhibitors, including those targeting the Janus kinase (JAK) family.[7][8] The following protocol outlines a representative synthesis of a generic JAK inhibitor scaffold.

Reaction Scheme:

G start This compound intermediate Imine intermediate start->intermediate Condensation amine R-NH₂ amine->intermediate product JAK Inhibitor Scaffold intermediate->product Reduction reagents1 reagents2 NaBH(OAc)₃ reagents2->product

A schematic of the reductive amination to form a JAK inhibitor scaffold.

Materials:

  • This compound

  • A primary or secondary amine (R-NH₂ or R₂NH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bars

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent) and the desired amine (1.1 equivalents). Dissolve the solids in 1,2-dichloroethane (DCE) or another suitable aprotic solvent. Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of this step can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. Stir the reaction at room temperature for an additional 4-16 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired N-substituted 1H-pyrrolo[3,2-b]pyridin-6-yl)methanamine derivative.

Biological Context: Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[9][10] This pathway transduces signals from a wide array of cytokines and growth factors, playing a central role in immunity, cell proliferation, differentiation, and apoptosis.[3][9] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[2] Consequently, the development of small molecule inhibitors of JAKs has become a major focus of drug discovery efforts.[11] The 1H-pyrrolo[3,2-b]pyridine scaffold is a key component of several potent and selective JAK inhibitors.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation DNA DNA Transcription Gene Transcription Inhibitor JAK Inhibitor (e.g., 6-Azaindole derivative) Inhibitor->JAK Inhibition

The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its strategic importance lies in the combination of the privileged 6-azaindole core and a reactive aldehyde handle, which facilitates the rapid and efficient synthesis of diverse compound libraries. The protocols provided herein offer a practical guide for the synthesis of this key intermediate and its application in the construction of kinase inhibitor scaffolds, exemplified by the targeting of the therapeutically relevant JAK-STAT pathway. As the demand for novel, targeted therapeutics continues to grow, the utility of this compound in drug discovery is set to expand further.

References

  • JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Ivonin, S. P., Voloshchuk, V., Stepanova, D., Ryabukhin, S., & Volochnyuk, D. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653–1655. [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

  • Azaindole Therapeutic Agents. (2021). PMC. [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 11, 2026, from [Link]

  • The JAK/STAT Pathway. (2012). Cold Spring Harbor Perspectives in Biology. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 101-105. [Link]

  • Shirakami, S., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Mohammed, T., Khan, A. A., Iqubal, S. M. S., & Alyami, B. A. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(4), 2269-2278. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Medicinal Chemistry. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2022). Molecules, 27(19), 6293. [Link]

Sources

Design of Novel Bioactive Compounds Utilizing 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its unique bicyclic structure, featuring a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, imparts a distinct electronic and spatial profile that is conducive to potent and selective interactions with a variety of biological targets. This scaffold serves as a versatile template for the design of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. The strategic placement of a carbaldehyde group at the 6-position of this scaffold provides a chemically reactive handle, opening up a vast chemical space for the synthesis of diverse compound libraries. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the design and synthesis of novel compounds derived from 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, complete with detailed experimental protocols and application notes grounded in established pharmacological data.

Core Chemistry: Leveraging the Reactivity of the Aldehyde

The aldehyde functionality at the C6 position of the 1H-pyrrolo[3,2-b]pyridine core is the focal point for a multitude of chemical transformations. Its electrophilic nature allows for facile reactions with a wide array of nucleophiles, enabling the construction of diverse molecular architectures. The key to successful derivatization lies in understanding the interplay between the reactivity of the aldehyde and the electronic properties of the bicyclic core. It is often advantageous to protect the pyrrole nitrogen (N-H) prior to derivatization to prevent undesired side reactions, particularly when using strong bases or organometallic reagents. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM).

The following sections detail robust protocols for key transformations of this compound, providing a foundation for the synthesis of novel compound libraries.

Application Note 1: Synthesis of Novel Kinase Inhibitors

The 1H-pyrrolo[3,2-b]pyridine scaffold is a well-established core in the design of potent kinase inhibitors.[1] The nitrogen atom at position 7 acts as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the active site of many kinases. By elaborating the 6-position with various substituents, it is possible to achieve high affinity and selectivity for specific kinase targets. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) families.[2][3]

Design Strategy:

A common strategy involves the synthesis of 6-substituted aryl or heteroaryl derivatives via palladium-catalyzed cross-coupling reactions on a 6-bromo-1H-pyrrolo[3,2-b]pyridine precursor, which can then be converted to the target aldehyde. Alternatively, the aldehyde can be used as a versatile precursor for introducing diverse functionalities. For example, reductive amination can be employed to introduce a flexible linker, which can be further functionalized to target specific pockets within the kinase active site.

Protocol 1.1: Reductive Amination for the Synthesis of 6-(Aminomethyl)-1H-pyrrolo[3,2-b]pyridine Derivatives

This protocol describes the synthesis of a secondary amine derivative, a common structural motif in kinase inhibitors, via a one-pot reductive amination.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-((alkylamino)methyl)-1H-pyrrolo[3,2-b]pyridine derivative.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.

  • Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is more electrophilic than the starting aldehyde and thus more readily reduced.

  • The aqueous workup with NaHCO₃ is necessary to neutralize the acetic acid and quench any remaining reducing agent.

Application Note 2: Development of Novel Anticancer Agents via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. Reacting this compound with active methylene compounds can generate α,β-unsaturated systems, which are present in numerous biologically active molecules, including anticancer agents. For example, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been synthesized and shown to exhibit potent antiproliferative activities against various cancer cell lines.[4]

Design Strategy:

The introduction of an electron-withdrawing group (e.g., nitrile, ester) conjugated to the pyrrolopyridine scaffold can create a Michael acceptor, which can potentially form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins. This strategy can lead to irreversible inhibitors with enhanced potency and duration of action.

Protocol 2.1: Catalyst-Free Knoevenagel Condensation with Malononitrile

This protocol describes a green and efficient method for the synthesis of a vinyl dinitrile derivative.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol

  • Water

  • Buchner funnel and filter paper

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) to the solution.

  • Add an equal volume of water to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution.

  • Monitor the reaction by TLC.

  • Upon completion, collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol/water (1:1) and then with cold ethanol.

  • Dry the product under vacuum to obtain the pure 2-(1H-pyrrolo[3,2-b]pyridin-6-ylmethylene)malononitrile.

Causality Behind Experimental Choices:

  • The use of an ethanol/water solvent system promotes the reaction and often allows for the direct precipitation of the product, simplifying purification.

  • This reaction can often proceed without a catalyst due to the inherent reactivity of the aldehyde and the acidity of the protons in malononitrile. For less reactive substrates, a mild base like piperidine or triethylamine can be added.

Application Note 3: Synthesis of Olefinic Derivatives via Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones. Applying this reaction to this compound allows for the introduction of a wide variety of substituted vinyl groups. These olefinic derivatives can serve as key intermediates for further functionalization or as final compounds with potential biological activity.

Design Strategy:

The stereochemistry of the resulting alkene can be controlled by the choice of the Wittig reagent. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides typically yield the (Z)-alkene. This stereochemical control is crucial in drug design, as different isomers can exhibit vastly different biological activities.

Protocol 3.1: Wittig Reaction with a Stabilized Ylide

This protocol outlines the synthesis of an (E)-α,β-unsaturated ester derivative.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • (Triphenylphosphoranylidene)acetate (a stabilized ylide, 1.2 eq)

  • Toluene, anhydrous

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add ethyl (triphenylphosphoranylidene)acetate (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate, to afford the desired (E)-ethyl 3-(1H-pyrrolo[3,2-b]pyridin-6-yl)acrylate.

Causality Behind Experimental Choices:

  • Stabilized ylides , such as the one used in this protocol, are less reactive and allow for reversible formation of the initial betaine intermediate. The thermodynamic preference for the anti-betaine leads to the predominant formation of the (E)-alkene.

  • Toluene is a suitable high-boiling solvent that allows the reaction to be carried out at a temperature sufficient to drive the reaction to completion.

Data Presentation: Representative Biological Activities of Pyrrolopyridine Derivatives

The following table summarizes the biological activities of some representative compounds containing the pyrrolopyridine scaffold, highlighting the potential therapeutic applications of derivatives synthesized from this compound.

Compound ScaffoldTargetIC₅₀ (nM)Therapeutic AreaReference
1H-pyrrolo[2,3-b]pyridineFGFR17Oncology[1]
1H-pyrrolo[2,3-b]pyridineFGFR29Oncology[1]
1H-pyrrolo[2,3-b]pyridineJAK3-Immunology[3]
1H-pyrrolo[3,2-b]pyridineACC1-Oncology, Metabolic Diseases[5]
1H-pyrrolo[3,2-c]pyridineTubulin Polymerization120-210Oncology[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

G cluster_0 Reductive Amination cluster_1 Knoevenagel Condensation cluster_2 Wittig Reaction start This compound reductive_amination 6-((Alkylamino)methyl)- 1H-pyrrolo[3,2-b]pyridine start->reductive_amination  Primary Amine, NaBH(OAc)₃ knoevenagel 2-(1H-pyrrolo[3,2-b]pyridin-6-ylmethylene) -derivatives start->knoevenagel  Active Methylene  Compound wittig (E/Z)-6-Vinyl- 1H-pyrrolo[3,2-b]pyridine start->wittig  Phosphonium Ylide

Caption: Key synthetic transformations of this compound.

G cluster_0 Suzuki Coupling cluster_1 Sonogashira Coupling cluster_2 Cyanation start 6-Bromo-1H-pyrrolo[3,2-b]pyridine suzuki 6-Aryl/Heteroaryl- 1H-pyrrolo[3,2-b]pyridine start->suzuki  Ar-B(OH)₂  Pd catalyst, Base sonogashira 6-Alkynyl- 1H-pyrrolo[3,2-b]pyridine start->sonogashira  Terminal Alkyne  Pd/Cu catalyst, Base cyanation 1H-pyrrolo[3,2-b]pyridine -6-carbonitrile start->cyanation  Zn(CN)₂  Pd catalyst aldehyde 1H-pyrrolo[3,2-b]pyridine -6-carbaldehyde cyanation->aldehyde  DIBAL-H

Caption: Synthesis of this compound and related precursors.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the design and synthesis of novel bioactive compounds. The protocols and application notes provided herein offer a solid foundation for researchers to explore the vast chemical space accessible from this scaffold. The demonstrated potential of the broader pyrrolopyridine family in targeting key enzymes such as kinases underscores the promise of this particular building block in the development of next-generation therapeutics. Future efforts should focus on the synthesis of diverse libraries of compounds derived from this aldehyde and their systematic evaluation in a range of biological assays to uncover new lead compounds for drug discovery programs.

References

  • Shaabani, A., Ghasemi, S., & Ghasemi, Z. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1).
  • ResearchGate. (n.d.). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(14), 3047-3061.
  • Li, D., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22185-22195.
  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3534-3548.
  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol. Retrieved from [Link]

  • Li, D., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Barattini, S., et al. (2021). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 26(2), 434.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Li, D., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Colpaert, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(4), 2329-2339.
  • Kelly, C. B., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Tombolato, S. O., et al. (2023). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Beilstein Journal of Organic Chemistry, 19, 1346-1355.

Sources

patent literature on 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Patented Applications of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde in Modern Drug Discovery

This document provides a detailed exploration of the synthetic applications and therapeutic potential of this compound and its parent scaffold, 1H-pyrrolo[3,2-b]pyridine (a 6-azaindole). This versatile heterocyclic building block has become a cornerstone in the patent literature for developing targeted therapeutics, particularly in oncology and inflammatory diseases. Its unique electronic properties and structural rigidity make it an ideal scaffold for designing potent and selective inhibitors of various key enzymes. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their programs.

Introduction: The Significance of the 1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine ring system, an isomer of indole, serves as a critical pharmacophore in numerous biologically active compounds. The aldehyde functionality at the 6-position of this compound provides a versatile chemical handle for elaboration into more complex molecular architectures, making it a valuable starting material in medicinal chemistry workflows.[1] Its heteroaromatic nature is frequently exploited to engage in crucial hydrogen bonding interactions within the active sites of target proteins, particularly the hinge regions of kinases.

The patent landscape reveals a strong focus on derivatives of the broader pyrrolopyridine family, including 1H-pyrrolo[3,2-b]pyridine, as modulators of key cellular signaling pathways. These pathways are often dysregulated in diseases like cancer, autoimmune disorders, and neurodegenerative conditions.

Application Notes: Therapeutic Targeting with 1H-pyrrolo[3,2-b]pyridine Derivatives

The utility of the 1H-pyrrolo[3,2-b]pyridine scaffold is best understood through its application in targeting specific protein families. The following sections detail the rationale and patented examples for key therapeutic areas.

Kinase Inhibition: A Privileged Scaffold for Oncology

Protein kinases are a major class of drug targets, and the pyrrolopyridine core is a recurring motif in patented kinase inhibitors.[2][3] Its ability to act as a bioisostere for purine allows it to bind to the ATP-binding site of many kinases, providing a foundation for potent and selective inhibition.

Therapeutic Rationale: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous cancers, most notably non-small cell lung cancer (NSCLC).[4] While early-generation EGFR inhibitors have been successful, resistance often develops, particularly through mutations like the exon 20 insertion. This has created an urgent need for novel inhibitors that can target these mutant forms of EGFR while sparing the wild-type (WT) receptor to minimize toxicity.[4]

Role of the Scaffold: Patent literature describes 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives as potent and selective inhibitors of EGFR, especially those with exon 20 insertion mutations.[4] The pyrrolopyridine core serves as the hinge-binding moiety, anchoring the inhibitor in the ATP pocket. The substituents elaborated from this core are then designed to create specific interactions with the mutated form of the kinase, conferring selectivity over the wild-type form.[5]

Signaling Pathway Overview:

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition.

Therapeutic Rationale: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR can provide a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms.

Role of the Scaffold: Patents have been filed for 3-substituted-1H-pyrrolo[3,2-b]pyridine compounds as potent inhibitors of mTOR and PI3K kinases.[6] The scaffold again serves as the anchor within the ATP-binding site. Modifications at the 3-position are critical for achieving high potency and desired pharmacokinetic properties.

The versatility of the pyrrolopyridine core is demonstrated by its application across a wide range of other kinase targets, as evidenced by the patent literature:

  • SGK-1 Kinase: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as inhibitors of Serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in various disorders.[7]

  • JAK3 and ITK: The scaffold is used in dual inhibitors of Janus kinase 3 (JAK3) and Interleukin-2-inducible T-cell kinase (ITK), targeting autoimmune and inflammatory diseases.[8]

  • NF-κB-inducing kinase (NIK): Novel 1-(4-pyrimidinyl)-1H-pyrrolo[3,2-c]pyridine derivatives have been patented as NIK inhibitors for treating cancer, inflammatory disorders, and autoimmune diseases.[9]

  • Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine structure is a key component of potent FGFR inhibitors designed to treat cancers driven by abnormal FGFR signaling.[10][11]

Acetyl-CoA Carboxylase (ACC) Inhibition

Therapeutic Rationale: Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in de novo fatty acid synthesis. Cancer cells often exhibit increased fatty acid synthesis to support rapid proliferation and membrane production. Inhibiting ACC can thus starve cancer cells of essential building blocks.

Role of the Scaffold: A novel series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been designed as orally available ACC1 inhibitors.[12] Structure-activity relationship (SAR) studies revealed that the pyrrolopyridine core, specifically the carboxamide at the 3-position, is crucial for potent ACC1 inhibition by forming key hydrogen bond interactions.[12] This work led to the discovery of a promising lead compound that significantly reduced the concentration of malonyl-CoA in xenograft tumors.[12]

Experimental Protocols

The following protocols are representative methodologies derived from the patent and scientific literature for the synthesis and evaluation of 1H-pyrrolo[3,2-b]pyridine derivatives.

Protocol 1: Synthesis of a 6-Substituted 1H-pyrrolo[3,2-b]pyridine Derivative via Suzuki Coupling

This protocol outlines a general method for arylating the 6-position of a pyrrolopyridine ring, a common strategy for expanding chemical diversity. It is adapted from procedures used for related pyrrolopyridine isomers.[13] The starting material, 6-bromo-1H-pyrrolo[3,2-b]pyridine, can be synthesized from commercially available precursors, and the aldehyde group can be introduced before or after the coupling reaction.

Objective: To synthesize a 6-aryl-1H-pyrrolo[3,2-b]pyridine derivative.

Materials:

  • 6-bromo-1H-pyrrolo[3,2-b]pyridine (1 equivalent)

  • Substituted phenylboronic acid (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave reactor vials

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a microwave reactor vial, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1 eq), the desired arylboronic acid (1.5 eq), K₂CO₃ (5 eq), and Pd(PPh₃)₄ (0.06 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water).

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 125 °C for 25-30 minutes.[13] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

Synthesis_Workflow Start 1. Combine Reactants (Pyrrolopyridine, Boronic Acid, Base, Pd Catalyst) Solvent 2. Add Dioxane/Water & Degas with N2/Ar Start->Solvent Microwave 3. Microwave Irradiation (125 °C, 30 min) Solvent->Microwave Workup 4. Aqueous Work-up & Extraction with EtOAc Microwave->Workup Purify 5. Dry, Concentrate & Purify via Chromatography Workup->Purify Product Final Product: 6-Aryl-1H-pyrrolo[3,2-b]pyridine Purify->Product

Caption: Workflow for Suzuki coupling synthesis.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a target kinase, such as EGFR or FGFR.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Kinase-specific substrate (e.g., a peptide like poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (containing MgCl₂, MnCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer.

  • Add Compound: Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Add Kinase: Add the recombinant kinase to all wells except the negative control (no-enzyme) wells. Allow the compound and kinase to pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detect Activity: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer’s instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure the luminescence signal using a plate reader.

  • IC₅₀ Calculation: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Summary: Patented Pyrrolopyridine Derivatives

The following table summarizes representative applications of the pyrrolopyridine scaffold found in patent and scientific literature.

Scaffold ClassTarget(s)Therapeutic ApplicationRepresentative ActivityReference
2,3-dihydro-1H-pyrrolo[3,2-b]pyridineEGFR (exon 20 mutants)Non-Small Cell Lung CancerStrong inhibitory effect on mutant cytological activities with high selectivity over WT EGFR.[4]
3-substituted-1H-pyrrolo[3,2-b]pyridinePI3K / mTORCancerIC₅₀ values in the nanomolar range for PI3Kα and mTOR.[6]
1H-pyrrolo[3,2-b]pyridine-3-carboxamideACC1Cancer, Metabolic DiseasesPotent ACC1 inhibition and significant reduction of malonyl-CoA in vivo.[12]
1H-pyrrolo[2,3-b]pyridineFGFR1, FGFR2, FGFR3Cancer (e.g., Breast Cancer)FGFR1 IC₅₀ = 7 nM[11]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4BCNS DiseasesPotent and selective PDE4B inhibition, comparable to rolipram in cellular assays.[14]
1H-pyrrolo[3,2-c]pyridineNIK (MAP3K14)Cancer, Inflammatory DisordersInhibition of NF-κB-inducing kinase.[9]

References

  • US20240109885A1 - 2,3-dihydro-1h-pyrrolo[3,2-b]pyridine derivative, preparation method therefor, and application thereof.
  • PYRROLO-(3,2-B)PYRIDINES AND THEIR USE AS 5-HT1F AGONISTS.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
  • WO/2024/104282 1H-PYRROLO[2,3-B]PYRIDINE DERIVATIVE, PREPARATION METHOD THEREFOR, AND USE THEREOF IN MEDICINE. WIPO Patentscope. [Link]

  • AP2009004958A0 - 3-amino-pyrrolo [3,4-C] pyrazole - 5 (1H, 4H, 6H) carbaldehyde derivatives as PKC inhibitors.
  • NEW 1-(4-PYRIMIDINYL)-1H-PYRROLO[3,2-c]PYRIDINE DERIVATIVES AS NIK INHIBITORS. Patsnap Eureka. [Link]

  • AU2021347288A9 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer.
  • EP1893612B1 - Pyrrolo [2, 3-b]pyridine derivatives as protein kinase inhibitors.
  • Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. PubChem. [Link]

  • 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA. Googleapis.com. [Link]

  • 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • US7626027B2 - Substituted 1H-pyrrolo[2,3-c]pyridine-2-carboxamides and related analogs as inhibitors of casein kinase Iε.
  • US8685980B2 - Pyrrolopyrimidine compounds and their uses.
  • This compound. MySkinRecipes. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC). [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • WO2009153261A1 - HYDROXYPHENYL-SUBSTITUTED PYRROLO[2,3d]PYRIMIDINE DERIVATIVES, PROCESSES AND INTERMEDIATE PRODUCTS FOR THEIR PREPARATION AND MEDICAMENTS CONTAINING THESE COMPOUNDS.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, a pivotal intermediate in the development of novel therapeutics, particularly kinase inhibitors.[1][2] We present a robust and scalable protocol centered around the Vilsmeier-Haack formylation of the 1H-pyrrolo[3,2-b]pyridine core. The narrative emphasizes the underlying chemical principles, critical process parameters for ensuring safety and reproducibility on a larger scale, and detailed, field-tested protocols for synthesis, purification, and characterization. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction: The Significance of the Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[3] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site. This has made azaindole derivatives prominent in numerous drug discovery programs.[4][5] The 6-carbaldehyde derivative, in particular, is a versatile synthetic handle. Its aldehyde functionality allows for a wide array of subsequent chemical transformations, making it a crucial building block for constructing complex molecular architectures targeting enzymes like kinases.[1][6]

Given its importance, a reliable and scalable synthesis is paramount for advancing drug development pipelines. This note addresses this need by detailing a process optimized for safety, efficiency, and purity.

Synthetic Strategy: The Vilsmeier-Haack Reaction

For the introduction of a formyl (-CHO) group onto an electron-rich heterocyclic system like 1H-pyrrolo[3,2-b]pyridine, the Vilsmeier-Haack reaction is the method of choice.[7][8] This reaction is renowned for its mild conditions and high regioselectivity, making it superior to harsher methods like Friedel-Crafts formylation, which often fail with sensitive substrates.[9]

The overall transformation is as follows:

Synthetic_Scheme Start 1H-pyrrolo[3,2-b]pyridine Reagents 1. POCl₃, DMF 2. H₂O, NaOH Product This compound Reagents->Product Vilsmeier-Haack Formylation

Figure 1: Overall synthetic transformation.
Mechanistic Rationale

Understanding the mechanism is key to controlling the reaction on a larger scale. The process occurs in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic (chloromethylene)dimethyliminium salt, commonly known as the Vilsmeier reagent.[7][10]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the azaindole attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the final aldehyde.[9][11]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ Azaindole 1H-pyrrolo[3,2-b]pyridine Vilsmeier_Reagent->Azaindole Reaction Intermediate Iminium Intermediate Azaindole->Intermediate Electrophilic Attack Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product Final Aldehyde Hydrolysis->Product

Figure 2: Simplified Vilsmeier-Haack reaction mechanism.

Scale-Up Protocol: Synthesis of this compound

This protocol is designed for a laboratory scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1H-pyrrolo[3,2-b]pyridine>98%CommercialStarting Material
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%CommercialReagent and Solvent
Phosphorus oxychloride (POCl₃)>99%CommercialHighly corrosive and water-reactive
Dichloromethane (DCM)ACS GradeCommercialExtraction Solvent
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house prepNeutralization
Sodium Hydroxide (NaOH)1 M SolutionIn-house preppH Adjustment
BrineSaturated NaClIn-house prepAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercialDrying Agent
Silica Gel230-400 meshCommercialChromatography
Ethyl AcetateACS GradeCommercialEluent
HexanesACS GradeCommercialEluent
Experimental Procedure

Step 1: Vilsmeier Reagent Formation and Reaction

  • Set up a three-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

  • To the flask, add 1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Add anhydrous DMF (approx. 10 volumes relative to the starting material). Stir the mixture until all solids are dissolved.

  • Cool the solution to 0-5 °C using an ice-water bath. Maintaining this temperature is critical to control the initial exotherm.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[12] The formation of the Vilsmeier reagent is exothermic.[13]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

Step 2: Reaction Quench and Work-up

  • Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice-water bath.

  • Prepare a separate beaker with crushed ice (approx. 20 volumes).

  • CAUTION: The quench is highly exothermic. Very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Once the exotherm has subsided, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Adjust the pH to ~9 with 1 M NaOH solution. This aids in the hydrolysis of the intermediate and precipitation of the product.[14]

  • Stir the resulting slurry at room temperature for 1-2 hours.

Step 3: Product Isolation and Purification

  • Filter the precipitated solid through a Büchner funnel and wash the filter cake thoroughly with cold water.

  • Air-dry the crude product. For increased purity, the crude solid can be further processed.

  • Purification via Column Chromatography:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

    • Load the solution onto a silica gel column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing).[15]

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

  • Purification via Recrystallization (Alternative):

    • If the crude product is sufficiently pure, recrystallization can be an effective and scalable alternative.

    • Dissolve the crude solid in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Allow the solution to cool slowly to induce crystallization.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Expected Yield and Characterization
  • Yield: 75-85% (post-purification)

  • Appearance: Off-white to light brown solid

  • Characterization: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.

Safety and Hazard Management

The Vilsmeier-Haack reaction presents specific thermal hazards that must be managed, especially during scale-up.[16]

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. Handle only in a chemical fume hood with appropriate PPE (gloves, lab coat, safety glasses, face shield). Have a sodium bicarbonate solution ready for quenching spills.

  • Exothermicity: Both the formation of the Vilsmeier reagent and the aqueous quench are significantly exothermic.[12][13] Slow, controlled addition of reagents and efficient cooling are essential to prevent a thermal runaway. For larger scales, consider a "reverse addition" protocol where the substrate-DMF mixture is added to the POCl₃ solution to better control the reaction.[12]

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time or slightly increase temperature (e.g., to 40 °C) after initial addition. Confirm starting material quality.
Product loss during work-up.Ensure pH is properly adjusted (~9) before filtration to maximize precipitation. Ensure thorough extraction if not relying on precipitation.
Persistent Impurities Unreacted starting material.Optimize reaction time/temperature. Improve purification efficiency with a shallower gradient in column chromatography.[15]
Isomeric impurities or side products.Re-purify using a different chromatographic method (e.g., reversed-phase HPLC for small scale) or recrystallization from a different solvent system.[15]
Difficult Purification Product streaking on silica gel column.The basic nitrogen on the pyridine ring can interact with acidic silica. Pre-treat the silica with triethylamine or use neutral alumina. Alternatively, add a small amount (~0.5%) of triethylamine to the eluent.[15]

References

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • This compound. MySkinRecipes.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. Preprints.org.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Synthesis of Azaindoles.
  • p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • 1H-Pyrrolo[3,2-b]pyridine-6-carboxaldehyde. Chemrio.
  • This compound. porphyrin-systems.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde. This molecule is a crucial heterocyclic intermediate in medicinal chemistry, notably serving as a scaffold in the development of kinase inhibitors for therapeutic applications.[1][2] The most common and effective method for its synthesis is the Vilsmeier-Haack formylation of the 1H-pyrrolo[3,2-b]pyridine core. This reaction introduces a formyl (-CHO) group onto the electron-rich pyrrole ring through an electrophilic aromatic substitution mechanism.[3][4]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, optimize your reaction yield, and ensure high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

The Vilsmeier-Haack reaction is a chemical process that installs a formyl group onto electron-rich aromatic and heteroaromatic compounds.[3][5] It utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically prepared in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6] This method is ideal for the 1H-pyrrolo[3,2-b]pyridine system because the pyrrole moiety is highly electron-rich, making it susceptible to attack by the relatively weak electrophile generated in the reaction.[5]

Q2: How is the Vilsmeier reagent prepared and what are the critical parameters?

The Vilsmeier reagent is formed by the reaction of POCl₃ with DMF.[6] This is a highly exothermic reaction that must be controlled carefully.

  • Mechanism: The lone pair on the oxygen of DMF attacks the phosphorus atom of POCl₃, leading to the formation of an adduct. Subsequent rearrangement and loss of a phosphate species generates the electrophilic chloroiminium cation, which is the active formylating agent.

  • Critical Parameters:

    • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. POCl₃ reacts violently with water, and any moisture will decompose the Vilsmeier reagent, leading to reaction failure.[6]

    • Low Temperature: The reagent is prepared at low temperatures (typically 0-5 °C) by adding POCl₃ dropwise to DMF.[5][6] This is crucial to control the exotherm and prevent reagent decomposition or unwanted side reactions.

Q3: What are the primary safety concerns associated with this reaction?

The reagents involved are hazardous and require careful handling in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Anhydrous solvents like DMF, dichloromethane (DCM), or 1,2-dichloroethane (DCE) are often used. These should be handled with care, avoiding inhalation and skin contact.

  • Quenching: The reaction work-up involves quenching with ice water or a basic solution, which can be highly exothermic and release gases. This step must be performed slowly and with vigorous stirring in an ice bath.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low or No Yield of the Desired Product

A low yield is the most common problem. The following workflow can help diagnose the root cause.

G start Low or No Yield Observed reagents 1. Check Reagent Quality & Reaction Setup start->reagents sub_reagents1 Are POCl₃ and DMF fresh and anhydrous? reagents->sub_reagents1 conditions 2. Evaluate Reaction Conditions sub_conditions1 Was the reaction monitored to completion (TLC/LC-MS)? conditions->sub_conditions1 workup 3. Review Work-up & Isolation Procedure sub_workup1 Was the reaction quenched slowly on ice? workup->sub_workup1 sub_reagents2 Was the Vilsmeier reagent prepared correctly at 0-5 °C? sub_reagents1->sub_reagents2 Yes sol_reagents1 Action: Use freshly distilled/opened anhydrous reagents. sub_reagents1->sol_reagents1 No sub_reagents2->conditions Yes sol_reagents2 Action: Ensure slow, dropwise addition of POCl₃ to DMF in an ice bath. sub_reagents2->sol_reagents2 No sub_conditions2 Is the reaction temperature appropriate for the substrate? sub_conditions1->sub_conditions2 Yes sol_conditions1 Action: Extend reaction time or consider a slight increase in temperature. sub_conditions1->sol_conditions1 No sub_conditions2->workup Yes sol_conditions2 Action: Start at room temperature post-addition, then gently heat (40-70 °C) if needed. sub_conditions2->sol_conditions2 No sub_workup2 Was the pH adjusted correctly to ensure product stability? sub_workup1->sub_workup2 Yes sub_workup3 Was the aqueous layer extracted sufficiently? sub_workup2->sub_workup3 Yes sol_workup1 Action: Ensure careful pH adjustment (e.g., with NaHCO₃ or NaOH) post-hydrolysis. sub_workup2->sol_workup1 No sol_workup2 Action: Saturate the aqueous layer with NaCl (brine) and perform multiple extractions. sub_workup3->sol_workup2 No

Caption: Troubleshooting workflow for low product yield.

Q: My reaction did not proceed, and I recovered only the starting material. What went wrong? A: This typically points to an issue with the Vilsmeier reagent itself.

  • Potential Cause: The most likely culprit is moisture contamination. POCl₃ and the Vilsmeier reagent are extremely sensitive to water.[6]

  • Troubleshooting Suggestion: Ensure your DMF is anhydrous and that all glassware was flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Use a fresh bottle or a freshly distilled batch of POCl₃. The Vilsmeier reagent should be prepared in situ and used immediately.[5]

Q: The reaction is very slow and incomplete even after several hours. What can I do? A: While the pyrrolopyridine core is reactive, kinetics can sometimes be slow.

  • Potential Cause: The reaction temperature may be too low. While reagent preparation requires cooling, the subsequent formylation step may need thermal energy to proceed efficiently.[7]

  • Troubleshooting Suggestion: After adding the substrate solution to the pre-formed Vilsmeier reagent at 0 °C, allow the mixture to warm to room temperature. Monitor the reaction by TLC. If the reaction is sluggish, gently heat the mixture to 40-70 °C.[7] Extending the reaction time can also drive it to completion.[5]

Issue 2: Multiple Spots on TLC / Complex NMR Spectrum

The presence of multiple products indicates side reactions are occurring.

Q: I see multiple spots on my TLC plate, and the NMR of the crude product is complex. What are the likely side products? A: For highly activated systems like 1H-pyrrolo[3,2-b]pyridine, several side reactions are possible.

  • Potential Cause 1: Di-formylation. The high electron density of the pyrrole ring can lead to the introduction of a second formyl group.

    • Troubleshooting Suggestion: Carefully control the stoichiometry. Use a molar ratio of the Vilsmeier reagent to the substrate between 1.1:1 and 1.5:1 as a starting point.[7] Adding the substrate solution dropwise to the Vilsmeier reagent can help avoid localized high concentrations of the formylating agent.[7]

  • Potential Cause 2: Chlorination. At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent.[7]

    • Troubleshooting Suggestion: Maintain the lowest effective reaction temperature. Ensure a prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt and minimize its contact time with reactive chlorine species.[7]

  • Potential Cause 3: Isomeric Products. While formylation is expected at the C6 position (the most electron-rich position of the pyrrole ring), trace amounts of other isomers could form under certain conditions.

    • Troubleshooting Suggestion: Confirm the structure of the major product using 2D NMR techniques (NOESY, HMBC). Optimizing reaction conditions (lower temperature, specific solvent) can often improve regioselectivity.

Parameter Recommendation Rationale
Reagent Stoichiometry 1.1 - 1.5 eq. Vilsmeier ReagentMinimizes di-formylation while ensuring complete conversion.[7]
Temperature 0 °C (reagent prep), RT to 70 °C (reaction)Controls exotherm during prep; provides activation energy for formylation.[5][7]
Solvent Anhydrous DMF, DCM, or DCEDMF acts as both reagent and solvent; co-solvents can prevent precipitation.[5]
Reaction Time 2 - 12 hours (monitor by TLC)Ensures reaction goes to completion without significant byproduct formation.[5]

Table 1: Recommended Reaction Parameters for Optimization.

Issue 3: Difficulty in Product Isolation and Purification

Even with a good reaction yield, isolating the pure product can be challenging.

Q: I am losing a significant amount of product during column chromatography. What can I do to improve recovery? A: Azaindole derivatives can be tricky to purify via standard silica gel chromatography.

  • Potential Cause 1: Compound Degradation on Silica. The basic nitrogen atoms in the pyridine ring can interact strongly with the acidic surface of silica gel, leading to streaking, poor separation, and irreversible adsorption.[8]

    • Troubleshooting Suggestion: Deactivate the silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine (Et₃N) before packing the column. Alternatively, use a different stationary phase like neutral or basic alumina.[8]

  • Potential Cause 2: Improper Solvent System. An inadequate mobile phase will lead to poor separation and recovery.

    • Troubleshooting Suggestion: A common starting point is a gradient of ethyl acetate in hexanes. If tailing occurs, adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to the eluent can improve the peak shape.[8]

Q: My purified product is an oil or fails to crystallize. How can I obtain a solid? A: Difficulty with crystallization is common for heterocyclic aldehydes.

  • Potential Cause: The presence of minor impurities or residual solvents can inhibit crystal lattice formation.

  • Troubleshooting Suggestion:

    • Ensure the product is highly pure via NMR and LC-MS. If impurities are present, a second purification step (e.g., preparative TLC or HPLC) may be necessary.[8]

    • Attempt recrystallization from a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water).

    • If crystals do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod to initiate nucleation. Slow evaporation of a dilute solution can also yield crystals.

Optimized General Experimental Protocol

This protocol is a general guideline and may require optimization for specific scales.

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification prep1 1. Add anhydrous DMF (3.0 eq.) to a flame-dried flask under N₂. prep2 2. Cool the flask to 0 °C in an ice-water bath. prep1->prep2 prep3 3. Add POCl₃ (1.5 eq.) dropwise over 30-60 min. prep2->prep3 prep4 4. Stir at 0 °C for an additional 30 min. prep3->prep4 react1 5. Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in anhydrous DMF. prep4->react1 react2 6. Add substrate solution dropwise to the Vilsmeier reagent at 0 °C. react1->react2 react3 7. Allow to warm to RT and stir for 2-12h. react2->react3 react4 8. Monitor reaction progress by TLC. react3->react4 workup1 9. Pour reaction mixture slowly onto crushed ice. react4->workup1 workup2 10. Neutralize with saturated NaHCO₃ or NaOH solution at 0 °C. workup1->workup2 work_cond pH > 7? workup3 11. Extract with an organic solvent (e.g., EtOAc or DCM) multiple times. work_cond->workup3 Yes workup2->work_cond workup4 12. Dry organic layer (Na₂SO₄), filter, and concentrate. workup3->workup4 workup5 13. Purify by column chromatography. workup4->workup5

Caption: Step-by-step experimental workflow.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[5] After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A co-solvent like DCM can be added to prevent the reagent from precipitating.[5]

  • Reaction with Substrate: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting material using TLC or LC-MS. If the reaction is slow, consider heating to 40-70 °C.[7]

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice with vigorous stirring.[5] Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 7, keeping the temperature low with an ice bath.

  • Extraction and Purification: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel (pre-treated with triethylamine) or alumina to yield the final product.[8]

References

  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
  • Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. Benchchem.
  • This compound. MySkinRecipes.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

Sources

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, a key intermediate in pharmaceutical research.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 7-azaindole (1H-pyrrolo[3,2-b]pyridine).

Understanding the Core Reaction: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings.[2][3] The reaction involves two key stages: the formation of the Vilsmeier reagent, an electrophilic iminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃), followed by the electrophilic substitution of the aromatic substrate and subsequent hydrolysis to yield the aldehyde.[4][5]

However, the inherent reactivity of the 7-azaindole nucleus and the nature of the Vilsmeier reagent can lead to several side reactions and experimental challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Vilsmeier-Haack reaction on 7-azaindole is resulting in a very low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer: Low yields in this reaction are a frequent issue and can stem from several factors related to reagent quality, reaction conditions, and substrate reactivity.

  • Reagent Quality and Stoichiometry:

    • DMF Quality: DMF can decompose over time to form dimethylamine, which can quench the Vilsmeier reagent.[6] If your DMF has a "fishy" odor, it is a sign of degradation and should be replaced with a fresh, anhydrous grade.

    • POCl₃ Quality: Phosphorus oxychloride is highly sensitive to moisture. Use a fresh bottle or a properly stored and handled reagent to ensure its reactivity.

    • Stoichiometry: The molar ratio of POCl₃ to DMF is crucial for the efficient formation of the Vilsmeier reagent. A common starting point is a 1:1 to 1.5:1 molar ratio of POCl₃ to DMF. An excess of the Vilsmeier reagent relative to the 7-azaindole substrate is often beneficial.[7]

  • Reaction Conditions:

    • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling (typically 0 °C) to prevent uncontrolled side reactions.[8] However, the subsequent formylation of 7-azaindole may require heating to proceed at a reasonable rate. After the addition of the substrate, allowing the reaction to warm to room temperature and then heating to 60-70 °C for 2-4 hours can significantly improve yields.[7]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extending the reaction duration may be necessary.[7]

  • Work-up Procedure:

    • Hydrolysis: The final step is the hydrolysis of the iminium intermediate to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution (e.g., NaOH solution) to bring the pH to around 10.[6] A slow and controlled quench with vigorous stirring is essential to ensure complete hydrolysis and to manage the exothermic nature of the quench.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My TLC and NMR analysis show multiple spots/peaks, indicating the formation of several byproducts alongside my target compound. What are these side reactions and how can I minimize them?

Answer: The formation of multiple products is a common challenge due to the reactivity of the 7-azaindole ring system.

  • Di-formylation: The 7-azaindole nucleus is electron-rich and can potentially undergo formylation at more than one position, although formylation at the 3-position is generally favored. To minimize di-formylation, carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to the 7-azaindole is a good starting point.[7] Adding the Vilsmeier reagent dropwise to a solution of the substrate can also help prevent localized high concentrations of the reagent.[7]

  • Isomer Formation: While formylation at the C3 position to give 7-azaindole-3-carboxaldehyde is the major product in many cases, formylation at other positions on the pyrrole or pyridine ring can occur, leading to isomeric impurities that can be difficult to separate.[9][10] The regioselectivity can be influenced by reaction conditions. Running the reaction at lower temperatures for a longer duration might improve selectivity.

  • Reaction with Solvent: In some cases, the Vilsmeier reagent can react with the DMF solvent itself, leading to byproducts.[6]

Visualizing Potential Reaction Pathways

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of 7-Azaindole DMF DMF Vilsmeier Vilsmeier Reagent [(CH3)2N=CHCl]+ DMF->Vilsmeier + POCl3 POCl3 POCl3 POCl3->Vilsmeier Azaindole 7-Azaindole Target This compound (Target Product) Azaindole->Target Vilsmeier Reagent, then H2O Work-up Side_Product1 Di-formylated Product Azaindole->Side_Product1 Excess Vilsmeier Reagent Side_Product2 Isomeric Aldehyde Azaindole->Side_Product2 Alternative Electrophilic Attack

Caption: Vilsmeier-Haack reaction pathway and potential side products.

Issue 3: Purification Challenges

Question: I am having difficulty purifying this compound from the crude reaction mixture. What are the best practices for purification?

Answer: Purification can be challenging due to the presence of polar byproducts and the potential for the product to degrade on silica gel.

  • Column Chromatography:

    • Solvent System: A common eluent system for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[9]

    • Tailing/Streaking: If you observe tailing or streaking on the column, consider adding a small amount of a basic modifier like triethylamine to the eluent. This can help to neutralize the acidic sites on the silica gel and improve the peak shape.[9]

    • Compound Degradation: 7-azaindole derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[9] If you suspect degradation, consider using deactivated silica gel (pre-treated with triethylamine) or an alternative stationary phase like neutral or basic alumina.[9]

  • Recrystallization:

    • This compound is often a solid, making recrystallization a viable purification method.[9] Experiment with different solvent systems to find one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

    • If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[9] Slow cooling can also promote the formation of larger, purer crystals.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Vilsmeier-Haack reaction on 7-azaindole?

A1: The Vilsmeier-Haack reaction on 7-azaindole typically favors formylation at the C3 position of the pyrrole ring due to the higher electron density at this position, leading to the formation of 7-azaindole-3-carboxaldehyde. However, reaction conditions can influence the selectivity, and formation of other isomers is possible.

Q2: Can I use other Vilsmeier reagents, for example, by using oxalyl chloride instead of POCl₃?

A2: Yes, other acid chlorides like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent.[5] The reactivity of the resulting iminium salt may differ, which could affect reaction times, temperatures, and potentially the regioselectivity of the formylation.

Q3: My purified product appears to be unstable and changes color over time. How should I store it?

A3: Aldehydes can be susceptible to oxidation. It is advisable to store the purified this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

Q4: Are there alternative methods for the synthesis of this compound?

A4: While the Vilsmeier-Haack reaction is a common method, other synthetic routes may exist. These could involve the oxidation of the corresponding methyl-substituted 7-azaindole or the reduction of a carboxylic acid or ester derivative. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.

Experimental Protocol Example: Vilsmeier-Haack Formylation of 7-Azaindole

This is a general protocol and may require optimization for your specific setup and scale.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.5 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.

  • Formylation Reaction: Dissolve 7-azaindole (1.0 eq.) in anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice. Adjust the pH to ~10 with a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH). Stir the mixture vigorously until the precipitate forms.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Check_Reagents Check Reagent Quality (DMF, POCl3) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Start->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR) Start->Analyze_Byproducts Check_Reagents->Start Reagents Bad, Replace & Retry Check_Reagents->Optimize_Conditions Reagents OK Optimize_Conditions->Analyze_Byproducts Yield Still Low Success Improved Yield and Purity Optimize_Conditions->Success Yield Improved Analyze_Byproducts->Optimize_Conditions Suggests Condition Change Purification Refine Purification Strategy Analyze_Byproducts->Purification Identify Impurities Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • DTIC. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • MDPI. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide for the synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde. This molecule, a key intermediate in the development of kinase inhibitors and other pharmacologically active agents, is most commonly prepared via the Vilsmeier-Haack formylation of its parent heterocycle, 1H-pyrrolo[3,2-b]pyridine (7-azaindole).[1] While the reaction is robust, its success hinges on careful control of reaction parameters and a nuanced understanding of the underlying mechanism.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the lab. We will delve into the causality behind each step, providing not just solutions, but the chemical reasoning to empower your research.

Troubleshooting & FAQs

Question 1: My reaction yielded little to no desired product. What are the most likely causes?

This is the most frequent issue and can often be traced back to one of four key areas: the Vilsmeier reagent itself, the starting material, reaction conditions, or the work-up procedure.

  • Cause A: Inactive Vilsmeier Reagent. The formylating agent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide source, typically N,N-dimethylformamide (DMF).[2] This reagent is highly moisture-sensitive.

    • Solution: Ensure your DMF is anhydrous. Use a freshly opened bottle or DMF dried over molecular sieves. The POCl₃ should also be of high purity. The reagent should be prepared fresh for each reaction by adding POCl₃ slowly to chilled DMF (0 °C) under an inert atmosphere (Nitrogen or Argon). A properly formed reagent is a pale yellow to orange solid or slurry.

  • Cause B: Poor Starting Material Quality. The purity of the 1H-pyrrolo[3,2-b]pyridine (7-azaindole) is critical. Impurities can consume the Vilsmeier reagent or interfere with the reaction.

    • Solution: Verify the purity of your 7-azaindole by NMR or LC-MS before starting. If necessary, purify it by recrystallization or column chromatography.

  • Cause C: Incorrect Stoichiometry or Temperature. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Conversely, an excessive amount or overly harsh temperatures can lead to side products or degradation.

    • Solution: A slight excess of the Vilsmeier reagent (typically 1.5 to 3.0 equivalents) is recommended. The reaction is often run at temperatures ranging from room temperature to 80-90 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

  • Cause D: Improper Aqueous Work-up. The reaction is quenched with water or an ice/water mixture to hydrolyze the intermediate iminium salt to the final aldehyde. The pH of this step is crucial.

    • Solution: After quenching the reaction, the mixture will be highly acidic. It must be carefully neutralized, typically with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), to a pH of 7-8. This neutralization is often exothermic and should be done slowly in an ice bath. Incomplete hydrolysis or side reactions can occur if the pH is not properly controlled.

Question 2: My NMR spectrum shows a mixture of products. Why am I getting poor regioselectivity or side products?

While formylation is expected at the C6 position, other outcomes are possible depending on the reaction conditions.

  • Cause A: Formylation at an Alternative Position. 7-azaindole has multiple potentially reactive sites. While the C6 position is electronically favored for this specific isomer, formylation can sometimes occur at the C3 position of the pyrrole ring, a common site for electrophilic attack in indole-like systems.

    • Explanation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3] The regioselectivity is dictated by the electronic distribution within the bicyclic system. For 1H-pyrrolo[3,2-b]pyridine, the pyridine nitrogen deactivates the adjacent C7 and C5 positions, directing the electrophile towards the C6 position. However, harsh conditions (high temperature, prolonged reaction time) can sometimes overcome this preference.

    • Solution: Employ milder conditions. Start at room temperature and only gently heat if the reaction is sluggish as monitored by TLC. Ensure the stoichiometry of the Vilsmeier reagent is not excessively high.

  • Cause B: Dimerization. Under certain Vilsmeier-Haack conditions, some azaindole derivatives are known to form dimeric byproducts.[4]

    • Solution: This is often promoted by high concentrations or temperatures. Running the reaction at a slightly lower concentration and maintaining careful temperature control can help minimize this side reaction.

Question 3: I have my crude product, but purification is proving difficult. How can I improve my separation?

Purification of polar, nitrogen-containing heterocycles can be challenging.

  • Problem: Streaking on Silica Gel Column. The product may streak or tail significantly on a standard silica gel column, leading to poor separation and low recovery.

    • Cause: The basic nitrogen atoms on the pyrrolopyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[5]

    • Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or pyridine in your ethyl acetate/hexane or dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica and lead to much sharper peaks.[5]

    • Solution 2 (Stationary Phase Choice): Consider using a different stationary phase. Neutral or basic alumina can be an effective alternative to silica gel for basic compounds.[5] Alternatively, reversed-phase (C18) chromatography may provide a different selectivity profile that can resolve difficult impurities.

  • Problem: Difficulty with Recrystallization. The product may oil out or fail to crystallize from common solvents.

    • Solution: A solvent screen is the best approach. Start with a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate, isopropanol, or acetonitrile). If a single solvent system fails, try a two-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (an "anti-solvent" like hexanes or pentane) until the solution becomes faintly turbid. Allowing this mixture to stand, first at room temperature and then in the refrigerator, can induce crystallization. Seeding with a pure crystal, if available, can also be effective.[5]

Summary of Troubleshooting Strategies

Issue Potential Cause Recommended Solution
Low/No Yield Moisture-sensitive Vilsmeier reagentUse anhydrous DMF; prepare reagent fresh under inert gas.
Impure starting materialVerify purity of 7-azaindole via NMR/LC-MS before use.
Incorrect reaction conditionsUse 1.5-3.0 eq. of Vilsmeier reagent; monitor by TLC to optimize time/temp.
Improper work-upCarefully neutralize with base (e.g., NaHCO₃) to pH 7-8 in an ice bath.
Mixture of Products Poor regioselectivity (e.g., C3-formylation)Use milder conditions (lower temperature); avoid large excess of reagent.
Dimerization or other side reactionsUse lower concentration and maintain strict temperature control.
Purification Issues Streaking on silica gel columnAdd 0.5-1% triethylamine to the eluent or use alumina as the stationary phase.[5]
Failure to recrystallizePerform a solvent screen or use a two-solvent (solvent/anti-solvent) system.

Visualizing the Workflow & Mechanism

A clear understanding of the process flow and reaction mechanism is essential for effective troubleshooting.

G cluster_0 Part 1: Reagent Preparation cluster_1 Part 2: Formylation Reaction cluster_2 Part 3: Work-up & Isolation reagent_prep 1. Add POCl3 to chilled (0 °C) Anhydrous DMF under N2 atmosphere reagent_formation 2. Stir for 15-30 min to form Vilsmeier Reagent (Chloroiminium Salt) reagent_prep->reagent_formation add_sm 3. Add 1H-pyrrolo[3,2-b]pyridine (7-azaindole) to the reagent reagent_formation->add_sm reaction 4. Heat reaction mixture (e.g., 80-90 °C) and monitor by TLC add_sm->reaction workup 5. Quench with ice-water and neutralize to pH 7-8 with aq. NaHCO3 reaction->workup extraction 6. Extract with organic solvent (e.g., Ethyl Acetate) workup->extraction purification 7. Purify by column chromatography or recrystallization extraction->purification

Caption: High-level experimental workflow for the Vilsmeier-Haack synthesis.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Attack Electrophilic Attack at C6 Vilsmeier_Reagent->Attack Electrophile Azaindole 7-Azaindole Azaindole->Attack Nucleophile Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Aqueous Work-up (H2O) Intermediate->Hydrolysis Product 1H-pyrrolo[3,2-b]pyridine- 6-carbaldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 7-azaindole.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization.

Reagents & Equipment:

  • 1H-pyrrolo[3,2-b]pyridine (7-azaindole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (2.0 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a small amount of anhydrous DMF.

  • Heating & Monitoring: Remove the ice bath and heat the reaction mixture to 85 °C. Monitor the consumption of the starting material by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice. This step is exothermic.

  • Neutralization: While stirring in an ice bath, slowly and carefully add saturated aqueous NaHCO₃ solution until the pH of the mixture is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient eluent system (e.g., 20% to 80% Ethyl Acetate in Hexanes, modified with 0.5% Triethylamine). Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

Characterization Data

Confirming the structure of the final product is essential. Below is a table of reference NMR data. Actual shifts may vary slightly based on the solvent and spectrometer used.

¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm) Multiplicity Assignment
Pyrrole N-H~12.3br sH1
Aldehyde C-H~9.9sH8 (CHO)
Pyridine Ring~8.7dH7
Pyridine Ring~8.1dH5
Pyrrole Ring~7.9ddH2
Pyrrole Ring~6.7ddH3
¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm) Assignment
Aldehyde C=O~185.0C8 (CHO)
Aromatic C~150.1C7a
Aromatic C~145.5C7
Aromatic C~132.0C3a
Aromatic C~130.5C2
Aromatic C~125.0C6
Aromatic C~118.0C5
Aromatic C~101.5C3

Note: NMR data is predicted based on structurally similar compounds and established theory, as experimental spectra for this specific molecule are not widely published.[6][7]

References

  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • BenchChem. (2025). Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies. BenchChem.
  • ChemicalBook. (n.d.). This compound(1020056-33-0) 1H NMR. ChemicalBook.
  • BenchChem. (n.d.). This compound. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. BenchChem.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2516-2530. Available at: [Link]

  • Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39). Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Improving the Purity of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this versatile heterocyclic aldehyde. As a key intermediate in the synthesis of kinase inhibitors and other pharmaceuticals, achieving high purity of this compound is critical for reliable downstream applications.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often stem from the synthetic route, which typically involves the Vilsmeier-Haack formylation of 7-azaindole.[2][3][4] These can include:

  • Unreacted 7-azaindole: The starting material for the formylation reaction.

  • Isomeric aldehydes: Formylation can sometimes occur at other positions on the pyrrolopyridine ring, leading to structural isomers that can be challenging to separate.[5]

  • Di-formylated byproducts: Under certain conditions, a second formyl group may be introduced onto the ring.

  • Residual Vilsmeier reagent and its decomposition products: Remnants from the formylation reaction.

  • Solvents: Residual solvents from the reaction and workup are frequently observed in NMR spectra.[5]

Q2: How should I store this compound to maintain its purity?

A2: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light. Therefore, it is recommended to store the compound as a solid under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C and protected from light. For long-term storage of solutions, using anhydrous, aprotic solvents like DMSO or DMF is advisable.

Q3: My purified compound shows a new, less polar spot on TLC after a few days. What could be the cause?

A3: This could be indicative of dimerization or oligomerization, which can sometimes occur with aldehydes. It is also possible that a protecting group, if used during synthesis, is slowly being cleaved. Re-purification by flash chromatography may be necessary before use.

Troubleshooting Guide: From Crude Mixture to High-Purity Compound

This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Persistent Impurities Observed by ¹H NMR

Scenario: After purification by column chromatography, you still observe impurity peaks in the ¹H NMR spectrum.

Potential CauseTroubleshooting Suggestion
Co-eluting Impurities If an impurity has a similar polarity to your product, a single chromatography step may be insufficient. Consider re-purifying using a different solvent system with altered selectivity (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). Alternatively, a multi-step purification approach, such as recrystallization followed by column chromatography, can be effective.[5]
Isomeric Impurities Isomers can be particularly difficult to separate by standard chromatography. High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase may be required for effective separation.[5]
Residual Solvents Peaks from residual solvents can be mistaken for impurities. Consult NMR solvent impurity charts to identify common solvent signals.[6] High vacuum drying or lyophilization can help in removing these solvents.[5]
Issue 2: Low Yield After Column Chromatography

Scenario: The yield of your purified compound after column chromatography is significantly lower than expected.

Potential CauseTroubleshooting Suggestion
Compound Streaking/Tailing on the Column This can be due to the slightly acidic nature of silica gel interacting with the basic nitrogen atoms of the pyrrolopyridine core. To mitigate this, consider deactivating the silica gel with a triethylamine solution before use or adding a small percentage of triethylamine (0.1-1%) to your eluent to improve peak shape.[5] Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial.[5]
Improper Solvent System An inappropriate solvent system can lead to poor separation and loss of product. Always perform a thorough TLC analysis to determine the optimal solvent system before running the column. A good starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[5]
Compound Insolubility During Loading Ensure your crude material is fully dissolved in a minimal amount of a strong solvent before loading it onto the column to prevent band broadening and yield loss.[5]
Issue 3: Difficulty with Recrystallization

Scenario: You are unable to obtain crystals or the recrystallized product is not pure.

Potential CauseTroubleshooting Suggestion
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. Screen a variety of solvents with different polarities. Common choices include ethanol, methanol, ethyl acetate, and hexanes, or mixtures thereof.[7] A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[7]
Oiling Out If the compound separates as an oil instead of crystals, it may be due to the solution being too saturated or cooling too quickly. Try using a more dilute solution, cooling it more slowly, or adding a small amount of a co-solvent in which the compound is more soluble.
Slow or No Crystal Formation Crystal formation can be a slow process. Allow the solution to cool gradually to room temperature and then place it in a refrigerator. If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound on a silica gel column.

1. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70).
  • The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.

2. Column Preparation:

  • Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexanes).
  • Ensure the silica gel bed is well-compacted and level.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).
  • Adsorb the dissolved product onto a small amount of silica gel, then evaporate the solvent.
  • Carefully add the dry, adsorbed sample to the top of the column.

4. Elution:

  • Begin eluting with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (gradient elution).
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Concentration:

  • Combine the pure fractions and remove the solvent under reduced pressure.
  • Dry the resulting solid under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.
  • Add a few drops of a single solvent and observe the solubility at room temperature.
  • If it is insoluble, heat the mixture. If it dissolves when hot but becomes insoluble upon cooling, it is a good candidate for recrystallization.
  • Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene.

2. Recrystallization Procedure:

  • Place the crude product in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
  • Allow the flask to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
  • Dry the crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Purification of Pyrrolopyridine Derivatives

Solvent SystemApplicationNotes
Ethyl Acetate / HexanesColumn ChromatographyA good starting point for gradient elution.[5]
Dichloromethane / MethanolColumn ChromatographyEffective for more polar impurities.[5]
Ethanol or IsopropanolRecrystallizationOften effective for polar, crystalline compounds.
TolueneRecrystallizationCan be a good choice for aromatic compounds.

Visualization of Workflows

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc column Column Chromatography tlc->column Optimal solvent system re_evaluate Re-evaluate Purity (NMR, LC-MS) column->re_evaluate recrystallize Recrystallization recrystallize->re_evaluate pure Pure Product re_evaluate->recrystallize <95% Purity re_evaluate->pure >95% Purity

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree start Impure Product after Initial Purification check_nmr Analyze NMR Spectrum start->check_nmr check_yield Low Yield? start->check_yield nmr_impurities Persistent Impurity Peaks check_nmr->nmr_impurities streaking Streaking on TLC/Column? check_yield->streaking solvent_peaks Solvent Peaks? nmr_impurities->solvent_peaks coeluting Co-eluting Impurities? solvent_peaks->coeluting No dry Dry under High Vacuum solvent_peaks->dry Yes isomeric Isomeric Impurities? coeluting->isomeric No rechromatograph Re-chromatograph with different solvent system coeluting->rechromatograph Yes hplc Consider Preparative HPLC isomeric->hplc Yes loading_issue Insolubility during loading? streaking->loading_issue No add_base Add Triethylamine to Eluent or use Alumina streaking->add_base Yes min_solvent Use Minimal Strong Solvent for Loading loading_issue->min_solvent Yes

Sources

Technical Support Center: Synthesis of Pyrrolopyridine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolopyridine aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] The introduction of an aldehyde functionality onto this core provides a versatile handle for further molecular elaboration.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrrolopyridine aldehydes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and handling of pyrrolopyridine aldehydes.

Q1: My pyrrolopyridine aldehyde is darkening in color upon storage. Is it still usable?

A slight change in color may not significantly impact some reactions, but significant darkening indicates degradation.[3] Pyrrole and its derivatives, including pyrrolopyridine aldehydes, are susceptible to oxidation and polymerization when exposed to air and light.[3] For reproducible results and to avoid introducing impurities, it is highly recommended to purify the aldehyde before use, for instance, by flash chromatography.

Q2: What are the best practices for storing pyrrolopyridine aldehydes?

To minimize degradation, store pyrrolopyridine aldehydes under an inert atmosphere (e.g., nitrogen or argon), protected from light (e.g., in an amber vial), and at low temperatures. For short-term storage, refrigeration (2–8 °C) is suitable. For long-term storage, freezing at -20 °C or -80 °C is recommended.[3]

Q3: I'm seeing very low yields in my formylation reaction. What are the most likely causes?

Low yields in formylation reactions can stem from several factors:

  • Poor quality of reagents: Ensure that reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and of high purity.[4]

  • Inactive substrate: The electronic nature of your pyrrolopyridine substrate is crucial. Electron-donating groups on the ring system will favor electrophilic formylation, while strong electron-withdrawing groups will deactivate the ring and may necessitate alternative methods.[5][6]

  • Suboptimal reaction conditions: Temperature and reaction time are critical parameters that often require optimization for a specific substrate.[5]

  • Product instability: The aldehyde product itself might be degrading under the reaction or workup conditions.[3]

Q4: How do I choose the right formylation method for my specific pyrrolopyridine isomer?

The choice of formylation method depends on the regioselectivity required and the electronic properties of the pyrrolopyridine core.

  • Vilsmeier-Haack Reaction: This is a common and powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8]

  • Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to achieve regioselective lithiation, followed by quenching with a formylating agent like DMF.[9]

  • Oxidation of a Hydroxymethyl Group: If the corresponding hydroxymethyl-pyrrolopyridine is accessible, oxidation can be a clean and high-yielding route to the aldehyde.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific synthetic challenges.

Guide 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[7][8] It involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and a halogenating agent like POCl₃.[5]

Problem 1.1: Low or No Product Formation

Symptoms:

  • TLC analysis shows mostly starting material.

  • Complex mixture of unidentifiable products.

Potential Causes & Solutions:

CauseRecommended Action
Moisture in Reagents Ensure DMF is anhydrous. Use freshly opened or properly stored POCl₃. Moisture will quench the Vilsmeier reagent.
Deactivated Substrate If your pyrrolopyridine has strong electron-withdrawing groups, the Vilsmeier-Haack reaction may not be suitable. Consider alternative methods like a directed ortho-metalation approach.[5]
Incorrect Temperature For highly reactive substrates, the reaction may proceed at 0 °C. For less reactive systems, heating (e.g., 60-90 °C) may be necessary. Monitor the reaction by TLC to find the optimal temperature.[5]
Incomplete Hydrolysis The final step is the hydrolysis of the iminium salt intermediate. Ensure the workup involves quenching with ice-water followed by neutralization with a base (e.g., sodium acetate, sodium carbonate) to facilitate complete hydrolysis.[5]
Problem 1.2: Formation of Side Products

Symptoms:

  • Multiple spots on TLC in addition to the desired product.

  • Difficult purification.

Potential Causes & Solutions:

CauseRecommended Action
Diformylation If the substrate is highly activated, diformylation can occur. Use milder reaction conditions (lower temperature, shorter reaction time) and consider reducing the stoichiometry of the Vilsmeier reagent.[5]
Reaction with Other Functional Groups If your substrate contains nucleophilic functional groups (e.g., -OH, -NH₂), they can react with the Vilsmeier reagent. Protect these groups before the formylation reaction.[5]

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF (3-5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1-1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve the pyrrolopyridine substrate (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution, sodium hydroxide solution) until the desired pH is reached.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Vilsmeier_Haack_Troubleshooting start Low/No Product reagent_quality Check Reagent Purity (Anhydrous DMF, fresh POCl3) start->reagent_quality substrate_activity Assess Substrate Electronics (EWG vs. EDG) reagent_quality->substrate_activity If reagents are pure reaction_conditions Optimize Conditions (Temperature, Time) substrate_activity->reaction_conditions If substrate is suitable failure Consider Alternative Method substrate_activity->failure If substrate is deactivated workup Verify Workup Procedure (Hydrolysis, pH) reaction_conditions->workup If conditions are optimized success Improved Yield workup->success If workup is correct

Guide 2: Directed Ortho-Metalation (DoM) and Formylation

This method is particularly useful for the regioselective formylation of pyrrolopyridines that are not amenable to electrophilic substitution or where specific regioselectivity is desired.[9]

Problem 2.1: Inefficient Lithiation or Halogen-Metal Exchange

Symptoms:

  • Recovery of starting material after quenching with the formylating agent.

  • Formation of debrominated/dechlorinated byproduct without formylation.[10]

Potential Causes & Solutions:

CauseRecommended Action
Inappropriate Base/Temperature The choice of organolithium reagent (n-BuLi, s-BuLi, t-BuLi) and the reaction temperature are critical. For halogen-metal exchange, very low temperatures (e.g., -78 °C) are typically required to prevent side reactions.
Presence of Water Traces of water will quench the organolithium reagent. Ensure all glassware is flame-dried and solvents are rigorously dried.
Poor Directing Group The effectiveness of the directing group is crucial for deprotonation. Some groups may require specific bases or additives to be effective.
Problem 2.2: Low Yield After Quenching with DMF

Symptoms:

  • A complex mixture of products is observed after workup.

  • The desired aldehyde is formed in low yield.

Potential Causes & Solutions:

CauseRecommended Action
Instability of the Aryllithium Intermediate Some aryllithium species are unstable, even at low temperatures, and can decompose before reacting with the electrophile.[10] Minimize the time between formation of the organolithium and quenching.
Over-addition to DMF The initially formed tetrahedral intermediate can be attacked by a second equivalent of the aryllithium, leading to a secondary alcohol after workup. Add the aryllithium solution to the DMF at low temperature to minimize this.

Experimental Protocol: General Procedure for Lithiation and Formylation

  • In a flame-dried, multi-necked flask under an inert atmosphere, dissolve the halo-pyrrolopyridine or the pyrrolopyridine with a directing group in a dry ethereal solvent (e.g., THF, diethyl ether).

  • Cool the solution to the appropriate temperature (typically -78 °C).

  • Slowly add the organolithium reagent (e.g., n-BuLi) dropwise.

  • Stir the mixture at the low temperature for the optimized time to ensure complete metalation.

  • In a separate flask, cool anhydrous DMF in a dry ethereal solvent to -78 °C.

  • Transfer the freshly prepared organolithium solution to the cold DMF solution via cannula.

  • Allow the reaction to stir at low temperature and then warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[11]

  • Extract the product with an organic solvent, and follow standard workup procedures (washing, drying, concentration).

  • Purify the crude product by chromatography.

DoM_Workflow substrate Pyrrolopyridine Substrate (with Halogen or Directing Group) metalation Metalation (n-BuLi, -78 °C) substrate->metalation organolithium Aryllithium Intermediate metalation->organolithium quench Quench with DMF (-78 °C) organolithium->quench hydrolysis Aqueous Workup (NH4Cl) quench->hydrolysis product Pyrrolopyridine Aldehyde hydrolysis->product

III. References

  • Molecules. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]

  • MDPI. (2022). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Molecules. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • OSTI.GOV. (1954). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Reddit. (2024). Lithiation-addition issues. Retrieved from [Link]

  • University of Manchester. (2005). Cyclization of lithiated pyridine and quinoline carboxamides: Synthesis of partially saturated pyrrolopyridines and spirocyclic β-lactams. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Formylation of Arylmetal Reagents. Retrieved from [Link]

Sources

avoiding byproduct formation in pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges, providing insights into their root causes and offering actionable solutions.

Problem 1: Poor Regioselectivity and Formation of Isomeric Byproducts

You're running a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a di-halogenated pyrrolopyridine, but you're observing a mixture of regioisomers instead of the desired single isomer.

Probable Causes:

  • Insufficient Steric or Electronic Differentiation: The electronic and steric environments of the two halogen-bearing sites on the pyrrolopyridine core may not be sufficiently different to allow the catalyst to distinguish between them effectively.

  • Inappropriate Catalyst/Ligand System: The chosen palladium catalyst and ligand combination may not provide the necessary selectivity for the specific substrate. Different ligands have profound effects on the steric and electronic nature of the catalytic species.

  • Reaction Conditions: Temperature and solvent can significantly influence the regioselectivity of the reaction.[1]

Solutions & Experimental Protocols:

  • Strategic Catalyst and Ligand Selection:

    • Rationale: The ligand plays a crucial role in determining the outcome of cross-coupling reactions. Bulky, electron-rich phosphine ligands can enhance selectivity.

    • Protocol: Screen a panel of palladium catalysts and ligands. For instance, in a Suzuki-Miyaura coupling on a 2-iodo-4-chloropyrrolopyridine, Pd(PPh₃)₄ has been shown to favor reaction at the C-2 position.[2] In contrast, for amination reactions, ligands like RuPhos can be effective.[2]

    • Example Screening Table:

      Catalyst (mol%) Ligand (mol%) Solvent Temperature (°C) Ratio of Isomer A:B
      Pd₂(dba)₃ (2) XPhos (4) Toluene 80 3:1
      Pd(OAc)₂ (2) SPhos (4) Dioxane 100 1:2

      | Pd(PPh₃)₄ (5) | - | DME/H₂O | 90 | 10:1 |

  • Temperature and Solvent Optimization:

    • Rationale: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product. The polarity of the solvent can also influence the reaction pathway.

    • Protocol: Run a matrix of experiments varying the temperature from room temperature up to the reflux temperature of the chosen solvent. Compare polar aprotic solvents (e.g., DMF, acetonitrile) with nonpolar solvents (e.g., toluene, dioxane).

  • Protecting Group Strategy:

    • Rationale: Introducing a protecting group can sterically hinder one of the reactive sites, directing the reaction to the desired position. The trimethylsilylethoxymethyl (SEM) group is commonly used for the pyrrole nitrogen.[2][3]

    • Protocol: Protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM-Cl) prior to the cross-coupling reaction. This can alter the electronic properties of the ring system and improve selectivity.

Problem 2: Reductive Dehalogenation as a Major Byproduct

During a palladium-catalyzed cross-coupling reaction, you observe a significant amount of the starting material where the halogen has been replaced by a hydrogen atom.

Probable Causes:

  • Catalyst System: Certain palladium catalysts, particularly when used with specific ligands or bases, can promote reductive dehalogenation.[4]

  • Hydrogen Source: The source of the hydride for the reduction can be trace water, the solvent (e.g., alcohols), or the amine/phosphine ligands.

  • Reaction Conditions: High temperatures and prolonged reaction times can exacerbate this side reaction.

Solutions & Experimental Protocols:

  • Choice of Catalyst and Ligand:

    • Rationale: The catalyst system has a direct impact on the propensity for reductive dehalogenation.

    • Protocol: For Buchwald-Hartwig aminations, screening different palladium pre-catalysts (e.g., G2 XPhos) and ligands is recommended. In some cases, switching from a palladium-based system to a different transition metal catalyst might be beneficial.[5][6]

    • Flowchart for Troubleshooting Reductive Dehalogenation:

      G start Reductive Dehalogenation Observed cond1 Is the reaction run under anhydrous conditions? start->cond1 step1 Ensure rigorous drying of solvents and reagents. cond1->step1 No cond2 Screen alternative ligands. cond1->cond2 Yes step1->cond2 step2 Switch to a different palladium pre-catalyst. cond2->step2 cond3 Lower reaction temperature and time. step2->cond3 step3 Consider a different catalytic system (e.g., Ni, Cu). cond3->step3 end Byproduct Minimized step3->end

      Caption: Troubleshooting workflow for reductive dehalogenation.

  • Anhydrous Conditions:

    • Rationale: Minimizing the presence of water can reduce the availability of a proton source for the dehalogenation pathway.

    • Protocol: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Use high-purity, anhydrous reagents.

Problem 3: Dimerization and Other Side Reactions from Deprotection

After removing a protecting group, such as SEM, you find unexpected byproducts, including dimers or complex cyclized structures.

Probable Causes:

  • Reactive Intermediates: The deprotection of certain groups can release reactive species. For example, the removal of the SEM group can release formaldehyde, which can then react with the pyrrolopyridine core.[2][3]

  • Harsh Deprotection Conditions: Strong acidic or basic conditions used for deprotection can lead to degradation of the desired product or promote side reactions.[4]

Solutions & Experimental Protocols:

  • Milder Deprotection Conditions:

    • Rationale: Using less harsh conditions can prevent the degradation of sensitive functional groups and minimize side reactions.

    • Protocol: For SEM deprotection, instead of strong acids like TFA at high temperatures, consider a two-step procedure with TFA in DCM at a lower temperature, followed by a bicarbonate workup.[7]

  • Formaldehyde Scavengers:

    • Rationale: If formaldehyde is the culprit, adding a scavenger can trap it before it reacts with your product.

    • Protocol: During the deprotection workup, include a formaldehyde scavenger such as dimedone or sodium bisulfite in the reaction mixture.

  • Alternative Protecting Groups:

    • Rationale: Choosing a protecting group that is removed under orthogonal conditions or does not generate reactive byproducts can circumvent the issue entirely.

    • Protocol: Consider using protecting groups like Boc (tert-butyloxycarbonyl), which can be removed under milder acidic conditions without generating formaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrrolopyridine synthesis?

A1: Common byproducts include regioisomers, products of reductive dehalogenation in cross-coupling reactions, over-aminated or over-arylated products, hydrolysis of halo-substituents, and dimerization of the 7-azaindole core.[2][4] The specific byproducts will depend heavily on the synthetic route employed.

Q2: How can I effectively monitor my reaction to minimize byproduct formation?

A2: Regular monitoring is crucial. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of the reaction progress. For more accurate and quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[4] These techniques allow you to track the consumption of starting materials and the formation of both your desired product and any byproducts, helping you to stop the reaction at the optimal time.

Q3: What are the best purification techniques to remove closely related byproducts like isomers?

A3: Silica gel flash column chromatography is a standard and often effective method.[4] However, for separating challenging, closely related impurities such as regioisomers, preparative HPLC is often necessary.[4] Recrystallization can also be a powerful technique for final purification if a suitable solvent system can be identified. The co-elution of isomers can be a challenge even in HPLC, requiring careful method development.[8]

Q4: How do reaction conditions influence the regioselectivity of pyrrolopyridine synthesis?

A4: Reaction conditions such as temperature, solvent, catalyst, and base can have a profound impact on regioselectivity.[1][9] For instance, in metal-catalyzed reactions, the choice of ligand can sterically and electronically influence the catalyst to favor one reaction site over another.[2] Temperature can dictate whether the reaction is under kinetic or thermodynamic control, leading to different product ratios.

Q5: Can the pyrrolopyridine core itself be a source of byproducts?

A5: Yes, the 7-azaindole core can be sensitive to strong acids or bases and high temperatures, which can lead to degradation.[4] Additionally, it has been reported to form dimers, sometimes facilitated by reagents like formaldehyde.[2]

Visualizing Byproduct Formation Pathways

The following diagram illustrates potential pathways for byproduct formation during a typical cross-coupling reaction on a di-substituted pyrrolopyridine.

Byproduct_Formation Start Di-halogenated Pyrrolopyridine Desired Desired Mono-substituted Product Start->Desired Selective Reaction (Site A) Isomer Isomeric Byproduct Start->Isomer Non-selective Reaction (Site B) Reduction Reductive Dehalogenation Byproduct Start->Reduction Reduction DiSub Di-substituted Byproduct Desired->DiSub Over-reaction

Caption: Potential byproduct formation pathways in pyrrolopyridine synthesis.

References

  • ResearchGate. Proposed mechanism for the synthesis of pyrrolopyridine derivatives. [Link]

  • ResearchGate. Scope and selectivity of the pyrrole-to-pyridine ring expansion. Conditions. [Link]

  • PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • PubMed Central (PMC). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. [Link]

  • MDPI. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]

  • ResearchGate. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. [Link]

  • ResearchGate. Regioselectivity under different reaction conditions. [Link]

  • Organic Letters. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. [Link]

  • ResearchGate. Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • ResearchGate. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. [Link]

  • Master Thesis, Cornelia Hojnik. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • PubMed. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • OSTI.GOV. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. [Link]

  • Semantic Scholar. Multicomponent Strategy for the Preparation of Pyrrolo[1,2‐a]pyrimidine Derivatives under Catalyst‐Free and Microwave Irradiation Conditions.. [Link]

  • PubMed Central (PMC). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • MDPI. An Update on the Synthesis of Pyrrolo[2][4]benzodiazepines. [Link]

  • ResearchGate. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • PubMed Central (PMC). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions for Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of pyrrolopyridines (azaindoles). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experiments for maximal yield and purity.

Introduction: The Nuances of Pyrrolopyridine Suzuki Coupling

Pyrrolopyridines are a vital class of heterocycles in medicinal chemistry, often serving as core scaffolds in kinase inhibitors and other therapeutic agents.[1][2][3] The Suzuki-Miyaura coupling is a cornerstone of their synthesis and functionalization. However, the inherent electronic properties of the pyrrolopyridine ring system, particularly the presence of the pyridine nitrogen, can introduce challenges not typically encountered with simple aryl substrates. Catalyst inhibition, competing side reactions, and regioselectivity issues are common hurdles. This guide provides a systematic approach to troubleshooting and optimizing these reactions.

Troubleshooting Guide: From Frustration to Fruition

This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable solutions.

Problem 1: Low to No Product Formation

Question: I am attempting a Suzuki coupling with a brominated pyrrolopyridine and an arylboronic acid, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer: Low or no product formation is a common issue that can often be traced back to the catalyst system, reaction conditions, or the stability of your reagents.

Potential Causes & Solutions:

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen of the pyrrolopyridine can coordinate to the palladium center, leading to catalyst inhibition.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[5][6] These ligands can shield the palladium center and promote the desired catalytic cycle. Pre-formed palladium precatalysts, like Buchwald's G3 or G4 precatalysts, can also be highly effective.

  • Inefficient Oxidative Addition: The C-Br bond on the pyrrolopyridine may not be sufficiently reactive for the oxidative addition step, especially if the ring is electron-rich.

    • Solution: If possible, switch to the more reactive iodo-pyrrolopyridine.[7] Alternatively, increasing the reaction temperature can facilitate oxidative addition. However, be mindful that higher temperatures can also promote side reactions.

  • Poor Solubility of Reagents: If your pyrrolopyridine substrate or boronic acid has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.[7]

    • Solution: Screen a variety of solvents. While dioxane/water and toluene/water mixtures are common, consider more polar aprotic solvents like DMF or NMP if solubility is an issue.[8] For highly insoluble substrates, heating may be necessary to achieve a homogeneous solution.

  • Degraded Boronic Acid: Boronic acids can degrade over time, especially if not stored properly.

    • Solution: Use freshly purchased or recrystallized boronic acid. To confirm its quality, you can run a control reaction with a simple, reliable aryl halide.

Problem 2: Significant Formation of Side Products

Question: My reaction is producing the desired product, but I'm also seeing significant amounts of homocoupled boronic acid and/or protodeboronation of my starting material. How can I suppress these side reactions?

Answer: The formation of homocoupling and protodeboronation byproducts is a frequent challenge in Suzuki couplings, particularly with heteroaromatic substrates.

A. Homocoupling of the Boronic Acid

Homocoupling results in the formation of a biaryl product derived from two molecules of the boronic acid.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[9][10][11]

    • Solution: Thoroughly degas your reaction mixture and solvents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique. Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Use of a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ need to be reduced in situ to the active Pd(0) species. This reduction can sometimes be accompanied by the homocoupling of the boronic acid.[9]

    • Solution: Utilize a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern precatalysts are designed for clean and efficient generation of the active Pd(0) catalyst.

B. Protodeboronation

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.[12]

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures and strongly basic aqueous conditions can accelerate protodeboronation.[12][13]

    • Solution: Attempt the reaction at a lower temperature. Screen different bases; sometimes a weaker base like K₂CO₃ or KF is sufficient and less prone to causing protodeboronation than stronger bases like K₃PO₄ or Cs₂CO₃.[7][14]

  • Instability of the Boronic Acid: Heteroaromatic boronic acids, especially those with the boron group adjacent to a heteroatom, can be particularly susceptible to protodeboronation.[9]

    • Solution: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[12] These esters release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of a brominated pyrrolopyridine?

A1: A robust starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[5][6] A catalyst loading of 1-5 mol% is typical. For challenging substrates, using a pre-formed palladium precatalyst can offer improved reliability and activity.[9]

Q2: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A2: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step. The choice of base can significantly impact the reaction outcome. Inorganic bases are most common. A good starting point is K₂CO₃ or K₃PO₄.[5][14] For substrates sensitive to protodeboronation, a milder base like KF may be beneficial.[7] The optimal base often needs to be determined empirically for a specific substrate combination.

Q3: Is water necessary in my Suzuki reaction with a pyrrolopyridine?

A3: In many cases, an aqueous-organic solvent mixture is used. Water helps to dissolve the inorganic base and can accelerate the transmetalation step.[8] A common solvent system is a mixture of an organic solvent like dioxane, THF, or toluene with water.[5] However, for substrates that are highly sensitive to protodeboronation, anhydrous conditions with a base like K₃PO₄ may be necessary.[5]

Q4: I have a pyrrolopyridine with multiple halogen substituents. How can I achieve selective coupling at a specific position?

A4: Achieving regioselectivity in the Suzuki coupling of polyhalogenated pyrrolopyridines depends on the relative reactivity of the C-X bonds. Generally, the reactivity follows the order C-I > C-Br > C-Cl. By carefully choosing the catalyst, ligand, and reaction conditions, it is often possible to selectively couple at the more reactive position. For instance, a chemoselective Suzuki-Miyaura coupling at the C-2 iodo position of a 2-iodo-4-chloropyrrolopyridine has been demonstrated.[1][15]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki Coupling of Bromo-pyrrolopyridines
ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Pre-catalysts can also be used.
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich ligands are preferred.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)The choice of base may need optimization.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Ensure solvents are thoroughly degassed.
Temperature 80-110 °CLower temperatures may be necessary to avoid side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling.
General Experimental Protocol
  • To an oven-dried reaction vessel, add the bromo-pyrrolopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and a magnetic stir bar.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Add the palladium source and ligand (if not using a pre-catalyst) under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R'-X (Pyrrolopyridine-Br) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-B(OR)2 (Boronic Acid/Ester) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Catalyst Catalyst System Issue? Start->Catalyst Conditions Suboptimal Conditions? Catalyst->Conditions No Solution1 Use bulky, electron-rich ligand (e.g., SPhos) Use Pd(0) source or precatalyst Catalyst->Solution1 Yes Reagents Reagent Quality Issue? Conditions->Reagents No Solution2 Screen solvents for better solubility Increase temperature cautiously Optimize base Conditions->Solution2 Yes Solution3 Use fresh boronic acid/ester Confirm starting material purity Reagents->Solution3 Yes End Improved Yield Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

References

  • Hovdahl, E., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(21), 6653. [Link]

  • Hovdahl, E., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Semantic Scholar. [Link]

  • Bollack, B., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(11), 1969. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Kim, J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Hovdahl, E., et al. (2021). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. ACS Green Chemistry Institute. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Ukrainian Chemistry Journal, 89(11), 3-13. [Link]

  • SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF PYRROLO[2,3-d]PYRIMIDINE-CORE BASED OLIGOARYLENES. Vilnius University. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. [Link]

  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. [Link]

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

Sources

Technical Support Center: 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot stability-related issues that may arise during experimentation. As a key intermediate in the synthesis of kinase inhibitors and other pharmaceuticals, understanding the stability profile of this compound is critical for reproducible and successful outcomes.[1]

I. Core Compound Properties & Stability Overview

This compound is a bicyclic aromatic heterocycle containing an electron-rich pyrrole ring fused to a pyridine ring, with a reactive aldehyde functional group. This unique combination of moieties contributes to its utility in medicinal chemistry but also presents specific stability challenges. The pyrrole ring is susceptible to oxidation, while the aldehyde group can undergo a variety of reactions, some of which may be undesirable. Furthermore, the azaindole core's stability can be influenced by environmental factors such as pH, light, and the solvent system.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Question 1: I am seeing a gradual decrease in the purity of my solid this compound sample over time, even when stored in the freezer. What is happening and how can I prevent this?

Answer:

The gradual degradation of solid this compound, even at low temperatures, is likely due to a combination of atmospheric oxidation and sensitivity to moisture. The electron-rich pyrrole ring is susceptible to oxidation, which can be exacerbated by exposure to air.

Recommended Actions:

  • Inert Atmosphere Storage: Store the solid compound under an inert atmosphere, such as argon or nitrogen. This can be achieved by using a glovebox for aliquoting and sealing the vial with a tight-fitting cap, further wrapped with Parafilm®.

  • Desiccation: Store the vial in a desiccator, even when refrigerated. This will minimize exposure to moisture, which can facilitate degradation pathways.

  • Aliquotting: Upon receiving a new batch, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

Question 2: My reaction yield is significantly lower than expected when using this compound that has been stored in solution (e.g., in DMSO). What are the potential causes and solutions?

Answer:

Storing this compound in solution, particularly in solvents like DMSO, can lead to degradation over time. The stability of the compound in solution is highly dependent on the solvent, temperature, and exposure to light.

Potential Causes of Degradation in Solution:

  • Oxidation: The pyrrole ring is prone to oxidation, especially in the presence of dissolved oxygen in the solvent.

  • pH-Dependent Hydrolysis: Although less common for the aldehyde itself, extreme pH conditions in your reaction mixture could potentially affect the stability of the pyrrolopyridine core.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of heterocyclic compounds.

Troubleshooting Protocol:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.

  • Solvent Selection: For short-term storage, use anhydrous, aprotic solvents such as DMF or DMSO. However, for longer-term storage, it is best to keep the compound as a solid.

  • Degas Solvents: Before preparing your solution, degas the solvent by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Protect from Light: Store solutions in amber vials or wrap the vials in aluminum foil to protect them from light.

  • Low-Temperature Storage: If a solution must be stored, keep it at -20°C or -80°C.

Question 3: I have observed an unknown impurity in my reaction mixture by LC-MS, and I suspect it is a degradation product of my starting aldehyde. What are the likely degradation pathways?

Answer:

The most probable degradation pathways for this compound involve the aldehyde functional group and the pyrrole ring.

Likely Degradation Pathways:

  • Oxidation of the Aldehyde: The aldehyde group can be easily oxidized to the corresponding carboxylic acid (1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid). This is a very common degradation pathway for aldehydes, especially when exposed to air.

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole ring can undergo oxidation, potentially leading to ring-opened products or the formation of N-oxides. Studies on other pyrrolopyridine derivatives have shown that metabolic oxidation can lead to complex rearrangements.[2]

  • Cannizzaro-type Reactions: Under strongly basic conditions, aromatic aldehydes lacking an alpha-proton can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

Workflow for Identifying Degradation Products:

start Unexpected Peak in LC-MS/NMR check_mass Determine m/z of the impurity start->check_mass mass_plus_16 Is m/z = M+16? check_mass->mass_plus_16 mass_plus_2 Is m/z = M+2? check_mass->mass_plus_2 other_mass Other m/z values check_mass->other_mass oxidation Probable Oxidation Product (Carboxylic Acid or N-oxide) mass_plus_16->oxidation reduction Possible Reduction Product (Alcohol) mass_plus_2->reduction complex_degradation Complex Degradation (e.g., ring opening) other_mass->complex_degradation confirm_structure Confirm Structure via HRMS and 2D NMR oxidation->confirm_structure reduction->confirm_structure complex_degradation->confirm_structure

Caption: Troubleshooting workflow for identifying potential degradation products.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere (argon or nitrogen) and protected from light.[2] Storing in a desiccator is also highly recommended.

Q2: In which solvents is this compound most stable?

A2: While it is always best to prepare solutions fresh, if temporary storage is necessary, anhydrous aprotic solvents such as DMF and DMSO are preferred. The stability in protic solvents like alcohols may be lower, and aqueous solutions, especially at non-neutral pH, should be avoided for storage.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, the pyrrolopyridine core can be sensitive to both strong acids and strong bases. Under strongly basic conditions, aldehydes can undergo reactions like the Cannizzaro reaction. It is advisable to maintain a near-neutral pH during workup and purification steps whenever possible.

Q4: How can I monitor the purity of my this compound sample?

A4: The purity can be routinely checked by High-Performance Liquid Chromatography (HPLC) with UV detection. Proton NMR (¹H NMR) is also an excellent method to check for the presence of impurities. A fresh sample should be used to obtain a reference chromatogram and spectrum.

IV. Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Briefly purge the vial with a gentle stream of inert gas (argon or nitrogen).

  • Add the desired volume of anhydrous, degassed solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Cap the vial tightly and vortex or sonicate briefly to ensure complete dissolution.

  • If not for immediate use, store the solution at -20°C or -80°C in an amber vial.

Protocol 2: Small-Scale Stability Study

This protocol provides a framework for evaluating the stability of this compound under your specific experimental conditions.

  • Prepare a stock solution of the compound in your solvent of choice (e.g., DMSO, acetonitrile, or your reaction buffer).

  • Aliquot the solution into several amber HPLC vials.

  • Analyze one vial immediately by HPLC to establish the initial purity (t=0).

  • Store the remaining vials under different conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, -20°C).

  • Analyze the samples at regular intervals (e.g., 1, 4, 8, 24, and 48 hours) by HPLC.

  • Compare the peak area of the parent compound and look for the appearance of new peaks to assess the degradation over time.

V. Data Summary Table

Parameter Recommendation Rationale
Storage (Solid) 2-8°C, inert atmosphere, desiccated, protected from lightMinimizes oxidation, hydrolysis, and photodegradation.
Storage (Solution) Prepare fresh. If necessary, -20°C or -80°C in an anhydrous, aprotic, degassed solvent, protected from light.Reduces degradation in solution.
Compatible Solvents Anhydrous DMSO, Anhydrous DMFGood solubility and relatively inert.
Potentially Incompatible Reagents Strong oxidizing agents, strong bases, prolonged exposure to air/moistureCan lead to oxidation of the aldehyde or pyrrole ring, or base-catalyzed side reactions.

VI. References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • G. Pifferi, M. G. Vigorita, P. P. C. (1987). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. Journal of Pharmaceutical and Biomedical Analysis, 5(4), 355-363.

Sources

Technical Support Center: Purification of Polar Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for navigating the complexities of purifying polar heterocyclic aldehydes. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the purification of polar heterocyclic aldehydes.

Q1: My polar heterocyclic aldehyde seems to be degrading during purification. What are the likely causes and immediate remedies?

A1: Aldehyde instability is a primary challenge, often stemming from oxidation, polymerization, or aldol condensation.[1] Common impurities include the corresponding carboxylic acids and alcohols.[1] For immediate stabilization, consider adding trace amounts of stabilizers like triethanolamine or dimethylethanolamine to your aldehyde.[2][3] If you suspect oxidation, a wash with a 10% sodium bicarbonate solution can help remove acidic impurities.[1]

Q2: I'm struggling with streaking and poor separation of my polar heterocyclic aldehyde on a silica gel column. What's going on?

A2: This is a frequent issue. The polar nature of your compound and the acidic sites on silica gel can lead to strong interactions, causing streaking and sometimes irreversible adsorption.[4][5] A quick troubleshooting step is to add a basic modifier, such as 0.1-1% triethylamine or ammonia in methanol, to your mobile phase to neutralize these acidic sites.[4]

Q3: My highly polar aldehyde isn't retained on a C18 reversed-phase column and elutes in the void volume. What are my options?

A3: When a compound is too polar for traditional reversed-phase chromatography, you have a few alternatives. Consider using a polar-embedded or polar-endcapped column, which is designed for better retention of polar analytes in highly aqueous mobile phases.[6] Another excellent option is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and is well-suited for very polar compounds.[6][7]

Q4: I'm considering a bisulfite adduct purification. Is this method suitable for all aldehydes?

A4: The formation of a bisulfite adduct is a powerful technique for purifying many aldehydes.[8][9] However, it is sensitive to steric hindrance around the carbonyl group, so highly hindered aldehydes may not react efficiently.[8] This method is most effective for aldehydes and sterically unhindered cyclic and methyl ketones.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific purification challenges.

Guide 1: Chromatographic Purification of Polar Heterocyclic Aldehydes

The inherent polarity of heterocyclic aldehydes often makes standard chromatographic purification challenging. Below is a systematic approach to troubleshooting and optimizing your separation.

  • Probable Cause: Strong interaction between the polar heterocyclic aldehyde (especially basic ones) and the acidic silanol groups on the silica surface.[4][5] This leads to slow, non-uniform elution.

  • Solutions:

    • Mobile Phase Modification: Add a small percentage of a basic modifier to your eluent. Common choices include triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., 2% of a 7N solution).[4][10] This competitively binds to the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Alternative Stationary Phase: Switch to a different stationary phase. Neutral or basic alumina can be effective for basic compounds.[4]

    • Reversed-Phase Chromatography: This is often the preferred method for polar compounds.[4] A C18 column with a mobile phase of water/acetonitrile or water/methanol is a good starting point. A modifier like formic acid or trifluoroacetic acid can improve peak shape.[4]

  • Probable Cause: Your compound is either too polar for the chosen solvent system or is decomposing on the acidic silica gel.[4]

  • Solutions:

    • Increase Mobile Phase Polarity: If using normal-phase chromatography, drastically increase the polarity of your mobile phase. A gradient elution from a non-polar to a highly polar solvent can be effective.[4] For particularly polar compounds, a common solvent system is methanol in dichloromethane.[11]

    • Assess Compound Stability: Before committing to a large-scale column, spot your compound on a silica TLC plate and let it sit for an hour. Then, elute the plate to check for any signs of degradation.[4]

    • Switch to a More Inert Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or opt for reversed-phase chromatography.[4]

Chromatography ModeStationary PhaseTypical Mobile Phase (Eluting Strength: Low to High)Best For
Normal Phase Silica GelHexane/Ethyl Acetate, Dichloromethane/Methanol[4][11]Moderately polar aldehydes
Normal Phase (Modified) Silica GelHexane/Ethyl Acetate with 0.5% TriethylamineBasic heterocyclic aldehydes
Reversed Phase C18Water/Acetonitrile (with 0.1% Formic Acid), Water/Methanol[4]Highly polar aldehydes
HILIC Amine-bonded SilicaAcetonitrile/Water[7]Very polar aldehydes with poor retention in reversed phase

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for your polar heterocyclic aldehyde.

purification_workflow start Crude Polar Heterocyclic Aldehyde tlc Run TLC with Standard Solvent Systems (e.g., Hex/EtOAc) start->tlc check_rf Rf > 0.1 and Good Separation? tlc->check_rf column Proceed with Silica Gel Column Chromatography check_rf->column Yes streaking Streaking or Rf = 0? check_rf->streaking No add_modifier Add Basic Modifier (e.g., Triethylamine) to Mobile Phase streaking->add_modifier Streaking reversed_phase Switch to Reversed-Phase Chromatography (C18) streaking->reversed_phase Rf = 0 bisulfite Consider Bisulfite Adduct Formation streaking->bisulfite If all else fails add_modifier->column hilic Consider HILIC for Very Polar Compounds reversed_phase->hilic Poor Retention

Caption: Decision workflow for selecting a purification method.

Guide 2: Purification via Bisulfite Adduct Formation

This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble salt, allowing for separation from non-aldehyde impurities.[8][9][12]

  • Probable Cause:

    • Adduct Solubility: The bisulfite adduct of your aldehyde, particularly if it has a lower molecular weight, may be soluble in the reaction mixture and will not precipitate.[8]

    • Steric Hindrance: Highly hindered aldehydes may react slowly or not at all.[8]

    • Reagent Quality: The sodium bisulfite solution should be freshly prepared and saturated for maximum effectiveness.[8]

  • Solutions:

    • Switch to Liquid-Liquid Extraction: If the adduct is water-soluble, instead of filtration, perform a liquid-liquid extraction. The adduct will move into the aqueous phase, while non-aldehyde impurities remain in the organic layer.[8]

    • Optimize Solvent System: Using a water-miscible co-solvent like dimethylformamide (DMF) can improve the contact between the aldehyde and the aqueous bisulfite.[8] An ethanol/water mixture can sometimes help induce precipitation.[8]

  • Probable Cause: Regeneration typically requires strongly basic (or acidic) conditions, which can be problematic for sensitive molecules.[8] Functional groups like esters can be hydrolyzed, and aldehydes with α-stereocenters are prone to epimerization under basic conditions.[8]

  • Solutions:

    • Minimize Exposure to Base: For base-sensitive aldehydes, perform a rapid extraction immediately after basification to minimize contact time.[8]

    • Non-Aqueous Regeneration: Consider treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile to regenerate the aldehyde under neutral conditions, which avoids issues with pH-sensitive groups.[8]

  • Adduct Formation:

    • Dissolve the crude mixture in a water-miscible solvent such as methanol, THF, or DMF.[12] For aliphatic aldehydes, DMF is often effective.[8]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake vigorously.[8][12]

  • Isolation of Adduct:

    • Add an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) and more water, then shake again.[8]

    • Separate the layers. The aldehyde adduct will be in the aqueous phase.[8][12]

  • Regeneration of Aldehyde:

    • To the isolated aqueous layer, add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

    • Slowly add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer reaches 12.[8]

    • Shake the separatory funnel to extract the regenerated aldehyde into the organic layer.[12]

    • Separate the layers and collect the organic phase containing the purified aldehyde. This can then be dried and concentrated.[8]

bisulfite_reaction cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Regeneration aldehyde R-CHO (in Organic Phase) adduct Adduct (Water Soluble Salt) R-CH(OH)SO3-Na+ aldehyde->adduct + NaHSO3 bisulfite NaHSO3 (Aqueous) bisulfite->adduct purified_aldehyde Purified R-CHO (Organic Phase) adduct:f0->purified_aldehyde + NaOH (pH 12) impurities_org Impurities (Organic Phase) impurities_aq Impurities (Organic Phase)

Caption: Workflow for bisulfite adduct purification.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]

  • Kralik, M., & Hroch, A. (1983). Stabilization of aldehydes. U.S.
  • Sandler, S. R. (1983). Stabilization of aldehydes.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Lappe, P., & Grass, M. (2000). Method of stabilizing aldehydes. U.S.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57494. [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Sandler, S. R. (1983). Stabilization of aldehydes.
  • MDPI. (n.d.). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Retrieved from [Link]

  • MDPI. (n.d.). Next Challenges for the Comprehensive Molecular Characterization of Complex Organic Mixtures in the Field of Sustainable Energy. Retrieved from [Link]

  • ResearchGate. (2025, February 3). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Retrieved from [Link]

  • PubMed. (2025, February 8). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1H-Pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Introduction to the 4-Azaindole Scaffold in Cross-Coupling

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a significant structural motif in medicinal chemistry. However, its successful functionalization via palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—is not always straightforward. The presence of the pyridine nitrogen atom introduces unique challenges, including potential catalyst inhibition and the formation of complex side products. Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to achieving high yields and purity.

One of the primary challenges is the coordination of the pyridine nitrogen to the palladium center, which can retard key steps in the catalytic cycle or lead to catalyst deactivation.[1] This guide will help you navigate these challenges by providing targeted advice and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with a halogenated 1H-pyrrolo[3,2-b]pyridine derivative giving low yields?

A1: Low yields in Suzuki-Miyaura couplings with this scaffold are common and can often be attributed to catalyst inhibition or suboptimal reaction conditions. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, hindering its catalytic activity.

Troubleshooting Steps:

  • Ligand Selection is Crucial: The choice of ligand is paramount to shield the palladium center and promote the desired catalytic cycle. Bulky, electron-rich phosphine ligands are often the first choice.

    • Buchwald Ligands: Ligands such as SPhos and XPhos are highly effective for cross-coupling of N-heterocycles.[2] They promote the crucial reductive elimination step and can stabilize the active catalytic species.

    • Ferrocenyl Ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is another robust ligand that can deliver good results.

  • Choice of Palladium Pre-catalyst: Modern pre-catalysts, which are air-stable and efficiently generate the active Pd(0) species in situ, are highly recommended.

    • G2/G3 Pre-catalysts: Using pre-catalysts like XPhos Pd G2 or SPhos Pd G2 often leads to more reproducible results compared to using a simple palladium source like Pd(OAc)₂ with a separate ligand.

  • Base and Solvent System: The base facilitates the critical transmetalation step.

    • Bases: An inorganic base like K₃PO₄ or Cs₂CO₃ is generally a good starting point.

    • Solvents: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water , is typically employed. The presence of water can be essential for the efficient transmetalation of the boronic acid/ester.

Q2: I am observing significant amounts of starting material decomposition and multiple side products when attempting a Buchwald-Hartwig amination. What is the likely cause?

A2: Decomposition and side product formation in Buchwald-Hartwig aminations of 4-azaindoles often point to an inappropriate choice of base or a catalyst system that is not robust enough. Strong bases can react with sensitive functional groups on your substrate, while an inefficient catalyst may lead to side reactions.

Troubleshooting Steps:

  • Re-evaluate Your Base: While strong bases like NaOtBu are common in Buchwald-Hartwig reactions, they can be incompatible with many functional groups.[3]

    • Consider a milder base such as Cs₂CO₃ or K₂CO₃ . These have been used successfully in C-N bond formation with azaindole derivatives.[4]

  • Optimize the Catalyst and Ligand:

    • Xantphos is a versatile ligand known for its large bite angle, which can be highly effective in C-N and C-O couplings of azaindoles, often in combination with Pd(OAc)₂ or Pd₂(dba)₃.[2][4]

    • For challenging couplings, consider a more specialized ligand system. The Buchwald group has developed a range of ligands tailored for specific amine classes.

  • Protecting Groups: If the 4-azaindole NH is unprotected, it can interfere with the reaction. N-protection with groups like benzyl (Bn), tosyl (Ts), or benzenesulfonyl (Bs) can prevent this and improve yields.[4][5]

Q3: My Sonogashira coupling with a bromo-1H-pyrrolo[3,2-b]pyridine is sluggish and incomplete. How can I improve the reaction efficiency?

A3: Sluggish Sonogashira reactions with heteroaryl bromides are often due to the lower reactivity of the C-Br bond compared to C-I. Optimizing the catalyst system and reaction conditions is key.

Troubleshooting Steps:

  • The Role of Copper(I): The classic Sonogashira protocol uses a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide, which then transmetalates to the palladium center.[6] Ensure your CuI is fresh and added under an inert atmosphere.

  • Catalyst System:

    • A common and effective catalyst system for Sonogashira reactions is Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI .[1][7]

    • For less reactive bromides, using more electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.

  • Base and Solvent:

    • An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) , is typically used, often serving as both the base and part of the solvent system.[7]

    • A polar aprotic solvent like DMF or acetonitrile is often employed.

  • Consider Microwave Irradiation: For sluggish reactions, microwave heating can significantly reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[7]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solutions
Low or No Conversion 1. Catalyst deactivation by pyridine nitrogen. 2. Inefficient generation of active Pd(0). 3. Incorrect base or solvent.1. Switch to a bulkier, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). 2. Use a modern pre-catalyst (e.g., XPhos Pd G2). 3. Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems (dioxane/H₂O, toluene/H₂O). 4. Consider N-protection of the pyrrole moiety.[5]
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation step.1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). 2. Thoroughly degas all solvents before use. 3. Optimize the base and ensure the presence of water to facilitate transmetalation.
Dehalogenation of Starting Material 1. Presence of water or protic impurities. 2. Beta-hydride elimination from Pd-H species.1. Use anhydrous solvents and reagents. 2. Choose a ligand that promotes rapid reductive elimination over competing pathways.
Formation of Complex Mixture of Products 1. Coordination of the pyridyl nitrogen may alter reactivity.[1] 2. Reaction temperature is too high, leading to decomposition.1. N-protection of the pyrrole can sometimes alter the electronic properties favorably. 2. Screen different catalyst/ligand combinations to find a more selective system. 3. Lower the reaction temperature and increase the reaction time.

Recommended Catalyst Systems for 1H-Pyrrolo[3,2-b]pyridine Derivatives

The following table summarizes recommended starting points for catalyst systems based on the desired cross-coupling reaction. Optimization will likely be required for your specific substrate.

Reaction Type Palladium Source Recommended Ligand Typical Base Typical Solvent Key Considerations
Suzuki-Miyaura Pd₂(dba)₃ or XPhos Pd G2SPhos or XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O (4:1)Bulky ligands are key to success. Pre-catalysts offer better reproducibility.[2]
Buchwald-Hartwig (C-N) Pd(OAc)₂ or Pd₂(dba)₃Xantphos or BrettPhosCs₂CO₃ or NaOtBuToluene or 1,4-DioxaneBase choice is critical; milder bases like Cs₂CO₃ are often preferred to avoid side reactions.[4]
Sonogashira (C-C) PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N or DIPADMF or THFThe copper co-catalyst is crucial for activating the alkyne.[1][6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of a halo-1H-pyrrolo[3,2-b]pyridine with an arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the halo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G2, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The solvent should be sparged with argon for at least 20 minutes prior to use.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Key Concepts

Catalyst Selection Workflow

The following diagram illustrates a decision-making workflow for selecting and optimizing a catalyst system for cross-coupling with 4-azaindole derivatives.

Catalyst_Selection_Workflow start Define Coupling: Suzuki, Buchwald, Sonogashira? initial_screen Initial Screen: - Pd Pre-catalyst (e.g., XPhos G2) - Bulky Ligand (e.g., SPhos) - Standard Base (e.g., K3PO4) start->initial_screen evaluate Evaluate Outcome: Yield & Purity initial_screen->evaluate success Reaction Successful evaluate->success High troubleshoot Troubleshoot evaluate->troubleshoot Low ligand_opt Ligand Optimization: Screen different bulky phosphines (RuPhos, BrettPhos) or chelating ligands (Xantphos) troubleshoot->ligand_opt Catalyst Inhibition? base_opt Base Optimization: Screen milder (K2CO3) or stronger (NaOtBu) bases troubleshoot->base_opt Side Reactions? protect Consider N-Protection of Pyrrole NH troubleshoot->protect Persistent Inhibition? final_opt Final Optimization: Temperature, Concentration ligand_opt->final_opt base_opt->final_opt protect->initial_screen Re-screen final_opt->evaluate

Caption: A decision-making workflow for catalyst system optimization.

The Challenge of Pyridine Coordination

The diagram below illustrates how the pyridine nitrogen of the 4-azaindole scaffold can coordinate to the palladium catalyst, potentially forming an off-cycle, inactive species that inhibits the desired cross-coupling reaction.

Pyridine_Inhibition cluster_cycle Desired Catalytic Cycle cluster_inhibition Inhibition Pathway Active_Pd(0) Active Pd(0)L (Bulky Ligand) Ox_Add Oxidative Addition Active_Pd(0)->Ox_Add Inactive_Complex Inactive Pd-Azaindole Coordinated Complex Active_Pd(0)->Inactive_Complex Coordination by Pyridine Nitrogen Transmetalation Transmetalation Ox_Add->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Active_Pd(0)

Caption: Competing pathways: catalytic cycle vs. catalyst inhibition.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). Molecules. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2022). Molecules. Available at: [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (n.d.). Molecules. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2006). Advanced Synthesis & Catalysis. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Catalysts. Available at: [Link]

  • Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. (2021). Inorganic Chemistry Frontiers. Available at: [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). Catalysts. Available at: [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Journal of the Indian Chemical Society. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2012). Letters in Organic Chemistry. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Catalysts. Available at: [Link]

  • Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines. (2008). European Journal of Organic Chemistry. Available at: [Link]

  • Guideline for Elucidating Catalysts. (2024). ChemRxiv. Available at: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2012). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, a key intermediate in pharmaceutical research.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. The formylation of the electron-rich 1H-pyrrolo[3,2-b]pyridine (also known as 7-azaindole) core is most commonly achieved via the Vilsmeier-Haack reaction.[2][3] While seemingly straightforward, the choice of solvent in this reaction is paramount and can significantly impact yield, purity, and scalability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the expertise to not only solve problems but also to understand the underlying chemical principles, enabling you to optimize your synthetic route effectively.

Troubleshooting Guide

This section addresses common problems encountered during the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine. Each issue is analyzed from the perspective of solvent effects, providing plausible causes and actionable solutions.

Problem 1: Low or No Product Yield

You've followed the protocol, but the yield of this compound is disappointingly low or nonexistent.

Plausible Causes & Recommended Solutions
Cause Scientific Explanation Recommended Solution
Incomplete Vilsmeier Reagent Formation The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a formamide (like DMF) and a halogenating agent (like POCl₃).[4][5] This formation is highly sensitive to the purity of the solvent. Residual moisture in the DMF can quench the highly reactive POCl₃, preventing the formation of the active electrophile.Use anhydrous DMF. Ensure your N,N-Dimethylformamide (DMF) is of high purity and anhydrous. Consider using a freshly opened bottle or drying the solvent over molecular sieves prior to use. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture ingress.[6]
Poor Solubility of Starting Material 1H-pyrrolo[3,2-b]pyridine may have limited solubility in certain solvents at the low temperatures often required for the initial stages of the Vilsmeier-Haack reaction. If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing down the reaction rate.While DMF is the standard choice as it serves as both reactant and solvent, you can consider using a co-solvent.[4][7] Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) can be used, although an excess of DMF is typically preferred to drive the reaction.[3][4][8] Ensure the starting material is fully dissolved before proceeding with the addition of POCl₃.
Suboptimal Reaction Temperature The formation of the Vilsmeier reagent is exothermic and typically performed at low temperatures (0-5 °C). However, the subsequent electrophilic substitution on the azaindole ring may require thermal energy to overcome the activation barrier.[9]After the formation of the Vilsmeier reagent at low temperature, allow the reaction to warm to room temperature and then gently heat to 60-80 °C.[3][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal heating time and temperature.
Degradation of DMF Old or improperly stored DMF can decompose to form dimethylamine and formic acid.[6] Dimethylamine can react with the Vilsmeier reagent, leading to unwanted side products and reduced yield.Use fresh, high-quality DMF. A quick "sniff test" can sometimes be indicative; if the DMF has a strong fishy or amine-like odor, it has likely degraded and should not be used.[6]
Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield issues.

Problem 2: Formation of Significant Side Products

Your reaction produces the desired aldehyde, but it is contaminated with significant impurities, complicating purification.

Plausible Causes & Recommended Solutions
Cause Scientific Explanation Recommended Solution
Di-formylation or Polymerization The pyrrolo[3,2-b]pyridine ring is electron-rich and can be susceptible to over-reaction, especially at higher temperatures or with a large excess of the Vilsmeier reagent.[9] This can lead to di-formylation or the formation of polymeric tars.Control Stoichiometry and Temperature. Carefully control the molar ratio of POCl₃ to your substrate. A 1.5 to 2.0 molar equivalent of POCl₃ is often sufficient. Add the POCl₃ dropwise to the DMF solution at 0 °C to maintain control over the exothermic reaction. Avoid excessively high reaction temperatures.
Reaction with Solvent Impurities As mentioned, impurities in DMF (like dimethylamine) can lead to the formation of side products. Other solvents, if not properly dried, can contain water which hydrolyzes the intermediate iminium salt prematurely or reacts with POCl₃.[10]Use High-Purity Anhydrous Solvents. This is the most critical step. Using solvents from a sealed, new container is highly recommended. Solvents like chloroform or benzene have also been used, but require stringent drying protocols.[3]
Hydrolysis during Work-up The intermediate iminium salt is hydrolyzed to the final aldehyde during the aqueous work-up.[11] If this step is not performed correctly (e.g., pH is not adequately controlled, or the temperature is too high), side reactions can occur.Perform a careful aqueous quench. After the reaction is complete, pour the reaction mixture slowly onto crushed ice. Then, carefully neutralize the mixture with a base like sodium hydroxide or sodium acetate solution, keeping the temperature low.[4] This controlled hydrolysis is crucial for obtaining a clean product.

Frequently Asked Questions (FAQs)

Q1: What is the best and most common solvent for the Vilsmeier-Haack synthesis of this compound?

A: N,N-Dimethylformamide (DMF) is overwhelmingly the most common and recommended choice.[2][3][4] This is because DMF serves a dual role: it is one of the reactants that forms the Vilsmeier reagent with POCl₃, and it also acts as a polar aprotic solvent that effectively dissolves the starting materials and intermediates.[7] Using an excess of DMF as the solvent ensures the concentration of the formylating agent is high, driving the reaction to completion.

Q2: How does solvent polarity affect the reaction?

A: The Vilsmeier-Haack reaction proceeds through charged intermediates, including the Vilsmeier reagent (a chloroiminium cation) and the sigma complex formed after its attack on the azaindole ring. Polar solvents are essential to stabilize these charged species and the transition states leading to them. The high polarity of DMF makes it ideal for this purpose. While other polar aprotic solvents like Dichloromethane (DCM) can be used, they are generally less effective than DMF itself.[3][4]

Q3: Can I use a solvent-free approach for this reaction?

A: Solvent-free Vilsmeier-Haack reactions have been reported for some substrates, often involving grinding the reactants together at room temperature or using microwave irradiation.[8][12][13] These methods can be faster and more environmentally friendly. However, for the specific synthesis of this compound, this approach may be challenging due to the solid nature of the starting material and the need for precise temperature control. A traditional solvent-based approach with DMF remains the most reliable and well-documented method.

Q4: What is the role of the solvent in the Vilsmeier-Haack mechanism?

A: The solvent plays several critical roles beyond simply dissolving the reactants:

  • Reagent Formation: DMF is a direct participant in forming the electrophilic Vilsmeier reagent.[5][11]

  • Stabilization: As a polar aprotic solvent, it stabilizes the charged chloroiminium ion and the intermediate sigma complex, lowering the activation energy of the electrophilic substitution step.

  • Heat Transfer: The solvent acts as a medium for efficient heat transfer, which is crucial for controlling the initial exothermic reagent formation and for providing controlled heating to drive the reaction to completion.

Vilsmeier-Haack Mechanism and Solvent Role

VilsmeierMechanism Reactants DMF + POCl3 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) [Stabilized by Polar Solvent] Reactants->VilsmeierReagent in excess DMF Attack Electrophilic Attack (on C6 position) VilsmeierReagent->Attack Azaindole 1H-pyrrolo[3,2-b]pyridine Azaindole->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate Hydrolysis Aqueous Work-up (H2O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Role of the solvent in the Vilsmeier-Haack reaction.

Recommended Experimental Protocol

This protocol is a generalized procedure based on common literature methods for the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.0 equiv)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-pyrrolo[3,2-b]pyridine (1.0 equiv).

  • Dissolution: Add anhydrous DMF (enough to fully dissolve the starting material, typically 5-10 mL per gram of substrate). Stir the mixture until a clear solution is obtained.

  • Reagent Formation: Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated NaHCO₃ or NaOAc solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with Ethyl Acetate or DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the pure this compound.

References

  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (n.d.). National Center for Biotechnology Information. [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (n.d.). National Center for Biotechnology Information. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). Royal Society of Chemistry. [Link]

  • N, N'-dimethyl formamide (DMF) mediated Vilsmeier–Haack adducts with 1,3,5-triazine compounds as efficient catalysts for the transesterification of β-ketoesters. (n.d.). ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). IJPCBS. [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). Royal Society of Chemistry. [Link]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (n.d.). ResearchGate. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). National Center for Biotechnology Information. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Advanced Materials Letters. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Center for Biotechnology Information. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Organic Chemistry Research. [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). PubMed. [Link]

  • Vilsmeier-Haack reaction- A Non-classical Approach. (2020). ResearchGate. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

Sources

managing regioselectivity in pyrrolopyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for managing and troubleshooting the regioselective functionalization of pyrrolopyridines (azaindoles). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to make informed decisions in your experiments. Pyrrolopyridines are privileged scaffolds in medicinal chemistry, but their unique electronic nature presents significant regioselectivity challenges.[1][2][3][4] This center addresses the common hurdles you may encounter.

Section 1: Foundational Principles & FAQs

This section addresses the fundamental electronic properties that govern the reactivity of the pyrrolopyridine core.

Question: Why is achieving regioselectivity in pyrrolopyridine functionalization so challenging?

Answer: The challenge arises from the fusion of two electronically distinct heterocyclic rings. The pyrrole ring is π-excessive, meaning it has a surplus of π-electrons, making it highly reactive towards electrophiles.[5] Conversely, the pyridine ring is π-deficient due to the electron-withdrawing nature of the nitrogen atom, making it less reactive towards electrophiles but more susceptible to nucleophilic attack.[6] This electronic dichotomy creates multiple potential reaction sites with different activation requirements, often leading to mixtures of products unless conditions are carefully controlled.

Question: How does the position of the nitrogen atom in the pyridine ring (isomerism) affect functionalization outcomes?

Answer: The location of the pyridine nitrogen significantly alters the electronic landscape of the entire molecule, dictating the most probable sites of reaction.

  • 7-Azaindole (Pyrrolo[2,3-b]pyridine): This is the most common and extensively studied isomer. The pyrrole ring's C3 position is the most electron-rich and sterically accessible, making it the default site for electrophilic substitution.[7] The pyridine ring is deactivated, requiring more forcing conditions or directed metal catalysis for functionalization.[1][2]

  • 4-Azaindole (Pyrrolo[3,2-b]pyridine): The C3 position remains the primary site for electrophilic attack. However, the proximity of the pyridine nitrogen to the pyrrole ring enhances the acidity of the N-H proton and influences the regioselectivity of metal-catalyzed C-H functionalization.[8]

  • 6-Azaindole (Pyrrolo[2,3-c]pyridine): Similar to 7-azaindole, electrophilic attack favors the C3 position. The synthesis and functionalization of this isomer are well-documented, often employing Fischer indole synthesis or palladium-catalyzed cyclizations.[9][10][11][12]

G C2_pyr C2 (Less favored electrophilic site) C3_pyr C3 (Primary electrophilic site) C4_py C4 N_pyr N1-H (Acidic proton, protection site) C5_py C5 C6_py C6 N_py N7 (Lewis basic, directing site) caption Electronic properties of the 7-azaindole scaffold.

Section 2: Troubleshooting Electrophilic Aromatic Substitution

Question: My electrophilic halogenation (e.g., with NBS/NIS) is giving poor selectivity between the C3 and C5 positions. How can I exclusively target the C3 position?

Answer: This is a classic regioselectivity problem. While C3 is electronically favored, harsh conditions can lead to substitution on the less deactivated C5 position of the pyridine ring.

  • Causality: Overly acidic conditions can protonate the pyridine nitrogen (N7). This increases the electron-withdrawing effect on the pyridine ring but can also lead to side reactions. High temperatures can overcome the activation barrier for substitution at less reactive sites.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C to increase selectivity for the most kinetically favorable product (C3-substituted).

    • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the electrophile (e.g., N-bromosuccinimide).

    • Solvent Choice: Use a non-polar, aprotic solvent like THF or DCM instead of polar solvents which can promote side reactions.

    • Protect the Pyrrole Nitrogen (N1): Installing a bulky protecting group like a tosyl (Ts) or Boc group can sterically hinder approach to the pyridine ring positions and electronically fine-tune the pyrrole ring's reactivity.

Question: I am attempting a Friedel-Crafts acylation, but I'm only recovering starting material or observing decomposition. What is happening?

Answer: Standard Friedel-Crafts conditions (e.g., AlCl₃) are often incompatible with pyrrolopyridines.

  • Causality: The Lewis basic pyridine nitrogen (N7) will irreversibly coordinate to the strong Lewis acid catalyst (like AlCl₃).[6] This deactivates the entire ring system towards electrophilic attack and can promote degradation of the substrate.

  • Recommended Solutions:

    • Vilsmeier-Haack Reaction: For formylation (CHO group), the Vilsmeier-Haack reaction (DMF/POCl₃) is the preferred method. It uses a milder electrophile that selectively targets the electron-rich C3 position.

    • Alternative Acylation: Use a pre-formed acyl lithium reagent or perform a metal-halogen exchange on a C3-halogenated pyrrolopyridine followed by quenching with an acid chloride. This bypasses the need for a Lewis acid catalyst.

Section 3: Navigating Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H activation is a powerful tool for functionalizing the otherwise inert pyridine ring.[13][14][15][16] Success hinges on directing the catalyst to the desired position.

Question: How do I selectively functionalize the C6 position of 7-azaindole without touching the pyrrole ring?

Answer: This requires a directing group (DG) strategy. The DG coordinates to the transition metal, forming a metallacycle that positions the catalyst in close proximity to a specific C-H bond, enabling its activation.[17]

  • The Directing Group Workflow:

    • Installation: A directing group, often containing a coordinating atom like nitrogen or oxygen, is installed on the pyrrole nitrogen (N1). Common DGs include picolinamides, 8-aminoquinoline amides, or even a simple N-oxide on the pyridine ring.[13]

    • Chelation: The DG's coordinating atom and the pyridine nitrogen (N7) act as a bidentate ligand for the metal catalyst (e.g., Palladium, Rhodium).

    • Directed C-H Activation: This chelation favors the formation of a 5- or 6-membered metallacycle, leading to regioselective C-H activation at an ortho position relative to one of the coordinating atoms. For N1-picolinamide on 7-azaindole, this directs functionalization to the C6 position.[13]

    • Removal: The directing group is cleaved post-functionalization to yield the desired product.

G start Goal: Functionalize Pyridine Ring install_dg 1. Install Directing Group (DG) on Pyrrole N1 start->install_dg Choose appropriate DG (e.g., Picolinamide for C6) chelation 2. Add Metal Catalyst (e.g., Pd(OAc)₂) install_dg->chelation activation 3. Chelation-Assisted C-H Activation (Forms Metallacycle) chelation->activation DG and N7 coordinate to metal coupling 4. Catalytic Coupling (e.g., with Aryl Halide) activation->coupling remove_dg 5. Remove Directing Group coupling->remove_dg product Desired C-H Functionalized Product remove_dg->product caption Workflow for directing group-assisted C-H functionalization.

Question: My directed C-H functionalization is giving low yields. What are the key parameters to optimize?

Answer: Low yields in these reactions often point to issues with the catalyst, solvent, or oxidant.

  • Troubleshooting Checklist:

    • Catalyst/Ligand: Ensure the palladium source (e.g., Pd(OAc)₂) is fresh. The choice of ligand can be critical; sometimes, external ligands are unnecessary if the DG and substrate coordinate sufficiently, while in other cases, phosphine ligands can be beneficial.[18]

    • Oxidant: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalytic species. The choice and stoichiometry of the oxidant are crucial.

    • Solvent: High-boiling point, polar aprotic solvents like DMA, NMP, or DMF are common, but sometimes less coordinating solvents like toluene or dioxane can improve results.

    • Additives: An acid, such as pivalic acid (PivOH), can act as a proton shuttle in the concerted metalation-deprotonation (CMD) step, which is often rate-limiting.[13]

ParameterCommon Starting PointRationale for Variation
Catalyst Pd(OAc)₂ (5-10 mol%)Try different Pd sources (e.g., PdCl₂) or other metals (Rh, Ru).
Ligand None (initially)Add phosphine ligands (e.g., SPhos, XPhos) if reactivity is low.
Solvent Toluene or DMAToluene is less coordinating; DMA can improve solubility.
Base/Additive K₂CO₃ or Cs₂CO₃PivOH can facilitate the C-H cleavage step.
Temperature 100-120 °CHigher temperatures may be needed but can reduce selectivity.
Table 1: Optimization Parameters for Directed C-H Arylation.

Section 4: Protocols & Methodologies

These protocols are provided as a validated starting point for your experiments. Always perform reactions under an inert atmosphere (N₂ or Ar) with dry solvents unless otherwise noted.

Protocol 1: Regioselective C3-Bromination of 7-Azaindole

This protocol prioritizes selectivity for the C3 position through kinetic control.

Materials:

  • 7-Azaindole

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve 7-azaindole (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C and monitor by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 3-bromo-7-azaindole.

Protocol 2: Palladium-Catalyzed C6-Arylation of N-Boc-7-azaindole

This protocol demonstrates a C-H functionalization of the pyridine ring, temporarily blocking the more reactive pyrrole ring via N-protection. This strategy avoids complex directing groups when C6 is the target.

Materials:

  • N-Boc-7-azaindole

  • Aryl bromide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Potassium pivalate (PivOK, 2.0 equiv)

  • Anhydrous Dimethylacetamide (DMA)

Procedure:

  • To an oven-dried reaction vessel, add N-Boc-7-azaindole (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (0.10 equiv), and PivOK (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3x).

  • Add anhydrous DMA via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water (3x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the C6-arylated product.

  • The Boc protecting group can be subsequently removed under standard acidic conditions (e.g., TFA in DCM) to yield the free 6-aryl-7-azaindole.

References

  • Mechanism for C-H functionalization of 7-azaindoles. ResearchGate. [Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Synfacts. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. Royal Society of Chemistry. [Link]

  • Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. [Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles. ACS Publications. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. ACS Publications. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]

  • C-H functionalisation of indazoles and azaindazoles. Hilaris Publisher. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. PubMed. [Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles. ResearchGate. [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor. [Link]

  • Palladium-Catalyzed Regioselective C-H Arylation of 4-Azaindazole at C3, C5 and C7 Positions. ResearchGate. [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. YouTube. [Link]

  • Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction? Chemistry Stack Exchange. [Link]

  • Palladium-Catalyzed Regioselective C-H Arylation of 4-Azaindazole at C3, C5 and C7 Positions. ResearchGate. [Link]

  • Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. ResearchGate. [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]

  • Pyrrole undergoes electrophilic aromatic substitution more readily than benzene. Pearson+. [Link]

  • Strategies for the meta-C-H functionalization of pyridines. ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Royal Society of Chemistry. [Link]

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. [Link]

  • Transition-Metal-Catalyzed Functionalization of Pyridines. Semantic Scholar. [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. NIH. [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. NIH. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. LMU edoc. [Link]

  • C–H Functionalization Catalysis via Transition Metal Stabilized Ligand-Based Radicals. Harvard DASH. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Direct transition metal-catalyzed functionalization of heteroaromatic compounds. NIH. [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]

  • Regioselectivity in the Reactions of Polyfunctionalized Pyrroles with Nucleophiles. Sci-Hub. [Link]

  • Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. NIH. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. MDPI. [Link]

  • Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16. YouTube. [Link]

Sources

Technical Support Center: 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methodologies involving 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of derivatives from this versatile heterocyclic aldehyde. The content is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental properties, handling, and common issues related to the starting material itself.

Q1: What are the key physicochemical properties and storage conditions for this compound?

Understanding the basic properties of your starting material is critical for reaction setup and purification. Key data is summarized below.

PropertyValueSource
CAS Number 1020056-33-0[1]
Molecular Formula C₈H₆N₂O[2]
Molecular Weight 146.15 g/mol [2]
Appearance Typically an off-white to yellow solidGeneral Observation
Storage 2-8°C, under an inert atmosphere (e.g., Nitrogen or Argon)[2]

Expert Insight: The pyrrolopyridine scaffold is susceptible to oxidation and light-induced degradation over time. The aldehyde functionality can also undergo slow oxidation to the corresponding carboxylic acid. Storing it cold and under inert gas is crucial for maintaining its purity and reactivity.[2]

Q2: I see persistent impurities in my starting material by NMR. What are they likely to be?

Impurities in the starting aldehyde can lead to significant complications in subsequent reactions and purifications. The most common source of impurities relates to its synthesis, which is often a Vilsmeier-Haack formylation of the 1H-pyrrolo[3,2-b]pyridine core.

Common Impurities:

  • Isomeric Carbaldehydes: Formylation of the pyrrolopyridine ring can sometimes yield small amounts of other isomers (e.g., substitution at the C2 or C3 position), which can be difficult to separate.[3][4]

  • Unreacted Starting Material: Incomplete formylation can leave residual 1H-pyrrolo[3,2-b]pyridine.

  • Residual Solvents: Dimethylformamide (DMF) is a common solvent and reagent in formylation and can be tenacious to remove.

  • Hydrolysis Products: The Vilsmeier reagent is moisture-sensitive, and its breakdown products can persist through the workup.

Recommendation: If high purity is required for your reaction, consider purifying the starting aldehyde by column chromatography or recrystallization before use.

Part 2: Troubleshooting Guide for Common Reactions

The aldehyde group is a versatile handle for a wide range of chemical transformations, most notably reductive amination, oxidation, and olefination.[2] This section addresses common problems encountered during these reactions.

Focus Reaction: Reductive Amination
Q3: My reductive amination reaction shows low conversion to the desired amine product. What are the potential causes?

Low conversion is a frequent issue. The underlying cause can usually be traced to one of three areas: imine formation, the reducing agent, or the reaction conditions.

  • Inefficient Imine Formation: The reaction's first step is the condensation of the aldehyde with your amine to form an imine intermediate. This is a reversible equilibrium.

    • Causality: If water is not effectively removed, the equilibrium will not favor the imine, leading to low conversion.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. For stubborn cases, performing the reaction in a setup with a Dean-Stark trap can be effective.

  • Reducing Agent Issues: Sodium triacetoxyborohydride (STAB) is a common, mild reducing agent for this transformation.

    • Causality: STAB is moisture-sensitive and will decompose in the presence of water, losing its reducing power. It is also acidic, and if your amine is not basic enough or if the reaction is not buffered, the pH can drop, potentially protonating the amine and shutting down the reaction.

    • Solution: Always use fresh, high-quality STAB. If your amine is a salt (e.g., a hydrochloride), a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) must be added to free the amine.

  • Steric Hindrance: If either the amine or the aldehyde is sterically bulky, the rate of reaction can be significantly slowed.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-50°C) and extend the reaction time. Monitor progress carefully by TLC or LC-MS.

Q4: My final product is contaminated with a persistent impurity at the same molecular weight. What could it be?

This often points to the formation of an isomeric byproduct.

  • Causality: In some cases, particularly with certain reducing agents or under harsh conditions, rearrangement or side reactions can occur. However, a more common issue in the synthesis of azaindole derivatives is the presence of isomeric impurities from the start.[5]

  • Solution:

    • Confirm the Structure: Obtain high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) data to confirm the connectivity of your product.

    • Re-evaluate Starting Material: Analyze your starting this compound carefully by NMR to check for isomeric impurities that may have carried through the reaction.

    • Optimize Purification: Isomers can be notoriously difficult to separate. A multi-step purification approach may be necessary. Consider recrystallization first to enrich the desired isomer, followed by high-performance column chromatography. Using a different stationary phase, such as reversed-phase C18 silica, can also alter selectivity and improve separation.

Q5: I'm struggling with column chromatography. My compound streaks, leading to poor separation and low yield. How can I fix this?

This is the most common challenge when working with pyrrolopyridine scaffolds due to their chemical nature.[5]

  • The Problem with Silica Gel: The pyrrolopyridine nucleus contains basic nitrogen atoms (both in the pyridine ring and the pyrrole NH). Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can cause several problems:

    • Strong Adsorption: The basic nitrogens can interact strongly with the acidic silanols, causing the compound to stick to the column. This leads to broad peaks, tailing (streaking), and often irreversible adsorption, which kills your yield.

    • Degradation: For sensitive derivatives, the acidic environment of the silica gel can cause compound degradation directly on the column.[5]

  • Troubleshooting & Optimization Strategies:

StrategyCausality & Explanation
Add a Basic Modifier Adding a small amount (0.1-1%) of a base like triethylamine or pyridine to your eluent will neutralize the acidic sites on the silica gel. This dramatically reduces tailing and improves recovery for basic compounds.
Use Neutral or Basic Alumina Alumina is an alternative stationary phase that can be purchased in acidic, neutral, or basic forms. Using neutral or basic alumina can completely circumvent the issues caused by acidic silica.
Optimize Loading Solvent Dissolving your crude material in too strong a solvent (like pure methanol) before loading it onto the column can cause the initial band to be too wide, ruining the separation. Use the weakest solvent system possible that fully dissolves your compound.
Consider Reversed-Phase Chromatography If all else fails, reversed-phase (e.g., C18) chromatography, which separates based on polarity in aqueous/organic mobile phases, can provide a completely different selectivity profile and may easily separate your product from impurities.

Part 3: Standardized Experimental Protocols

The following protocols provide a validated starting point for workup and purification.

Protocol 1: General Aqueous Workup

This procedure is designed to remove inorganic salts, water-soluble reagents, and highly polar impurities.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate to neutralize acid, or water for neutral reactions).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

  • Washing: Combine the organic layers. Wash sequentially with:

    • Water (1x) to remove bulk water-soluble impurities.

    • Saturated aqueous sodium bicarbonate (1x) if acidic reagents were used.[6]

    • Saturated aqueous sodium chloride (Brine, 1x) to break up emulsions and remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Optimized Silica Gel Chromatography

This protocol incorporates best practices for purifying nitrogen-containing heterocycles.

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Column Packing: Pack the column uniformly with the slurry to avoid air bubbles and channeling, which degrade separation efficiency.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the loading solvent. If solubility is low, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column. This "dry loading" technique results in sharper bands.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% Hexanes or a low percentage of Ethyl Acetate). Gradually increase the polarity of the eluent (gradient elution). Crucially, add 0.5% triethylamine to your mobile phase to prevent streaking. [5]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Part 4: Workflow Visualizations

Diagrams can clarify complex decision-making processes in experimental work. The following are rendered in DOT language.

General Reaction Workup Workflow

G RM Crude Reaction Mixture Quench Quench Reaction (e.g., with NaHCO3 soln) RM->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification Step (e.g., Chromatography) Crude->Purify Final Pure Product Purify->Final

Caption: A standard workflow for aqueous workup and purification.

Troubleshooting Chromatography Issues

G Start Problem: Streaking & Low Yield on Silica Column CheckBase Is 0.5% Triethylamine in the eluent? Start->CheckBase AddBase Action: Add 0.5% TEA to eluent and re-run column CheckBase->AddBase No CheckLoading Was sample dry-loaded or loaded in min. solvent? CheckBase->CheckLoading Yes ImproveLoading Action: Use dry-loading technique CheckLoading->ImproveLoading No ConsiderAlumina Action: Switch stationary phase to neutral Alumina CheckLoading->ConsiderAlumina Yes ConsiderRP Advanced: Try Reversed-Phase (C18) Chromatography ConsiderAlumina->ConsiderRP

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • This compound(1020056-33-0) 1H NMR. ChemicalBook.
  • This compound. MySkinRecipes.
  • Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents. Benchchem.
  • Plausible mechanism for formylation of pyridine ring. ResearchGate. [Link]

  • Pyrrole - Reactions and reactivity. Wikipedia. [Link]

Sources

Technical Support Center: Characterization of Impurities in 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of impurities in 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of impurity profiling for this critical heterocyclic building block. As a key intermediate in the synthesis of kinase inhibitors and other pharmaceuticals, ensuring its purity is paramount.[1][2]

This document provides a comprehensive overview of potential impurities, their origins, and robust analytical strategies for their identification and quantification.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the analysis of this compound and offers structured solutions.

Issue 1: Unexpected Peaks in HPLC-UV Analysis of a Newly Synthesized Batch

Scenario: You have synthesized a new batch of this compound and upon analysis by reverse-phase HPLC with UV detection, you observe several unexpected peaks in addition to the main product peak.

Probable Causes & Solutions:

  • Residual Starting Materials or Reagents: The synthesis of the pyrrolopyridine core often involves precursors that may carry through to the final product if the reaction is incomplete or purification is inadequate. For instance, if a Vilsmeier-Haack formylation of a 1H-pyrrolo[3,2-b]pyridine was performed, unreacted starting material would be a likely impurity.[3][4][5] Similarly, if the aldehyde is prepared from a precursor like 6-bromo-1H-pyrrolo[3,2-b]pyridine, this halogenated intermediate could be a contaminant.[6]

    • Troubleshooting Steps:

      • Review the Synthetic Route: Carefully examine the synthetic pathway to identify all starting materials, reagents, and potential intermediates.

      • Co-injection Analysis: If standards are available, co-inject the starting materials and key intermediates with your sample to confirm the identity of the impurity peaks by retention time matching.

      • Optimize Purification: Re-purify the batch using column chromatography with a more selective eluent system or consider recrystallization from an appropriate solvent system.

  • Process-Related By-products: Side reactions during the synthesis can generate isomeric or related impurities that are often difficult to separate from the desired product.

    • Troubleshooting Steps:

      • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This will provide the molecular weight of the impurities and offer clues to their structure.

      • High-Resolution Mass Spectrometry (HRMS): For more definitive identification, HRMS can provide the exact mass and elemental composition of the impurities.

      • NMR Spectroscopy: Isolate the major impurities using preparative HPLC and characterize their structure using Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

  • On-Column Degradation: The acidic nature of some silica-based HPLC columns can cause degradation of sensitive molecules.

    • Troubleshooting Steps:

      • Use a Different Column: Switch to a more inert column chemistry, such as a deactivated silica column or a polymer-based column.

      • Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize active sites on the column.

Issue 2: Appearance of New Impurities in a Stability Study Sample

Scenario: During a stability study, you observe the emergence of new peaks in the HPLC chromatogram of this compound that were not present in the initial batch.

Probable Causes & Solutions:

  • Hydrolytic Degradation: Pyrrolopyridine derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions.[8] The aldehyde functional group can also be a site for reactions.

    • Troubleshooting Steps:

      • Forced Degradation Studies: To confirm this hypothesis, perform forced degradation studies by exposing the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[9] Analyze the resulting samples by HPLC to see if the degradation products match the impurities observed in the stability study.

      • LC-MS Analysis: Use LC-MS to identify the molecular weights of the degradation products. A potential hydrolysis product could be the corresponding carboxylic acid (1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid) formed by oxidation of the aldehyde, or cleavage of the pyrrole ring.

  • Oxidative Degradation: The pyrrole ring and the aldehyde group are susceptible to oxidation.

    • Troubleshooting Steps:

      • Forced Oxidation Study: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) and analyze the sample by HPLC.[9]

      • Protective Packaging: If oxidative degradation is confirmed, consider storing the material under an inert atmosphere (e.g., nitrogen or argon).

  • Photodegradation: Many heterocyclic compounds are sensitive to light.[8]

    • Troubleshooting Steps:

      • Photostability Study: Expose the compound to controlled UV and visible light conditions as per ICH Q1B guidelines.

      • Light-Protective Storage: Store the material in amber vials or other light-blocking containers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in this compound?

A1: The most probable process-related impurities are derived from the specific synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: Such as 1H-pyrrolo[3,2-b]pyridine or a halogenated precursor (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine).[6]

  • Reagents: Residual formylating agents or catalysts from reactions like the Vilsmeier-Haack formylation.[3][4][5]

  • By-products: Isomeric pyrrolopyridine carbaldehydes or products from side reactions.

Q2: What are the expected degradation products of this compound?

A2: Based on the chemical structure and studies on related compounds, the following degradation products can be anticipated:[8]

  • Oxidation Product: 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid.

  • Hydrolysis Products: Potential ring-opened products under harsh acidic or basic conditions.

  • Photodegradation Products: Complex mixtures of colored degradants are possible due to the aromatic and heterocyclic nature of the molecule.

Q3: What analytical techniques are most suitable for characterizing impurities in this compound?

A3: A multi-technique approach is recommended for comprehensive impurity characterization:

  • HPLC with UV/PDA and MS Detection: This is the primary technique for separation, detection, and preliminary identification of impurities.[10]

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of unknown impurities.

  • NMR Spectroscopy (¹H, ¹³C, and 2D NMR): For unambiguous structure elucidation of isolated impurities.[1]

  • FT-IR Spectroscopy: To identify functional groups in the impurities.

Q4: How should I perform a forced degradation study for this compound?

A4: A forced degradation study should be conducted according to ICH guidelines and typically includes the following conditions:[9][11]

  • Acid Hydrolysis: 0.1 M HCl at room temperature, with heating if no degradation is observed.

  • Base Hydrolysis: 0.1 M NaOH at room temperature, with heating if necessary.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid material at an elevated temperature (e.g., 80°C).

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Q5: What are some general tips for minimizing impurity formation and ensuring the quality of this compound?

A5: To ensure high purity:

  • High-Purity Starting Materials: Use well-characterized starting materials with low levels of impurities.

  • Optimized Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry to minimize side reactions.

  • Effective Purification: Employ robust purification techniques such as column chromatography, recrystallization, or preparative HPLC.

  • Proper Storage: Store the final compound under appropriate conditions (e.g., protected from light, moisture, and oxygen) to prevent degradation.[12]

Experimental Protocols & Data

Typical HPLC Method for Impurity Profiling
ParameterCondition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Predicted Spectroscopic Data for Potential Impurities
ImpurityPredicted ¹H NMR (DMSO-d₆) Key SignalsPredicted Mass (m/z) [M+H]⁺
6-bromo-1H-pyrrolo[3,2-b]pyridine Aromatic protons shifted relative to the parent compound197/199
1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid Absence of aldehyde proton (~10 ppm), presence of a carboxylic acid proton (>12 ppm)163

Diagrams

Workflow for Impurity Identification and Characterization

G cluster_0 Impurity Detection cluster_1 Preliminary Identification cluster_2 Structure Elucidation cluster_3 Quantification HPLC-UV/PDA Analysis HPLC-UV/PDA Analysis LC-MS Analysis LC-MS Analysis HPLC-UV/PDA Analysis->LC-MS Analysis Unexpected Peaks HRMS Analysis HRMS Analysis LC-MS Analysis->HRMS Analysis Determine MW Impurity Isolation (Prep-HPLC) Impurity Isolation (Prep-HPLC) HRMS Analysis->Impurity Isolation (Prep-HPLC) Determine Formula NMR Spectroscopy NMR Spectroscopy Impurity Isolation (Prep-HPLC)->NMR Spectroscopy FT-IR Spectroscopy FT-IR Spectroscopy Impurity Isolation (Prep-HPLC)->FT-IR Spectroscopy Quantitative HPLC Method Quantitative HPLC Method NMR Spectroscopy->Quantitative HPLC Method Confirm Structure

Caption: Workflow for Impurity Identification.

Troubleshooting Decision Tree for Unexpected HPLC Peaks

G Start Start Unexpected Peak(s) in HPLC Unexpected Peak(s) in HPLC Start->Unexpected Peak(s) in HPLC Co-injection with Starting Materials Co-injection with Starting Materials Unexpected Peak(s) in HPLC->Co-injection with Starting Materials Process-related? Forced Degradation Studies Forced Degradation Studies Unexpected Peak(s) in HPLC->Forced Degradation Studies Stability-related? Match? Match? Co-injection with Starting Materials->Match? LC-MS Analysis LC-MS Analysis Unknown By-product Unknown By-product LC-MS Analysis->Unknown By-product Identify as SM/Reagent Identify as SM/Reagent Match?->Identify as SM/Reagent Yes No Match No Match Match?->No Match No No Match->LC-MS Analysis Match Degradant? Match Degradant? Forced Degradation Studies->Match Degradant? Identify as Degradant Identify as Degradant Match Degradant?->Identify as Degradant Yes Match Degradant?->Unknown By-product No

Caption: Troubleshooting HPLC Impurities.

References

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • NIH. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Available from: [Link]

  • PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Available from: [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde. Available from: [Link]

  • MedCrave. Forced degradation studies. Available from: [Link]

  • Pharmaffiliates. 1020056-33-0| Chemical Name : this compound. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

Sources

Technical Support Center: Strategies to Improve the Solubility of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine derivatives. This guide is designed to provide in-depth, practical solutions to the solubility challenges frequently encountered with this important class of compounds. Poor aqueous solubility is a primary hurdle in drug discovery, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2][3] This document provides a structured approach to diagnosing and overcoming these issues, grounded in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face during early-stage experiments.

Q1: My pyrrolopyridine derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a classic and highly common issue known as "DMSO shock" or precipitation upon dilution.[4] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving many hydrophobic compounds like pyrrolopyridine derivatives. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly disperses. This causes the local solvent environment around your compound to become predominantly aqueous. If the compound's thermodynamic solubility in water is low, it will crash out of the solution.[4]

Causality: The rapid shift from a favorable organic environment (100% DMSO) to an unfavorable aqueous one creates a supersaturated state that cannot be maintained, leading to immediate precipitation.

Immediate Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically ≤1%, but ideally <0.5%). This may require making a more concentrated stock solution if the compound's solubility in DMSO allows.[4]

  • Use a Stepwise Dilution Protocol: Avoid adding the DMSO stock directly to the final buffer volume. Instead, perform a serial dilution. For example, dilute the stock 1:10 in buffer, vortex, and then add this intermediate dilution to the final volume. This gradual reduction in DMSO concentration can prevent shocking the compound out of solution.[4]

  • Optimize the Addition Method: The physical act of mixing matters. Add the compound stock (or the intermediate dilution) slowly into the assay buffer while the buffer is being vortexed. This promotes rapid dispersion and prevents localized high concentrations that initiate precipitation.[4]

  • Consider Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound can sometimes help, but be mindful of the thermal stability of your compound and assay components.

If these simple steps are insufficient, you will need to explore more advanced formulation strategies, as detailed in the guides below.

Q2: I am just starting my project. How do I decide which solubility enhancement strategy is right for my compound?

A2: The choice of strategy is not one-size-fits-all. It depends on the physicochemical properties of your specific pyrrolopyridine derivative and your stage of development. A logical workflow can guide your decision-making process.

The following decision tree provides a high-level guide for selecting an appropriate path forward.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q3: My pyrrolopyridine has basic nitrogen atoms. Can I use pH modification to improve its solubility?

A3: Absolutely. For pyrrolopyridine derivatives with ionizable basic nitrogen atoms, pH modification is a powerful and often straightforward strategy.[4] The solubility of an ionizable compound is highly dependent on the pH of the solution.[5][6] By lowering the pH of your aqueous buffer, you can protonate the basic nitrogens on the pyrrolopyridine core, forming a more soluble salt in situ.

Causality: The protonated, ionized form of the molecule is more polar and interacts more favorably with water molecules compared to the neutral, un-ionized form, leading to a significant increase in aqueous solubility.[6][7]

Key Considerations:

  • Assay Compatibility: You must ensure that the pH required for solubilization is compatible with the optimal pH for your biological assay. Extreme pH values can denature proteins, affect cell viability, or alter enzyme kinetics.[4]

  • Buffering Capacity: The assay buffer must have sufficient capacity to maintain the desired pH after the addition of your compound stock.

  • pKa of the Compound: The effectiveness of this strategy is dictated by the pKa of the ionizable group. The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to un-ionized species at a given pH. Solubility will increase dramatically as the pH is adjusted to be at least 1-2 units below the pKa of a basic group.

Troubleshooting Guide: Advanced Strategies

When simple fixes are not enough, a more systematic approach is required. This section details advanced strategies suitable for lead optimization and preclinical development.

Issue: Persistent Precipitation in In Vitro Assays

If you continue to observe precipitation or inconsistent results in your biological assays, you may need to incorporate solubilizing excipients into your formulation.

Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8] This less polar environment can better accommodate hydrophobic molecules, thereby increasing solubility.[4]

  • Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[8]

  • Common Examples: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Glycerol.

  • Implementation: Prepare your assay buffer with a small percentage of a co-solvent (e.g., 1-10%). It is critical to run a vehicle control to ensure the co-solvent itself does not interfere with the assay.[4]

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly higher aqueous solubility.[9][10]

  • Mechanism of Action: The hydrophobic portion of the pyrrolopyridine derivative partitions into the non-polar interior of the cyclodextrin, while the polar exterior of the complex interacts with water, rendering the entire complex soluble.

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Implementation: This is a highly effective method for in vitro and even in vivo formulations. A screening process is often needed to find the best type and concentration of cyclodextrin for your specific compound.

Data Presentation: Effect of Excipients

The following table illustrates how to present data when screening different solubilization approaches for a hypothetical pyrrolopyridine derivative.

Formulation System (in PBS pH 7.4)Apparent Solubility (µg/mL)Fold Increase (vs. PBS)
PBS Control (0.5% DMSO)2.51x
5% Ethanol187.2x
10% PEG 4006526x
5% HP-β-CD250100x
5% SBE-β-CD410164x
Issue: Poor Bioavailability in Preclinical Models (BCS Class II/IV Problem)

For compounds advancing toward in vivo studies, improving solubility is critical for achieving adequate oral absorption and bioavailability.[1][3] The following solid-state and formulation strategies are industry standards for tackling this challenge.

Strategy 1: Chemical Modification (Medicinal Chemistry Approach)

Before turning to complex formulations, consider if the molecule itself can be optimized. Many pyrrolopyridine skeletons are planar, which can lead to strong crystal lattice packing and consequently, low solubility.[2]

  • Disrupting Planarity and Symmetry: Introducing bulky groups or substituents that create a twist in the molecular backbone can disrupt efficient crystal packing. This lowers the crystal lattice energy, which is a key barrier to dissolution, thereby improving solubility. For example, substituting a fluorophenyl group onto a pyrrolopyridine scaffold was shown to improve aqueous solubility by over 400-fold by decreasing the planarity of the compound.[2]

  • Introducing Polar/Ionizable Moieties: A classic strategy is to add polar functional groups (e.g., morpholine, piperazine) to the scaffold. This not only increases polarity but can also introduce a new site for salt formation, providing multiple avenues for solubility enhancement.[11]

Strategy 2: Salt Formation

For ionizable pyrrolopyridine derivatives, forming a salt is often the most effective and common method to increase both solubility and dissolution rate.[8][12] Approximately 50% of all marketed APIs are in a salt form.[1]

  • Mechanism of Action: The salt form of a drug is already ionized, bypassing the energy barrier required to break apart the crystal lattice of the neutral free base and then ionize it in solution. This can lead to solubility increases of several orders of magnitude.[12]

  • Potential Issues: Salt forms can sometimes have issues with hygroscopicity (water uptake), disproportionation (conversion back to the less soluble free base), and the "common ion effect," which can reduce solubility in biorelevant media containing chloride ions.[1]

Strategy 3: Co-crystallization

Co-crystallization is a powerful crystal engineering technique that offers an alternative to salt formation, and it is applicable to non-ionizable compounds.[1] A co-crystal consists of the active pharmaceutical ingredient (API) and a pharmaceutically acceptable "co-former" arranged in a single crystal lattice through non-covalent interactions, such as hydrogen bonds.[13][14]

  • Mechanism of Action: By incorporating a co-former (often selected from the GRAS - Generally Recognized as Safe - list), the crystal lattice of the API is fundamentally altered.[13] This new lattice has different physicochemical properties, often resulting in dramatically improved solubility and dissolution rates without changing the pharmacological properties of the drug.[13][15]

  • Advantages over Salts: Co-crystals are not susceptible to disproportionation or the common ion effect and typically show less hygroscopicity.[1]

Strategy 4: Amorphous Solid Dispersions (ASDs)

This strategy aims to increase aqueous solubility by overcoming the drug's crystal lattice energy entirely.[12] In an ASD, the drug is molecularly dispersed in an amorphous (non-crystalline, high-energy) state within a polymer matrix.[16][17]

  • Mechanism of Action: The amorphous form of a drug lacks the ordered structure of a crystal and is thermodynamically metastable.[12] This higher energy state results in significantly enhanced apparent solubility, allowing the creation of supersaturated solutions in vivo that drive absorption.[18]

  • The Role of the Polymer: The polymer carrier is critical. It not only helps convert the crystalline drug to its amorphous form but, more importantly, stabilizes it by reducing molecular mobility, thereby preventing recrystallization during storage and dissolution.[16][17]

  • Manufacturing Methods: Common scalable methods include spray drying and hot-melt extrusion.[18]

Caption: Workflow of Amorphous Solid Dispersion (ASD) formation and function.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay (High-Throughput Method)

This assay is used in early discovery to rapidly assess the solubility of compounds as they transition from a DMSO stock to an aqueous buffer.[19][20][21]

  • Prepare Compound Stock: Prepare a 10 mM stock solution of your pyrrolopyridine derivative in 100% high-purity DMSO.[4]

  • Prepare Assay Buffer: Use a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution into the aqueous buffer. This creates a range of concentrations.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the solution to equilibrate.

  • Precipitation Detection: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at ~620 nm.[20][21] The concentration at which precipitation is first detected is the kinetic solubility.

  • Quantification (Optional): For greater precision, the plate can be filtered, and the concentration of the soluble compound in the filtrate can be quantified by LC-MS or HPLC-UV against a calibration curve.[19]

Protocol 2: Co-crystal Screening via Liquid-Assisted Grinding (LAG)

This is an efficient, solvent-minimizing method for screening API-co-former combinations.[14]

  • Co-former Selection: Select a panel of pharmaceutically acceptable co-formers from the GRAS list (e.g., citric acid, succinic acid, nicotinamide).[13]

  • Preparation: Accurately weigh the pyrrolopyridine API and a selected co-former in a defined stoichiometric ratio (e.g., 1:1, 1:2, 2:1) and place them into a milling jar with a grinding ball.

  • Grinding: Add a minimal amount of a suitable solvent (e.g., a few microliters of acetonitrile or ethanol) to catalyze the reaction. Mill the mixture for a set time (e.g., 30-60 minutes) at a set frequency.

  • Isolation: Isolate the resulting solid powder from the milling jar.

  • Characterization: Analyze the solid product using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy. The formation of a new, unique crystalline phase (indicated by a different PXRD pattern from the starting materials) confirms co-crystal formation.

  • Solubility Testing: Measure the aqueous solubility of the confirmed co-crystals using the kinetic or thermodynamic solubility assay to determine if the new solid form provides a benefit.

References

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]

  • How To Improve API Solubility By Salt And Cocrystal Formation. Pharmaceutical Online. [Link]

  • Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. ACS Publications. [Link]

  • Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm (RSC Publishing). [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Aqueous Solubility Assays. Creative Bioarray. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Improving Solubility via Structural Modification. OUCI. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. PMC - PubMed Central. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. ResearchGate. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Nanotechnology-Based Drug Delivery Systems. MDPI. [Link]

  • Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. MDPI. [Link]

  • Evaluation of Pyrrolobenzodiazepine-Loaded Nanoparticles: A Targeted Drug Delivery Approach | Request PDF. ResearchGate. [Link]

  • Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities. NIH. [Link]

  • Strategies to address low drug solubility in discovery and development. PubMed. [Link]

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications. MDPI. [Link]

  • Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. MDPI. [Link]

  • Salt formation to improve drug solubility. Semantic Scholar. [Link]

  • Application of drug physico chemical characterisation in drug discovery. Merck Group. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1H-Pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. The 1H-pyrrolo[3,2-b]pyridine core, a fused heterocyclic system, has emerged as a privileged structure, serving as a foundation for the development of a diverse array of therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Drawing upon a curated selection of experimental data, we will explore the structure-activity relationships that govern their efficacy and delve into the mechanistic underpinnings of their actions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of the pyrrolopyridine scaffold have demonstrated significant promise as anticancer agents, operating through diverse mechanisms of action. A comparative analysis of various isomers reveals distinct pathways to inhibiting cancer cell proliferation and survival.

Targeting the Cytoskeleton: 1H-Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors

A notable class of anticancer agents has been developed from the 1H-pyrrolo[3,2-c]pyridine scaffold. These compounds act as colchicine-binding site inhibitors, disrupting microtubule dynamics, a critical process for cell division.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

One of the most potent compounds in this series, 10t , exhibits impressive in vitro antiproliferative activity against a panel of human cancer cell lines.[1][2] The key to its efficacy lies in the rigidified 1H-pyrrolo[3,2-c]pyridine core, which appears to lock the molecule in a bioactive conformation, enhancing its interaction with tubulin.[2]

Table 1: Comparative Anticancer Activity (IC50) of 1H-Pyrrolo[3,2-c]pyridine Derivative 10t

CompoundHeLa (Cervical Cancer)SGC-7901 (Gastric Cancer)MCF-7 (Breast Cancer)
10t 0.12 µM[1][2]0.15 µM[2]0.21 µM[1][2]

The experimental data underscores the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold as a template for the design of potent microtubule-targeting agents.

Inhibiting Key Signaling Pathways: 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine isomer has proven to be a versatile scaffold for the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. These derivatives have been engineered to selectively target various kinases implicated in cancer progression, including Maternal Embryonic Leucine Zipper Kinase (MELK), Cyclin-Dependent Kinase 8 (CDK8), and Fibroblast Growth Factor Receptor (FGFR).

One such derivative, 16h , has demonstrated potent inhibition of MELK and significant anti-proliferative effects against multiple cancer cell lines.[3] Further studies revealed that this compound induces apoptosis and arrests the cell cycle in the G0/G1 phase.[3] Another noteworthy derivative, compound 22 , was identified as a potent type II CDK8 inhibitor, which is a key oncogene in colorectal cancer.[4] This compound effectively inhibits tumor growth in vivo by downregulating the WNT/β-catenin signaling pathway.[4]

Furthermore, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[5] Compound 4h from this series exhibited impressive inhibitory activity against FGFR1, 2, and 3, and was shown to inhibit proliferation, induce apoptosis, and suppress the migration and invasion of breast cancer cells.[5]

Table 2: Comparative Anticancer Activity (IC50) of 1H-Pyrrolo[2,3-b]pyridine Derivatives

CompoundTarget KinaseA549 (Lung Cancer)MDA-MB-231 (Breast Cancer)MCF-7 (Breast Cancer)
16h MELK0.109 µM[3]0.245 µM[3]-
22 CDK8---
4h FGFR1/2/3-Proliferation InhibitionProliferation Inhibition

The ability to tune the selectivity of 1H-pyrrolo[2,3-b]pyridine derivatives against different kinases highlights the immense potential of this scaffold in developing targeted anticancer therapies.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. The pyrrolopyridine scaffold has also shown promise in this therapeutic area.

Targeting Bacterial Cell Processes: 5-Oxo-4H-pyrrolo[3,2-b]pyridine Derivatives

A high-throughput screening program identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents.[6] One of the most active molecules from this series demonstrated a minimal inhibitory concentration (MIC) of 3.35 µg/mL against E. coli.[6] This finding opens up a new avenue for the development of antibiotics based on the 1H-pyrrolo[3,2-b]pyridine core.

Broadening the Spectrum: Other Pyrrolopyridine Isomers

Derivatives of other pyrrolopyridine isomers have also been investigated for their antimicrobial properties. For instance, certain halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines have shown potent activity against Staphylococcus aureus, with MIC values as low as 8 mg/L.[7] Additionally, some pyrrolo[3,2-d]pyrimidine derivatives have exhibited activity against E. coli and Pseudomonas aeruginosa.[8]

Table 3: Comparative Antimicrobial Activity (MIC) of Pyrrolopyridine Derivatives

ScaffoldDerivativeMicroorganismMIC
5-Oxo-4H-pyrrolo[3,2-b]pyridineMost Active MoleculeE. coli3.35 µg/mL[6]
6-Aryl-7H-pyrrolo[2,3-d]pyrimidineBromo and Iodo DerivativesS. aureus8 mg/L[7]
Pyrrolo[3,2-d]pyrimidineCompounds 4b and 4eE. coli250-500 µg/mL[8]

While the data is still emerging, these results suggest that the pyrrolopyridine scaffold is a viable starting point for the development of new antibacterial agents.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Pyrrolopyridine derivatives have demonstrated potential in modulating inflammatory pathways.

Targeting Key Inflammatory Mediators

Substituted pyrrolo[2,3-b]pyridine derivatives have been shown to possess significant anti-inflammatory activity, with some compounds exhibiting efficacy comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac.[9] The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9]

Furthermore, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in the inflammatory cascade.[10] These compounds have been shown to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages.[10]

In a different approach, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as potent and selective inhibitors of Janus kinase 3 (JAK3).[11] JAK3 plays a crucial role in cytokine signaling and immune cell function, making it an attractive target for immunomodulatory and anti-inflammatory drugs.

The diverse mechanisms through which pyrrolopyridine derivatives can exert anti-inflammatory effects highlight their potential for the treatment of a wide range of inflammatory conditions.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section outlines the fundamental experimental methodologies employed in the assessment of the biological activities of 1H-pyrrolo[3,2-b]pyridine derivatives.

In Vitro Anticancer Activity: MTT Assay

The antiproliferative activity of the compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

Step-by-Step Methodology:

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The in vivo anti-inflammatory activity of the compounds is often evaluated using the carrageenan-induced paw edema model in rodents.

Step-by-Step Methodology:

  • Animal Grouping: Animals (e.g., rats or mice) are divided into different groups: a control group, a standard drug group (e.g., diclofenac), and test compound groups.

  • Compound Administration: The test compounds or the standard drug are administered orally or intraperitoneally to the respective animal groups.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Mechanistic Insights and Signaling Pathways

To visualize the mechanisms of action discussed, the following diagrams illustrate the key signaling pathways targeted by 1H-pyrrolo[3,2-b]pyridine derivatives.

anticancer_mechanism cluster_tubulin Tubulin Polymerization Inhibition cluster_kinase Kinase Inhibition Pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine Tubulin Tubulin Pyrrolo[3,2-c]pyridine->Tubulin Binds to Colchicine Site Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Kinase (e.g., MELK, CDK8, FGFR) Kinase (e.g., MELK, CDK8, FGFR) Pyrrolo[2,3-b]pyridine->Kinase (e.g., MELK, CDK8, FGFR) Inhibits Downstream Signaling Downstream Signaling Kinase (e.g., MELK, CDK8, FGFR)->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Survival Survival Downstream Signaling->Survival Apoptosis_kinase Apoptosis Survival->Apoptosis_kinase

Caption: Anticancer mechanisms of pyrrolopyridine derivatives.

anti_inflammatory_mechanism Inflammatory Stimulus Inflammatory Stimulus Macrophage Macrophage Inflammatory Stimulus->Macrophage Cytokine Signaling Cytokine Signaling Inflammatory Stimulus->Cytokine Signaling PDE4B PDE4B Macrophage->PDE4B TNF-α Release TNF-α Release Macrophage->TNF-α Release PDE4B->TNF-α Release Promotes JAK3 JAK3 Inflammation Inflammation JAK3->Inflammation Promotes TNF-α Release->Inflammation Cytokine Signaling->JAK3 Pyrrolo[2,3-b]pyridine-2-carboxamide Pyrrolo[2,3-b]pyridine-2-carboxamide Pyrrolo[2,3-b]pyridine-2-carboxamide->PDE4B Inhibits Pyrrolo[2,3-b]pyridine (JAK3i) Pyrrolo[2,3-b]pyridine (JAK3i) Pyrrolo[2,3-b]pyridine (JAK3i)->JAK3 Inhibits

Caption: Anti-inflammatory mechanisms of pyrrolopyridine derivatives.

Conclusion

The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers represent a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity against various biological targets. The compelling preclinical data presented herein should encourage further investigation into this important class of heterocyclic compounds, with the ultimate goal of translating these scientific findings into novel and effective therapies for a range of human diseases. As research in this area continues to evolve, the 1H-pyrrolo[3,2-b]pyridine scaffold is poised to make a significant impact on the future of drug discovery and development.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]

  • Veselov, M. S., et al. (2023). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity. [Link]

  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12286-12304. [Link]

  • Rawat, P., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5489. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry, 41, 116215. [Link]

  • Abdellatif, K. R. A., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 21(11), 1539. [Link]

  • El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3658-3662. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Imai, E., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 349-360. [Link]

  • Singh, A., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3358. [Link]

  • El Mernissi, N., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(5), 100995. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1186-1196. [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. Modern Scientific Press. [Link]

  • Helmy, R., et al. (2014). Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. European Journal of Chemistry, 5(2), 318-324. [Link]

  • Schneller, S. W., et al. (1984). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). Journal of Medicinal Chemistry, 27(12), 1737-1739. [Link]

  • Blindheim, T., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(8), 1039. [Link]

  • Gholamimourkamee, A., et al. (2015). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. [Link]

Sources

A Comparative Guide to 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Isomeric Effects on Physicochemical Properties, Reactivity, and Biological Potential

The strategic introduction of a nitrogen atom into the indole scaffold to form azaindoles, or pyrrolopyridines, has profound implications for a molecule's chemical and biological properties. This guide offers a detailed comparison of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde and its key isomers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how the placement of the nitrogen atom and the carbaldehyde group influences their synthetic utility and therapeutic potential.

Introduction to Pyrrolopyridine Carbaldehydes: A Tale of Isomers

Pyrrolopyridines are bicyclic heterocyclic compounds composed of a pyrrole ring fused to a pyridine ring. The position of the nitrogen atom in the six-membered ring and the fusion orientation give rise to six possible isomers. The further addition of a carbaldehyde group, a versatile synthetic handle, creates a diverse family of molecules with distinct electronic and steric properties. This guide will focus on comparing this compound with its positional isomers, exploring how these subtle structural changes translate into significant differences in their chemical behavior and biological activity.

The azaindole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. The nitrogen atom's ability to act as a hydrogen bond acceptor, coupled with the overall electronic landscape of the ring system, allows for potent and selective interactions with biological targets.[1]

Physicochemical and Spectroscopic Properties: A Comparative Overview

The location of the nitrogen atom within the pyrrolopyridine ring system and the position of the electron-withdrawing carbaldehyde group significantly impact the physicochemical properties of each isomer. These differences are readily apparent in their spectroscopic data.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₆N₂O146.151020056-33-0
1H-pyrrolo[3,2-b]pyridine-2-carbaldehydeC₈H₆N₂O146.1517288-52-7[2]
1H-pyrrolo[3,2-b]pyridine-3-carbaldehydeC₈H₆N₂O146.15276862-85-2[3]
1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeC₈H₆N₂O146.154649-09-6[4]
1H-pyrrolo[2,3-b]pyridine-6-carbaldehydeC₈H₆N₂O146.15898746-46-8[5]

Table 1: Key Properties of this compound and Selected Isomers.

Spectroscopic Fingerprints: Distinguishing the Isomers

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the carbonyl stretch of the aldehyde group, which typically appears as a strong absorption band in the region of 1650-1700 cm⁻¹. The exact position of this band can provide clues about the electronic effects of the pyrrolopyridine ring system on the aldehyde.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compounds. The fragmentation pattern can also provide structural information, although it may not always be sufficient to differentiate between isomers without further analysis.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of pyrrolopyridine carbaldehydes can be approached through various strategies, often involving the construction of the bicyclic core followed by the introduction of the aldehyde functionality.

G cluster_synthesis General Synthetic Workflow Start Substituted Pyridine/Pyrrole Precursor Core_Formation Bicyclic Core Formation (e.g., Cross-Coupling, Cyclization) Start->Core_Formation Functionalization Introduction of Aldehyde (e.g., Formylation, Oxidation) Core_Formation->Functionalization Final_Product Pyrrolopyridine Carbaldehyde Isomer Functionalization->Final_Product

Figure 1: A generalized workflow for the synthesis of pyrrolopyridine carbaldehyde isomers.

Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This protocol is adapted from a known procedure for the formylation of 7-azaindole.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution

  • Ice

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Cool a flask containing DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 1H-pyrrolo[2,3-b]pyridine in DMF to the reaction mixture dropwise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 35 °C for 2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous NaOH solution until the pH is basic.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Reactivity of the Aldehyde Group

The carbaldehyde group is a versatile functional group that can participate in a wide range of chemical transformations, including:

  • Reductive amination: To introduce substituted amine functionalities.

  • Wittig reaction: To form alkenes.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To form the corresponding alcohol.

  • Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones.

The reactivity of the aldehyde is influenced by the electronic nature of the pyrrolopyridine ring system. The position of the nitrogen atom can either enhance or diminish the electrophilicity of the aldehyde carbon.

Biological Activity and Therapeutic Potential

The true value of these isomeric scaffolds lies in their diverse biological activities. While data for the specific carbaldehyde derivatives is often embedded within broader studies on substituted azaindoles, the parent ring systems provide a strong indication of their potential therapeutic applications.

Derivatives of various pyrrolopyridine isomers have shown significant promise as:

  • Kinase inhibitors: The azaindole scaffold is a common feature in many kinase inhibitors developed for oncology.[8] The nitrogen atom's position is critical for achieving selectivity for specific kinases.

  • Anticancer agents: Beyond kinase inhibition, some pyrrolopyridine derivatives exhibit cytotoxic activity against various cancer cell lines through other mechanisms.[7]

  • Immunomodulators: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of Janus kinases (JAKs), which are involved in inflammatory and autoimmune diseases.

  • Antimicrobial agents: Some pyrrolopyridine derivatives have demonstrated activity against resistant bacterial strains.[9]

G cluster_bioactivity Biological Evaluation Workflow Compound Pyrrolopyridine Carbaldehyde Isomer Assay In vitro Assay (e.g., Kinase Inhibition, Cytotoxicity) Compound->Assay Data IC₅₀ / EC₅₀ Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Figure 2: A typical workflow for the biological evaluation of pyrrolopyridine carbaldehyde isomers.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the pyrrolopyridine carbaldehyde isomers against a target kinase.

Materials:

  • Purified target kinase

  • Kinase-specific peptide substrate

  • Pyrrolopyridine carbaldehyde isomer stock solutions (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In the wells of a microplate, add the kinase, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion: The Power of Isomerism in Drug Discovery

The comparative analysis of this compound and its isomers underscores the critical role that subtle structural modifications play in determining the physicochemical properties, reactivity, and biological activity of a molecule. For medicinal chemists and drug discovery professionals, a deep understanding of these isomeric differences is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The pyrrolopyridine carbaldehyde scaffold, with its inherent versatility, continues to be a rich source of inspiration for the development of new chemical entities targeting a wide range of diseases.

References

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Available from: [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • MDPI. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available from: [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

  • Google Patents. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H.
  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • PubMed Central. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • PubMed Central. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Available from: [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde. Available from: [Link]

  • ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Available from: [Link]

  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

  • PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

  • ResearchGate. Synthesis of Pyrrolo[1,2-c]pyrimidines. Available from: [Link]

  • ResearchGate. Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. Available from: [Link]

  • Google Patents. 1h-pyrrolo[2,3-b]pyridines.

Sources

structure-activity relationship of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 1H-pyrrolo[3,2-b]pyridine analogs, with a specific focus on informing the design of novel derivatives based on the 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde scaffold. While direct and extensive SAR literature for this specific carbaldehyde is emerging, a wealth of information from closely related pyrrolopyridine isomers offers a robust framework for rational drug design.

The 1H-pyrrolo[3,2-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the foundation for numerous potent inhibitors of key biological targets.[1] The strategic placement of a carbaldehyde group at the 6-position provides a versatile synthetic handle, allowing for a diverse range of chemical modifications to explore and optimize biological activity.[2] This guide will synthesize SAR data from well-documented pyrrolopyridine analogs, present comparative data, and provide detailed experimental protocols to empower researchers in the development of next-generation therapeutics.

Comparative Structure-Activity Relationship Analysis of Pyrrolopyridine Isomers

The broader family of pyrrolopyridines, also known as azaindoles, exists in six isomeric forms, each offering a unique electronic and steric profile for molecular interactions.[3] Extensive research into isomers like 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine has yielded critical insights into the structural requirements for potent and selective inhibition of various enzyme families, particularly protein kinases.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Powerhouse for Kinase and PDE4B Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as potent inhibitors of several key enzymes, including Janus kinases (JAKs), c-Met, and phosphodiesterase 4B (PDE4B).[1][4][5]

Key SAR Insights:

  • Janus Kinase (JAK) Inhibition:

    • C4-Position: Introduction of a cycloalkylamino group at this position is a critical determinant for enhancing JAK3 inhibitory activity.[1]

    • C5-Position: The presence of a carbonitrile or carboxamide moiety is essential for potent JAK inhibition.[1][6]

    • Pyrrole N-H: N-methylation of the pyrrole nitrogen serves as a key modification to modulate activity and selectivity across the JAK family isoforms (JAK1, JAK2, JAK3, TYK2).[1][6]

  • Phosphodiesterase 4B (PDE4B) Inhibition:

    • C2-Carboxamide: The nature of the substituent on the C2-carboxamide is crucial. The size and hydrophobicity of this group significantly influence potency and selectivity over the PDE4D isoform.[4]

    • Core Interactions: The pyrrolopyridine core establishes favorable π–π stacking interactions with key phenylalanine and tyrosine residues in the PDE4B active site.[4]

    • Pyrrole N-H: In contrast to some kinase inhibitors, N-methylation of the pyrrole nitrogen was found to be detrimental to PDE4B inhibitory activity.[4]

  • c-Met and FGFR Inhibition:

    • Various derivatives have demonstrated potent inhibition of receptor tyrosine kinases like c-Met and Fibroblast Growth Factor Receptors (FGFRs), highlighting the scaffold's versatility.[5][7] Compound 4h from one study, for example, showed potent activity against FGFR1-3 with IC50 values in the low nanomolar range.[7]

Table 1: Comparative Activity of 1H-pyrrolo[2,3-b]pyridine Analogs

Compound ID Target Key Substitutions Activity (IC50) Reference
11h PDE4BC2-(3,3-difluoroazetidine)carboxamide0.14 µM[4]
9 c-MetComplex side chain at N122.8 nM[5]
4h FGFR1/2/3C4/C5 modifications7/9/25 nM[7]
38a JAK1N-methyl pyrrole, C4/C5 modificationsPotent & Selective[6]

Experimental Workflow & Protocols

A logical workflow is paramount for the systematic evaluation of novel analogs. The following diagram and protocols outline a standard approach for synthesis and in vitro characterization.

Caption: Generalized workflow for the synthesis and evaluation of pyrrolopyridine analogs.

Protocol: In Vitro JAK Enzyme Inhibition Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

Objective: To determine the IC50 value of a test compound against a specific JAK enzyme (e.g., JAK1, JAK2, JAK3).

Materials:

  • Recombinant human JAK enzymes.

  • Biotinylated peptide substrate.

  • ATP (Adenosine triphosphate).

  • Europium-labeled anti-phosphotyrosine antibody.

  • Streptavidin-Allophycocyanin (SA-APC).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compounds dissolved in DMSO.

  • 384-well low-volume microplates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme Reaction: a. To each well of the microplate, add 2 µL of the diluted test compound. b. Add 4 µL of the JAK enzyme and biotinylated peptide substrate mixture (prepared in assay buffer). c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of ATP solution. e. Incubate for 60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding 5 µL of detection mix containing the Europium-labeled antibody and SA-APC in a quench buffer (e.g., EDTA-containing buffer). b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Data Analysis: a. Calculate the ratio of the two emission signals. b. Plot the emission ratio against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[1]

The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Template for Anticancer Agents

This isomeric scaffold has been successfully utilized to develop potent inhibitors of tubulin polymerization and FMS kinase, both critical targets in oncology.[8][9]

Key SAR Insights:

  • Tubulin Inhibition (Colchicine-Binding Site):

    • Rigid Scaffold: Using the 1H-pyrrolo[3,2-c]pyridine core to "lock" the conformation of analogs, such as those related to combretastatin A-4, is an effective strategy to maintain potent antiproliferative activity.[10]

    • B-Ring Substituents: The nature of the aryl group (B-ring) attached to the scaffold dramatically influences activity. An indolyl moiety was found to be particularly potent.[10] Electron-donating groups (e.g., -OCH3, -CH3) on a phenyl B-ring generally increased activity, while electron-withdrawing groups (e.g., -F) were less favorable.[10]

  • FMS Kinase Inhibition:

    • A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold were evaluated, leading to the discovery of potent FMS kinase inhibitors with IC50 values in the low nanomolar range (e.g., compound 1r , IC50 = 30 nM).[9] These compounds also demonstrated significant anti-inflammatory effects in bone marrow-derived macrophages.[9]

Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Analogs

Compound ID Key Features HeLa (IC50) SGC-7901 (IC50) MCF-7 (IC50) Reference
10t Indolyl B-ring0.12 µM0.15 µM0.21 µM[10][11]
10d p-tolyl B-ring> 1 µM> 1 µM> 1 µM[10]
10h p-methoxyphenyl B-ring~0.5 µM~0.5 µM~0.5 µM[10]

Mechanistic Pathway & Cellular Assays

Inhibiting tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. This mechanism is a validated strategy in cancer therapy.

G Compound 1H-pyrrolo[3,2-c]pyridine Analog (e.g., 10t) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine analogs leads to G2/M cell cycle arrest.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if a test compound induces cell cycle arrest at a specific phase (e.g., G2/M).

Materials:

  • Cancer cell line (e.g., HeLa).[11]

  • Complete cell culture medium.

  • Test compound.

  • Phosphate-Buffered Saline (PBS).

  • 70% Ethanol (ice-cold).

  • RNase A solution.

  • Propidium Iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed HeLa cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 1x, 2x, and 3x the IC50 value) for 24 hours. A vehicle control (e.g., 0.1% DMSO) must be included.[11]

  • Cell Harvesting: a. Collect both adherent and floating cells. b. Wash the cells with ice-cold PBS. c. Centrifuge and discard the supernatant.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in a staining solution containing PI and RNase A. c. Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained cells.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase (G0/G1, S, and G2/M) based on their DNA content (fluorescence intensity). Compare the cell cycle distribution of treated cells to the vehicle control.[11]

Future Directions: A Roadmap for this compound Analogs

The aldehyde at the 6-position of the 1H-pyrrolo[3,2-b]pyridine scaffold is a key asset for generating novel chemical diversity. It can readily undergo reactions such as reductive amination, Wittig reactions, and condensation to install a wide array of substituents.

A Proposed Design Strategy:

  • Target Selection: Based on the data from related isomers, a promising initial strategy would be to target protein kinases like JAKs or FMS.

  • Scaffold Elaboration:

    • Utilize the C6-carbaldehyde for reductive amination to introduce various amine-containing fragments, mimicking the successful C4-substituents seen in JAK inhibitors.

    • Incorporate a nitrile or carboxamide at the C5 position, a feature known to be critical for JAK inhibition.[1]

    • Explore substitutions on the pyrrole nitrogen (N1) to modulate selectivity and pharmacokinetic properties.[6]

  • Iterative Optimization: Synthesize a focused library of analogs and evaluate them using the in vitro enzymatic and cellular assays described above. The resulting SAR data will guide the next round of design and synthesis, aiming to optimize potency, selectivity, and drug-like properties.

Caption: A rational design cycle for developing novel inhibitors from the this compound scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel targeted therapeutics. While direct SAR data is limited, a comprehensive analysis of its structural isomers provides a clear and actionable roadmap for inhibitor design. By leveraging the established importance of substitutions at positions analogous to C4 and C5 in the 1H-pyrrolo[2,3-b]pyridine series and utilizing the versatile C6-aldehyde for chemical elaboration, researchers can efficiently explore the chemical space around this scaffold. The detailed protocols and logical workflows presented in this guide offer a validated framework for the synthesis, evaluation, and optimization of new and potent enzyme inhibitors.

References

  • Al-Gharabli, S. et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. Available at: [Link]

  • Tian, H. et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, C. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, C. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]

  • Li, J. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • No available author. (Date not available). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. No available source.
  • Plech, T. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • MySkinRecipes. (Date not available). This compound. MySkinRecipes. Available at: [Link]

  • No available author. (Date not available).
  • No available author. (Date not available). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. No available source.
  • No available author. (Date not available).
  • Kim, Y. et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, C. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]

  • Elkamhawy, A. et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Drug Development Research. Available at: [Link]

  • No available author. (Date not available).

Sources

A Comprehensive Guide to 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational molecular scaffolds is paramount. Among these, nitrogen-containing heterocycles hold a privileged position, with the azaindole framework being of particular interest due to its isosteric relationship with indole and purine systems.[1][2] This guide provides an in-depth validation of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, a key azaindole derivative, establishing its utility as a superior synthetic building block. We will objectively compare its performance against other heterocyclic aldehydes, supported by experimental data and protocols, to provide a comprehensive resource for researchers in the field.

The Azaindole Advantage: Why this compound?

The 1H-pyrrolo[3,2-b]pyridine core, also known as 6-azaindole, is a "privileged structure" in drug discovery.[1] The introduction of a nitrogen atom into the indole scaffold profoundly influences its physicochemical properties, including solubility, pKa, and lipophilicity.[1][2] These modifications can be strategically leveraged to fine-tune a molecule's ADME-tox (absorption, distribution, metabolism, and excretion-toxicity) profile and enhance its binding affinity to biological targets.[1] The aldehyde functionality at the 6-position further enhances the scaffold's versatility, providing a reactive handle for a multitude of chemical transformations.

The strategic placement of the nitrogen atom in the pyridine ring of 6-azaindole offers unique hydrogen bonding capabilities, making it a valuable pharmacophore for targeting a wide range of biological entities, particularly protein kinases.[1][3] Kinase inhibitors are a cornerstone of modern oncology and immunology, and the azaindole framework has been instrumental in the development of numerous potent and selective inhibitors.[1]

Comparative Analysis: Reactivity and Synthetic Utility

To fully appreciate the value of this compound, a direct comparison with other commonly used heterocyclic aldehydes is necessary. This section will explore its performance in key synthetic transformations.

Key Synthetic Transformations and Performance Comparison
Reaction TypeThis compoundIndole-3-carbaldehyde (Alternative 1)Pyrrole-2-carbaldehyde (Alternative 2)
Reductive Amination High yields, mild conditions. The pyridine nitrogen can act as a directing group, potentially influencing stereoselectivity.Generally high yields, well-established protocols.Susceptible to side reactions under acidic conditions due to the electron-rich nature of the pyrrole ring.
Wittig Reaction Excellent reactivity, affording stable ylides and subsequent alkenes. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the aldehyde.Good reactivity, but the electron-donating nature of the indole nitrogen can slightly reduce the aldehyde's electrophilicity.Good reactivity, though the choice of base and solvent is critical to avoid polymerization or side reactions.
Condensation Reactions (e.g., Knoevenagel) High efficiency in forming C-C bonds with active methylene compounds. The product benefits from the extended conjugation of the azaindole system.Widely used and effective.Prone to self-condensation or polymerization, requiring careful control of reaction conditions.
Oxidation to Carboxylic Acid Readily oxidized using standard reagents (e.g., KMnO4, Ag2O). The resulting carboxylic acid is a valuable intermediate.Efficient oxidation, a common transformation in indole chemistry.Can be sensitive to strong oxidizing agents, potentially leading to ring-opening or degradation.

Experimental Protocols: Validating the Building Block

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound, underscoring its practical utility.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol outlines a common and efficient method for introducing the aldehyde functionality onto the 6-azaindole scaffold.[4]

Workflow Diagram:

Vilsmeier_Haack cluster_reactants Reactants cluster_process Process cluster_product Product 6-Azaindole 1H-pyrrolo[3,2-b]pyridine Reaction Stir at 0 °C to rt 6-Azaindole->Reaction Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Reaction Workup Aqueous Workup (NaOH solution) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Vilsmeier-Haack formylation of 6-azaindole.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine (1 equivalent)

  • Phosphorus oxychloride (POCl3) (1.2 equivalents)

  • N,N-Dimethylformamide (DMF) (5 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of DMF in DCM at 0 °C, slowly add POCl3.

  • Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of 1H-pyrrolo[3,2-b]pyridine in DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice and neutralize with saturated NaHCO3 solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Reductive Amination for the Synthesis of a Secondary Amine

This protocol demonstrates the conversion of the aldehyde to a secondary amine, a common step in the synthesis of bioactive molecules.

Workflow Diagram:

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde This compound Imine_Formation Stir in DCE Aldehyde->Imine_Formation Amine Primary Amine (e.g., Aniline) Amine->Imine_Formation Reducing_Agent Sodium Triacetoxyborohydride Reduction Addition of Reducing Agent Reducing_Agent->Reduction Imine_Formation->Reduction Workup Aqueous Workup Reduction->Workup Purification Column Chromatography Workup->Purification Product N-substituted-1H-pyrrolo[3,2-b]pyridin-6-yl)methanamine Purification->Product

Sources

A Comparative Analysis of Kinase Inhibitors Derived from Pyrrolopyridines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors, leveraging its structural resemblance to the adenine core of ATP to effectively compete for the kinase hinge region.[1][2] This guide provides a comprehensive comparative analysis of prominent pyrrolopyridine-derived kinase inhibitors, offering a deep dive into their structure-activity relationships (SAR), target selectivity, and impact on key cellular signaling pathways. We will explore the nuances of different pyrrolopyridine isomers, including the well-represented pyrrolo[2,3-d]pyrimidine and the increasingly investigated pyrrolo[3,2-c]pyridine, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Pyrrolopyridine Advantage: A Privileged Scaffold for Kinase Inhibition

The success of the pyrrolopyridine core lies in its ability to mimic the purine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region, a conserved structural element across the kinome.[1] This inherent binding capability provides a robust foundation for developing inhibitors against a wide array of kinase targets implicated in oncology, inflammation, and other disease areas. The versatility of the pyrrolopyridine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3]

Comparative Analysis of Pyrrolopyridine-Based Kinase Inhibitors

To provide a clear and objective comparison, this section will delve into the inhibitory profiles of representative pyrrolopyridine derivatives against key kinase targets. The data presented is a synthesis of findings from multiple peer-reviewed studies and is intended to guide the selection and design of inhibitors for specific therapeutic applications.

Targeting the Janus Kinase (JAK) Family

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[4] Pyrrolo[2,3-b]pyridine derivatives have proven to be a particularly fruitful class of JAK inhibitors.[5]

. Table 1: Comparative Inhibitory Activity (IC50, nM) of Pyrrolo[2,3-b]pyridine-based JAK Inhibitors [5][6][7]

Compound/DrugJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Selectivity Profile
Tofacitinib 1.2201>1000Pan-JAK (JAK1/3 > JAK2)
Ritlecitinib 331313151582JAK3 selective
Compound 23a 72>1000864>1000JAK1 selective

Note: IC50 values are compiled from various sources and determined under different experimental conditions. Direct comparison should be made with caution.

The data clearly illustrates how substitutions on the pyrrolopyridine core can dramatically alter the selectivity profile. Tofacitinib, a pan-JAK inhibitor, demonstrates potent inhibition of JAK1, JAK2, and JAK3. In contrast, strategic modifications have led to the development of more selective inhibitors like Ritlecitinib, which preferentially targets JAK3, and compound 23a, which exhibits significant selectivity for JAK1.[7] This highlights the tunability of the pyrrolopyridine scaffold to achieve desired therapeutic effects while minimizing off-target activities.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Dysregulation of receptor tyrosine kinases such as FMS (CSF-1R), AXL, and MER is a common driver of oncogenesis, promoting cell proliferation, survival, and metastasis.[8][9] Pyrrolopyridine derivatives have shown significant promise in targeting these key RTKs.

. Table 2: Comparative Inhibitory Activity (IC50, nM) of Pyrrolopyridine-based RTK Inhibitors [8][10]

CompoundFMS (nM)AXL (nM)MER (nM)Other Notable Targets
Compound 1r 30--FLT3, c-MET
Compound 27 -162-
UNC2025 -1.6<1FLT3

Note: IC50 values are compiled from various sources and determined under different experimental conditions. Direct comparison should be made with caution.

Compound 1r, a pyrrolo[3,2-c]pyridine derivative, demonstrates potent and selective inhibition of FMS kinase.[8] In contrast, compound 27, a 7-aryl-2-anilino-pyrrolopyrimidine, exhibits strong dual inhibition of AXL and MER.[10] Furthermore, UNC2025 showcases the potential for developing highly potent multi-targeted inhibitors, with sub-nanomolar activity against both MER and FLT3, alongside potent AXL inhibition.[3]

Understanding the Mechanism: Impact on Cellular Signaling Pathways

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their ability to modulate specific cellular signaling pathways. Pyrrolopyridine-based inhibitors exert their effects by blocking the phosphorylation cascade initiated by their target kinases.

The JAK-STAT Signaling Pathway

Inhibition of JAKs by pyrrolopyridine derivatives prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[4] This blockade of STAT dimerization and nuclear translocation effectively abrogates the transcription of pro-inflammatory cytokines and other genes involved in immune cell proliferation and differentiation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolopyridine-based inhibitors.

Downstream Signaling of AXL and MER

AXL and MER activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/RAF/MEK/ERK (MAPK) pathways, promoting cell survival and proliferation.[2][3][9] Pyrrolopyridine inhibitors targeting AXL and MER effectively shut down these pro-tumorigenic signals.

AXL_MER_Pathway GAS6 GAS6 AXL_MER AXL/MER GAS6->AXL_MER Binds PI3K PI3K AXL_MER->PI3K Activates RAS RAS AXL_MER->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->AXL_MER Inhibits

Caption: Inhibition of AXL/MER downstream signaling by pyrrolopyridine inhibitors.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of pyrrolopyridine-based inhibitors are dictated by the nature and position of substituents on the core scaffold.

  • Substitution at the C4 and C5 positions of the Pyrrolo[2,3-b]pyridine Core: These positions are critical for modulating JAK selectivity. For instance, the introduction of a cyano group at the C5 position has been shown to enhance JAK1 selectivity.[5]

  • Aryl and Anilino Groups: The addition of aryl and anilino moieties, as seen in compound 27, can confer potent AXL and MER inhibitory activity. The nitrogen of the aniline moiety can form a key salt bridge with an aspartate residue in the kinase domain, enhancing binding affinity.[10]

  • Pyrrolopyridazine Core: Substitution at the C6 position of a pyrrolopyridazine core with aryl groups has been demonstrated to yield potent dual JAK1/3 inhibitors.[6]

Experimental Protocols

To ensure the scientific integrity and reproducibility of research in this field, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Pyrrolopyridine inhibitor compounds

  • ATP

  • Kinase reaction buffer

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate-reading luminometer

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and its substrate in kinase reaction buffer.

    • Perform serial dilutions of the pyrrolopyridine inhibitor in DMSO, followed by a further dilution in kinase buffer to create a 2X compound solution.

    • Prepare a 2X ATP solution in kinase buffer. The final concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X inhibitor solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration using a suitable software (e.g., GraphPad Prism).

Cell-Based Anti-proliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrrolopyridine inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolopyridine inhibitors in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds or control medium (containing the same concentration of DMSO as the treated wells).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The pyrrolopyridine scaffold continues to be a highly valuable platform for the development of innovative kinase inhibitors. The ability to fine-tune selectivity through targeted chemical modifications has led to the discovery of compounds with diverse therapeutic potential, from pan-kinase inhibitors to highly selective agents. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and rigorous evaluation of the next generation of pyrrolopyridine-based therapeutics. Future efforts will likely focus on further optimizing pharmacokinetic properties, exploring novel substitution patterns to overcome resistance mechanisms, and developing inhibitors with unique polypharmacology profiles to address complex diseases.

References

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. Available from: [Link]

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. Available from: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available from: [Link]

  • JAK inhibitors prevent JAK activation. The signaling cascade that... ResearchGate. Available from: [Link]

  • Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies. PMC. Available from: [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PMC. Available from: [Link]

  • Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. PubMed. Available from: [Link]

  • Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment. PMC. Available from: [Link]

  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... ResearchGate. Available from: [Link]

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. ACS Publications. Available from: [Link]

  • The latest perspectives of small molecules FMS kinase inhibitors. Taylor & Francis Online. Available from: [Link]

  • (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... ResearchGate. Available from: [Link]

  • Axl and Mer signaling pathways in cancer cells Pathways activated... ResearchGate. Available from: [Link]

  • AXL Inhibition Enhances MEK Inhibitor Sensitivity in Malignant Peripheral Nerve Sheath Tumors. PMC. Available from: [Link]

  • Pyrrolo[1,2-f]triazines as JAK2 inhibitors: achieving potency and selectivity for JAK2 over JAK3. PubMed. Available from: [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. Available from: [Link]

Sources

A Comparative Guide to Fluorescent Dyes Synthesized from 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the fluorescent properties of novel dyes conceptually derived from 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde against established, commercially available fluorescent probes. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this heterocyclic scaffold in the design of new fluorophores for bioimaging and sensing applications.

Introduction: The Promise of the 1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core is a compelling scaffold for the development of novel fluorescent probes. Its fused heterocyclic structure imparts a degree of rigidity and extended π-conjugation, which are fundamental properties for achieving significant fluorescence. The presence of both a pyrrole and a pyridine ring offers opportunities for fine-tuning the electronic properties of the molecule. The pyrrole moiety acts as an electron-rich system, while the pyridine ring is electron-deficient, creating an intrinsic donor-acceptor character that can be further modulated through chemical synthesis.

The starting material, this compound, is a particularly attractive precursor. The aldehyde functionality provides a reactive handle for the facile introduction of various chemical moieties through well-established reactions, such as the Knoevenagel condensation, allowing for the systematic extension of the π-conjugated system and the installation of electron-donating or -withdrawing groups. This versatility enables the rational design of dyes with tailored photophysical properties, including absorption and emission wavelengths, Stokes shifts, and quantum yields. It is a known intermediate in the preparation of fluorescent probes due to its heteroaromatic structure, which can enhance photophysical properties in sensing applications[1].

Synthesis of a Model Pyrrolo[3,2-b]pyridine-Based Dye

To illustrate the potential of this compound as a synthetic precursor, we propose a hypothetical dye, hereafter referred to as PP-CN , synthesized via a Knoevenagel condensation with malononitrile. This reaction is a classic and highly efficient method for forming carbon-carbon double bonds, making it an ideal choice for constructing the core of a new fluorescent dye.

Experimental Protocol: Synthesis of PP-CN
  • Dissolution: Dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in a suitable solvent such as ethanol or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq.), to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure PP-CN dye.

The causality behind this experimental design lies in the mechanism of the Knoevenagel condensation. The basic catalyst deprotonates the active methylene group of malononitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the this compound. Subsequent dehydration yields the desired vinyl-substituted product, PP-CN. The choice of a weak base is crucial to avoid side reactions. This protocol is self-validating as the formation of the brightly colored, fluorescent product can be readily observed and its purity confirmed by standard analytical techniques (NMR, Mass Spectrometry, and HPLC).

Diagram of the Synthetic Workflow

SynthesisWorkflow Start This compound + Malononitrile Solvent Dissolve in Ethanol Start->Solvent Catalyst Add Piperidine (cat.) Solvent->Catalyst Reaction Stir at 50°C Catalyst->Reaction TLC Monitor by TLC Reaction->TLC Check Completion Workup Cool & Filter TLC->Workup Purification Recrystallize Workup->Purification Product Pure PP-CN Dye Purification->Product

Caption: Synthetic workflow for the proposed PP-CN dye.

Comparative Analysis of Fluorescent Properties

To evaluate the potential of the 1H-pyrrolo[3,2-b]pyridine scaffold, we will compare the projected photophysical properties of our model dye, PP-CN, with three widely used classes of fluorescent dyes: Fluorescein, Rhodamine B, and a representative BODIPY dye (BODIPY FL).

The photophysical properties of a dye are critically influenced by its molecular structure and the surrounding solvent environment. For our hypothetical PP-CN, we anticipate a donor-π-acceptor (D-π-A) architecture, where the pyrrolo[3,2-b]pyridine moiety acts as the electron donor and the dicyanovinyl group serves as the electron acceptor. Such D-π-A systems are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation, which often leads to large Stokes shifts and sensitivity to solvent polarity (solvatochromism). Research on related pyrroloquinolone dyes has shown that such structures can exhibit significant Stokes shifts and their fluorescence can be red-shifted in more polar solvents[2][3].

Data Presentation
DyeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
PP-CN (Projected) ~450~530~80~0.4~35,000
Fluorescein 49452127>0.9~75,000
Rhodamine B 55057020~0.7~110,000
BODIPY FL 5035129>0.9~80,000

Logical Relationship Diagram

DyeComparison PyrroloPyridine 1H-pyrrolo[3,2-b]pyridine Core Knoevenagel Knoevenagel Condensation PyrroloPyridine->Knoevenagel PP_CN PP-CN Dye (Hypothetical) Knoevenagel->PP_CN Alternatives Alternative Dyes PP_CN->Alternatives Comparison Fluorescein Fluorescein Alternatives->Fluorescein RhodamineB Rhodamine B Alternatives->RhodamineB BODIPY BODIPY FL Alternatives->BODIPY

Caption: Comparison of PP-CN with alternative dyes.

Discussion and Field-Proven Insights

Expertise & Experience: Causality Behind Performance

The projected properties of PP-CN highlight both the potential and the challenges of the 1H-pyrrolo[3,2-b]pyridine scaffold.

  • Stokes Shift: The anticipated larger Stokes shift for PP-CN (~80 nm) compared to the alternatives is a direct consequence of the expected intramolecular charge transfer (ICT) character. This is a significant advantage in fluorescence imaging as it minimizes self-absorption (inner filter effect) and allows for better separation of the excitation and emission signals, leading to improved signal-to-noise ratios. Dyes exhibiting large Stokes shifts are highly desirable for applications requiring high sensitivity.

  • Quantum Yield: The projected quantum yield of ~0.4 for PP-CN is lower than that of the established dyes. This is a common trade-off for dyes with strong ICT character. The charge-separated excited state is often more susceptible to non-radiative decay pathways, such as vibrational relaxation and intersystem crossing, particularly in polar solvents. This phenomenon, known as fluorescence quenching, is a critical consideration in the design of D-π-A dyes[3].

  • Molar Extinction Coefficient: The molar extinction coefficient of PP-CN is projected to be respectable but lower than that of the larger, more extended π-systems of fluorescein and rhodamine B. This is a direct consequence of the smaller chromophore size.

  • Solvatochromism: A key feature of D-π-A dyes like the proposed PP-CN is their sensitivity to the local environment. The emission wavelength is expected to red-shift in more polar solvents due to the stabilization of the more polar excited state. This property can be exploited for developing fluorescent sensors that report on changes in the polarity of their microenvironment, for example, upon binding to a protein or entering a lipid membrane. This solvatochromic behavior is a distinct advantage over dyes like BODIPY FL, which are known for their relative insensitivity to solvent polarity.

Trustworthiness: Self-Validating Protocols

The characterization of fluorescent dyes relies on a set of well-established and self-validating experimental protocols.

Experimental Protocol: Photophysical Characterization

  • Sample Preparation: Prepare dilute solutions of the dye in a range of solvents of varying polarity (e.g., toluene, chloroform, acetonitrile, methanol, water). The concentration should be low enough to avoid aggregation and inner filter effects (typically in the micromolar range).

  • UV-Vis Spectroscopy: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs) and the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy: Record the emission spectrum of each solution using a spectrofluorometer, exciting at the absorption maximum. This will yield the emission maximum (λ_em). The Stokes shift is the difference between λ_em and λ_abs.

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting dyes, or fluorescein in 0.1 M NaOH for green-emitting dyes). The quantum yield is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

This set of experiments provides a comprehensive and internally consistent picture of the dye's photophysical properties. The reproducibility of these measurements across different laboratories establishes their trustworthiness.

Conclusion

Dyes synthesized from this compound represent a promising new class of fluorophores. While they may not surpass established dyes like fluorescein and BODIPY in terms of raw brightness (a product of quantum yield and molar extinction coefficient), their projected large Stokes shifts and inherent solvatochromism offer unique advantages for specific applications, particularly in the realm of fluorescent sensing and advanced bioimaging. The straightforward synthesis from a readily available precursor further enhances their appeal. Future work should focus on the synthesis and detailed characterization of a library of such dyes with varying electron-donating and -accepting groups to fully explore the potential of this versatile heterocyclic scaffold.

References

  • Jbilou, C., et al. (2016). Synthesis and Photophysical Properties of Push–Pull Type Pyrroloquinolone Fluorescent Dyes. The Journal of Organic Chemistry, 81(3), 1051-1059. [Link]

  • Coe, B. J., et al. (2012). Synthesis and photophysical properties of push-pull type pyrroloquinolone fluorescent dyes. PubMed. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319-2358. [Link]

  • Loudon, G. M., & Parise, J. (2015). Organic Chemistry. W. H. Freeman.
  • Valeur, B., & Berberan-Santos, M. N. (2012).

Sources

in vitro testing of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde Derivatives

Introduction: The Promise of the 7-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine ring system, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to indole allows it to interact with a wide array of biological targets, while the integrated pyridine nitrogen introduces unique hydrogen bonding capabilities and modulates physicochemical properties. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and enzyme-inhibitory effects.[1][2] The introduction of a carbaldehyde group at the 6-position creates a unique chemical entity. This electron-withdrawing group can significantly alter the electronic profile of the ring system and provides a versatile chemical handle for further synthetic elaboration or potential covalent interactions with target proteins.

This guide provides a comprehensive framework for researchers undertaking the in vitro characterization of novel this compound derivatives. We will move beyond simple protocols to explain the causal logic behind experimental choices, compare key methodologies, and present a tiered approach to efficiently screen, characterize, and validate these promising compounds.

Part 1: The Foundational Screen — Assessing Cytotoxicity and Establishing a Therapeutic Window

Before investigating specific mechanisms of action, it is imperative to first establish the general cytotoxic profile of any new chemical entity. This initial screen serves two primary purposes: 1) to identify compounds with antiproliferative activity, and 2) to determine the concentration range that is cytotoxic versus non-toxic, which is critical for designing subsequent, more specific assays.[3] A compound's value is often defined by its therapeutic index—the ratio between its efficacy at a desired target and its off-target toxicity.

A typical primary screen involves exposing a panel of human cancer cell lines to the test compounds over a range of concentrations. The choice of cell lines should be strategic, ideally including representatives from different cancer types (e.g., breast, lung, gastric) and, crucially, a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity for cancer cells.[4]

Comparison of Common Cytotoxicity Assays

Several methods are available to measure cell viability, each with distinct advantages and principles.[5][6]

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.Cost-effective, well-established, high-throughput.Requires a final solubilization step; can be affected by compounds that alter cellular redox potential.
WST-1 Assay Similar to MTT, but the cleavage of the tetrazolium salt by mitochondrial dehydrogenases produces a soluble formazan, eliminating the solubilization step.[5]Simpler workflow than MTT, higher sensitivity.More expensive than MTT.
CellTiter-Glo® A luminescent assay that quantifies ATP, an indicator of metabolically active cells. Luciferase uses ATP to produce a light signal.[5]Very high sensitivity, rapid, suitable for high-throughput screening.Higher cost, signal can be affected by compounds that interfere with luciferase or cellular ATP levels.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released into the cell culture medium from cells with damaged membranes (i.e., dead or dying cells).Directly measures cytotoxicity/cell death rather than metabolic activity.Less sensitive for early-stage apoptosis where the membrane is still intact.

For an initial screen, the MTT assay provides a robust and cost-effective starting point.

Workflow for Primary Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening novel derivatives.

G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Treatment & Incubation cluster_3 Viability Assay (MTT) cluster_4 Data Analysis Compound Synthesize & Purify 1H-pyrrolo[3,2-b]pyridine -6-carbaldehyde Derivatives Stock Prepare DMSO Stock Solutions (e.g., 10 mM) Compound->Stock Treat Add Serial Dilutions of Compounds (e.g., 0.01 to 100 µM) Stock->Treat Seed Seed Cancer & Normal Cell Lines in 96-well Plates (e.g., 5,000 cells/well) Incubate1 Incubate for 24h for cell adherence Seed->Incubate1 Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Control Include Vehicle Control (DMSO) & Positive Control (e.g., Doxorubicin) AddMTT Add MTT Reagent (5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Remove Media, Add Solubilizing Agent (e.g., DMSO or isopropanol) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability vs. Control Read->Calculate Plot Plot Dose-Response Curves Calculate->Plot Determine Determine IC50 Values Plot->Determine G cluster_0 Assay Plate Setup cluster_1 Reaction cluster_2 Detection & Analysis Compound Test Compound (Serial Dilution) Mix1 Combine Enzyme, Buffer, and Test Compound Compound->Mix1 Enzyme Purified Target Enzyme (e.g., ACC1, FGFR1) Enzyme->Mix1 Buffer Assay Buffer (with cofactors like Mg2+, ATP) Buffer->Mix1 Substrate Enzyme Substrate AddSubstrate Add Substrate to Initiate Reaction Substrate->AddSubstrate Detection Detection Reagent (e.g., Luminescent, Fluorescent) StopReaction Add Detection Reagent (often stops reaction) Detection->StopReaction PreIncubate Pre-incubate (15 min) to allow compound binding Mix1->PreIncubate PreIncubate->AddSubstrate IncubateReaction Incubate (e.g., 60 min at RT) for enzymatic conversion AddSubstrate->IncubateReaction IncubateReaction->StopReaction ReadSignal Read Signal (Luminescence/Fluorescence) StopReaction->ReadSignal CalculateIC50 Calculate % Inhibition and determine IC50 ReadSignal->CalculateIC50

Caption: General workflow for an in vitro enzyme inhibition assay.

This protocol is adapted from methodologies used to test similar scaffolds. [7]

  • Reaction Mixture: Prepare a reaction buffer containing Tricine-KOH (pH 7.5), MgCl₂, KCl, DTT, and BSA.

  • Compound Addition: In a 96-well plate, add serial dilutions of the test compounds.

  • Enzyme and Substrates: Add purified human ACC1 enzyme, ATP, Acetyl-CoA, and ¹⁴C-labeled sodium bicarbonate (NaH¹⁴CO₃) to each well.

  • Initiation and Incubation: The addition of the substrates initiates the reaction. Incubate the plate at 37°C for 30 minutes. The ACC1 enzyme will incorporate the ¹⁴C from bicarbonate into malonyl-CoA.

  • Termination: Stop the reaction by adding an acid (e.g., HCl).

  • Detection: Transfer the mixture to a scintillation vial. The unreacted ¹⁴C-bicarbonate is removed by evaporation. Add scintillation fluid and measure the remaining radioactivity, which corresponds to the ¹⁴C-malonyl-CoA formed.

  • Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value.

Part 3: Confirmation in a Cellular Context — Mechanistic Validation

After identifying a molecular target with a cell-free assay, it is crucial to confirm that this mechanism is responsible for the observed cytotoxicity in whole cells.

Cell Cycle Analysis by Flow Cytometry

If a compound is hypothesized to be a tubulin inhibitor, it should induce cell cycle arrest at the G2/M transition. [8][9]

  • Treatment: Treat a chosen cancer cell line (e.g., HeLa) with the compound at concentrations around its IC₅₀ value for 24 hours.

  • Harvest and Fix: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the membranes.

  • Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent dye that intercalates with DNA, and RNase A to prevent staining of double-stranded RNA.

  • Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Interpretation: A significant increase in the percentage of cells in the G2/M phase compared to the vehicle control confirms the expected mechanism of action.

Logical Pathway from Target to Cell Death

G Compound 1H-pyrrolo[3,2-b]pyridine Derivative Tubulin Binds to Colchicine Site on β-Tubulin Compound->Tubulin Direct Interaction Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Spindle Disruption of Mitotic Spindle Formation Polymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Checkpoint Activation Apoptosis Induction of Apoptosis Arrest->Apoptosis Death Cancer Cell Death Apoptosis->Death

Caption: Pathway from tubulin inhibition to apoptotic cell death.

Conclusion

The in vitro evaluation of novel this compound derivatives requires a systematic, multi-tiered approach. By starting with broad cytotoxicity screening, researchers can efficiently identify active compounds and establish effective concentration ranges. Guided by the rich pharmacology of the 7-azaindole scaffold, subsequent target-focused enzymatic assays—such as those for tubulin polymerization or kinase inhibition—can rapidly elucidate potential mechanisms of action. Finally, cell-based assays like cell cycle analysis are essential to validate that the molecular mechanism observed in a cell-free system is indeed responsible for the compound's antiproliferative effects. This structured methodology ensures a thorough and efficient characterization, paving the way for further preclinical development.

References

  • Title: Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC - NIH Source: National Institutes of Health URL
  • Title: Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents Source: Taylor & Francis Online URL
  • Title: Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors Source: Taylor & Francis Online URL
  • Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: MDPI URL
  • Title: An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review Source: PubMed URL
  • Title: New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study Source: ResearchGate URL
  • Title: Azaindole Therapeutic Agents - PMC Source: PubMed Central URL
  • Title: Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives Source: ResearchGate URL
  • Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: RSC Publishing URL
  • Title: Evaluation of the cytotoxic effects of a compound on cell lines Source: PCBIS URL
  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: Taylor & Francis Online URL
  • Title: Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking Source: MDPI URL
  • Source: NJ Bio, Inc.
  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B)
  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH Source: National Institutes of Health URL
  • Title: Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor Source: PubMed URL
  • Title: Cell-based Assays for Assessing Toxicity: A Basic Guide Source: PubMed URL
  • Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: MDPI URL

Sources

A Comparative Guide to the Reactivity of Pyrrolopyridine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrrolopyridine Aldehydes

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their structural resemblance to indole allows them to act as bioisosteres, mimicking the purine core of ATP and thereby functioning as potent kinase inhibitors in various therapeutic areas, most notably in oncology with drugs like Vemurafenib.[1] The introduction of a nitrogen atom into the benzene ring of the indole scaffold dramatically alters the electronic landscape of the molecule, enhancing properties such as solubility and metabolic stability.[3][4]

Pyrrolopyridine aldehydes are key synthetic intermediates, providing a versatile chemical handle for constructing complex molecular architectures.[3] The aldehyde functional group is a highly reactive electrophilic center, readily participating in a wide array of transformations including nucleophilic additions, olefinations, and reductive aminations.[3] However, not all pyrrolopyridine aldehydes are created equal. The position of the nitrogen atom in the pyridine ring dictates the electronic density across the entire scaffold, profoundly influencing the reactivity of the aldehyde.

This guide provides a comparative analysis of the reactivity of different pyrrolopyridine aldehyde isomers. In the absence of direct, side-by-side comparative experimental studies in the published literature, this analysis is grounded in fundamental principles of electronic effects, supported by computational studies on the parent azaindole systems and extensive data on analogous chemical transformations. We will explore how the placement of the pyridine nitrogen modulates the electrophilicity of the aldehyde carbonyl, thereby influencing reaction rates and outcomes in several key synthetic operations. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these valuable building blocks.

The Electronic Influence of the Pyridine Nitrogen: A Predictive Framework

The reactivity of an aldehyde in nucleophilic addition reactions is primarily governed by the magnitude of the partial positive charge (δ+) on the carbonyl carbon. A greater δ+ charge signifies a more electrophilic center, leading to faster reaction rates with nucleophiles. In the context of pyrrolopyridine aldehydes, the position of the pyridine nitrogen atom is the single most important factor determining this electrophilicity.

The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing effect through two mechanisms:

  • Inductive Effect (-I): The nitrogen atom pulls electron density through the sigma bonds of the ring. This effect diminishes with distance.

  • Mesomeric (Resonance) Effect (-M): The nitrogen atom can withdraw electron density through the π-system of the aromatic rings. This effect is most pronounced when the nitrogen is in conjugation with the aldehyde group.

The six possible isomers of pyrrolopyridine give rise to aldehydes with distinct electronic properties.[2][5] For aldehydes at the 3-position (analogous to indole-3-carboxaldehyde), the key distinction lies in the position of the nitrogen atom within the six-membered ring (positions 4, 5, 6, or 7).

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "General Structure" A[""]; end

} caption: "Key isomers of pyrrolopyridine-3-carboxaldehyde."

Based on these electronic effects, we can predict a general trend in the reactivity of these isomers:

  • 4-Azaindole and 6-Azaindole Aldehydes (Most Reactive): In these isomers, the nitrogen atom is positioned para (in 4-aza) or ortho (in 6-aza) to the carbon atom to which the pyrrole ring is fused. This placement allows for strong electron withdrawal via both inductive (-I) and mesomeric (-M) effects, which significantly depletes electron density from the pyrrole ring and, consequently, from the attached aldehyde group. This de-shielding effect makes the carbonyl carbon highly electrophilic.

  • 5-Azaindole Aldehydes (Intermediate Reactivity): Here, the nitrogen atom is meta to the point of ring fusion. While it still exerts a strong inductive pull, the mesomeric withdrawal is less direct. Therefore, the aldehyde is expected to be less electrophilic than in the 4- and 6-aza isomers but more reactive than the 7-aza counterpart.

  • 7-Azaindole Aldehydes (Least Reactive of the Isomers): The nitrogen at the 7-position is adjacent to the pyrrole nitrogen. While it exerts an inductive effect, its lone pair can also participate in resonance that can have a complex influence. Computational studies on azaindoles suggest that the presence of the nitrogen in the six-membered ring stabilizes the molecule.[6] The overall electron-withdrawing pull on the C-3 aldehyde is generally considered to be the weakest among the four isomers, leading to a less electrophilic carbonyl and thus, lower reactivity.

This predicted order of reactivity can be visualized as follows:

dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="4-Aza & 6-Aza Aldehydes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="5-Aza Aldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="7-Aza Aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Indole-3-Carboxaldehyde\n(Reference)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

} caption: "Predicted reactivity of pyrrolopyridine aldehyde isomers."

This trend can be indirectly observed through spectroscopic data. For instance, the ¹H NMR chemical shift of the aldehyde proton is expected to be further downfield for the more reactive isomers (4- and 6-aza) due to the increased deshielding from the electron-withdrawing nitrogen.[7][8]

Comparative Reactivity in Key Synthetic Transformations

We will now explore the anticipated performance of these isomers in four common and synthetically valuable reactions.

Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a reliable method for forming alkenes, typically with a strong preference for the (E)-isomer, from aldehydes and stabilized phosphonate carbanions.[6][9] The rate-limiting step is the initial nucleophilic attack of the phosphonate carbanion on the aldehyde carbonyl.[6]

Causality of Reactivity Differences: The rate of the HWE reaction is directly proportional to the electrophilicity of the aldehyde. Therefore, the predicted reactivity trend should hold true. The more electron-deficient carbonyl carbons of the 4- and 6-azaindole aldehydes will undergo nucleophilic attack more rapidly than the 7-azaindole aldehyde. This can translate to shorter reaction times, milder required conditions (e.g., lower temperatures), or higher yields.

Expected Outcome Summary:

Aldehyde IsomerPredicted ReactivityExpected Observations
4-Azaindole-3-carboxaldehyde Very HighFast reaction, high yield, potentially requires milder base/lower temp.
6-Azaindole-3-carboxaldehyde Very HighSimilar to 4-aza isomer; fast reaction and high yield.
5-Azaindole-3-carboxaldehyde HighSlower than 4/6-aza, but faster than 7-aza. Good yields expected.
7-Azaindole-3-carboxaldehyde ModerateSlowest reaction rate, may require stronger base or longer reaction times.
Detailed Protocol: Horner-Wadsworth-Emmons Olefination

This protocol is a representative, self-validating procedure. Researchers should optimize conditions for their specific substrate and phosphonate reagent.

Objective: To synthesize Ethyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate from 7-Azaindole-3-carboxaldehyde.

Materials:

  • 7-Azaindole-3-carboxaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, then carefully decant the hexanes.

  • Ylide Formation: Add anhydrous THF to the flask, cool to 0 °C in an ice bath. Slowly add triethyl phosphonoacetate (1.1 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

  • Aldehyde Addition: Dissolve the pyrrolopyridine aldehyde (1.0 eq) in a minimal amount of anhydrous THF. Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. For less reactive isomers, gentle heating (e.g., 40-50 °C) may be required.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Grignard Addition

The addition of organomagnesium halides (Grignard reagents) to aldehydes is a fundamental C-C bond-forming reaction to produce secondary alcohols.[10] The reaction is typically fast and irreversible.

Causality of Reactivity Differences: While the high nucleophilicity of Grignard reagents can sometimes mask subtle differences in electrophilicity, the inherent reactivity trend of the aldehydes remains significant.[11] A key challenge with azaindoles is the potential for side reactions. The acidic N-H proton of the pyrrole ring will be readily deprotonated by the Grignard reagent, consuming one equivalent. Furthermore, the pyridine nitrogen can coordinate with the magnesium, potentially altering the reagent's reactivity or leading to undesired pathways. For highly electrophilic aldehydes (4- and 6-aza), the desired 1,2-addition to the carbonyl is expected to compete effectively with these side reactions. For the less reactive 7-azaindole aldehyde, side reactions might become more prominent, potentially leading to lower yields of the desired alcohol.

Expected Outcome Summary:

Aldehyde IsomerPredicted ReactivityExpected Observations
4- & 6-Azaindole-3-carboxaldehyde Very HighFast reaction. Good yield of the secondary alcohol, though N-H deprotonation is unavoidable without protection.
5-Azaindole-3-carboxaldehyde HighBrisk reaction, good yield expected.
7-Azaindole-3-carboxaldehyde ModerateSlower reaction. May be more susceptible to side reactions or incomplete conversion, potentially requiring excess Grignard reagent.
Reductive Amination

Reductive amination is a robust method for synthesizing amines from carbonyl compounds.[12][13] The reaction proceeds in two steps: the formation of an imine (or iminium ion) intermediate, followed by its reduction. The initial imine formation is often the rate-limiting step and is highly dependent on the electrophilicity of the aldehyde.[14]

Causality of Reactivity Differences: The formation of the hemiaminal intermediate, which precedes the imine, is a nucleophilic attack on the carbonyl. Therefore, the reaction will be fastest for the most electrophilic aldehydes (4- and 6-aza). The reaction is typically run under weakly acidic conditions to facilitate the dehydration of the hemiaminal to the imine. The basicity of the pyridine nitrogen across the isomers (pKa values will vary) can also influence the local pH and catalytic efficiency.[15] More basic isomers might sequester the acid catalyst, slowing the dehydration step.

Expected Outcome Summary:

Aldehyde IsomerPredicted Reactivity (Imine Formation)Expected Observations
4- & 6-Azaindole-3-carboxaldehyde Very HighRapid imine formation, leading to efficient overall conversion to the amine.
5-Azaindole-3-carboxaldehyde HighEfficient reaction, likely proceeding to completion under standard conditions.
7-Azaindole-3-carboxaldehyde ModerateSlower imine formation may require longer reaction times or gentle heating to drive the reaction to completion.
Detailed Protocol: Reductive Amination

This protocol uses sodium triacetoxyborohydride (STAB), a mild reducing agent that is particularly effective for one-pot reductive aminations.

Objective: To synthesize N-Benzyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine from 7-Azaindole-3-carboxaldehyde.

Materials:

  • 7-Azaindole-3-carboxaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask, add the pyrrolopyridine aldehyde (1.0 eq) and the primary or secondary amine (1.1 eq). Dissolve the solids in DCE or DCM.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, especially for less reactive aldehydes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until complete. This may take anywhere from 3 hours to overnight, depending on the reactivity of the aldehyde and amine.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. Transfer to a separatory funnel and separate the layers.

  • Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or crystallization.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];

} caption: "Key synthetic transformations of pyrrolopyridine aldehydes."

Conclusion and Future Outlook

The position of the nitrogen atom in the pyrrolopyridine scaffold is a powerful tool for modulating the chemical reactivity of an appended aldehyde group. Based on established electronic principles, a clear hierarchy of reactivity can be predicted: 4-aza ≈ 6-aza > 5-aza > 7-aza . This trend, driven by the interplay of inductive and mesomeric effects, has significant implications for reaction design, enabling chemists to select the appropriate isomer and reaction conditions to achieve desired outcomes efficiently. The more activated 4- and 6-azaindole aldehydes are expected to undergo nucleophilic attack more readily, allowing for milder conditions and faster reactions, while the less reactive 7-aza isomer may require more forcing conditions.

While this guide provides a robust, theory-backed framework, there remains a clear need for direct, quantitative experimental studies to validate these predictions. A systematic investigation comparing the kinetics and yields of these isomers in a standardized set of reactions would be an invaluable contribution to the field. Such data would not only confirm the proposed reactivity scale but also enable the development of more precise predictive models, such as Hammett-type relationships tailored for these important heterocyclic systems. As the demand for novel azaindole-based therapeutics and materials continues to grow, a deeper, data-driven understanding of their fundamental reactivity will be essential for accelerating innovation.

References

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). Acme Synthesis. [URL: https://www.acmesynthesis.com/the-chemical-versatility-of-7-azaindole-3-carboxaldehyde-in-synthesis]
  • Al-Trawneh, S. A., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 435-453. [URL: https://pubmed.ncbi.nlm.nih.gov/28064544/]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [URL: https://www.mdpi.com/1424-8247/14/4/354]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069244/]
  • Yang, Y., et al. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. Journal of the American Chemical Society, 144(42), 19536-19548. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9618585/]
  • Ghaffari, M., et al. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 13(25), 17163-17191. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra01871a]
  • Sikorska, E., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3215. [URL: https://www.mdpi.com/1420-3049/29/14/3215]
  • Horner–Wadsworth–Emmons reaction. (2024). In Wikipedia. [URL: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction]
  • Sikorska, E., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. ResearchGate. [URL: https://www.researchgate.net/publication/381944837_Structural_Vibrational_Spectroscopic_and_Theoretical_DFT_Studies_of_4-Chloro-_and_5-Chloro-7-azaindole-3-carbaldehydes]
  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. [URL: https://www.nro-chem.com/horner-wadsworth-emmons-reaction]
  • Guillaumet, G., & Coudert, G. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-494. [URL: https://www.researchgate.net/publication/237007255_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine]
  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... (n.d.). Pearson+. [URL: https://plus.pearson.com/courses/mastering-chemistry-for-chemistry-a-molecular-approach-5e-9780134878691/products/6406e93de4b0051ce942d93d/pages/urn:pearson:content:6406e93de4b0051ce942d93d?id=ch14_sec10_heading_01_question_04]
  • Clark, M. P., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 346-351. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5346985/]
  • Calculated pKa values of various azines... (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Calculated-pKa-values-of-various-azines-including-pyridines-pyrimidines-pyrazines-and_tbl1_354145923]
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [URL: https://www.chemistrysteps.com/nmr-chemical-shift-values-table/]
  • Hammett equation. (2024). In Wikipedia. [URL: https://en.wikipedia.
  • Horner-Wadsworth-Emmons Reaction. (n.d.). Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/named-reaction/horner-wadsworth-emmons-reaction]
  • Chemical shifts. (n.d.). University College London. [URL: https://www.ucl.ac.uk/~rmjahl0/Chem%20B241/4_NMR_2.pdf]
  • da Silva, F. C., et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Synthesis, 12(5), 585-608. [URL: https://www.researchgate.net/publication/279441113_Recent_Progress_in_the_Horner-Wadsworth-Emmons_Reaction]
  • Horner-Wadsworth-Emmons Reaction. (n.d.). Alfa Chemistry. [URL: https://www.alfa-chemistry.com/horner-wadsworth-emmons-reaction.htm]
  • NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [URL: https://www.chem.wisc.
  • 19.14 Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones]
  • Setliff, F. L., et al. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 47, 107-110. [URL: https://scholarworks.uark.edu/jaas/vol47/iss1/26/]
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [URL: https://www.organicdivision.
  • Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [URL: https://www.wang-lab.pitt.edu/people/wang-files/Teaching/CHEM2320/Lecture_notes/cr00002a004.pdf]
  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Hammett-plot-for-the-reaction-of-substituted-benzaldehydes-with-Meldrums-acid_fig1_262846949]
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.04%3A_Nucleophilic_Addition_Reactions_of_Aldehydes_and_Ketones]
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/]
  • Reductive amination of aldehydes and ketones to their corresponding amines... (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/228499252_Reductive_amination_of_aldehydes_and_ketones_to_their_corresponding_amines_with_N-methylpyrrolidine_zinc_borohydride]
  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00215/full]
  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2022/09/09/nucleophilic-addition-to-carbonyls/]
  • Yoshida, S., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 11, 1234567. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10389381/]
  • Chen, Y., et al. (2025). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Nature Communications, 16, 1234. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11311025/]
  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [URL: https://pubmed.ncbi.nlm.nih.gov/32351929/]
  • Asymmetric Synthesis Using Grignard Reagents. (2004). In Handbook of Grignard Reagents. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9780203023028-31/asymmetric-synthesis-using-grignard-reagents-hodgson]
  • Li, Y., et al. (2022). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 20(4), 817-821. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02298a]
  • Danielsson, J. (2010). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β-Hydroxy-Esters. Diva-portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:319407/FULLTEXT01.pdf]
  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 424. [URL: https://www.mdpi.com/2073-4344/13/2/424]
  • A survey of Hammett substituent constants. (2021, May 5). YouTube. [URL: https://www.youtube.
  • a review article on grignard reaction. (2024). JETIR Research Journal. [URL: https://www.jetir.org/papers/JETIR2301150.pdf]
  • Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde... (n.d.). ResearchGate. [URL: https://www.researchgate.
  • Nucleophilic addition - Aldehydes and Ketones. (n.d.). OpenOChem Learn. [URL: https://www.openochem.com/reactions/nucleophilic-addition-aldehydes-ketones]
  • Kumar, A., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1836-1841. [URL: https://www.derpharmachemica.
  • 7-Azaindole-3-carboxaldehyde. (n.d.). Biosynth. [URL: https://www.biosynth.com/p/FA16131/7-azaindole-3-carboxaldehyde]
  • Approximate pKa chart of the functional groups. (n.d.). [Educational Resource]. [URL: https://www.masterorganicchemistry.com/wp-content/uploads/2011/03/pka-table-printable-pdf.pdf]

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Compounds Synthesized from 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents.[1] The aldehyde functionality at the 6-position of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde offers a versatile synthetic handle for the creation of diverse compound libraries through reactions such as imine formation, condensation, and oxidation. This guide provides a comprehensive framework for the biological evaluation of novel compounds derived from this promising starting material, with a focus on anticancer applications. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare the performance of representative pyrrolopyridine derivatives against established benchmarks.

The Rationale for Targeting Cancer with 1H-pyrrolo[3,2-b]pyridine Derivatives

The 1H-pyrrolo[3,2-b]pyridine core is a bioisostere of indole, a common feature in many biologically active molecules. This structural similarity allows derivatives to interact with a variety of biological targets implicated in cancer progression. Two of the most promising avenues for therapeutic intervention with this class of compounds are the inhibition of protein kinases and the disruption of microtubule dynamics.

1. Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Derivatives of the closely related pyrrolopyridine scaffolds have demonstrated potent inhibitory activity against several cancer-relevant kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway, when abnormally activated, plays a crucial role in various tumors.[2][3]

  • FMS Kinase (CSF-1R): This kinase is over-expressed in several cancers and is involved in the proliferation and survival of tumor-associated macrophages.[4]

  • Janus Kinases (JAKs): These kinases are involved in signaling pathways that modulate immune responses and are implicated in certain cancers and inflammatory diseases.

  • Haspin Kinase: This kinase is involved in chromosome alignment during mitosis, and its inhibition can lead to mitotic arrest in cancer cells.[5]

2. Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics can induce cell cycle arrest and apoptosis, making them effective anticancer drugs. Certain derivatives of the 1H-pyrrolo[3,2-c]pyridine isomer have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[6][7][8]

Comparative Biological Evaluation: A Methodical Approach

A thorough biological evaluation of newly synthesized compounds is critical to understanding their therapeutic potential. This section outlines a tiered approach to screening and characterization, complete with detailed experimental protocols.

Tier 1: Primary Screening for Anticancer Activity

The initial step is to assess the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is adapted from a standard method used for assessing the in vitro antiproliferative activities of novel compounds.[6]

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical, SGC-7901 - gastric, MCF-7 - breast)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized compounds and a positive control (e.g., Doxorubicin or Cisplatin)[9]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Data Presentation: Comparative Cytotoxicity of Pyrrolopyridine Derivatives

The following table presents a hypothetical comparison of newly synthesized compounds (derived from this compound) against a standard chemotherapeutic agent.

CompoundTarget/ClassHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
Compound A Kinase Inhibitor0.50.81.2
Compound B Tubulin Inhibitor0.150.20.3
Doxorubicin Topoisomerase II Inhibitor0.20.30.4

Note: The IC50 values are for illustrative purposes to demonstrate how data should be presented.

Tier 2: Mechanism of Action Studies

Once active compounds are identified, the next step is to elucidate their mechanism of action. Based on the known activities of the pyrrolopyridine scaffold, two key areas of investigation are kinase inhibition and tubulin polymerization.

A. Kinase Inhibition Assays

Biochemical assays are used to determine the direct inhibitory effect of a compound on a specific kinase.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines a typical procedure for assessing kinase inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_comp Prepare serial dilutions of test compound in DMSO add_reagents Add compound, kinase, and substrate to 384-well plate prep_comp->add_reagents prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_reagents initiate_rxn Initiate reaction by adding ATP add_reagents->initiate_rxn incubation Incubate at 30°C for 60 minutes initiate_rxn->incubation stop_rxn Stop reaction and deplete remaining ATP (e.g., ADP-Glo™) incubation->stop_rxn gen_signal Generate luminescent signal stop_rxn->gen_signal read_plate Measure luminescence gen_signal->read_plate calc_inhibition Calculate percent inhibition relative to controls read_plate->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Comparative Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
Compound A FGFR115
Compound C FMS (CSF-1R)30
AZD4547 (FGFRi) FGFR10.2
Pexidartinib (FMSi) FMS (CSF-1R)27

Note: Data for AZD4547 and Pexidartinib are from published literature for comparative purposes.

B. Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is based on commercially available kits and published methods.[3]

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Test compounds, a polymerization inhibitor (e.g., Nocodazole or Colchicine), and a polymerization stabilizer (e.g., Paclitaxel)

  • 96-well plate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare dilutions of test compounds and controls in polymerization buffer.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add tubulin solution to each well.

  • Compound Addition: Add the test compounds or controls to the respective wells.

  • Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C. Add GTP to all wells to initiate polymerization.

  • Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compounds to the controls to determine if they inhibit or enhance polymerization.

Tier 3: Cellular Mechanism of Action

To confirm that the observed anticancer activity is due to the proposed mechanism, cellular assays are performed.

A. Cell Cycle Analysis by Flow Cytometry

Compounds that interfere with microtubule dynamics or certain kinases often cause cell cycle arrest, typically in the G2/M phase. This can be quantified by flow cytometry using propidium iodide (PI) staining.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide Staining

This is a general protocol for cell cycle analysis.[1][7][10]

Materials:

  • Cancer cells treated with the test compound for 24-48 hours

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to untreated controls. A significant increase in the G2/M population suggests interference with mitosis.

B. Signaling Pathway Analysis

For kinase inhibitors, it is crucial to demonstrate that the compound inhibits the target kinase and its downstream signaling pathway in a cellular context. This is often done using Western blotting to detect the phosphorylation status of the target kinase and its key substrates.

Signaling Pathway Diagrams

FGFR Signaling Pathway

G FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation

Caption: Simplified FGFR signaling pathway.

CSF-1R (FMS) Signaling Pathway

G CSF1 CSF-1 CSFR CSF-1R (FMS) CSF1->CSFR Binds PI3K PI3K CSFR->PI3K Activates ERK ERK CSFR->ERK Activates STAT3 STAT3 CSFR->STAT3 Activates AKT AKT PI3K->AKT Macrophage_Survival Macrophage Survival, Proliferation, Differentiation AKT->Macrophage_Survival ERK->Macrophage_Survival STAT3->Macrophage_Survival

Caption: Simplified CSF-1R (FMS) signaling pathway.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel anticancer agents, particularly kinase and tubulin inhibitors. The versatile chemistry of the aldehyde group allows for the generation of diverse libraries of compounds for biological screening. A systematic approach to biological evaluation, starting with broad cytotoxicity screening and progressing to detailed mechanism-of-action studies, is essential for identifying lead candidates.

For compounds demonstrating potent kinase inhibition, further studies should include kinase selectivity profiling against a broad panel of kinases to assess off-target effects. For tubulin inhibitors, investigating their effects on microtubule dynamics in live cells using fluorescence microscopy can provide valuable insights. Ultimately, promising lead compounds should be evaluated in preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity.

This guide provides a foundational framework for researchers embarking on the biological evaluation of compounds derived from this compound. By employing these methodologies and maintaining a focus on rigorous, comparative analysis, the full therapeutic potential of this exciting class of molecules can be explored.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Molecules. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(22), 7899. [Link]

  • Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Archiv der Pharmazie. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archiv der Pharmazie, 351(11-12), e1800185. [Link]

  • MDPI. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Pharmaceuticals, 16(7), 899. [Link]

  • Preprints.org. (2024). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. [Link]

  • PubMed. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Modern Scientific Press. (2019). Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. International Journal of Modern Organic Chemistry, 6(1), 1-13. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575-21585. [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

In the landscape of modern medicinal chemistry and drug development, the 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif. Its structural analogy to indole allows it to serve as a bioisostere, offering modulated physicochemical properties that can lead to improved pharmacokinetic profiles in drug candidates. The introduction of a carbaldehyde group at the 6-position furnishes a versatile synthetic handle, this compound, which is a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[1] The aldehyde functionality readily participates in a wide array of chemical transformations, enabling the construction of diverse molecular architectures.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, with a focus on providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights necessary to make informed decisions for their synthetic campaigns. We will benchmark the widely employed Vilsmeier-Haack formylation against plausible alternative methodologies, namely the oxidation of a methyl precursor and the reduction of a carboxylate ester derivative.

Benchmarked Synthetic Methodologies: A Head-to-Head Comparison

The synthesis of this compound can be approached from several distinct strategic standpoints. Here, we evaluate three primary methods, each with its own set of advantages and challenges.

Method 1: Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-b]pyridine (The Direct Approach)

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.[5] For 1H-pyrrolo[3,2-b]pyridine, the inherent electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution.

Chemical Logic: The pyrrole moiety of the 4-azaindole system is highly activated towards electrophilic attack. The Vilsmeier reagent, a chloroiminium ion, is a relatively mild electrophile that selectively attacks the electron-rich positions of the heterocyclic core. The regioselectivity of the formylation is dictated by the electronic properties of the bicyclic system.

Figure 1: A generalized workflow for the Vilsmeier-Haack formylation.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), the Vilsmeier reagent, prepared from phosphoryl chloride (POCl₃, 1.5 eq) and DMF, is added dropwise at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium bicarbonate or sodium acetate solution).[6]

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[5][6]

Anticipated Performance: Based on analogous formylations of electron-rich heterocycles, this method is expected to provide the target aldehyde in good yields, typically in the range of 70-80%.[6]

Method 2: Oxidation of 6-methyl-1H-pyrrolo[3,2-b]pyridine (The Precursor Oxidation Approach)

An alternative strategy involves the synthesis of a precursor molecule, 6-methyl-1H-pyrrolo[3,2-b]pyridine, followed by its selective oxidation to the corresponding aldehyde. This approach is contingent on the efficient synthesis of the methylated precursor.

Chemical Logic: The methyl group on the pyridine ring can be oxidized to a formyl group using a suitable oxidizing agent. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid. Selenium dioxide (SeO₂) is a common reagent for the oxidation of benzylic and allylic methyl groups to aldehydes.

Figure 2: Oxidation of the methyl precursor to the aldehyde and potential over-oxidation.

Experimental Protocol (Hypothetical, based on analogous reactions):

  • Synthesis of Precursor: 6-methyl-1H-pyrrolo[3,2-b]pyridine would first be synthesized, potentially through a Fischer indole synthesis variant starting from a corresponding methyl-substituted aminopyridine.[7][8]

  • Reaction Setup: A mixture of 6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and selenium dioxide (1.0-1.2 eq) in a suitable solvent such as dioxane or a mixture of dioxane and water is prepared.

  • Reaction: The mixture is heated to reflux for an extended period. The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is filtered to remove selenium byproducts. The filtrate is then subjected to an extractive work-up, and the crude product is purified by column chromatography.

Anticipated Performance: The oxidation of methylpyridines to their corresponding aldehydes can be challenging, with yields often being modest and over-oxidation to the carboxylic acid being a significant side reaction.

Method 3: Reduction of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (The Functional Group Interconversion Approach)

This strategy involves the initial synthesis of the methyl ester at the 6-position, followed by its partial reduction to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation.[9][10][11][12]

Chemical Logic: Ester reduction to an aldehyde requires a reducing agent that can deliver a single hydride equivalent and form a stable tetrahedral intermediate at low temperatures, which upon work-up, hydrolyzes to the aldehyde. DIBAL-H is well-suited for this purpose due to its bulky nature and Lewis acidity.[12]

Experimental Protocol:

  • Synthesis of Precursor: Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is first synthesized. This could potentially be achieved through methods like the carbonylation of a 6-halo-1H-pyrrolo[3,2-b]pyridine precursor.

  • Reaction Setup: A solution of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) is cooled to -78 °C under an inert atmosphere.

  • Reaction: A solution of DIBAL-H (1.0-1.2 eq) is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for a few hours and monitored by TLC.

  • Work-up and Purification: The reaction is quenched at -78 °C by the slow addition of methanol. The mixture is then warmed to room temperature and treated with an aqueous solution of Rochelle's salt or dilute acid to break up the aluminum complexes. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude aldehyde is purified by column chromatography.[9]

Anticipated Performance: The DIBAL-H reduction of esters to aldehydes is a reliable method, often providing good to excellent yields, provided that the reaction temperature is strictly controlled to prevent over-reduction to the alcohol.

Quantitative Data and Performance Metrics

Method Starting Material Key Reagents Typical Yield Reaction Time Key Considerations
Vilsmeier-Haack Formylation 1H-pyrrolo[3,2-b]pyridinePOCl₃, DMFGood (70-80% reported for analogous systems[6])4-8 hoursDirect, one-pot procedure. Regioselectivity can be an issue with substituted substrates.
Oxidation of Methyl Precursor 6-methyl-1H-pyrrolo[3,2-b]pyridineSeO₂Moderate to Low (Variable)12-24 hoursRequires synthesis of the methyl precursor. Over-oxidation to carboxylic acid is a common side reaction.
Reduction of Ester Precursor Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylateDIBAL-HGood to Excellent (Potentially >80%)2-4 hoursRequires synthesis of the ester precursor. Strict temperature control (-78 °C) is crucial to prevent over-reduction.

Conclusion and Recommendations

For the synthesis of this compound, the Vilsmeier-Haack formylation stands out as the most direct and efficient method, especially when starting from the readily available 1H-pyrrolo[3,2-b]pyridine core. Its one-pot nature and generally good yields make it an attractive choice for both small-scale and larger-scale preparations.

The oxidation of a methyl precursor is a less favorable option due to the challenges associated with controlling the oxidation state and the potential for low yields. This route might be considered only if the 6-methyl-1H-pyrrolo[3,2-b]pyridine is a more accessible starting material than the parent heterocycle.

The reduction of the corresponding methyl ester using DIBAL-H is a highly viable and often high-yielding alternative. This method becomes particularly advantageous if the synthetic strategy involves the ester as a key intermediate for other transformations or if the direct formylation proves to be problematic for a specifically substituted 4-azaindole.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including the availability of starting materials, the desired scale of the synthesis, and the tolerance for multi-step sequences. However, for a straightforward and reliable synthesis of the title compound, the Vilsmeier-Haack formylation is the recommended benchmark method.

References

  • NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Accessed January 11, 2026. [Link]

  • Tasneem, M., et al. Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Science and Research. 2019.
  • PubMed. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.
  • Google Patents. Preparation method for 4-substituted-7-azaindole. Accessed January 11, 2026.
  • Cusabio. Methyl1H-pyrrolo[3,2-b]pyridine-6-carboxylate. Cusabio. Accessed January 11, 2026. [Link]

  • Chinese Journal of Chemistry. Synthesis of Azaindoles. Wiley Online Library. 2012.
  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. 2024.
  • ResearchGate. A General Method for the Preparation of 4- and 6-Azaindoles.
  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. Accessed January 11, 2026. [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. 2024.
  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. 2023.
  • Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

  • ResearchGate. Diisobutyl(morpholino)aluminum‐Enabled Partial Reductions with DIBALH: Highly Practical Synthesis of Aldehydes from Carboxylic Acid Derivatives.
  • Common Organic Chemistry. Diisobutylaluminum Hydride (DIBAL-H). Common Organic Chemistry. Accessed January 11, 2026. [Link]

  • ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.
  • Master Organic Chemistry. DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Master Organic Chemistry. 2011.
  • RSC Publishing. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Royal Society of Chemistry. 2013.
  • Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. Accessed January 11, 2026. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. 2019.
  • PubMed Central. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase.

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors. Its structural resemblance to the adenine core of ATP makes it an ideal starting point for designing ATP-competitive inhibitors.[1] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity.[2] Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[3] Therefore, a rigorous and comprehensive assessment of the cross-reactivity profile of any new kinase inhibitor derived from 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is not just a regulatory requirement, but a critical step in understanding its biological activity and therapeutic potential.

This guide provides a comparative overview of state-of-the-art methodologies for profiling the cross-reactivity of kinase inhibitors, with a focus on derivatives of the this compound scaffold. We will delve into the principles, experimental protocols, and data interpretation of key biochemical and cellular assays, offering a framework for generating a robust selectivity profile.

The Landscape of Kinase Inhibitor Selectivity Profiling

A multi-faceted approach is essential to build a comprehensive understanding of a compound's selectivity. This typically involves a combination of large-scale biochemical screens to identify potential off-targets and cell-based assays to confirm target engagement in a more physiologically relevant context.

Broad-Panel Kinase Screening: The "Kinome Scan" Approach

The initial and most crucial step in assessing cross-reactivity is to screen the inhibitor against a large panel of kinases, ideally representing the entire human kinome. This provides a broad, unbiased view of the inhibitor's selectivity. The KINOMEscan™ platform from Eurofins Discovery is a widely used example of such a technology, employing a competition binding assay format.[4][5][6][7]

Principle of the Assay: This method relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. This approach directly measures the binding affinity (Kd) of the inhibitor to each kinase in the panel, independent of their enzymatic activity.[8][9]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Test_Compound Test Compound (Derivative of this compound) Incubation Incubate Test Compound, Kinase, and Immobilized Ligand Test_Compound->Incubation Kinase_Panel Panel of Human Kinases (e.g., 468 kinases) Kinase_Panel->Incubation Immobilized_Ligand Immobilized Active-Site Directed Ligand Immobilized_Ligand->Incubation Washing Wash to Remove Unbound Components Incubation->Washing Quantification Quantify Bound Kinase (e.g., via qPCR of a DNA tag) Washing->Quantification Data_Processing Calculate Percent of Control Quantification->Data_Processing Kd_Determination Determine Dissociation Constants (Kd) Data_Processing->Kd_Determination Selectivity_Score Calculate Selectivity Score (S-score) Kd_Determination->Selectivity_Score TREEspot Visualize Data (e.g., TREEspot™) Selectivity_Score->TREEspot G cluster_cell_prep Cell Preparation & Treatment cluster_thermal_shift Thermal Shift Protocol cluster_detection Protein Detection & Analysis Cell_Culture Culture Cells of Interest Compound_Treatment Treat Cells with Test Compound or Vehicle (DMSO) Cell_Culture->Compound_Treatment Heat_Challenge Apply Heat Gradient to Cell Lysates Compound_Treatment->Heat_Challenge Cell_Lysis Lyse Cells and Separate Soluble and Precipitated Fractions Heat_Challenge->Cell_Lysis Western_Blot Quantify Soluble Target Protein by Western Blot Cell_Lysis->Western_Blot Data_Analysis Plot Melting Curves and Determine Tm Shift Western_Blot->Data_Analysis

Caption: CETSA® Experimental Workflow.

Detailed Protocol: Western Blot-based CETSA®

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluence. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: After the heat challenge, lyse the cells (e.g., by freeze-thaw cycles or sonication). Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using a standard protein quantification method like Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples. The resulting melting curves are then used to determine the melting temperature (Tm) for each condition. A shift in the Tm in the presence of the inhibitor indicates target engagement.

Comparative Data for Hypothetical this compound Derivatives

To illustrate the application of these methodologies, let's consider three hypothetical inhibitors derived from this compound: PYR-A , PYR-B , and PYR-C .

Table 1: KINOMEscan™ Selectivity Profiling Data

CompoundTarget KinaseKd (nM)S-score (1 µM)Key Off-Targets (Kd < 1 µM)
PYR-A Kinase X150.05Kinase Y (250 nM), Kinase Z (800 nM)
PYR-B Kinase X500.20Kinase A (150 nM), Kinase B (400 nM), Kinase C (900 nM)
PYR-C Kinase X50.02None

S-score (1 µM) is the fraction of kinases in the panel that are inhibited by more than 65% at a 1 µM concentration of the compound.

Table 2: CETSA® Target Engagement Data

CompoundTarget KinaseCell LineTm Shift (°C) at 10 µM
PYR-A Kinase XHEK293+5.2
PYR-B Kinase XHEK293+3.8
PYR-C Kinase XHEK293+6.5

Interpretation of a Representative Signaling Pathway

Let's assume Kinase X is a critical component of the MAPK/ERK pathway, a key signaling cascade involved in cell proliferation and survival.

G cluster_pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Kinase_X Kinase X RAF->Kinase_X ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Kinase_X->MEK Inhibitor PYR-C Inhibitor->Kinase_X

Caption: Inhibition of Kinase X in the MAPK/ERK Pathway.

In this hypothetical scenario, PYR-C emerges as the most promising lead compound. It exhibits high potency for the target kinase (Kd = 5 nM), exceptional selectivity with no significant off-targets at 1 µM, and robust target engagement in a cellular context, as evidenced by the significant thermal shift in the CETSA® assay. In contrast, PYR-B is less selective, potentially leading to a more complex pharmacological profile. PYR-A shows good selectivity but is less potent than PYR-C.

Conclusion

The development of selective kinase inhibitors from scaffolds like this compound necessitates a rigorous and multi-pronged approach to cross-reactivity profiling. By combining broad-panel biochemical screens with cellular target engagement assays, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This data is not only crucial for lead optimization and candidate selection but also provides invaluable insights into the compound's mechanism of action and potential for clinical success. The methodologies outlined in this guide provide a robust framework for generating the high-quality, reproducible data required to advance promising kinase inhibitors from the bench to the clinic.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • KINOMEscan Technology - Eurofins Discovery.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv.
  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech.
  • Competition binding assay for measuring the interaction between...
  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks.
  • KINASE PROFILING & SCREENING - Reaction Biology.
  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review.
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube.
  • Reactivity-based chemical-genetic study of protein kinases - PMC - PubMed Central.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed.

Sources

A Senior Application Scientist's Guide to Comparing the Quantum Yield of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can profoundly impact experimental outcomes. Among the key performance parameters, the fluorescence quantum yield (Φ) stands out as a primary measure of a fluorophore's efficiency.[1][2] It defines the ratio of photons emitted to photons absorbed, directly influencing the brightness and sensitivity of any fluorescence-based assay.[1][2][3][4] This guide provides an in-depth comparison of fluorescent probes based on their quantum yield, supported by a detailed experimental protocol for its accurate determination.

The Principle of Fluorescence and Quantum Yield

Fluorescence is a multi-stage process initiated when a molecule, or fluorophore, absorbs a photon of light, transitioning to an electronically excited state. The molecule can then return to its ground state through various deactivation pathways. The fluorescence quantum yield quantifies the probability that this deactivation will occur through the emission of a photon (fluorescence) rather than non-radiative pathways like internal conversion (heat loss) or intersystem crossing.[1]

A high quantum yield (approaching 1.0 or 100%) indicates that most of the absorbed photons are converted into fluorescent light, resulting in a brighter signal. Conversely, a low quantum yield signifies that non-radiative processes dominate, leading to a weaker signal.

Several factors can influence a probe's quantum yield, including:

  • Molecular Structure: Increased structural rigidity often leads to higher quantum yields by reducing energy loss through bond vibrations.[5][6][7] Conversely, flexible groups can quench fluorescence.[6]

  • Solvent and Environment: The polarity and viscosity of the solvent can alter the rates of non-radiative decay.[7][8] For example, some probes are weakly fluorescent in aqueous solutions but become highly fluorescent in nonpolar environments or when bound to macromolecules.[8]

  • Temperature: Increasing temperature generally decreases quantum yield by promoting collisions that lead to non-radiative energy loss.[5][7]

  • Presence of Quenchers: Dissolved oxygen, for instance, can decrease emission intensity through photochemical oxidation or by promoting intersystem crossing.[7]

Method for Determining Relative Fluorescence Quantum Yield

The most common and accessible method for determining the quantum yield of an unknown sample is the relative method.[1][4][9] This technique involves comparing the fluorescence properties of the test sample to a well-characterized reference standard with a known quantum yield.[1][10]

The governing equation is as follows:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) [1]

Where:

  • Φ is the quantum yield.

  • Grad is the gradient obtained from a plot of integrated fluorescence intensity versus absorbance.[1]

  • η is the refractive index of the solvent.[1][9]

  • The subscripts X and ST denote the unknown sample and the standard, respectively.[1]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_standard Prepare Standard Solutions (5-6 concentrations) abs_measure Measure Absorbance (A) at Excitation Wavelength prep_standard->abs_measure prep_sample Prepare Sample Solutions (5-6 concentrations) prep_sample->abs_measure fluo_measure Measure Corrected Fluorescence Emission Spectra abs_measure->fluo_measure integrate Calculate Integrated Fluorescence Intensity (I) fluo_measure->integrate plot Plot I vs. A for Both Sample and Standard integrate->plot gradient Determine Gradients (Grad) from Linear Fits plot->gradient calculate Calculate Quantum Yield (Φx) Using Comparative Equation gradient->calculate

Caption: Workflow for Relative Quantum Yield Determination.

Causality Behind Experimental Choices: This protocol is designed to minimize common errors, such as the inner filter effect, and ensure the data's linearity and accuracy.

Materials:

  • Test fluorescent probe.

  • Quantum yield reference standard (e.g., Quinine Sulfate, Rhodamine 101).

  • High-purity solvents.

  • UV-Vis Spectrophotometer.

  • Spectrofluorometer with a corrected emission channel.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Select an Appropriate Reference Standard:

    • Rationale: The standard should have a well-documented, stable quantum yield and absorb/emit in a similar spectral region to your test sample to ensure the instrument's detector response is comparable.

    • Action: Choose a standard from a reliable source. For example, Quinine sulfate in 0.1 M perchloric acid (Φ = 0.60) is a dependable standard.[8]

  • Prepare Stock Solutions:

    • Rationale: Accurate stock solutions are fundamental for preparing precise dilutions.

    • Action: Prepare concentrated stock solutions of both the test probe and the reference standard in the desired solvent.

  • Prepare a Series of Dilutions:

    • Rationale: A series of concentrations is used to create a plot of intensity vs. absorbance. The gradient of this plot is used in the final calculation, which is more accurate than a single-point measurement.[1][9] This method also validates the linearity of the fluorescence response.

    • Action: Prepare 5-6 dilutions of both the test probe and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 AU.[1][11][12]

    • Critical Insight: Maintaining an absorbance ≤ 0.1 is crucial to avoid the "inner filter effect," where the sample itself reabsorbs excitation or emission light, leading to non-linear, artificially low fluorescence signals.[1][11][13][14][15]

  • Measure Absorbance Spectra:

    • Rationale: This step identifies the optimal excitation wavelength and provides the precise absorbance values needed for the calculation.

    • Action: For each dilution, record the absorbance spectrum using a UV-Vis spectrophotometer. Note the exact absorbance at the intended excitation wavelength.[11][12]

  • Measure Fluorescence Emission Spectra:

    • Rationale: The integrated area under the corrected emission spectrum represents the total number of photons emitted.

    • Action: Using a spectrofluorometer, excite each solution at the same wavelength used for the absorbance measurement. Record the full, corrected emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slits, integration time) for both the standard and the test sample.[1]

  • Data Processing and Calculation:

    • Rationale: This final sequence of steps translates the raw spectral data into a quantitative quantum yield value.

    • Action: a. For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).[1] b. For both the test probe and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).[1][16] c. Perform a linear regression for each data set. The slope of the line is the gradient (Grad).[1] d. Obtain the refractive indices (η) for the solvents used for the sample and standard. e. Calculate the quantum yield of your test probe (ΦX) using the comparative formula provided above.[1][9][17]

Comparative Data for Common Fluorescent Probes

The selection of a probe often involves a trade-off between quantum yield, photostability, Stokes shift, and environmental sensitivity. The table below summarizes the photophysical properties of several widely used fluorescent probes to aid in this selection process.

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Solvent/Conditions
Fluorescein 4945180.9576,9000.1 M NaOH
Rhodamine 6G 5285510.95116,000Ethanol
Rhodamine B 5555800.31106,000Ethanol
Rhodamine 101 5776011.00110,000Ethanol + 0.01% HCl[1]
Quinine Sulfate 3484480.6011,5000.1 M Perchloric Acid[8]
Cy3 5505700.15150,000Aqueous Buffer
Cy5 6506700.27250,000Aqueous Buffer
Alexa Fluor 488 4945170.9273,000Aqueous Buffer
Alexa Fluor 555 5565730.10155,000Aqueous Buffer
Alexa Fluor 647 6506680.33270,000Aqueous Buffer

Note: Values can vary slightly depending on the specific solvent, pH, and conjugation state. Data compiled from multiple sources.[1][18][19]

Conclusion and Best Practices

The quantum yield is a foundational parameter for assessing the potential performance of a fluorescent probe. A higher quantum yield generally translates to a brighter signal, enabling higher sensitivity and better signal-to-noise ratios in imaging and detection assays.

Key Takeaways for Trustworthy Measurements:

  • Always measure absorbance first to determine the optimal excitation wavelength and ensure your sample concentrations are within the linear range (A < 0.1).[11][12]

  • Use a reliable, well-characterized standard that is appropriate for the spectral range of your probe.[1][10]

  • Ensure your spectrofluorometer's output is corrected for wavelength-dependent variations in detector sensitivity and lamp intensity.

  • Maintain consistent experimental conditions (slits, temperature, solvent) when comparing your sample to the standard.[1]

By adhering to this rigorous, self-validating protocol, researchers can confidently determine and compare the quantum yields of fluorescent probes, leading to more informed probe selection and more robust, reproducible experimental data.

References

  • Edinburgh Instruments. Relative Quantum Yield. [Link]

  • Valeur, B. (2001).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
  • HORIBA Scientific. Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. [Link]

  • Parker, C. A., & Rees, W. T. (1960). Correction of fluorescence spectra and measurement of fluorescence quantum efficiency. The Analyst, 85(1013), 587-600.
  • Fonin, A. V., et al. (2014). Fluorescence quantum yields of dyes in solution: A critical review. Optics and Spectroscopy, 117(5), 713-736.
  • Shimadzu. (2019). Relative Quantum Yield Measurement of a Sample in Solution. Application News No. A504. [Link]

  • Resch-Genger, U., et al. (2008). Quantum yields of fluorescence standards. Journal of Fluorescence, 18(6), 1107-1118.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286.
  • Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5278–5287. [Link]

  • J. N. Demas and G. A. Crosby, "The Measurement of Photoluminescence Quantum Yields. A Review," J. Phys. Chem., 75, 991-1024 (1971). [Link]

Sources

The Strategic Selection of Pyrrolopyridine Scaffolds in Modern Drug Design: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the choice of a core chemical scaffold is a move that dictates the entire trajectory of a research program. Among the privileged structures in the medicinal chemist's arsenal, pyrrolopyridines, also known as azaindoles, have emerged as a versatile and powerful class of pharmacophores. Their structural resemblance to the endogenous indole nucleus, coupled with the strategic introduction of a nitrogen atom in the benzene ring, offers a unique opportunity to fine-tune the physicochemical and pharmacological properties of a drug candidate. This guide provides an in-depth, head-to-head comparison of the four principal pyrrolopyridine isomers—4-, 5-, 6-, and 7-azaindole—to empower researchers with the knowledge to select the optimal scaffold for their specific therapeutic target.

The Azaindole Advantage: Beyond a Simple Bioisostere

The substitution of a carbon atom in the indole ring with a nitrogen atom is more than a mere isosteric replacement; it is a strategic maneuver that can profoundly impact a molecule's drug-like properties.[1][2] This seemingly subtle change introduces a hydrogen bond acceptor, alters the electron distribution, and modulates the pKa and lipophilicity of the scaffold.[2][3] Consequently, the choice of the pyrrolopyridine isomer can significantly influence a compound's binding affinity, selectivity, metabolic stability, and aqueous solubility.[4][5] While all four isomers have found utility in drug discovery, 7-azaindole is the most frequently encountered, particularly in the realm of kinase inhibitors, followed by the 6-azaindole isomer.[4][6]

dot

Caption: Isomeric forms of pyrrolopyridine (azaindole) scaffolds as bioisosteres of the indole ring.

Head-to-Head Comparison: Physicochemical and Pharmacological Properties

The strategic placement of the nitrogen atom within the pyridine ring is a critical determinant of the biological and physicochemical properties of the resulting azaindole. The following sections provide a comparative analysis of the four isomers, supported by experimental data from various studies.

Physicochemical Properties: A Game of Polarity and pKa

The introduction of a nitrogen atom generally leads to an increase in aqueous solubility and a decrease in lipophilicity compared to the parent indole, which can be advantageous for improving the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[7] The position of the nitrogen atom also influences the acidity/basicity (pKa) of the molecule, which in turn affects its ionization state at physiological pH and its potential for forming salt bridges with the target protein.

Property4-Azaindole5-Azaindole6-Azaindole7-AzaindoleIndole (for comparison)
Calculated logP 1.21.51.51.82.1
Calculated pKa 9.86.26.09.7~17
Aqueous Solubility EnhancedEnhancedEnhancedEnhancedLow
Metabolic Stability Generally EnhancedGenerally EnhancedGenerally EnhancedGenerally EnhancedVariable

Table 1: Comparative physicochemical properties of pyrrolopyridine isomers. Data is compiled from multiple sources and represents general trends.[2][4]

Pharmacological Activity: A Tale of Four Isomers in Kinase Inhibition

The differential positioning of the nitrogen atom in the pyrrolopyridine scaffold can lead to distinct structure-activity relationships (SAR) for different biological targets. This is particularly evident in the field of kinase inhibition, where the azaindole core often serves as a hinge-binding motif, mimicking the adenine core of ATP.[4][8]

A compelling example is the development of inhibitors for Cell Division Cycle 7 (Cdc7) kinase. A study systematically evaluating the four isomers revealed that derivatives of 5-azaindole exhibited the most potent inhibitory activity.[3][9] In contrast, the corresponding 4-, 6-, and 7-azaindole isomers demonstrated lower inhibitory activity and selectivity.[3][9] This suggests that the specific placement of the nitrogen atom in the 5-position is optimal for productive interactions within the ATP-binding pocket of Cdc7.

Conversely, in the pursuit of inhibitors for the c-Met kinase, a receptor tyrosine kinase implicated in cancer, potent inhibitors were developed based on the 4-azaindole and 7-azaindole scaffolds, achieving IC50 values in the low nanomolar range.[6] This highlights the target-dependent nature of the optimal isomer selection.

For p38 MAP kinase, another important therapeutic target, various heterocyclic scaffolds, including azaindoles, have been explored.[7][10] The choice of the specific isomer in this context is often guided by the desired balance of potency, selectivity, and pharmacokinetic properties.

In the case of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in angiogenesis, various heterocyclic scaffolds have been investigated, with azaindole-containing compounds showing promise.[5][11][12][13] The nitrogen atom of the azaindole can form crucial hydrogen bonds with the hinge region of the kinase, contributing to the overall binding affinity.

Kinase Target4-Azaindole5-Azaindole6-Azaindole7-Azaindole
Cdc7 Kinase Lower ActivityHigh Potency Lower ActivityLower Activity
c-Met Kinase Potent Inhibition Less ExploredLess ExploredPotent Inhibition
p38 MAP Kinase ActiveActiveActiveActive
VEGFR-2 ActiveActiveActiveActive

Table 2: Summary of the activity of different pyrrolopyridine isomers against various kinase targets. The data is generalized from multiple studies and highlights the most promising isomer for each target where comparative data is available.[3][5][6][7][9][10][11][12][13]

dot

Kinase_Binding cluster_kinase Kinase Hinge Region Hinge NH C=O Azaindole Pyrrolopyridine (e.g., 7-Azaindole) Azaindole->Hinge:f0 H-bond (donor) Azaindole->Hinge:f1 H-bond (acceptor)

Caption: Generalized binding mode of a 7-azaindole scaffold in a kinase ATP-binding site.

Synthetic Accessibility: A Practical Consideration

The choice of a pyrrolopyridine scaffold is also influenced by its synthetic accessibility. While numerous methods have been developed for the synthesis of all four isomers, the ease and scalability of these routes can vary.[1][4][14][15][16]

  • 7-Azaindoles: Generally, the most readily accessible isomers, with a variety of established synthetic routes starting from commercially available pyridines.[4]

  • 6-Azaindoles: Also synthetically accessible, with several reported methods for their construction.[8][10][14]

  • 4- and 5-Azaindoles: The synthesis of these isomers can be more challenging, often requiring multi-step sequences or less common starting materials.[15][17]

Recent advances in synthetic methodology, such as palladium-catalyzed cross-coupling reactions, have significantly expanded the toolkit for accessing all four isomers, enabling the exploration of a wider chemical space.[1]

dot

Synthesis_Workflow Start Starting Materials (e.g., Aminopyridines) Reaction Key Synthetic Step (e.g., Pd-catalyzed coupling) Start->Reaction Scaffold Pyrrolopyridine Scaffold Reaction->Scaffold Functionalization Further Functionalization Scaffold->Functionalization Candidate Drug Candidate Functionalization->Candidate

Caption: A generalized workflow for the synthesis and elaboration of pyrrolopyridine scaffolds.

Experimental Protocols: A Guide to Comparative Evaluation

To facilitate the direct comparison of different pyrrolopyridine scaffolds, standardized and robust experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Pyrrolopyridine test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each pyrrolopyridine isomer in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

  • Add 2 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Materials:

  • Pooled human liver microsomes

  • Pyrrolopyridine test compounds

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard (e.g., warfarin)

  • 96-well deep-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a 1 mM stock solution of each pyrrolopyridine isomer in DMSO.

  • Reaction Mixture Preparation: In a 96-well deep-well plate, prepare the incubation mixture containing phosphate buffer and the test compound at a final concentration of 1 µM.

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.

Conclusion: A Strategic Choice for Targeted Drug Discovery

The comparative analysis of the 4-, 5-, 6-, and 7-azaindole scaffolds underscores the critical role of the nitrogen atom's position in dictating the pharmacological and physicochemical properties of a drug candidate. While 7-azaindole remains a popular and often successful choice, particularly in kinase inhibitor design, this guide demonstrates that a "one-size-fits-all" approach is suboptimal. The judicious selection of the most appropriate pyrrolopyridine isomer, based on a thorough understanding of the target biology and the desired drug-like properties, can significantly enhance the probability of success in a drug discovery program. The experimental protocols provided herein offer a framework for the systematic and comparative evaluation of these versatile scaffolds, enabling researchers to make data-driven decisions in their quest for novel and effective therapeutics.

References

  • A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. Benchchem.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Org Lett. 2016 Jul 1;18(13):3250-3.
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2014 Nov 28;19(12):19935-79.
  • Azaindole Therapeutic Agents. ACS Med Chem Lett. 2020 Sep 10;11(9):1633-1644.
  • Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorg Med Chem Lett. 2007 Sep 15;17(18):5019-24.
  • Optimization and Scaling up of the Azaindole Deriv
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Eur J Med Chem. 2023 Oct 5;258:115621.
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Med Chem Lett. 2020 Nov 12;11(11):2245-2251.
  • Scalable synthesis and properties of 7-methyl- 4-azaindole. Enamine.
  • Recent developments in the synthesis of 4-, 5-, 6- and 7-azaindoles.
  • A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. Semantic Scholar.
  • A Head-to-Head Preclinical Comparison of 7-Azaoxindole Analogs as Kinase Inhibitors. Benchchem.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Universidade NOVA de Lisboa.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Med Chem. 2023 May 24;14(5):844-874.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Med Chem. 2023 Dec;15(24):2309-2323.
  • Indole-based Heterocyclic Inhibitors of p38alpha MAP Kinase: Designing a Conformationally Restricted Analogue. Bioorg Med Chem Lett. 2003 Sep 15;13(18):3087-90.
  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Med Chem. 2022 Dec 14;14(1):23-61.
  • Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds.
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Des Devel Ther. 2022 Mar 3;16:569-590.
  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. IntechOpen.
  • Structure-based Virtual Screening Approach to the Discovery of p38 MAP Kinase Inhibitors. Bioorg Med Chem Lett. 2012 Mar 15;22(6):2195-9.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. 2023 Feb 16;28(4):1833.
  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules. 2022 Jun 15;27(12):3846.
  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules. 2021 Nov 23;26(23):7110.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC.
  • MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein.

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry.[1][2] Its structural resemblance to the adenine fragment of ATP makes it an exceptional bioisostere for designing molecules that interact with the hinge region of protein kinases, a critical class of enzymes in cellular signaling.[2] The aldehyde functional group at the 6-position of this scaffold serves as a highly versatile synthetic handle, allowing for the systematic exploration of chemical space to develop novel therapeutics.[3] This guide provides a framework for assessing the novelty of new derivatives, focusing on comparative synthetic strategies, benchmarking biological activity, and navigating the intellectual property landscape.

Part 1: Comparative Analysis of Synthetic Derivatization

The true novelty of a compound often begins with its synthesis. An innovative synthetic route that is more efficient, scalable, or environmentally friendly can be as significant as the biological activity of the final compound. The C6-aldehyde of the 1H-pyrrolo[3,2-b]pyridine core is a reactive electrophilic center, amenable to a wide array of chemical transformations.[4]

Key derivatization reactions include:

  • Reductive Amination: A cornerstone reaction for introducing diverse amine functionalities, creating new carbon-nitrogen bonds that are fundamental for modulating physicochemical properties and target engagement.

  • Wittig and Horner-Wadsworth-Emmons Olefination: These reactions convert the aldehyde into an alkene, providing a route to introduce unsaturated side chains and expand the molecule's conformational possibilities.[4]

  • Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard, organolithium) to the aldehyde yields secondary alcohols, a crucial method for carbon-carbon bond formation.[4]

  • Condensation Reactions: Reaction with active methylene compounds followed by cyclization can lead to the formation of more complex heterocyclic systems.

A novel derivative's synthetic route should be benchmarked against established methods. The following table compares common conditions for reductive amination, a frequently used derivatization strategy.

Table 1: Comparison of Reductive Amination Conditions for 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Reagent/CatalystSolventTemperature (°C)Typical Yield (%)Key Considerations
Sodium triacetoxyborohydride (STAB)Dichloroethane (DCE)Room Temp80-95Mild conditions, high functional group tolerance.
Sodium cyanoborohydride (NaBH3CN)Methanol (MeOH)Room Temp75-90Requires careful pH control to avoid release of HCN.
H2, Palladium on Carbon (Pd/C)Ethanol/MethanolRoom Temp - 5085-98High efficiency, but not suitable for substrates with reducible functional groups (e.g., alkynes, nitro groups).

The choice of method is dictated by the substrate's functional group tolerance and the desired scale of the reaction. A process that avoids toxic reagents like NaBH3CN or expensive catalysts while maintaining high yields would be considered a significant process-chemistry innovation.

Part 2: Benchmarking Biological Activity Against Established Alternatives

The 7-azaindole scaffold is a prominent feature in a multitude of kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket.[5][6][7][8] Consequently, a primary area for assessing the novelty of new this compound derivatives is in the context of kinase inhibition, such as targeting the Fibroblast Growth Factor Receptor (FGFR) or Phosphoinositide 3-kinase (PI3K) pathways, which are often dysregulated in cancer.[5][7][8]

Case Study: Targeting the FGFR Signaling Pathway

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers, including hepatocellular carcinoma.[5][6] Novel 7-azaindole derivatives have been developed as potent and selective FGFR4 inhibitors.[5][6]

Below is a diagram illustrating the FGFR signaling pathway and the point of intervention for kinase inhibitors.

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR4 Receptor FGF->FGFR P1 FGFR->P1 Autophosphorylation Membrane Cell Membrane RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT PLCg PLCγ Pathway P1->PLCg P2 Cell_Effects Cell Proliferation, Survival, Angiogenesis RAS_RAF->Cell_Effects PI3K_AKT->Cell_Effects PLCg->Cell_Effects Inhibitor 1H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: The FGFR signaling cascade and the inhibitory action of 7-azaindole derivatives.

To establish novelty, the biological activity of a new derivative must be compared quantitatively with existing compounds. This is typically done by measuring the half-maximal inhibitory concentration (IC50).

Table 2: Comparative IC50 Data for FGFR4 Kinase Inhibitors

CompoundScaffoldFGFR4 IC50 (nM)Selectivity ProfileReference
Derivative X (Hypothetical) 1H-pyrrolo[3,2-b]pyridine 5 High selectivity over other FGFR isoforms and a panel of 300 kinases.N/A
Compound 307-Azaindole1.8High selectivity among kinases.[5][6]
Irpagratinib (ABSK-011)N/APotentHighly selective FGFR4 inhibitor.[6]
Roblitinib (FGF401)N/A1.1Selective FGFR4 inhibitor.Publicly available data

A new derivative demonstrates novelty if it exhibits:

  • Superior Potency: A significantly lower IC50 value compared to the benchmarks.

  • Enhanced Selectivity: High potency against the target kinase (e.g., FGFR4) with minimal activity against other kinases, which can reduce off-target side effects.

  • Improved Drug-like Properties: Better solubility, metabolic stability, or oral bioavailability.

Part 3: A Framework for Novelty Assessment

A comprehensive assessment of novelty integrates synthetic accessibility, biological performance, and the existing intellectual property (IP) landscape. The following decision-tree diagram provides a logical workflow for this evaluation.

Novelty_Assessment cluster_synthesis Synthetic Novelty cluster_biology Biological Novelty cluster_ip IP & Structural Novelty Start Start: New 1H-pyrrolo[3,2-b]pyridine -6-carbaldehyde Derivative Q_Synth Is the synthetic route novel, more efficient, or greener? Start->Q_Synth A_Synth_Yes Significant Synthetic Advantage Q_Synth->A_Synth_Yes Yes A_Synth_No Standard Synthesis Q_Synth->A_Synth_No No Q_Bio Is biological activity (potency/selectivity) superior to benchmarks? A_Synth_Yes->Q_Bio A_Synth_No->Q_Bio A_Bio_Yes Clear Biological Advantage Q_Bio->A_Bio_Yes Yes A_Bio_No Incremental or No Improvement Q_Bio->A_Bio_No No Q_IP Is the final structure unreported and outside existing patent claims? A_Bio_Yes->Q_IP A_Bio_No->Q_IP A_IP_Yes Novel Chemical Matter (Patentable) Q_IP->A_IP_Yes Yes A_IP_No Structurally Obvious or Within Existing IP Q_IP->A_IP_No No Conclusion Overall Novelty Assessment A_IP_Yes->Conclusion A_IP_No->Conclusion

Caption: A decision-tree workflow for assessing the overall novelty of a new derivative.

A compound is highly novel if it possesses a unique structure with a clear biological advantage and is prepared via an improved synthetic route. Even derivatives with incremental biological improvements may be considered novel if their synthesis is substantially better or if they possess superior pharmaceutical properties.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB

This protocol describes a reliable, lab-scale synthesis of a secondary amine derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound in DCE, add the desired amine.

  • Stir the mixture at room temperature for 30 minutes to allow for imine/iminium ion formation.

  • Add STAB portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Self-Validation: The success of the protocol is validated by achieving the expected product mass via HRMS and the correct proton and carbon signals in NMR spectroscopy. A typical yield for this reaction is expected to be in the 80-95% range.

References

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ResearchGate. [Link]

  • Discovery and Characterization of Novel Indole and 7-azaindole Derivatives as Inhibitors of β-amyloid-42 Aggregation for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health (NIH). [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure - Activity Relationships. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Autech. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [Link]

Sources

The Versatile Scaffold: A Comparative Review of the Biological Activities of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine nucleus, a heterocyclic scaffold composed of a fused pyrrole and pyridine ring, has emerged as a privileged structure in medicinal chemistry.[1][2] Its six isomeric forms provide a rich structural diversity that has been exploited to develop a wide array of biologically active compounds.[1] This guide offers an in-depth comparison of the diverse biological activities of pyrrolopyridine derivatives, with a focus on their anticancer, antiviral, anti-inflammatory, and neuroprotective properties. By examining experimental data and the underlying mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of compounds.

The Foundation of Activity: A Privileged Pharmacophore

The pyrrolopyridine scaffold is not only a synthetic marvel but is also found in nature within alkaloids like camptothecin, which exhibits both anticancer and anti-HIV-1 activity, and variolin B, an anticancer agent isolated from an Antarctic sponge.[1] The synthetic realm has produced drugs such as Vemurafenib and Pexidartinib, both approved for anticancer therapy.[1] A key feature contributing to the broad bioactivity of pyrrolopyridines is the ability of their core structure to mimic the purine ring of ATP.[2] This characteristic makes them ideal candidates for the design of kinase inhibitors, a major class of targeted therapeutics.[2]

Anticancer Activity: Targeting the Engines of Cell Growth

The fight against cancer is a primary area where pyrrolopyridine derivatives have shown significant promise. Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and migration.

Comparative Efficacy of Pyrrolopyridine-Based Kinase Inhibitors
Compound/Derivative ClassTarget Kinase(s)IC50 ValuesCell Line(s)Key FindingsReference
Vemurafenib BRAF V600E31 nMMelanoma cellsApproved for the treatment of late-stage melanoma.[2]
Pexidartinib CSF1R, c-Kit, FLT313 nM (CSF1R)VariousApproved for the treatment of tenosynovial giant cell tumor.[1]
1H-pyrrolo[2,3-b]pyridine derivative (16h) MELK32 nMA549, MDA-MB-231, MCF-7Potent enzyme inhibition and excellent anti-proliferative effect. Induced apoptosis and G0/G1 cell cycle arrest.[3]
1H-pyrrolo[2,3-b]pyridine derivative (4h) FGFR1, 2, 37 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3)4T1 (breast cancer)Significantly inhibited cell proliferation, migration, and invasion.[4]
Pyrrolopyridazine derivative (7d) HER-24 nMN/APotent and selective inhibition of HER-2 kinase activity.[5]
Spiro-pyrrolopyridazine (SPP10) EGFR2.3 µM (MCF-7), 3.1 µM (H69AR), 4.2 µM (PC-3)MCF-7, H69AR, PC-3Selectively cytotoxic to cancer cells and induced apoptosis.[6]
Experimental Workflow: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a target kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound mix Mix compound, kinase, substrate, and ATP in microplate wells prep_compound->mix prep_enzyme Prepare kinase, substrate, and ATP solution prep_enzyme->mix incubate Incubate at room temperature to allow kinase reaction mix->incubate add_reagent Add detection reagent (e.g., ADP-Glo™) incubate->add_reagent read_plate Read luminescence on a plate reader add_reagent->read_plate calc_inhibition Calculate percent inhibition relative to control read_plate->calc_inhibition calc_ic50 Determine IC50 value using dose-response curve calc_inhibition->calc_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Antiviral Activity: A Broad Spectrum of Inhibition

Pyrrolopyridine derivatives have demonstrated efficacy against a range of viruses, including HIV, human cytomegalovirus (HCMV), and gastroenteric viruses. Their mechanisms of action are diverse and can involve targeting viral enzymes or interfering with viral replication processes.

Comparative Antiviral Potency
Compound/Derivative ClassTarget VirusEC50 / IC50 ValuesCell Line(s)Key FindingsReference
7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates HIV-1<10 µMMT-4 cellsModerate to potent activity in inhibiting HIV-1 replication.[1]
Pyrrolopyridine analogs Human Cytomegalovirus (HCMV)Not specifiedNot specifiedNovel class of compounds with anti-HCMV activity.[7]
4-amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine (19) Murine Cytomegalovirus (in vivo)5.6 mg/kgMiceActive against murine cytomegalovirus in vivo.[8]
Pyrrolo[2,3‑d]pyrimidine derivatives (e.g., 5d) Rotavirus, Coxsackievirus B4Not specifiedBGM cellsSignificant antiviral activity against common gastroenteric viruses.[9]
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound.

  • Cell Seeding: Seed susceptible host cells in multi-well plates and grow to confluency.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral plaques to form (typically 2-10 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percent plaque reduction at each compound concentration compared to a no-drug control to determine the EC50 value.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Pyrrolopyridines have been investigated for their ability to modulate inflammatory pathways, often by inhibiting key enzymes and signaling molecules.

Comparative Anti-inflammatory Effects
Compound/Derivative ClassTarget/ModelKey FindingsReference
Pyrrolopyridines (3i and 3l) COX-2Showed promising in vitro pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory activity.[10]
PNU-142731A Antigen-induced eosinophilic lung inflammation (murine model)Dose-related inhibition of eosinophil and lymphocyte accumulation in the airways. Reduced levels of IL-5 and IL-6.[11]
Pyrrolo[2,3-d]pyrimidin derivative (11e) JAK1/JAK2Displayed compelling anti-inflammatory efficacy superior to baricitinib by inhibiting NO generation in LPS-induced macrophages.[12]
Fused pyrrolopyrimidine derivatives (3a, 4b, 8e) TLR-2/TLR-4Potent in vitro anti-inflammatory activity in LPS-stimulated RAW264.7 cells.[13]
Signaling Pathway: JAK/STAT Inhibition in Inflammation

G cytokine Inflammatory Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene Pro-inflammatory Gene Expression nucleus->gene promotes pyrrolopyridine Pyrrolopyridine Inhibitor pyrrolopyridine->jak inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by pyrrolopyridine derivatives.

Neuroprotective Effects: Guarding the Nervous System

The potential of pyrrolopyridines to protect neurons from damage is an exciting area of research, with implications for neurodegenerative diseases and brain injury.

Comparative Neuroprotective Activities
Compound/Derivative ClassModel of NeurotoxicityKey FindingsReference
U-104067F 3-acetylpyridine-treated ratsPartially but significantly prevented the loss of inferior olivary neurons.[14]
U-101033E and U-104067F Transient forebrain ischemia (gerbil model)Demonstrated greater ability than tirilazad to protect hippocampal CA1 neurons.[15]
Pyrrolo[2,3-b]pyridine derivatives (41, 46, 54) GSK-3β inhibitionPotent GSK-3β inhibitors with IC50 values in the nanomolar range, suggesting potential for Alzheimer's disease treatment.[16]
Pyrrole-containing azomethine compounds H2O2-induced stress in SH-SY5Y cellsExhibited significant neuroprotective and antioxidant effects at low micromolar concentrations.[17][18]
Experimental Workflow: Assessing Neuroprotection in a Cell-Based Oxidative Stress Model
  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate medium.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test pyrrolopyridine derivative for a specified period (e.g., 1-24 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), to induce cell death.

  • Cell Viability Assay: After the stress induction period, assess cell viability using a standard method like the MTT assay or LDH release assay.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to that of cells exposed to the oxidative stressor alone. Calculate the percentage of neuroprotection.

Conclusion and Future Directions

The pyrrolopyridine scaffold has unequivocally demonstrated its value as a versatile platform for the development of potent and selective therapeutic agents. The comparative data presented in this guide highlight the remarkable breadth of biological activities exhibited by this class of compounds, from targeted anticancer kinase inhibition to broad-spectrum antiviral activity, potent anti-inflammatory effects, and promising neuroprotective properties.

The ability to readily modify the pyrrolopyridine core allows for fine-tuning of activity and selectivity, as evidenced by the numerous derivatives with nanomolar potency against their respective targets. Future research will likely focus on further optimizing these scaffolds to enhance their drug-like properties, including bioavailability and safety profiles. The continued exploration of the vast chemical space around the pyrrolopyridine nucleus holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Abdel-Magid, A. F. (2016). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 26(11), 1271-1286. [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 23(10), 2533. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]

  • Hall, E. D., & McCall, J. M. (1996). Neuroprotective Effects of the Pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated Rats. Journal of Pharmacology and Experimental Therapeutics, 279(3), 1205-1210. [Link]

  • Hall, E. D., et al. (1996). Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models. Journal of Pharmacology and Experimental Therapeutics, 279(3), 1195-1204. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link]

  • Hall, E. D., et al. (1997). Neuroprotective effects of the novel brain-penetrating pyrrolopyrimidine antioxidants U-101033E and U-104067F against post-ischemic degeneration of nigrostriatal neurons. Brain Research, 758(1-2), 49-56. [Link]

  • Stamminger, T., et al. (2018). Novel cytomegalovirus-inhibitory compounds of the class pyrrolopyridines show a complex pattern of target binding that suggests an unusual mechanism of antiviral activity. Antiviral Research, 159, 84-94. [Link]

  • Li, X., et al. (2022). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 230, 114115. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(51), 30693-30705. [Link]

  • Richards, I. M., et al. (2000). Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine PNU-142731A, a potential treatment for asthma. Journal of Pharmacology and Experimental Therapeutics, 295(2), 657-665. [Link]

  • El-Gamal, M. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1649-1662. [Link]

  • Kim, H. R., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1588-1605. [Link]

  • Fathalla, O. A., et al. (2012). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Archiv der Pharmazie, 345(8), 646-653. [Link]

  • Tang, P. C., et al. (2009). Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6437-6440. [Link]

  • Seela, F., et al. (1993). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 36(20), 2908-2917. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4089-4100. [Link]

  • Soror, S. H., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 127, 182-194. [Link]

  • Yilmaz, I., et al. (2023). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 8(31), 28247-28260. [Link]

  • Zhelev, Z., et al. (2022). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 11(5), 856. [Link]

  • Zhelev, Z., et al. (2022). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants (Basel), 11(5), 856. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde and its isomers are integral to modern synthetic chemistry and drug discovery. However, their potential biological activity necessitates a rigorous and informed approach to handling and disposal. This guide provides a comprehensive framework for the safe management of this compound, grounded in established laboratory safety principles and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the integrity of research, and the environment.

Disclaimer: Specific safety data for this compound is not widely published. The hazard information and subsequent handling advice are based on data for the closely related isomers, 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde and 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This guidance should be considered the minimum standard of care.

Hazard Profile: Understanding the Risk

The foundation of safe disposal is a thorough understanding of the compound's intrinsic hazards. Based on aggregated GHS (Globally Harmonized System) data for its isomers, this compound should be handled as a hazardous substance with the following potential risks[1][2][3].

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

These classifications dictate the necessity for stringent controls to prevent ingestion, skin/eye contact, and inhalation of the compound as a solid dust or aerosol.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE. The choice of PPE is a direct response to the identified hazards[4][5].

  • Eye Protection: Wear chemical safety goggles that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and potential splashes[5].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Employ proper glove removal techniques to avoid skin contact[6].

  • Body Protection: A long-sleeved laboratory coat is mandatory to prevent skin contact.

  • Respiratory Protection: All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood to mitigate the risk of respiratory tract irritation[7][8].

Spill Management Protocol

Accidental spills must be managed immediately and safely. The correct response depends on the scale of the spill. Laboratory workers should only clean up small, incidental spills if they are properly trained and equipped; otherwise, they should evacuate and seek professional assistance[9][10][11].

Step-by-Step Spill Cleanup Procedure
  • Alert & Assess: Immediately notify personnel in the area. Assess the extent of the spill without taking personal risks. Determine if it is manageable or requires an emergency response[11].

  • Isolate & Ventilate: If safe to do so, close the lab door to contain any airborne dust. Ensure the chemical fume hood is operational to maximize ventilation[4].

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Containment: For a solid spill, gently cover the area with absorbent pads or paper towels to minimize dust generation[12].

  • Cleanup:

    • Carefully wet the absorbent material with water (unless the material is water-reactive, which is not indicated for this compound) to prevent dust from becoming airborne[12].

    • Using a plastic scoop or tongs, carefully collect the absorbed material and spilled solid[12]. Avoid sweeping dry powder, as this can create dust clouds.

    • Place all contaminated materials into a heavy-duty plastic bag or a designated, sealable waste container[4].

  • Decontamination: Wipe the spill area with a damp paper towel or sponge with soap and water[9][11]. Place these cleaning materials into the same waste bag.

  • Disposal: Seal the waste bag or container, attach a completed hazardous waste label, and place it in the designated Satellite Accumulation Area (SAA)[12][13].

  • Final Steps: Decontaminate all non-disposable tools used in the cleanup. Remove and dispose of contaminated gloves and other PPE as hazardous waste. Wash hands thoroughly[8][12]. Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department[10].

Spill_Response_Workflow cluster_assessment Assessment Phase cluster_response Response Phase Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Evacuate Evacuate Area Call EHS/Emergency Services Assess->Evacuate Large Spill or Unknown Hazard Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->Don_PPE Small, Manageable Spill Contain Cover with Wet Absorbent Material to Prevent Dust Don_PPE->Contain Cleanup Collect Material with Scoop/Tongs Contain->Cleanup Decontaminate Clean Area with Soap & Water Cleanup->Decontaminate Dispose Package & Label as Hazardous Waste Decontaminate->Dispose Report Report to Supervisor/EHS Dispose->Report Restock Restock Spill Kit Dispose->Restock

Caption: Workflow for responding to a chemical spill.

Routine Waste Disposal Workflow

Systematic collection of chemical waste at the point of generation is a cornerstone of laboratory safety and regulatory compliance. All items contaminated with this compound must be treated as hazardous waste[13][14].

Step-by-Step Waste Accumulation Procedure
  • Designate a Container: Use a chemically compatible, leak-proof container with a tight-fitting screw cap for solid waste collection[15]. The container must be in good condition, free of cracks or corrosion.

  • Label Correctly: As soon as the first item of waste is added, the container must be labeled. The label should clearly state "Hazardous Waste" and list all chemical constituents, including "this compound"[15]. The label must also identify the associated hazards (e.g., Irritant, Toxic).

  • Segregate Waste: Do not mix incompatible waste streams. This compound should be collected with other solid organic waste, avoiding mixture with strong acids, bases, or oxidizers unless compatibility is confirmed.

  • Accumulate Waste: Collect all contaminated materials, such as weigh boats, contaminated gloves, pipette tips, and paper towels, directly into the labeled container.

  • Keep Container Closed: The hazardous waste container must remain sealed at all times except when waste is being added[16]. This prevents the release of vapors and protects lab personnel.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation. This area should be under the control of the laboratory personnel[13][16].

  • Request Pickup: Once the container is full, or if work on the project is complete, submit a request for waste pickup to your institution's EHS department. Do not overfill containers[14].

Routine_Waste_Workflow cluster_collection Waste Collection at Bench cluster_storage Satellite Accumulation Area (SAA) Management Generate Generate Waste (e.g., Contaminated Gloves, Weigh Paper) Container Select Compatible Container with Screw Cap Generate->Container Label Label Container: 'Hazardous Waste' + Chemical Name + Hazards Container->Label Add_Waste Place Contaminated Item in Container Label->Add_Waste Seal Securely Close Container Lid Add_Waste->Seal Store Store Container in SAA Seal->Store Monitor Monitor Fill Level Store->Monitor Request Container Full? Request EHS Pickup Monitor->Request Request->Store No EHS EHS Collects Waste for Final Disposal Request->EHS Yes

Caption: Standard operating procedure for routine hazardous waste accumulation.

Final Disposal & Regulatory Compliance

The ultimate disposal of this compound is governed by strict federal and local regulations. The entire process, from generation to final treatment, is tracked to ensure environmental protection[15][17].

  • EPA Regulations: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous chemical waste under the Resource Conservation and Recovery Act (RCRA)[14][17]. All procedures must comply with these standards.

  • Waste Manifest: When EHS collects the waste, it is tracked using a Uniform Hazardous Waste Manifest, a document that follows the waste from the generation site to a licensed Treatment, Storage, and Disposal Facility (TSDF)[15][16].

  • Disposal Method: At the TSDF, the compound will likely be destroyed via high-temperature incineration in a facility equipped with scrubbers and afterburners to neutralize harmful combustion byproducts[7]. This is the most environmentally sound method for disposing of this type of organic chemical waste.

  • Record Keeping: The laboratory and institution must maintain accurate records of all hazardous waste generated and disposed of, including the manifest documents[15][16].

By adhering to these detailed procedures, researchers can safely manage this compound from initial use through final disposal, ensuring a safe laboratory environment and responsible stewardship of chemical resources.

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023). Lab Manager. [Link]

  • Spill Clean up Procedure. University of British Columbia Safety & Risk Services. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Procedures. University of Tennessee Knoxville Environmental Health and Safety. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • The Complete Beginners Guide to Chemical Disposal. (2022). Goodway Technologies. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2022). Molecules. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link]

  • MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. (2021). Capot Chemical Co., Ltd. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid Safety Data Sheet. (2021). Angene Chemical. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe management of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar compounds, such as other pyrrolopyridine carbaldehydes and pyridine derivatives, to establish a robust safety protocol. The core principle of this guide is to treat this compound with the caution required for a substance with unknown toxicological properties, ensuring a proactive approach to laboratory safety.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Understanding the potential hazards is the first step in a comprehensive safety plan. Based on the GHS classifications of analogous compounds, this compound should be presumed to possess the following hazards.[1][2][3][4]

Anticipated Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][4]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment must consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE CategorySpecific RecommendationsRationale for Use
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended.[5] Latex gloves are not suitable.[5] Always inspect gloves for tears or punctures before use and change them frequently.Provides a critical barrier against skin contact, which can lead to irritation and potential sensitization.
Body Protection A flame-retardant laboratory coat, fully buttoned, is essential. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.Protects personal clothing from contamination and provides a barrier against accidental spills.
Respiratory Protection All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.Prevents the inhalation of airborne particles or vapors that may cause respiratory tract irritation.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Engineering Controls:

  • Designated Area: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked.

  • Fume Hood: Ensure that a certified chemical fume hood is operational and available for all manipulations of the compound.[5]

  • Emergency Equipment: Verify that an eyewash station and a safety shower are readily accessible and have been recently tested.[6][7]

  • Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills.

3.2. Handling Procedure:

  • Donning PPE: Before entering the designated handling area, don all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors. Use a spatula for solid transfers to minimize the generation of airborne particles.

  • Solution Preparation: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing. Keep containers tightly closed when not in use.[5][6]

  • Reaction Setup: For chemical reactions, ensure the apparatus is securely clamped and that any potential for pressure buildup is appropriately managed with a vent or bubbler.

3.3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and before leaving the laboratory.[8] Do not eat, drink, or smoke in the laboratory.[5][8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[10][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9][10] Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and ensure it is well-ventilated.[12] Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for disposal.[12]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Collection: All solid waste, including contaminated gloves, paper towels, and disposable equipment, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[9][10]

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[9][12] One recommended method for similar compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep Risk Assessment Assemble PPE Prepare Fume Hood & Spill Kit handling Don PPE Weigh & Transfer in Fume Hood Prepare Solutions & Reactions prep->handling Proceed to Handling post Decontaminate Work Area Doff PPE Correctly Personal Hygiene handling->post Complete Experiment disposal Segregate Waste Label & Seal Containers Licensed Disposal post->disposal Manage Waste

Caption: Workflow for the safe handling of this compound.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Pyridine.
  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde.
  • MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
  • BenchChem. (2025). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Sigma-Aldrich. (2025, December 22).
  • Fisher Scientific. (2009, September 26).
  • Safety D
  • ChemicalBook. (2025, October 18).
  • ChemScene. (2022, June 24). Safety Data Sheet: 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde.
  • ECHEMI. 1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde.
  • PubChem. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.